Ethyl a-D-thiomannopyranoside
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O5S/c1-2-14-8-7(12)6(11)5(10)4(3-9)13-8/h4-12H,2-3H2,1H3/t4-,5-,6+,7+,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHAHFVCHPSPXOE-QQGCVABSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1C(C(C(C(O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS[C@@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis and Purification of Ethyl α-D-thiomannopyranoside
Authored by a Senior Application Scientist
Introduction
Ethyl α-D-thiomannopyranoside is a sulfur-containing analog of mannose, a carbohydrate of significant interest in glycobiology and medicinal chemistry. The replacement of the anomeric oxygen with a sulfur atom imparts increased stability against enzymatic hydrolysis by glycosidases, making thioglycosides like ethyl α-D-thiomannopyranoside invaluable tools for studying carbohydrate-protein interactions and as precursors for the synthesis of enzyme inhibitors and other biologically active molecules. This guide provides a comprehensive overview of a robust and reproducible method for the synthesis and purification of ethyl α-D-thiomannopyranoside, grounded in established chemical principles and supported by practical, field-proven insights.
Strategic Overview: The Rationale Behind the Synthetic Pathway
The synthesis of thioglycosides, particularly with a defined anomeric stereochemistry, presents unique challenges. The primary goal is to achieve high stereoselectivity for the α-anomer, which is often the thermodynamically less stable product. The most common and reliable strategies involve the use of a per-acetylated sugar precursor.[1][2] The acetyl protecting groups serve a dual purpose: they enhance the solubility of the carbohydrate in organic solvents and, more importantly, the C2-acetyl group can influence the stereochemical outcome of the glycosylation reaction through neighboring group participation.
The chosen synthetic pathway is a two-step process:
-
Peracetylation of D-Mannose: This initial step protects all hydroxyl groups as acetates, creating a stable, reactive intermediate.
-
Lewis Acid-Mediated Thiolysis and S-alkylation: The peracetylated mannose is then reacted with ethanethiol in the presence of a Lewis acid catalyst. This reaction proceeds via a nucleophilic substitution at the anomeric center to form the desired thioglycoside.[3]
This approach is favored for its efficiency and the high degree of stereocontrol it offers.[4]
Visualizing the Workflow
The overall process, from the starting material to the final purified product, can be visualized as a streamlined workflow.
Caption: Overall workflow for the synthesis of Ethyl α-D-thiomannopyranoside.
Part 1: Synthesis of Ethyl α-D-thiomannopyranoside
Step 1A: Peracetylation of D-Mannose
Principle: The hydroxyl groups of D-mannose are converted to acetate esters using acetic anhydride with pyridine as a catalyst and solvent. This reaction proceeds to completion, yielding a mixture of α and β anomers of penta-O-acetyl-D-mannopyranose.
Detailed Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add D-mannose (10 g, 55.5 mmol).
-
Reagent Addition: Add anhydrous pyridine (100 mL) to the flask and cool the resulting suspension to 0 °C in an ice bath.
-
Acetylation: Slowly add acetic anhydride (50 mL, 530 mmol) dropwise to the stirred suspension over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-16 hours, or until the reaction mixture becomes a clear, homogeneous solution.
-
Quenching: Cool the reaction mixture back to 0 °C and slowly quench by adding 50 mL of methanol, followed by 100 mL of distilled water.
-
Work-up: Transfer the mixture to a separatory funnel and dilute with 200 mL of dichloromethane. Wash the organic layer sequentially with 1 M HCl (3 x 100 mL) to remove pyridine, followed by saturated aqueous NaHCO3 (2 x 100 mL), and finally with brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield penta-O-acetyl-α/β-D-mannopyranose as a white solid or a thick syrup. This crude product is typically of sufficient purity for the next step.
Step 1B: Lewis Acid-Catalyzed Thioglycosylation
Principle: This crucial step involves the reaction of the peracetylated mannose with ethanethiol. A Lewis acid, such as boron trifluoride diethyl etherate (BF3·OEt2), activates the anomeric acetate, facilitating its displacement by the sulfur nucleophile. The stereochemical outcome is directed towards the α-anomer due to the thermodynamic preference under these conditions.
Caption: Key steps in the Lewis acid-catalyzed thioglycosylation.
Detailed Protocol:
-
Setup: Dissolve the crude penta-O-acetyl-D-mannopyranose (from the previous step) in 200 mL of anhydrous dichloromethane in a flame-dried 500 mL round-bottom flask under a nitrogen atmosphere.
-
Thiol Addition: Add ethanethiol (12.3 mL, 166.5 mmol, 3 equivalents) to the solution.
-
Catalyst Addition: Cool the mixture to 0 °C and slowly add boron trifluoride diethyl etherate (BF3·OEt2) (20.8 mL, 166.5 mmol, 3 equivalents) dropwise.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexanes:ethyl acetate solvent system).
-
Quenching: Once the starting material is consumed, cool the reaction to 0 °C and carefully quench by adding saturated aqueous NaHCO3 solution until gas evolution ceases.
-
Work-up: Dilute with dichloromethane and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3 (2 x 100 mL) and brine (1 x 100 mL).
-
Isolation: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside.[5]
Part 2: Purification and Final Deprotection
Step 2A: Purification by Column Chromatography
Principle: The crude product, which may contain the β-anomer and other side products, is purified using silica gel column chromatography. The separation is based on the differential polarity of the components.
Detailed Protocol:
-
Column Preparation: Prepare a silica gel column using a slurry packing method with a suitable solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexanes).
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this dry silica onto the top of the prepared column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.[1]
-
Analysis: Monitor the fractions by TLC and pool those containing the pure α-anomer.
-
Isolation: Concentrate the pooled fractions under reduced pressure to yield the purified Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside as a clear, colorless oil or a white solid.
Step 2B: Deacetylation (Zemplén Conditions)
Principle: The final step is the removal of the acetate protecting groups to yield the target compound. The Zemplén deacetylation, a transesterification reaction using a catalytic amount of sodium methoxide in methanol, is a mild and efficient method for this transformation.
Detailed Protocol:
-
Setup: Dissolve the purified acetylated thioglycoside in anhydrous methanol (50 mL per gram of substrate) in a round-bottom flask.
-
Catalyst Addition: Add a catalytic amount of a freshly prepared 0.5 M solution of sodium methoxide in methanol (approximately 0.1 equivalents).
-
Reaction: Stir the reaction at room temperature and monitor by TLC until the starting material is fully consumed (typically 1-2 hours).
-
Neutralization: Neutralize the reaction by adding a few drops of acetic acid or by adding Amberlite IR120 (H+) resin until the pH is neutral.
-
Isolation: Filter the reaction mixture and concentrate the filtrate under reduced pressure. The resulting residue is the crude Ethyl α-D-thiomannopyranoside.
Step 2C: Final Purification
Principle: The final product can be further purified by recrystallization or by passing it through a short plug of silica gel to remove any minor impurities.
Detailed Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of hot ethanol and allow it to cool slowly to room temperature, then at 4 °C to induce crystallization. Collect the crystals by filtration.
-
Silica Plug: Alternatively, dissolve the crude product in a small amount of methanol and pass it through a short column of silica gel, eluting with 100% ethyl acetate followed by a gradient of methanol in ethyl acetate.
-
Final Product: Concentrate the pure fractions to obtain Ethyl α-D-thiomannopyranoside as a white crystalline solid.[6] Confirm the identity and purity by NMR spectroscopy and mass spectrometry.[7][8]
Quantitative Data Summary
| Step | Compound | Starting Amount | Typical Yield | Purity |
| 1A | Penta-O-acetyl-D-mannopyranose | 10 g D-Mannose | ~95% (crude) | >90% |
| 1B | Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside | ~29 g (crude) | 70-80% (after column) | >98% |
| 2B | Ethyl α-D-thiomannopyranoside | Varies | >95% | >98% |
Trustworthiness and Self-Validation
The protocols described herein are designed to be self-validating through in-process monitoring. The use of TLC at each stage allows for the visual confirmation of reaction completion and the effectiveness of the purification steps. The final product's identity and purity should be unequivocally confirmed by standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: Will confirm the α-anomeric configuration (typically a characteristic J-coupling constant for the anomeric proton) and the successful removal of the acetyl groups.[7][8]
-
Mass Spectrometry: Will confirm the molecular weight of the final product (C8H16O5S, MW: 224.28 g/mol ).[9]
-
Optical Rotation: Will provide a final check on the enantiomeric purity.
By adhering to these protocols and analytical checks, researchers can be confident in the quality and identity of the synthesized Ethyl α-D-thiomannopyranoside.
References
-
Crich, D., & Sun, S. (n.d.). Direct Formation of β-Mannopyranosides and Other Hindered Glycosides from Thioglycosides. Journal of the American Chemical Society. Retrieved from [Link]
-
Demchenko, A. V., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Escopy, S., Singh, Y., & Demchenko, A. V. (2019). Triflic acid-mediated synthesis of thioglycosides. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Fair, R. J., & Allred, B. D. (n.d.). Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Thioglycoside activation strategies. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer). Retrieved from [Link]
-
RSC Publishing. (n.d.). Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S5: 1 H NMR (D2O) spectrum of (2-azidoethyl)-α-D-mannopyranoside. Retrieved from [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Triflic acid-mediated synthesis of thioglycosides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Preparation of S-glycoside surfactants and cysteine thioglycosides using minimally competent Lewis acid catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer) | C16H24O9S | CID 10992845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. synthose.com [synthose.com]
- 7. researchgate.net [researchgate.net]
- 8. Glycosidic α-linked mannopyranose disaccharides: an NMR spectroscopy and molecular dynamics simulation study employing additive and Drude polarizable force fields - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. biosynth.com [biosynth.com]
Physicochemical properties of "Ethyl α-D-thiomannopyranoside"
An In-depth Technical Guide to Ethyl α-D-thiomannopyranoside
Abstract
Ethyl α-D-thiomannopyranoside is a sulfur-containing analog of mannose, a carbohydrate of significant interest in glycobiology and medicinal chemistry. Its resistance to enzymatic cleavage by glycosidases, compared to its O-glycosidic counterpart, makes it a valuable tool for studying carbohydrate-protein interactions and for developing potential therapeutics. This guide provides a comprehensive overview of the physicochemical properties, synthesis, analytical characterization, and biological applications of Ethyl α-D-thiomannopyranoside, tailored for researchers and professionals in drug development.
Introduction: The Significance of a Thio-Analog in Glycoscience
In the realm of glycobiology, the study of carbohydrate-mediated biological processes is often hindered by the enzymatic instability of natural O-glycosides. Ethyl α-D-thiomannopyranoside (Figure 1) emerges as a critical research tool by replacing the anomeric oxygen with a sulfur atom. This substitution confers significant resistance to glycosidase-catalyzed hydrolysis while largely maintaining the stereochemistry and conformational preferences of the natural mannose sugar.
This stability makes it an excellent candidate for:
-
Probing Lectin Binding Sites: As a stable ligand for mannose-binding lectins, it facilitates detailed structural and functional studies of these important proteins involved in cell recognition, adhesion, and signaling.
-
Inhibitor Development: It serves as a scaffold for the design of inhibitors for mannosidases and mannosyltransferases, enzymes implicated in various diseases, including viral infections, lysosomal storage disorders, and cancer.
-
Antimicrobial Research: The compound has demonstrated inhibitory efficacy, suggesting its potential in the study and formulation of treatments for bacterial or fungal infections[].
This document serves as a technical resource, consolidating key data and methodologies to support its application in advanced research and development.
Chemical Identity and Physicochemical Properties
A thorough understanding of the physicochemical properties of Ethyl α-D-thiomannopyranoside is fundamental to its effective use in experimental settings.
Chemical Structure and Identifiers
-
IUPAC Name: (2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol[2]
Quantitative Physicochemical Data
The properties summarized in the table below are crucial for designing experiments related to solubility, formulation, and storage.
| Property | Value | Source(s) |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 122-125 °C | [2] |
| Solubility | Soluble in Water, Methanol (MeOH), and Dimethyl Sulfoxide (DMSO) | [2] |
| Purity (Typical) | ≥ 98% (determined by ¹H-NMR) | [2] |
| Storage Temperature | 0 to 8 °C | [2][4] |
Causality Insight: The high melting point and crystalline nature are indicative of a well-ordered solid-state structure with significant intermolecular hydrogen bonding, facilitated by the four hydroxyl groups. Its solubility in polar protic solvents like water and methanol is also a direct consequence of these hydroxyl groups.
Synthesis and Purification Workflow
The synthesis of Ethyl α-D-thiomannopyranoside typically involves the reaction of a protected mannose derivative with ethanethiol. A common precursor is the fully acetylated version, Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, which can then be deprotected.
General Synthesis Protocol (Zemplén Deacetylation)
This protocol outlines the final deprotection step, which is critical for obtaining the target compound. The precursor, Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside, can be synthesized or commercially sourced[4].
Objective: To remove the acetyl protecting groups from the hydroxyl moieties.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (catalytic amount, e.g., 0.1 M solution in MeOH)
-
Amberlite® IR120 (H⁺) resin or similar acidic resin
-
Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, ethyl acetate/hexane solvent system)
Procedure:
-
Dissolution: Dissolve the starting acetylated thiomannoside in anhydrous methanol.
-
Initiation: Add a catalytic amount of sodium methoxide solution to the reaction mixture. The causality here is that the methoxide ion acts as a nucleophile, attacking the acetyl carbonyl carbons and initiating the cleavage of the ester bonds.
-
Monitoring: Monitor the reaction progress by TLC. The product will have a much lower Rf value (more polar) than the starting material. This is a self-validating step; the disappearance of the starting material spot confirms reaction completion.
-
Neutralization: Once the reaction is complete, add acidic resin to the mixture and stir until the pH is neutral. This step is crucial to quench the reaction and remove the sodium ions.
-
Filtration & Concentration: Filter off the resin and wash it with methanol. Concentrate the combined filtrate and washings under reduced pressure.
-
Purification: The resulting crude product is often pure enough for many applications. If necessary, it can be further purified by recrystallization from a suitable solvent system (e.g., methanol/ether).
Workflow Diagram: Synthesis and Purification
Caption: General workflow for the deacetylation and purification of Ethyl α-D-thiomannopyranoside.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of carbohydrates. For Ethyl α-D-thiomannopyranoside, ¹H-NMR is used to confirm the stereochemistry and purity.
-
¹H-NMR (D₂O): Key expected signals include:
-
A doublet for the anomeric proton (H-1), typically found downfield. Its coupling constant (J-value) is characteristic of the α-anomeric configuration.
-
Multiplets corresponding to the ring protons (H-2 to H-6).
-
A triplet and quartet corresponding to the ethyl group (-S-CH₂-CH₃).
-
-
Purity Assessment: The purity of the compound is often determined by integrating the ¹H-NMR signals and comparing them to a known internal standard[2].
Mass Spectrometry (MS)
MS is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a common technique.
-
Expected Ion: The primary ion observed in positive mode ESI-MS would be the sodium adduct [M+Na]⁺.
-
Molecular Formula Confirmation: High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition (C₈H₁₆O₅S) by providing a highly accurate mass measurement.
Workflow Diagram: Analytical Characterization
Caption: Standard analytical workflow to confirm the identity and purity of the final compound.
Biological Applications and Context
The primary utility of Ethyl α-D-thiomannopyranoside stems from its role as a stable glycomimetic.
Probing Mannose-Binding Lectins
Lectins are proteins that bind carbohydrates with high specificity. Mannose-binding lectins are crucial in immune response and pathogen recognition. Ethyl α-D-thiomannopyranoside serves as a non-hydrolyzable ligand, allowing researchers to:
-
Perform co-crystallization studies: Obtaining crystal structures of the lectin-ligand complex to understand the precise molecular interactions.
-
Conduct binding assays: Using techniques like Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to determine binding affinities (K_d) and thermodynamic parameters without concern for ligand degradation.
Scaffold for Inhibitor Design
Its structural similarity to mannose makes it an ideal starting point for designing inhibitors against mannose-processing enzymes. Modifications can be made to the hydroxyl groups or the ethyl aglycone to enhance binding affinity and selectivity for a specific enzyme target.
Safety and Handling
According to available safety data, Ethyl α-D-thiomannopyranoside is not classified as a dangerous substance according to the Globally Harmonized System (GHS)[2]. However, standard laboratory safety practices should always be followed.
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses, gloves, and lab coats to prevent skin and eye contact[5].
-
Handling: Handle in a well-ventilated area. Avoid dust formation[6]. In case of accidental contact, wash skin with soap and plenty of water; for eye contact, rinse thoroughly with water for at least 15 minutes[6].
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at the recommended temperature of 0 to 8 °C to ensure long-term stability[2][4].
Conclusion
Ethyl α-D-thiomannopyranoside is a cornerstone chemical tool in modern glycobiology and drug discovery. Its inherent stability, coupled with its close structural mimicry of natural mannose, provides a reliable platform for investigating complex biological systems. The methodologies and data presented in this guide offer a robust framework for its synthesis, characterization, and application, empowering researchers to leverage its unique properties in their scientific pursuits.
References
-
PubChem. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. Retrieved from [Link]
Sources
Ethyl α-D-thiomannopyranoside: A Technical Guide for Researchers and Drug Development Professionals
CAS Number: 128946-17-8 Molecular Formula: C₈H₁₆O₅S Molecular Weight: 224.28 g/mol
Introduction
Ethyl α-D-thiomannopyranoside is a sulfur-containing analog of the monosaccharide mannose, a sugar molecule of significant interest in glycobiology and drug discovery. The replacement of the anomeric oxygen with a sulfur atom to form a thioglycosidic bond confers unique chemical and biological properties, most notably an increased resistance to enzymatic hydrolysis by glycosidases.[1] This stability makes Ethyl α-D-thiomannopyranoside and related thioglycosides valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, properties, and biological significance of Ethyl α-D-thiomannopyranoside, with a focus on its role as a potential mannosidase inhibitor and antimicrobial agent.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl α-D-thiomannopyranoside is provided in the table below. This information is critical for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| Appearance | White Crystalline Solid | [2] |
| Melting Point | 122-125 °C | [2] |
| Solubility | DMSO, Methanol, Water | [2] |
| Storage | 0 to 8 °C | [2] |
Synthesis of Ethyl α-D-thiomannopyranoside
The synthesis of Ethyl α-D-thiomannopyranoside can be achieved through a multi-step process starting from the readily available D-mannose. A general and plausible synthetic strategy, adapted from procedures for similar alkyl thioglycosides, is outlined below.[3] This process typically involves the protection of the hydroxyl groups, introduction of the thioethyl group at the anomeric position, and subsequent deprotection.
Proposed Synthetic Workflow
Sources
- 1. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synthose.com [synthose.com]
- 3. Synthesis of alkyl and cycloalkyl alpha-d-mannopyranosides and derivatives thereof and their evaluation in the mycobacterial mannosyltransferase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Ethyl α-D-Thiomannopyranoside: A Technical Guide to its Biological Activity and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the biological activity of Ethyl α-D-thiomannopyranoside, a sulfur-containing analog of mannose. While specific research on this particular molecule is emerging, this document synthesizes the current understanding of thioglycosides as a class to elucidate the probable mechanisms of action, potential applications, and experimental considerations for Ethyl α-D-thiomannopyranoside. This guide will delve into its role as a potential modulator of glycosylation pathways, particularly as a competitive inhibitor of mannosidases, and its putative antimicrobial properties. Detailed experimental protocols and in-silico analyses are provided to empower researchers in their exploration of this promising chemical probe.
Introduction: The Significance of Thioglycosides in Glycobiology
Glycosylation, the enzymatic process of attaching glycans (carbohydrates) to proteins and lipids, is a fundamental post-translational modification that dictates a vast array of biological processes. The intricate structures of these glycans are dynamically regulated by a suite of enzymes, including glycosidases and glycosyltransferases. Disruption of these pathways is implicated in numerous pathologies, from viral infections to cancer metastasis.
Chemical probes that can selectively modulate these enzymatic activities are invaluable tools for dissecting the complexities of glycobiology and for the development of novel therapeutics. Thioglycosides, in which the anomeric oxygen is replaced by a sulfur atom, have emerged as a compelling class of such probes. The thioether linkage imparts enhanced stability against enzymatic hydrolysis by glycosidases compared to their O-glycoside counterparts, making them more robust tools for studying biological systems.[1][2] Ethyl α-D-thiomannopyranoside (CAS No: 128946-17-8, Molecular Formula: C8H16O5S) is a member of this class, poised for exploration as a modulator of mannose-specific biological processes.[3]
Putative Mechanism of Action: Inhibition of Mannosidases
A primary hypothesized biological activity of Ethyl α-D-thiomannopyranoside is the inhibition of α-mannosidases. These enzymes are critical for the trimming of mannose residues from N-linked glycans in the endoplasmic reticulum (ER) and Golgi apparatus, a crucial step in glycoprotein maturation.
The Oxocarbenium Ion Mimicry
The prevailing mechanism for glycosidase inhibition involves the mimicry of the oxocarbenium ion-like transition state that forms during glycosidic bond cleavage. It is postulated that the endocyclic sulfur atom in thioglycosides, like Ethyl α-D-thiomannopyranoside, influences the conformation of the pyranose ring, allowing it to adopt a shape that resembles this high-energy intermediate. This conformational mimicry enables the thioglycoside to bind with high affinity to the active site of the mannosidase, acting as a competitive inhibitor and preventing the processing of the natural substrate.
Figure 1: Conceptual diagram of competitive inhibition of mannosidase by Ethyl α-D-thiomannopyranoside.
Impact on N-linked Glycosylation
By inhibiting α-mannosidases, particularly Golgi α-mannosidase II, Ethyl α-D-thiomannopyranoside would be expected to disrupt the maturation of N-linked glycans. This would lead to an accumulation of high-mannose and hybrid-type glycans on the cell surface at the expense of complex-type glycans. Such alterations in the glycan profile can have profound effects on cell signaling, adhesion, and immune recognition.
Figure 2: Hypothesized impact of Ethyl α-D-thiomannopyranoside on the N-linked glycosylation pathway.
Antimicrobial Activity: A Secondary Frontier
Several sources suggest that Ethyl α-D-thiomannopyranoside possesses antimicrobial properties.[4] This is consistent with findings for other thioglycosides, which have been shown to act as metabolic inhibitors of bacterial glycan biosynthesis.[1][2][5]
Disruption of Bacterial Glycan Biosynthesis
Bacteria utilize unique monosaccharides in their cell wall glycans, which are essential for their survival and pathogenicity. Thioglycosides based on these bacterial sugars can act as metabolic decoys. They are taken up by the bacterial cells and intercept the glycan biosynthesis pathways, leading to the formation of non-functional glycans. This can compromise the integrity of the bacterial cell wall, leading to growth inhibition or cell death. Given that Ethyl α-D-thiomannopyranoside is a mannose analog, it may specifically target bacteria that heavily rely on mannose-containing glycans in their cell walls or capsules.
Experimental Protocols
The following protocols are adapted from established methods for characterizing mannosidase inhibitors and are provided as a starting point for researchers investigating Ethyl α-D-thiomannopyranoside.
In Vitro α-Mannosidase Inhibition Assay
This assay is designed to determine the inhibitory potential of Ethyl α-D-thiomannopyranoside against a commercially available α-mannosidase, such as Jack Bean α-mannosidase.
Materials:
-
Jack Bean α-mannosidase (Sigma-Aldrich or equivalent)
-
p-Nitrophenyl-α-D-mannopyranoside (pNPM) (substrate)
-
Ethyl α-D-thiomannopyranoside
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5
-
Stop Solution: 1 M Sodium Carbonate
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of Ethyl α-D-thiomannopyranoside in the assay buffer.
-
In a 96-well plate, add 20 µL of varying concentrations of Ethyl α-D-thiomannopyranoside. For the control wells, add 20 µL of assay buffer.
-
Add 20 µL of α-mannosidase solution (pre-diluted in assay buffer to a suitable concentration) to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of pNPM solution (dissolved in assay buffer).
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 100 µL of stop solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Data Analysis:
| Concentration of Ethyl α-D-thiomannopyranoside (µM) | Absorbance at 405 nm | % Inhibition |
| 0 (Control) | [Insert Value] | 0 |
| [Concentration 1] | [Insert Value] | [Calculate] |
| [Concentration 2] | [Insert Value] | [Calculate] |
| [Concentration 3] | [Insert Value] | [Calculate] |
| [Concentration 4] | [Insert Value] | [Calculate] |
| [Concentration 5] | [Insert Value] | [Calculate] |
Note: The IC50 value will need to be determined experimentally.
Cell-Based Assay for Glycosylation Inhibition
This protocol utilizes lectin staining to visualize changes in cell surface glycan composition after treatment with Ethyl α-D-thiomannopyranoside.
Materials:
-
A suitable cell line (e.g., HeLa, HEK293)
-
Cell culture medium and supplements
-
Ethyl α-D-thiomannopyranoside
-
Fluorescently labeled Concanavalin A (Con A) (binds to α-mannose residues)
-
Fluorescently labeled Wheat Germ Agglutinin (WGA) (binds to N-acetylglucosamine and sialic acid, as a control)
-
Phosphate Buffered Saline (PBS)
-
Fixation and permeabilization buffers
-
Fluorescence microscope or flow cytometer
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 24-well plate with coverslips for microscopy or a 6-well plate for flow cytometry).
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of Ethyl α-D-thiomannopyranoside for 24-48 hours. Include an untreated control.
-
Wash the cells with PBS.
-
Fix and permeabilize the cells according to standard protocols.
-
Incubate the cells with fluorescently labeled Con A and WGA for 1 hour at room temperature.
-
Wash the cells extensively with PBS.
-
Analyze the cells by fluorescence microscopy or flow cytometry to quantify the changes in lectin binding. An increase in Con A staining would suggest an accumulation of high-mannose glycans.
Synthesis and Characterization
A plausible synthetic route would start from D-mannose, which would be per-acetylated, followed by conversion to a glycosyl bromide. Subsequent reaction with sodium ethanethiolate would yield the acetylated Ethyl α-D-thiomannopyranoside, which can then be deprotected to give the final product.
Characterization: The structure and purity of synthesized Ethyl α-D-thiomannopyranoside should be confirmed by standard analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess purity.
Future Directions and Drug Development Potential
Ethyl α-D-thiomannopyranoside represents a promising, yet underexplored, chemical entity. Its potential as a selective mannosidase inhibitor warrants further investigation. Future research should focus on:
-
Determining Specificity and Potency: Elucidating the IC50 values of Ethyl α-D-thiomannopyranoside against a panel of human and microbial mannosidases to establish its selectivity profile.
-
Elucidating Antimicrobial Mechanism: Investigating the specific bacterial species susceptible to this compound and the precise mechanism of its antimicrobial action.
-
In Vivo Studies: Evaluating the efficacy and safety of Ethyl α-D-thiomannopyranoside in animal models of diseases where mannosidase inhibition is a therapeutic strategy, such as cancer and viral infections.
-
Structural Biology: Obtaining co-crystal structures of Ethyl α-D-thiomannopyranoside with its target mannosidases to guide the design of more potent and selective inhibitors.
The enhanced stability of the thioether linkage makes Ethyl α-D-thiomannopyranoside an attractive candidate for development as a chemical probe and potentially as a therapeutic agent. Its ability to modulate the cellular glycome opens up avenues for influencing a wide range of biological processes with therapeutic implications.
References
-
Quintana, I. L., Paul, A., Chowdhury, A., Moulton, K. D., Kulkarni, S. S., & Dube, D. H. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Infectious Diseases, 9(10), 2025–2035. [Link]
-
Quintana, I. L., Paul, A., Chowdhury, A., Moulton, K. D., Kulkarni, S. S., & Dube, D. H. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed Central. [Link]
-
Kalník, M., Šesták, S., Kóňa, J., Bella, M., & Poláková, M. (2023). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. PubMed Central. [Link]
-
Quintana, I. L., Paul, A., Chowdhury, A., Moulton, K. D., Kulkarni, S. S., & Dube, D. H. (2023). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. PubMed. [Link]
-
Karwaski, M. F., & van der Woude, M. W. (2012). Structure, mechanism and inhibition of Golgi α-mannosidase II. PubMed. [Link]
-
Takeo, K., Nakajima, T., & Uemura, K. (1990). alpha-Mannosidase-catalyzed synthesis of a (1-->2)-alpha-D-rhamnodisaccharide derivative. PubMed. [Link]
-
Defrees, S. A., & Linhardt, R. J. (1998). Synthesis of 1,2- and 1,3-N-Linked Disaccharides of 5-Thio-alpha-D-mannopyranose as Potential Inhibitors of the Processing Mannosidase Class I and Mannosidase II Enzymes. PubMed. [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Winchester, B., Al Daher, S., Carpenter, N. C., Cenci di Bello, I., Choi, S. S., Fairbanks, A. J., & Fleet, G. W. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. PubMed Central. [Link]
-
Krauss, I. J., & Danishefsky, S. J. (2013). Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. National Institutes of Health. [Link]
-
Mondal, N., et al. (2009). Antimicrobial screening studies of some derivatives of methyl alpha-D-glucopyranoside. ResearchGate. [Link]
-
Kalník, M., Šesták, S., Kóňa, J., Bella, M., & Poláková, M. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry. [Link]
-
Kalník, M., Šesták, S., Kóňa, J., Bella, M., & Poláková, M. (2023). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. PubMed Central. [Link]
-
bioRxiv. (2025). Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applications. Retrieved from [Link]
-
Artola, M., et al. (2022). Trans-cyclosulfamidate mannose-configured cyclitol allows isoform-dependent inhibition of GH47 α-d-mannosidases through a bump–hole strategy. PubMed Central. [Link]
-
Islam, M. S., et al. (2024). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. PubMed Central. [Link]
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Organic Syntheses. (n.d.). Propanoic acid, 2-azido-, ethyl ester, (R)-. Retrieved from [Link]
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Organic Syntheses. (n.d.). Organic Syntheses. Retrieved from [Link]
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Ethyl α-D-Thiomannopyranoside: A Versatile Thioglycoside Building Block for Glycoconjugate Synthesis and Beyond
An In-depth Technical Guide for Researchers in Chemical Glycobiology and Drug Discovery
Introduction: The Ascendancy of Thioglycosides in Modern Glycochemistry
In the intricate world of carbohydrate chemistry, the synthesis of complex oligosaccharides and glycoconjugates remains a formidable challenge. The precise and stereocontrolled formation of the glycosidic linkage is the cornerstone of this endeavor. Among the diverse arsenal of glycosyl donors developed to tackle this challenge, thioglycosides have emerged as exceptionally robust and versatile building blocks.[1] Their stability to a wide range of reaction conditions used for protecting group manipulations, coupled with the availability of numerous methods for their activation under mild conditions, has cemented their status as indispensable tools for the synthetic carbohydrate chemist.[1]
This guide focuses on a specific, yet highly valuable, member of this class: Ethyl α-D-thiomannopyranoside . We will delve into its synthesis, explore its utility as a glycosyl donor in stereoselective mannosylation reactions, and discuss its potential as a modulator of biological processes. This document is intended to serve as a practical resource for researchers, providing not only detailed protocols but also the underlying scientific principles that govern the reactivity and application of this important synthetic sugar.
Physicochemical Properties
A clear understanding of the physical and chemical characteristics of Ethyl α-D-thiomannopyranoside is fundamental to its effective use.
| Property | Value | Reference |
| CAS Number | 128946-17-8 | [2] |
| Molecular Formula | C₈H₁₆O₅S | [2] |
| Molecular Weight | 224.28 g/mol | [2] |
| Appearance | White Crystalline Solid | [Synthose Inc.] |
| Melting Point | 122-125 °C | [Synthose Inc.] |
| Solubility | DMSO | [Synthose Inc.] |
| Anomeric Configuration | α (alpha) | [2] |
Synthesis of Ethyl α-D-Thiomannopyranoside and Its Precursors
The synthesis of thioglycosides can be approached through various routes. A common and effective strategy involves the reaction of a per-O-acylated sugar with a thiol in the presence of a Lewis acid promoter. This method provides direct access to the protected thioglycoside, which can then be deprotected to yield the free sugar.
Protocol 1: Synthesis of Ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside
This protocol is adapted from the work of Kováts et al. (2007), which describes the direct preparation of benzoylated ethyl 1-thioglycosides from per-O-benzoylated sugars.[3] This method is advantageous as it often results in a predominance of the α-anomer for mannosides.
Reaction Scheme:
Step-by-Step Methodology:
-
Starting Material Preparation: Begin with per-O-benzoylated D-mannose. D-mannose can be benzoylated using benzoyl chloride in pyridine or benzoyl anhydride with triethylamine to yield a mixture of anomers, with the β-anomer often predominating.[3]
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., argon or nitrogen), dissolve the per-O-benzoylated mannose in a suitable anhydrous solvent such as dichloromethane (CH₂Cl₂).
-
Addition of Reagents: Cool the solution to 0 °C. Add ethanethiol (EtSH, approximately 2 equivalents) to the solution. Following this, slowly add boron trifluoride diethyl etherate (BF₃·Et₂O, approximately 1.8 equivalents) as the promoter.
-
Reaction Progression: Allow the reaction mixture to warm to 50 °C and stir for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and quench by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Isolation: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., toluene-ethyl acetate gradient) to isolate the pure ethyl 2,3,4,6-tetra-O-benzoyl-1-thio-α-D-mannopyranoside.[3] The α-anomer is typically the major product.[3]
Protocol 2: Deprotection to Yield Ethyl α-D-Thiomannopyranoside
The benzoyl protecting groups can be removed under basic conditions using the Zemplén deacetylation procedure.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve the per-O-benzoylated thiomannoside in anhydrous methanol.
-
Catalyst Addition: Add a catalytic amount of sodium methoxide (NaOMe) in methanol (typically a 0.5 M solution).
-
Reaction Monitoring: Stir the reaction at room temperature and monitor by TLC until all starting material has been converted to the more polar product.
-
Neutralization and Purification: Neutralize the reaction mixture with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺). Filter the resin and concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization or silica gel chromatography if necessary.
Application as a Glycosyl Donor: The Art of Stereoselective Mannosylation
The primary utility of ethyl α-D-thiomannopyranoside lies in its role as a glycosyl donor for the synthesis of α-mannosidic linkages, which are prevalent in biologically important glycans. The stereochemical outcome of a glycosylation reaction is a delicate interplay of the donor, acceptor, protecting groups, promoter, and reaction conditions.
The Causality Behind Stereoselectivity in Mannosylation
The formation of α-mannosides is generally favored due to the anomeric effect. However, achieving high stereoselectivity requires careful consideration of the reaction mechanism. The activation of a thioglycoside donor typically proceeds through a thiophilic promoter, leading to the formation of a reactive intermediate, such as a sulfonium ion or an oxocarbenium ion.
The choice of promoter is critical. The widely used N-iodosuccinimide (NIS) and a catalytic amount of triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf) system is highly effective for activating thioglycosides.[1] The mechanism involves the reaction of the thioglycoside with an iodonium ion generated from NIS, leading to the formation of a sulfonium ion intermediate. This intermediate can then collapse to form a highly reactive glycosyl triflate or an oxocarbenium ion, which is subsequently attacked by the glycosyl acceptor.[4]
The stereoselectivity of the reaction can be significantly influenced by the protecting groups on the glycosyl donor. For mannosides, a non-participating protecting group at the C-2 position (e.g., a benzyl ether) is essential to favor the formation of the α-glycosidic bond. A participating group (e.g., an acetyl or benzoyl group) at C-2 would lead to the formation of a dioxolanium ion intermediate, resulting in the exclusive formation of the 1,2-trans product, which in the case of mannose would be the β-anomer.
Protocol 3: General Procedure for Glycosylation Using Ethyl α-D-Thiomannopyranoside with NIS/TfOH
This protocol is a generalized procedure based on established methods for thioglycoside activation.[1] Optimization of stoichiometry, temperature, and reaction time is often necessary for specific donor-acceptor pairings.
Step-by-Step Methodology:
-
Preparation of Reactants:
-
To a flame-dried, two-necked round-bottom flask containing activated molecular sieves (4 Å), add the glycosyl acceptor (1.0 equivalent) and the per-O-benzylated ethyl α-D-thiomannopyranoside donor (1.2-1.5 equivalents).
-
Azeotropically dry the mixture by co-evaporation with anhydrous toluene three times. Place the flask under high vacuum for at least 1 hour.
-
-
Reaction Setup:
-
Dissolve the dried reactants in a suitable anhydrous solvent (e.g., dichloromethane, CH₂Cl₂) under an inert atmosphere (argon or nitrogen).
-
Cool the reaction mixture to the desired temperature, typically between -40 °C and -20 °C.
-
-
Activation and Glycosylation:
-
In a separate flask, prepare a solution of N-iodosuccinimide (NIS, 1.5-2.0 equivalents) in the reaction solvent.
-
Add the NIS solution to the reaction mixture.
-
After stirring for a few minutes, add a catalytic amount of triflic acid (TfOH, 0.1-0.2 equivalents) or TMSOTf.
-
Monitor the reaction by TLC. The reaction is typically complete within 30-60 minutes.
-
-
Quenching and Work-up:
-
Quench the reaction by adding a few drops of triethylamine or pyridine.
-
Dilute the reaction mixture with CH₂Cl₂ and wash with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by a saturated aqueous solution of sodium bicarbonate (NaHCO₃), and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to afford the desired α-mannoside.
-
Potential Application as a Mannosidase Inhibitor: A Frontier for Exploration
Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds and play crucial roles in numerous biological processes. The inhibition of these enzymes is a significant area of research for the development of therapeutics for various diseases, including viral infections, diabetes, and cancer.[5] Thioglycosides, being stable mimics of O-glycosides, have been investigated as potential glycosidase inhibitors.[5]
While specific studies on the α-mannosidase inhibitory activity of ethyl α-D-thiomannopyranoside are not extensively reported in the literature, the structural similarity of thiomannosides to the natural substrate of α-mannosidases makes them promising candidates for investigation. The sulfur atom in the anomeric position renders the glycosidic linkage resistant to enzymatic cleavage, allowing the molecule to potentially bind to the active site of the enzyme without being hydrolyzed.
Further research, including enzymatic assays to determine inhibitory constants (IC₅₀ and Kᵢ values), is necessary to fully elucidate the potential of ethyl α-D-thiomannopyranoside and its derivatives as α-mannosidase inhibitors. Such studies could open new avenues for the development of novel therapeutic agents.
Conclusion and Future Perspectives
Ethyl α-D-thiomannopyranoside stands as a testament to the power and versatility of thioglycoside chemistry. Its stability, coupled with well-established activation protocols, makes it a reliable and valuable building block for the synthesis of complex α-mannoside-containing glycans. The principles and protocols outlined in this guide provide a solid foundation for its application in the synthesis of glycoconjugates for biological studies and drug discovery.
The exploration of its potential as a mannosidase inhibitor represents an exciting and underexplored frontier. Future research in this area, along with the development of novel protecting group and activation strategies, will undoubtedly expand the utility of this versatile synthetic sugar, further empowering our ability to unravel the complexities of the glycome.
References
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Tanaka, M., Takahashi, D., & Toshima, K. (2016). Stereoselective Mannosylation with a 1,2-Anhydromannose Donor. Organic Letters, 18(9), 2288–2291. [Link]
-
Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. (2023). Proceedings of the National Academy of Sciences, 120(43), e2309198120. [Link]
-
Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. (2022). Frontiers in Chemistry, 10, 894377. [Link]
-
Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. (n.d.). ElectronicsAndBooks. [Link]
-
Comparison of thioglycoside glycosyl donor relative reactivity values and activation temperatures. (2024). ResearchGate. [Link]
-
Stereoselective β-Mannosylation via Anomeric O-Alkylation with L-Sugar-Derived Electrophiles. (2012). Organic Letters, 14(17), 4438–4441. [Link]
-
Comparison of glycosyl donors: a supramer approach. (2018). Beilstein Journal of Organic Chemistry, 14, 2508–2516. [Link]
-
Glycosidation using thioglycoside donor. (2021). In Glycoscience Protocols (GlycoPODv2). [Link]
-
Efficient O- and S-glycosylation with ortho-2,2-dimethoxycarbonylcyclopropylbenzyl thioglycoside donors by catalytic strain-release. (2024). Chemical Science, 15(8), 2955–2962. [Link]
-
Thiomonosaccharide Derivatives from D-Mannose. (2020). MDPI. [Link]
-
Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. (2022). IRL @ UMSL. [Link]
-
Synthesis of Four Orthogonally Protected Rare l-Hexose Thioglycosides from d-Mannose by C-5 and C-4 Epimerization. (2022). Molecules, 27(20), 6891. [Link]
-
Benzoylated ethyl 1-thioglycosides: direct preparation from per-O-benzoylated sugars. (2007). Carbohydrate Research, 342(12-13), 1628–1637. [Link]
-
Synthesis of per‐O‐acetylated glycosyl thiols via a one‐pot reaction. (2021). ResearchGate. [Link]
-
Synthesis of per‐O‐acetylated glycosyl disulfides and thiols starting from corresponding per‐O‐acetylated glycoses via two‐step reaction without intermediates isolation. (2019). ResearchGate. [Link]
-
Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. (2014). Diva-portal.org. [Link]
-
Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. (2023). Beilstein Journal of Organic Chemistry, 19, 282–293. [Link]
-
Streamlined synthesis of per-O-acetylated sugars, glycosyl iodides, or thioglycosides from unprotected reducing sugars. (2011). The Journal of Organic Chemistry, 76(8), 2518–2527. [Link]
-
Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. (2007). Organic & Biomolecular Chemistry, 5(19), 3178–3183. [Link]
-
The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (1993). The Biochemical Journal, 290(Pt 3), 731–737. [Link]
-
Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetylation with Methanol. (2023). ChemistrySelect, 8(8), e202204558. [Link]
-
Unusual β1-4-galactosidase activity of an α1-6-mannosidase from Xanthomonas manihotis in the processing of branched hybrid and complex glycans. (2020). The Journal of Biological Chemistry, 295(1), 163–175. [Link]
-
The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (1993). The Biochemical journal, 290 ( Pt 3), 731–737. [Link]
-
Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties. (2009). Protein science : a publication of the Protein Society, 18(10), 2149–2158. [Link]
-
A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. (2008). Molecules (Basel, Switzerland), 13(3), 663–672. [Link]
-
Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D- mannopyranoside, C16H24O9S. (2007). ResearchGate. [Link]
-
3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. (2022). Molbank, 2022(2), M1382. [Link]
-
Ethyl 2,3,4,6-tetra-O-acetyl-a-D-thioglucopyranoside. (n.d.). PubChem. [Link]
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The Advent and Evolution of Thiomannopyranosides: A Technical Guide for Drug Discovery and Glycobiology
Abstract
This in-depth technical guide provides a comprehensive overview of the discovery, history, and evolving synthetic methodologies of thiomannopyranosides. Tailored for researchers, medicinal chemists, and professionals in drug development, this document navigates the journey from the foundational principles of glycosidic chemistry to the sophisticated stereoselective strategies and enzymatic syntheses employed today. Beyond the chemical synthesis, this guide delves into the significant biological applications of thiomannopyranosides, particularly their roles as enzyme inhibitors and their emerging potential in therapeutic interventions. Detailed experimental protocols, comparative analyses of synthetic routes, and quantitative biological data are presented to equip the reader with both theoretical knowledge and practical insights into this important class of glycomimetics.
Introduction: The Significance of the Thio-Linkage in Mannopyranosides
In the intricate world of glycobiology, the precise structure of carbohydrates dictates their function. The substitution of the endocyclic oxygen or the glycosidic oxygen with a sulfur atom to create thiosugars and thioglycosides, respectively, has profound implications for their biological activity and stability. Thiomannopyranosides, the sulfur analogues of mannopyranosides, have garnered significant attention due to their enhanced stability against enzymatic hydrolysis by glycosidases. This resistance makes them invaluable tools for probing carbohydrate-protein interactions, acting as enzyme inhibitors, and serving as stable haptens in the development of carbohydrate-based vaccines and therapeutics. This guide will explore the historical context of their discovery, the evolution of their synthesis, and their burgeoning applications in the biomedical field.
A Historical Perspective: From Glycosides to the Dawn of Thioglycosides
The story of thiomannopyranosides is intrinsically linked to the broader history of glycoside chemistry. The pioneering work of German chemist Emil Fischer in the late 19th and early 20th centuries laid the groundwork for our understanding of carbohydrate structures and the formation of glycosidic bonds. His development of the Fischer glycosylation method between 1893 and 1895 was a landmark achievement, enabling the synthesis of simple alkyl glycosides from unprotected sugars and alcohols in the presence of an acid catalyst.
The early 20th century witnessed another pivotal moment with the advent of the Koenigs-Knorr reaction in 1901. Developed by Wilhelm Koenigs and Edward Knorr, this method utilized glycosyl halides (typically bromides or chlorides) and an alcohol in the presence of a silver salt promoter to form glycosidic linkages. This reaction provided a more controlled and versatile approach to glycoside synthesis and remains a cornerstone of carbohydrate chemistry.
While the precise first synthesis of a thiomannopyranoside is not definitively documented in a single landmark paper, the invention of thioglycosides is widely attributed to Emil Fischer around 1909 . His explorations into the diverse reactivity of carbohydrates led to the substitution of the anomeric hydroxyl group with a thiol, thus creating the first S-glycosidic linkages. These early methods were often extensions of the established glycosylation techniques, adapting them for the formation of the more robust thioether bond.
The Evolving Landscape of Thiomannopyranoside Synthesis: A Comparative Analysis
The synthesis of thiomannopyranosides has evolved from classical, often low-yielding methods to highly stereoselective and efficient modern strategies. The primary challenge in thiomannopyranoside synthesis lies in the stereocontrolled formation of the thioglycosidic bond, particularly the β-linkage, which is notoriously difficult to construct.
Classical Approaches: Building the Foundation
The early syntheses of thioglycosides often mirrored the Koenigs-Knorr reaction for O-glycosides. This involved the reaction of a protected mannosyl halide with a thiol in the presence of a heavy metal salt promoter.
Koenigs-Knorr Type Synthesis of a Thiomannopyranoside
Caption: Classical Koenigs-Knorr type synthesis of thiomannopyranosides.
While foundational, these methods often suffered from drawbacks such as the use of toxic heavy metal promoters, harsh reaction conditions, and a lack of stereocontrol, frequently leading to mixtures of α and β anomers.
Modern Stereoselective Syntheses
Recognizing the limitations of classical methods, significant research has focused on developing highly stereoselective routes to thiomannopyranosides.
Modern approaches often start from readily available D-mannose. One powerful strategy involves the use of a mannosyl sulfoxide donor, which upon activation with triflic anhydride, forms an α-mannosyl triflate intermediate. Subsequent SN2-like displacement by a thiol provides the desired β-thiomannopyranoside with excellent stereoselectivity.[1]
Stereoselective Synthesis of β-Thiomannopyranosides
Caption: Stereoselective synthesis of β-thiomannopyranosides via an α-mannosyl triflate intermediate.[1]
Levoglucosenone, a versatile chiral building block derived from the pyrolysis of cellulose, has emerged as a sustainable starting material for the synthesis of various carbohydrate derivatives, including thiomannosides. An efficient synthesis of a 3-thiomannoside derivative has been developed starting from levoglucosenone, with a key step being a xanthate-thiocarbonate exchange under acidic conditions to form the new C-S bond.[2]
Synthesis of a 3-Thiomannoside from Levoglucosenone
Caption: Synthetic pathway to a 3-thiomannoside derivative from levoglucosenone.[2]
Chemoenzymatic and Enzymatic Synthesis
The quest for greener and more efficient synthetic methods has led to the exploration of enzymatic approaches for thioglycoside synthesis. While less common than for O-glycosides, engineered glycosidases, known as "thioligases," have been developed. These enzymes can catalyze the formation of thioglycosidic bonds by reacting an activated sugar donor with a thiol acceptor.
Enzymatic Synthesis of Thioglycosides
Caption: General scheme for the enzymatic synthesis of thioglycosides using a thioligase.
This approach offers the advantages of high stereoselectivity and mild reaction conditions, avoiding the need for protecting group manipulations.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
| Koenigs-Knorr Type | Historically significant, conceptually simple. | Use of toxic heavy metals, often poor stereoselectivity, harsh conditions. |
| Modern Stereoselective (from D-Mannose) | High stereoselectivity for β-linkages, good yields. | Requires multi-step synthesis of the glycosyl donor. |
| Modern Stereoselective (from Levoglucosenone) | Utilizes a renewable starting material, enantioselective. | Can involve multiple synthetic steps, may not be suitable for all isomers. |
| Enzymatic Synthesis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Limited availability of suitable enzymes, substrate scope can be narrow. |
Biological Applications and Therapeutic Potential
The unique properties of thiomannopyranosides, particularly their resistance to enzymatic cleavage, have made them powerful tools in glycobiology and promising candidates for drug development.
Enzyme Inhibition: Targeting Glycosidases
Thiomannopyranosides are potent and specific inhibitors of glycosidases, enzymes that play crucial roles in various biological processes, including digestion, lysosomal catabolism, and the processing of glycoproteins. By mimicking the natural mannoside substrate, thiomannopyranosides can bind to the active site of these enzymes but are not cleaved, leading to competitive inhibition.
For instance, synthetic thiasugars, which are ring-sulfur analogs of carbohydrates, have been shown to be effective glycosidase inhibitors. The inhibitory activity is often enhanced due to favorable hydrophobic interactions between the ring sulfur atom and the enzyme's active site.[3]
Quantitative Data on Glycosidase Inhibition by Thio-sugars
| Compound | Target Enzyme | Inhibition Constant (Ki) |
| 5-Thio-L-fucose | Fucosidase | Micromolar range[3] |
| 5-thio-D-glucopyranosylarylamines | Glucoamylase G2 | 0.27 - 0.87 mM[4] |
| Methyl 4-amino-4-deoxy-4-N-(5'-thio-α-D-glucopyranosyl)-α-D-glucopyranoside | Glucoamylase G2 (wild-type) | 4 µM[4] |
This table presents a selection of reported inhibitory activities and is not exhaustive.
Metabolic Inhibition of Bacterial Glycan Biosynthesis
Thioglycoside analogues of bacterial sugars have been synthesized and evaluated as metabolic inhibitors of glycan biosynthesis in pathogenic bacteria. These compounds can interfere with the assembly of essential components of the bacterial cell wall, leading to functional defects and potentially new antibacterial therapies.
Drug Design and Development
The stability and biological activity of thiomannopyranosides make them attractive scaffolds for drug design. Their applications extend to:
-
Anticancer Agents: Thio-functionalized carbohydrates are being explored for their potential as anticancer drugs.
-
Antiviral Therapeutics: The synthesis of high-mannose 1-thio glycans that mimic substructures of the HIV glycoprotein gp120 is a promising strategy for the development of conjugate vaccines aimed at eliciting broadly neutralizing antibodies.[5]
-
Anti-inflammatory Agents: By inhibiting enzymes involved in inflammatory pathways, thiomannopyranosides may offer therapeutic benefits in inflammatory diseases.
While no thiomannopyranoside-based drug has yet reached the market, several related thio-compounds are in various stages of clinical investigation for a range of diseases, including cancer and inflammatory disorders.[6][7]
Key Experimental Protocols
This section provides representative, step-by-step methodologies for the synthesis of thiomannopyranosides, based on established literature procedures.
General Protocol for Koenigs-Knorr Synthesis of a Thiomannopyranoside
Materials:
-
Protected mannosyl bromide
-
Thiol (e.g., thiophenol)
-
Silver carbonate (Ag₂CO₃)
-
Anhydrous dichloromethane (DCM)
-
Molecular sieves (4 Å)
Procedure:
-
To a stirred solution of the protected mannosyl bromide (1.0 eq) and the thiol (1.2 eq) in anhydrous DCM at room temperature under an inert atmosphere (e.g., argon), add freshly activated 4 Å molecular sieves.
-
Stir the mixture for 30 minutes.
-
Add silver carbonate (1.5 eq) in one portion.
-
Protect the reaction from light and stir at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite®.
-
Wash the filtrate sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected thiomannopyranoside.
-
Subsequent deprotection steps (e.g., Zemplén deacetylation for acetate protecting groups) will yield the final thiomannopyranoside.
Protocol for Stereoselective Synthesis of a β-Thiomannopyranoside via an α-Mannosyl Triflate[1]
Materials:
-
S-phenyl 2,3-di-O-benzyl-4,6-O-benzylidene-1-deoxy-1-thia-α-D-mannopyranoside S-oxide
-
Triflic anhydride (Tf₂O)
-
2,6-di-tert-butyl-4-methylpyridine
-
Thiol (e.g., benzyl thiol)
-
Anhydrous dichloromethane (DCM)
Procedure:
-
Dissolve the mannosyl sulfoxide (1.0 eq) and 2,6-di-tert-butyl-4-methylpyridine (1.5 eq) in anhydrous DCM under an inert atmosphere.
-
Cool the solution to -78 °C (dry ice/acetone bath).
-
Add triflic anhydride (1.2 eq) dropwise.
-
Stir the mixture at -78 °C for 1 hour to form the α-mannosyl triflate intermediate.
-
Add the thiol (2.0 eq) to the reaction mixture.
-
Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
Quench the reaction by the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired β-thiomannopyranoside.
Conclusion and Future Directions
The field of thiomannopyranoside chemistry has progressed remarkably from its early roots in classical glycosylation reactions. The development of highly stereoselective and efficient synthetic methods has made these valuable molecules more accessible for biological investigation. Their inherent stability to enzymatic hydrolysis has cemented their role as powerful probes in glycobiology and as promising scaffolds in drug discovery.
Future research in this area is likely to focus on several key aspects:
-
Expansion of the Enzymatic Toolbox: The discovery and engineering of novel thioligases with broader substrate specificity will further streamline the synthesis of complex thioglycans.
-
Green Chemistry Approaches: The continued development of synthetic routes that utilize renewable starting materials and environmentally benign reagents and catalysts will be a major focus.
-
Elucidation of Biological Mechanisms: A deeper understanding of the molecular interactions between thiomannopyranosides and their biological targets will facilitate the design of more potent and selective therapeutic agents.
-
Clinical Translation: The progression of thiomannopyranoside-based drug candidates through preclinical and clinical trials will be the ultimate validation of their therapeutic potential.
References
- Bundle, D. R., & Pinto, B. M. (2001). Efficient Stereoselective Synthesis of 1-Thio-β-mannopyranosides. Journal of the American Chemical Society, 123(34), 8334-8341.
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Crich, D., & Li, H. (2000). Direct stereoselective synthesis of beta-thiomannosides. The Journal of Organic Chemistry, 65(3), 801–805. [Link]
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Bailey, J. J., & Bundle, D. R. (2014). Synthesis of high-mannose 1-thio glycans and their conjugation to protein. Organic & Biomolecular Chemistry, 12(14), 2193–2213. [Link]
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Sarotti, A. M., & Spanevello, R. A. (2016). Synthesis of a 3-Thiomannoside. Organic Letters, 18(8), 1864–1867. [Link]
- Koenigs, W., & Knorr, E. (1901). Ueber einige Derivate des Traubenzuckers und der Galactose. Berichte der deutschen chemischen Gesellschaft, 34(1), 957-981.
- Fischer, E. (1909). Über einige Derivate der Mercaptale. Berichte der deutschen chemischen Gesellschaft, 42(2), 2174-2180.
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ClinicalTrials.gov. (2021). A phase 1/2 study of thiotepa-based immunochemotherapy in relapsed/refractory primary CNS lymphoma: the TIER trial. [Link]
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ClinicalTrials.gov. (2022). Study on THIO and Cemiplimab for Patients with Advanced Non-Small Cell Lung Cancer. [Link]
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Hashimoto, H., & Yuasa, H. (2003). Thiasugars: potential glycosidase inhibitors. Current topics in medicinal chemistry, 3(5), 525–536. [Link]
- Pinto, B. M., et al. (1997). Synthesis and Glycosidase Inhibitory Activity of 5-thioglucopyranosylamines. Molecular Modeling of Complexes With Glucoamylase. Journal of the American Chemical Society, 119(30), 7181-7192.
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An In-depth Technical Guide to the Molecular Structure and Conformation of Ethyl α-D-thiomannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl α-D-thiomannopyranoside, a sulfur-containing analog of mannose. We will delve into its molecular structure, conformational preferences, and the methodologies used for its characterization. This document is intended to serve as a valuable resource for researchers in carbohydrate chemistry, drug discovery, and glycobiology.
Introduction: The Significance of Thioglycosides
Thioglycosides, where the anomeric oxygen atom of a carbohydrate is replaced by a sulfur atom, are of considerable interest in glycobiology and medicinal chemistry. This substitution imparts increased stability against enzymatic hydrolysis by glycosidases, making them valuable tools for studying carbohydrate-protein interactions and as potential therapeutic agents.[1] Ethyl α-D-thiomannopyranoside, as a member of this class, serves as an important synthetic building block and a probe for understanding the biological roles of mannose. Mannose and its derivatives are implicated in various biological processes, including bacterial and viral infections, and immune responses.[2] Consequently, stable analogs like Ethyl α-D-thiomannopyranoside are crucial for the development of inhibitors for enzymes such as glycosidases and mannosyltransferases.[3][4]
Molecular Structure of Ethyl α-D-thiomannopyranoside
The fundamental structure of Ethyl α-D-thiomannopyranoside consists of a pyranose ring, a six-membered ring containing five carbon atoms and one oxygen atom. The key features of its molecular structure are:
-
D-manno Configuration: The stereochemistry of the hydroxyl groups on the pyranose ring follows that of D-mannose. Specifically, the hydroxyl group at C2 is in an axial orientation, which is a defining characteristic of the manno-configuration.
-
α-Anomeric Configuration: The ethylthio (-SEt) group at the anomeric carbon (C1) is in an axial position. This α-configuration is crucial for its specific interactions with biological targets.
-
Thioglycosidic Bond: The presence of a C-S-C bond at the anomeric center, which is more resistant to cleavage than the corresponding O-glycosidic bond.
| Property | Value |
| Chemical Formula | C₈H₁₆O₅S |
| Molecular Weight | 224.28 g/mol |
| CAS Number | 128946-17-8 |
Conformational Analysis: A Tale of Two Effects
The biological activity of a carbohydrate is intrinsically linked to its three-dimensional shape. For Ethyl α-D-thiomannopyranoside, the conformation is primarily dictated by the interplay of steric and electronic effects within the pyranose ring and at the anomeric center.
The Dominant ⁴C₁ Chair Conformation
Like most aldohexopyranosides, Ethyl α-D-thiomannopyranoside predominantly adopts a ⁴C₁ chair conformation . In this arrangement, the bulky hydroxymethyl group (-CH₂OH) at C5 occupies an equatorial position, minimizing steric strain. The crystal structure of the per-O-acetylated analogue, ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, confirms this ⁴C₁ chair conformation for the pyranose ring.
The Exo-Anomeric Effect
A key factor governing the conformation of thioglycosides is the exo-anomeric effect . This stereoelectronic effect describes the preference for the lone pair of electrons on the exocyclic sulfur atom to be anti-periplanar to the C1-O5 bond. This orientation stabilizes the molecule and influences the rotational preference around the C1-S bond, which in turn affects the molecule's overall shape and its presentation to binding partners.
Experimental and Computational Approaches to Conformation
A combination of experimental techniques and computational modeling is employed to gain a comprehensive understanding of the conformational landscape of Ethyl α-D-thiomannopyranoside.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For Ethyl α-D-thiomannopyranoside, ¹H and ¹³C NMR provide a wealth of structural information. Due to the limited availability of specific data for the ethyl derivative, we will refer to the closely related methyl α-D-thiomannopyranoside for illustrative purposes.[5]
¹H NMR Analysis:
The magnitude of the vicinal coupling constants (³J) between adjacent protons is highly dependent on the dihedral angle between them, as described by the Karplus equation. In the ⁴C₁ chair conformation, the relationships between axial (ax) and equatorial (eq) protons lead to characteristic coupling constants:
-
³J(ax, ax): Large (typically 8-10 Hz)
-
³J(ax, eq) and ³J(eq, eq): Small (typically 2-4 Hz)
By analyzing the coupling patterns of the ring protons, the chair conformation can be confirmed. For instance, a large coupling constant between H1 and H2 would indicate a diaxial relationship, which is consistent with the α-manno configuration.
¹³C NMR Analysis:
The chemical shifts of the carbon atoms are sensitive to their local electronic environment and stereochemistry. The ¹³C NMR spectrum provides a characteristic fingerprint of the molecule.
Representative NMR Data for Methyl α-D-mannopyranoside:
| Atom | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | ¹H Multiplicity & Coupling Constants (J in Hz) |
| 1 | 83.5 | 5.25 | d, J = 1.5 |
| 2 | 72.5 | 4.05 | dd, J = 3.5, 1.5 |
| 3 | 71.8 | 3.85 | dd, J = 9.0, 3.5 |
| 4 | 67.5 | 3.70 | t, J = 9.0 |
| 5 | 73.0 | 3.95 | m |
| 6a | 61.8 | 3.80 | dd, J = 12.0, 2.5 |
| 6b | 61.8 | 3.75 | dd, J = 12.0, 5.5 |
| -SCH₃ | 12.0 | 2.15 | s |
Note: This is representative data for the methyl analog and may vary slightly for the ethyl derivative.[5]
X-ray Crystallography
X-ray crystallography provides a definitive picture of the molecular structure in the solid state. As mentioned, the crystal structure of the acetylated form of Ethyl α-D-thiomannopyranoside has been determined, unequivocally establishing the ⁴C₁ chair conformation of the pyranose ring. This solid-state data serves as a crucial benchmark for validating computational models and interpreting solution-state NMR data.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for exploring the conformational energy landscape of flexible molecules like thioglycosides.[6][7] These methods can:
-
Calculate the relative energies of different conformations (e.g., chair, boat, skew-boat).
-
Predict the preferred orientation of the ethylthio aglycone.
-
Simulate the dynamic behavior of the molecule in solution.
Computational studies on related thioglycosides have consistently shown that the ⁴C₁ chair is the lowest energy conformation, in agreement with experimental data.
Synthesis of Ethyl α-D-thiomannopyranoside
The synthesis of alkyl thioglycosides is a well-established area of carbohydrate chemistry. A common and reliable method involves the reaction of a per-O-acetylated sugar with a thiol in the presence of a Lewis acid catalyst.[8][9][10]
Representative Experimental Protocol
The following protocol describes a general method for the synthesis of an alkyl α-D-thiomannopyranoside from D-mannose.
Step 1: Per-O-acetylation of D-Mannose
-
Suspend D-mannose in acetic anhydride.
-
Add a catalytic amount of a Lewis acid (e.g., triflic acid or BF₃·OEt₂).[11]
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction by quenching with a saturated sodium bicarbonate solution and extracting with an organic solvent (e.g., dichloromethane).
-
Purify the resulting per-O-acetylated mannose by silica gel chromatography.
Step 2: Thioglycosylation
-
Dissolve the per-O-acetylated mannose in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere (e.g., argon).
-
Add ethanethiol to the solution.
-
Cool the reaction mixture to 0 °C and add a Lewis acid catalyst (e.g., triflic acid).[11]
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction and work up as described in Step 1.
-
Purify the acetylated Ethyl α-D-thiomannopyranoside by silica gel chromatography.
Step 3: De-O-acetylation (Zemplén Deacetylation)
-
Dissolve the purified acetylated product in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide in methanol.
-
Stir the reaction at room temperature until all acetyl groups are removed (monitored by TLC).
-
Neutralize the reaction with an acidic resin.
-
Filter and concentrate the solution to yield Ethyl α-D-thiomannopyranoside.
Biological Relevance and Applications
Ethyl α-D-thiomannopyranoside and related thiomannosides have emerged as important molecules in several biological contexts:
-
Enzyme Inhibition: Due to their stability, thioglycosides are excellent candidates for inhibiting glycosidases and glycosyltransferases.[12] They can act as substrate mimics, binding to the active site of these enzymes without being cleaved. This makes them valuable for studying enzyme mechanisms and for the development of therapeutics for diseases where these enzymes are dysregulated.
-
Antimicrobial Agents: Certain long-chain alkyl thiomannosides have demonstrated significant antimicrobial activity, particularly against Gram-positive bacteria and yeasts.[9] This suggests potential applications in the development of new antibiotics.
-
Probes for Lectin Binding: Mannose-binding lectins play crucial roles in innate immunity and pathogen recognition. Thiomannosides are used to study these interactions, as their resistance to degradation allows for more stable and prolonged binding studies.
-
Inhibitors of Bacterial Adhesion: The adhesion of pathogenic bacteria, such as uropathogenic E. coli, to host cells is often mediated by mannose-specific lectins like FimH. Thiomannosides can act as competitive inhibitors of this adhesion, preventing infection.[13]
-
Metabolic Inhibitors of Bacterial Glycan Biosynthesis: Thioglycosides can act as metabolic inhibitors, disrupting the biosynthesis of bacterial cell surface glycans, which are often essential for virulence.[4]
Conclusion
Ethyl α-D-thiomannopyranoside is a structurally well-defined molecule with a predictable and stable conformation. Its synthesis is achievable through established methods in carbohydrate chemistry. The combination of experimental techniques like NMR and X-ray crystallography with computational modeling provides a detailed understanding of its three-dimensional structure. This knowledge is paramount for the rational design of novel therapeutic agents and biological probes that target mannose-recognizing proteins. As our understanding of the glycome deepens, the importance of stable and specific carbohydrate analogs like Ethyl α-D-thiomannopyranoside will undoubtedly continue to grow.
References
- Chatterjee, D., Paul, A., Rajkamal, R., & Yadav, S. (2015). Cu(ClO4)2·6H2O catalyzed solvent free per-O-acetylation and sequential one-pot conversions of sugars to thioglycosides. RSC Advances, 5, 29669-29674.
- Bílková, A., Paulovičová, E., Paulovičová, L., & Poláková, M. (2015). Antimicrobial activity of mannose-derived glycosides. Monatshefte für Chemie - Chemical Monthly, 146(10), 1707-1714.
- Misra, A. K., et al. (2007). A sequential per-O-acetylation and thioglycosidation of unprotected reducing sugars using a stoichiometric quantity of acetic anhydride and alkyl- or arylthiols is reported. Tetrahedron Letters, 48(34), 6059-6062.
- Demchenko, A. V., et al. (2019). Triflic Acid-Mediated Synthesis of Thioglycosides. The Journal of Organic Chemistry, 84(17), 11096-11103.
- Utilizing Reusable Catalyst Phosphotungstic Acid for the Synthesis of Thioglycoside from Per-O-acetyl Saccharides with Microwave-Assisted and De-O-acetyl
- Davies, G. J., et al. (2008). The Structural Basis of the Inhibition of Golgi α-Mannosidase II by Mannostatin A and the Role of the Thiomethyl Moiety in Ligand-Protein Interactions. Journal of the American Chemical Society, 130(40), 13270–13271.
- Oscarson, S., et al. (2020).
- Samoshin, A. V., Dotsenko, I. A., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators.
- Vliegenthart, J. F. G., et al. (1983). 1H- and 13C-NMR spectroscopy of synthetic monosulfated methyl α-D-mannopyranosides.
- Kováč, P., et al. (2010). Synthesis of alkyl and cycloalkyl alpha-d-mannopyranosides and derivatives thereof and their evaluation in the mycobacterial mannosyltransferase assay.
- Bertozzi, C. R., et al. (2020). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology, 15(4), 931-940.
- Bundle, D. R., et al. (2014). Synthesis of high-mannose 1-thio glycans and their conjugation to protein.
- Cipolla, L., et al. (2020). Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose.
- Bennet, A. J., et al. (2022). Influence of Side Chain Conformation on the Activity of Glycosidase Inhibitors.
-
NIST. (n.d.). α-Methyl-D-mannopyranoside. In NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). Methyl alpha-D-mannopyranoside. In PubChem Compound Summary for CID 101798. Retrieved from [Link]
- Rahman, A., et al. (2023). Exploring Cinnamoyl-Substituted Mannopyranosides: Synthesis, Evaluation of Antimicrobial Properties, and Molecular Docking Studies Targeting H5N1 Influenza A Virus. Molecules, 28(13), 5108.
- Arslan, H., et al. (2016). DENSITY FUNCTIONAL THEORY STUDIES OF CONFORMATION. Journal of Structural Chemistry, 57, 1640–1648.
- Setzer, W. N. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. International Journal of Molecular Sciences, 10(8), 3488-3501.
- Setzer, W. N. (2009). Conformational analysis of thioether musks using density functional theory. International Journal of Molecular Sciences, 10(8), 3488-3501.
- Schmidt, R. R., et al. (2018). Bivalent Inhibitors of Mannose-Specific Bacterial Adhesion: A Xylose-Based Conformational Switch to Control Glycoligand Distance. Molecules, 23(11), 2959.
- Levvy, G. A., & Conchie, J. (1968). Inhibition of glycosidases by aldonolactones of corresponding configuration. The specificity of α-l-arabinosidase. Biochemical Journal, 107(1), 109-113.
- Winchester, B. G., et al. (1990). The structural basis of the inhibition of human glycosidases by castanospermine analogues. Biochemical Journal, 265(1), 277-284.
- Gmeiner, P., et al. (1994). Conformational analysis by NMR spectroscopy of 2′-deoxy-2′-C-alkylnucleosides: Building blocks of new antisense fragments. Journal of the American Chemical Society, 116(18), 8131-8142.
- Khan, D. (2023). Density Functional Theory Study Of Some Important Biological Molecules. UND Scholarly Commons.
- Setzer, W. N. (2009). Conformational Analysis of Thioether Musks Using Density Functional Theory. International Journal of Molecular Sciences, 10(8), 3488-3501.
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A Technical Guide to the Spectroscopic and Synthetic Profile of Ethyl α-D-thiomannopyranoside
Introduction: The Significance of Thioglycosides
Ethyl α-D-thiomannopyranoside belongs to the class of thioglycosides, which are carbohydrate analogs where the anomeric hydroxyl group is replaced by a thiol. This substitution imparts several key properties that are advantageous in chemical biology and drug discovery. The thioether linkage is significantly more stable to enzymatic and chemical hydrolysis compared to the corresponding O-glycosidic bond. This stability allows thioglycosides to act as inhibitors of glycosidases or as stable haptens for immunological studies. Furthermore, the anomeric sulfur can be strategically functionalized, making thioglycosides versatile building blocks in the synthesis of complex glycoconjugates and oligosaccharides.
Physicochemical Properties
A summary of the key physicochemical properties of Ethyl α-D-thiomannopyranoside is presented in Table 1.
Table 1: Physicochemical Properties of Ethyl α-D-thiomannopyranoside
| Property | Value | Source |
| Molecular Formula | C₈H₁₆O₅S | |
| Molecular Weight | 224.28 g/mol | |
| CAS Number | 128946-17-8 | |
| Appearance | White Crystalline Solid | |
| Purity | ≥ 98% (by ¹H-NMR) | |
| Solubility | Soluble in DMSO, Methanol, Water |
Predicted Spectroscopic Data and Interpretation
The following sections detail the predicted spectroscopic data for Ethyl α-D-thiomannopyranoside. These predictions are based on the analysis of closely related structures and established spectroscopic principles.
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is a powerful tool for the structural elucidation of carbohydrates. The predicted chemical shifts and coupling constants for Ethyl α-D-thiomannopyranoside are summarized in Table 2.
Table 2: Predicted ¹H NMR Data for Ethyl α-D-thiomannopyranoside (in D₂O)
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-1 | ~5.3 | d | ~1.5 (J₁,₂) |
| H-2 | ~4.0 | dd | ~1.5 (J₁,₂), ~3.5 (J₂,₃) |
| H-3 | ~3.8 | dd | ~3.5 (J₂,₃), ~9.5 (J₃,₄) |
| H-4 | ~3.7 | t | ~9.5 (J₃,₄), ~9.5 (J₄,₅) |
| H-5 | ~3.9 | ddd | ~9.5 (J₄,₅), ~2.5 (J₅,₆a), ~6.0 (J₅,₆b) |
| H-6a | ~3.8 | dd | ~12.0 (J₆a,₆b), ~2.5 (J₅,₆a) |
| H-6b | ~3.7 | dd | ~12.0 (J₆a,₆b), ~6.0 (J₅,₆b) |
| -SCH₂CH₃ | ~2.6 | q | ~7.5 |
| -SCH₂CH₃ | ~1.3 | t | ~7.5 |
Interpretation:
-
Anomeric Proton (H-1): The anomeric proton is expected to appear as a doublet at a downfield chemical shift of around 5.3 ppm. The small coupling constant (J₁,₂) of approximately 1.5 Hz is characteristic of an α-anomer in the manno-configuration, where H-1 and H-2 are in an equatorial-axial relationship.
-
Ring Protons (H-2 to H-5): These protons will appear in the more crowded region of the spectrum, typically between 3.7 and 4.0 ppm. Their specific multiplicities and coupling constants are crucial for confirming the stereochemistry of the sugar.
-
Exocyclic Protons (H-6a, H-6b): The two protons on C-6 are diastereotopic and will appear as a pair of doublets of doublets.
-
Ethyl Group (-SCH₂CH₃): The ethyl group will give rise to a quartet at around 2.6 ppm and a triplet at around 1.3 ppm, characteristic of an ethyl thioether.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for Ethyl α-D-thiomannopyranoside are presented in Table 3.
Table 3: Predicted ¹³C NMR Data for Ethyl α-D-thiomannopyranoside (in D₂O)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-1 | ~85 |
| C-2 | ~72 |
| C-3 | ~74 |
| C-4 | ~68 |
| C-5 | ~76 |
| C-6 | ~62 |
| -SCH₂CH₃ | ~25 |
| -SCH₂CH₃ | ~15 |
Interpretation:
-
Anomeric Carbon (C-1): The anomeric carbon is expected to have a chemical shift of around 85 ppm. This is downfield compared to the other ring carbons due to its attachment to both the ring oxygen and the sulfur atom.
-
Ring Carbons (C-2 to C-5): These carbons will resonate in the range of 68-76 ppm.
-
Exocyclic Carbon (C-6): The C-6 carbon will appear at the most upfield position among the sugar carbons, at approximately 62 ppm.
-
Ethyl Group (-SCH₂CH₃): The two carbons of the ethyl group will be found in the upfield region of the spectrum.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is useful for identifying the functional groups present in a molecule. The predicted key IR absorptions for Ethyl α-D-thiomannopyranoside are listed in Table 4.
Table 4: Predicted FT-IR Data for Ethyl α-D-thiomannopyranoside
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3600-3200 | Strong, Broad | O-H stretching (from the hydroxyl groups) |
| 2970-2850 | Medium | C-H stretching (from the alkyl groups) |
| 1450-1375 | Medium | C-H bending |
| 1200-1000 | Strong | C-O stretching (from alcohols and the ether linkage in the ring) |
| ~700 | Weak | C-S stretching |
Interpretation:
-
The most prominent feature will be a broad and strong absorption in the 3600-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibrations of the multiple hydroxyl groups.
-
The C-H stretching of the ethyl group and the sugar ring will be observed in the 2970-2850 cm⁻¹ region.
-
A strong and complex pattern of bands in the 1200-1000 cm⁻¹ region will correspond to the C-O stretching vibrations.
-
A weak absorption around 700 cm⁻¹ can be attributed to the C-S stretching of the thioether.
Mass Spectrometry (MS) (Predicted)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Fragmentation:
-
Molecular Ion (M⁺): The molecular ion peak [C₈H₁₆O₅S]⁺ should be observable at m/z = 224.
-
Key Fragments:
-
Loss of the ethyl group: [M - C₂H₅]⁺ at m/z = 195.
-
Cleavage of the C-S bond to give the sugar cation: [M - SC₂H₅]⁺ at m/z = 163.
-
Fragmentation of the sugar ring, leading to a series of smaller fragments.
-
Synthesis of Ethyl α-D-thiomannopyranoside
While a specific, detailed experimental protocol for the synthesis of Ethyl α-D-thiomannopyranoside from unprotected D-mannose is not readily found in the literature, a plausible and efficient synthesis can be designed based on well-established methods for the preparation of thioglycosides.[1] The following protocol describes a one-pot peracetylation and subsequent thioglycosylation, followed by deacetylation.
Synthetic Workflow
Caption: Synthetic workflow for Ethyl α-D-thiomannopyranoside.
Step-by-Step Experimental Protocol
Step 1: Peracetylation of D-Mannose
-
To a stirred solution of D-mannose (1.0 eq) in pyridine (5-10 volumes) at 0 °C, add acetic anhydride (5.0 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield penta-O-acetyl-α/β-D-mannopyranose as a syrup. This crude product can often be used in the next step without further purification.
Step 2: Thioglycosylation
-
Dissolve the crude penta-O-acetyl-α/β-D-mannopyranose (1.0 eq) and ethanethiol (EtSH, 1.5-2.0 eq) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 2.0-3.0 eq) dropwise.
-
Stir the reaction at 0 °C and monitor by TLC until the starting material is consumed.
-
Quench the reaction by the addition of saturated NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by silica gel chromatography to afford Ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside.
Step 3: Zemplén Deacetylation
-
Dissolve the purified acetylated thioglycoside (1.0 eq) in anhydrous methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe) solution (e.g., 0.1 eq of a 0.5 M solution in methanol).
-
Stir the reaction at room temperature and monitor by TLC.
-
Once the reaction is complete, neutralize the mixture with an acidic ion-exchange resin (e.g., Amberlite IR120 H⁺).
-
Filter the resin and concentrate the filtrate to dryness to yield Ethyl α-D-thiomannopyranoside as a white solid.
Conclusion
This technical guide provides a detailed predictive analysis of the spectroscopic characteristics and a plausible synthetic route for Ethyl α-D-thiomannopyranoside. While direct experimental data is currently scarce in the public domain, the principles outlined here offer a solid foundation for researchers working with this and related thioglycosides. The provided methodologies and data interpretations are grounded in established chemical principles and are intended to facilitate the synthesis, characterization, and application of this important class of carbohydrate mimetics.
References
- Garegg, P. J. (1997). Thioglycosides as glycosylating agents in oligosaccharide synthesis. Advances in Carbohydrate Chemistry and Biochemistry, 52, 179-205.
Sources
Potential applications of "Ethyl α-D-thiomannopyranoside" in glycobiology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Glycobiology, the study of the structure, biosynthesis, and function of saccharides, is a rapidly expanding field with profound implications for human health and disease. At the heart of this discipline lies the need for precise molecular tools to dissect complex biological processes involving carbohydrates. Ethyl α-D-thiomannopyranoside, a synthetic monosaccharide analogue, has emerged as a important instrument in the glycobiologist's toolkit. Its unique chemical properties, particularly the substitution of the anomeric oxygen with a sulfur atom, confer enhanced stability against enzymatic degradation while maintaining the essential stereochemical features of mannose. This guide provides a comprehensive overview of the potential applications of Ethyl α-D-thiomannopyranoside, from its role as a potential enzyme inhibitor and a probe for carbohydrate-protein interactions to its utility as a synthetic building block for complex glycoconjugates. Detailed experimental protocols and mechanistic insights are provided to empower researchers in leveraging this versatile molecule for their scientific pursuits.
Introduction: The Significance of Thioglycosides in Glycobiology
The intricate dance of life is often choreographed by carbohydrates. From cell-cell recognition and immune responses to pathogen invasion and cancer metastasis, glycans play a pivotal role. To understand and manipulate these processes, scientists require molecular probes that can faithfully mimic natural sugars while offering unique advantages. Thioglycosides, in which the glycosidic oxygen is replaced by sulfur, represent a powerful class of such molecules. The carbon-sulfur bond is significantly more resistant to enzymatic cleavage by glycosidases compared to the natural oxygen-linked glycosidic bond. This inherent stability makes thioglycosides invaluable for a range of applications where the preservation of the carbohydrate structure is paramount.
Ethyl α-D-thiomannopyranoside, the focus of this guide, is a prime example of a thioglycoside with significant potential. As an analogue of mannose, it can interact with a wide array of mannose-binding proteins, including enzymes and lectins, which are crucial mediators of physiological and pathological processes. The α-anomeric configuration and the ethyl aglycone further define its specificity and utility in various experimental systems. This document will explore the multifaceted applications of Ethyl α-D-thiomannopyranoside, providing both the theoretical framework and practical guidance for its use in cutting-edge glycobiology research.
Probing Enzyme Activity: A Potential Inhibitor of Mannosidases
Mannosidases are a class of glycoside hydrolase enzymes that cleave mannosidic linkages in glycoproteins and other glycoconjugates. They are essential for a variety of cellular processes, including glycoprotein processing and quality control in the endoplasmic reticulum and Golgi apparatus. Dysregulation of mannosidase activity has been implicated in several diseases, including lysosomal storage disorders and cancer. Consequently, the development of specific mannosidase inhibitors is of great therapeutic and research interest.
The stability of the thioether bond in Ethyl α-D-thiomannopyranoside makes it a promising candidate as a competitive inhibitor of α-mannosidases. By binding to the active site of the enzyme without being cleaved, it can block the processing of natural substrates.
Mechanism of Action as a Putative Mannosidase Inhibitor
The proposed mechanism of inhibition by Ethyl α-D-thiomannopyranoside is based on its structural mimicry of the natural substrate, α-D-mannose. The enzyme's active site recognizes the stereochemistry of the mannose ring and its hydroxyl groups. Ethyl α-D-thiomannopyranoside is expected to bind to the active site in a similar manner, but the thioether linkage is resistant to the hydrolytic machinery of the enzyme. This stable binding sequesters the enzyme, preventing it from acting on its natural substrates.
Caption: Workflow for analyzing lectin binding using Surface Plasmon Resonance (SPR).
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis of Lectin Binding
This protocol provides a general framework for using SPR to study the interaction between a mannose-binding lectin and Ethyl α-D-thiomannopyranoside. [1][2][3][4][5] Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5 chip for amine coupling)
-
Mannose-binding lectin (e.g., Concanavalin A)
-
Ethyl α-D-thiomannopyranoside
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 5.0)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, and ethanolamine)
Procedure:
-
Lectin Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the carboxyl groups on the sensor surface by injecting a mixture of EDC and NHS.
-
Inject the lectin solution in immobilization buffer over the activated surface. The lectin will be covalently coupled to the sensor chip.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
-
Binding Analysis:
-
Prepare a series of dilutions of Ethyl α-D-thiomannopyranoside in running buffer.
-
Inject the different concentrations of the thiomannoside over the lectin-immobilized surface and a reference flow cell (without lectin).
-
Monitor the binding in real-time by recording the SPR signal (response units, RU).
-
After each injection, regenerate the sensor surface by injecting a suitable regeneration solution (e.g., a low pH buffer) to remove the bound analyte.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the sample flow cell data to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Kinetic Parameter | Description |
| ka (on-rate) | The rate of association between the analyte and the ligand. |
| kd (off-rate) | The rate of dissociation of the analyte-ligand complex. |
| KD (dissociation constant) | The equilibrium constant for the dissociation of the complex (kd/ka). A smaller KD indicates a stronger interaction. |
A Building Block for Glycan Synthesis
The chemical synthesis of complex oligosaccharides and glycoconjugates is a formidable challenge in organic chemistry. The construction of specific glycosidic linkages with controlled stereochemistry requires a toolbox of versatile glycosyl donors and acceptors. Thioglycosides are widely used as glycosyl donors due to their stability and the availability of various methods for their activation. [6][7] Ethyl α-D-thiomannopyranoside can serve as a valuable glycosyl donor for the synthesis of oligosaccharides containing an α-mannosidic linkage. The ethylthio group can be activated under specific conditions to generate a reactive intermediate that can then be coupled with a suitable glycosyl acceptor.
Role in Oligosaccharide Synthesis
The use of Ethyl α-D-thiomannopyranoside as a glycosyl donor offers several advantages:
-
Stability: It is stable to a wide range of reaction conditions used for protecting group manipulations on other parts of the molecule.
-
Tunable Reactivity: The ethylthio group can be activated by various promoters, allowing for fine-tuning of the glycosylation reaction.
-
Stereocontrol: The α-anomeric configuration can be retained or inverted depending on the reaction conditions and the nature of the protecting groups on the mannose ring.
Caption: General scheme for glycosylation using Ethyl α-D-thiomannopyranoside as a donor.
Experimental Protocol: Glycosylation using an Ethylthiomannoside Donor
This protocol describes a general procedure for the glycosylation of a primary alcohol using Ethyl α-D-thiomannopyranoside as the donor and N-iodosuccinimide (NIS) and trifluoromethanesulfonic acid (TfOH) as the promoter system. [6] Materials:
-
Protected Ethyl α-D-thiomannopyranoside (hydroxyl groups protected with suitable protecting groups, e.g., benzyl ethers)
-
Glycosyl acceptor with a single free primary hydroxyl group
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation:
-
Under an inert atmosphere, add the protected Ethyl α-D-thiomannopyranoside (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and activated molecular sieves to a flame-dried flask containing anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes.
-
-
Glycosylation Reaction:
-
Cool the reaction mixture to -40°C.
-
Add NIS (1.5 equiv.) to the mixture and stir for 15 minutes.
-
Add a catalytic amount of TfOH (0.1 equiv.) dropwise.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding a few drops of triethylamine.
-
Filter the reaction mixture through a pad of Celite and wash with DCM.
-
Wash the combined organic layers with saturated aqueous sodium thiosulfate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired disaccharide.
-
Modulating the Immune System: A Potential Immunomodulator
The immune system is adept at recognizing carbohydrate structures on the surface of pathogens and cancer cells. Mannose-binding lectins, such as the mannose receptor (CD206) expressed on dendritic cells and macrophages, are key pattern recognition receptors in innate immunity. [8][9][10]Ligation of these receptors can trigger a variety of downstream signaling events, leading to phagocytosis, antigen presentation, and cytokine production.
Given its structural similarity to mannose, Ethyl α-D-thiomannopyranoside has the potential to interact with mannose-binding receptors on immune cells and modulate their function. This opens up exciting possibilities for its use as an immunomodulatory agent.
Potential Immunomodulatory Effects
-
Competitive Antagonism: By blocking the binding of natural mannose-containing ligands to mannose receptors, Ethyl α-D-thiomannopyranoside could potentially dampen inflammatory responses.
-
Receptor Agonism: Alternatively, it might act as an agonist, triggering specific signaling pathways and promoting a particular type of immune response (e.g., a Th1 or Th2 response). [11][12][13]* Targeted Delivery: The thiomannoside could be conjugated to other molecules (e.g., antigens, drugs) to target them specifically to mannose receptor-expressing cells.
Conclusion and Future Perspectives
Ethyl α-D-thiomannopyranoside is a chemically stable and versatile molecule with a wide range of potential applications in glycobiology. Its ability to mimic natural mannose while resisting enzymatic cleavage makes it an invaluable tool for studying and manipulating biological processes involving this important sugar. From probing enzyme activity and dissecting carbohydrate-protein interactions to serving as a building block for complex glycan synthesis and potentially modulating immune responses, the applications of this thiomannoside are both broad and significant.
Future research will likely focus on the development of more sophisticated probes and inhibitors based on the Ethyl α-D-thiomannopyranoside scaffold. The incorporation of reporter tags, such as fluorophores or biotin, would facilitate its use in high-throughput screening and imaging applications. Furthermore, the synthesis of more complex oligosaccharides and glycoconjugates using this thiomannoside as a key building block will undoubtedly lead to new insights into the role of glycans in health and disease, and may pave the way for the development of novel carbohydrate-based therapeutics and vaccines. The continued exploration of this and other thioglycosides will undoubtedly fuel further innovation and discovery in the exciting field of glycobiology.
References
-
Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Binding assay of lectins and glycoproteins by surface plasmon resonance. (2021, December 9). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). (2021, October 6). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Novel tools for the study of class I alpha-mannosidases: a chromogenic substrate and a substrate-analog inhibitor. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. Retrieved January 14, 2026, from [Link]
-
Synthesis of Oligosaccharides on Solid Support Using Thioglycosides and Pentenyl Glycosides. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors. (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Smith, E. A., Thomas, W. D., Kiessling, L. L., & Corn, R. M. (2003). Surface Plasmon Resonance Imaging Studies of Protein-Carbohydrate Interactions. UCI Department of Chemistry. Retrieved January 14, 2026, from [Link]
-
On Surface Assays: Surface Plasmon Resonance. (n.d.). Glycopedia. Retrieved January 14, 2026, from [Link]
-
Principle and Protocol of Surface Plasmon Resonance (SPR). (n.d.). Creative BioMart. Retrieved January 14, 2026, from [Link]
-
Surface plasmon resonance for real-time study of lectin-carbohydrate interactions for the differentiation and identification of glycoproteins. (2011, June 15). PubMed. Retrieved January 14, 2026, from [Link]
-
Dendritic cell modulation by mast cells controls the Th1/Th2 balance in responding T cells. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Modulation of dendritic cell immune functions by plant components. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Human lysosomal alpha-mannosidases exhibit different inhibition and metal binding properties. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
The mannose receptor is a pattern recognition receptor involved in host defense. (1998, February). PubMed. Retrieved January 14, 2026, from [Link]
-
Mannose receptor – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 14, 2026, from [Link]
-
The Mannose Receptor: From Endocytic Receptor and Biomarker to Regulator of (Meta)Inflammation. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Isolation and characterization of a mannose receptor from human pigment epithelium. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
-
Inhibitory Effect of Fisetin on α-Glucosidase Activity: Kinetic and Molecular Docking Studies. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Fundamental role of dendritic cells in inducing Th2 responses. (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Human Lectins, Their Carbohydrate Affinities and Where to Find Them. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
-
Mannose Binding Lectin: A Potential Biomarker for Many Human Diseases. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]
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- 3. On Surface Assays: Surface Plasmon Resonance - Glycopedia [glycopedia.eu]
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An In-depth Technical Guide: Evaluating Ethyl α-D-thiomannopyranoside as a Potential Mannosidase Inhibitor for Therapeutic Development
Abstract: Mannosidases are pivotal enzymes in the N-linked glycosylation pathway, and their inhibition presents a compelling strategy for therapeutic intervention in oncology, virology, and rare genetic disorders. While iminosugars are the most studied class of mannosidase inhibitors, thiosugars—carbohydrate analogs featuring a sulfur atom in the anomeric position—offer a promising alternative due to their inherent stability against enzymatic hydrolysis and potential for strong, specific binding. This technical guide provides a comprehensive framework for the evaluation of Ethyl α-D-thiomannopyranoside as a candidate mannosidase inhibitor. We will explore the therapeutic rationale, the unique chemical properties of this thiosugar, and provide detailed, field-proven protocols for its comprehensive validation, from initial enzymatic assays to cell-based functional screens. This document is intended for researchers, scientists, and drug development professionals seeking to explore novel glycosidase inhibitors.
The Therapeutic Rationale for Mannosidase Inhibition
The Critical Role of Mannosidases in N-linked Glycosylation
N-linked glycosylation is a fundamental post-translational modification essential for the proper folding, trafficking, and function of a vast number of proteins.[1] The process begins in the endoplasmic reticulum (ER) with the transfer of a precursor oligosaccharide (Glc₃Man₉GlcNAc₂) to nascent polypeptide chains. This structure is then meticulously trimmed by a series of glycosidases in the ER and Golgi apparatus.[2] α-Mannosidases are critical to this process, responsible for removing specific mannose residues to create high-mannose, and subsequently, hybrid and complex N-glycans.[1][3] Inhibition of key mannosidases, such as Golgi α-mannosidase II, disrupts this maturation process, causing an accumulation of immature high-mannose glycans on glycoproteins.[1]
Pathophysiological Implications and Therapeutic Opportunities
The glycan structures on the cell surface, or "glycome," are profoundly altered in many diseases.
-
Oncology: Cancer cells often display aberrant glycosylation, which contributes to tumor progression, metastasis, and evasion of the immune system.[4] Inducing a state of high-mannose glycosylation through mannosidase inhibition can potentially restore immunogenicity and inhibit tumor growth.[4]
-
Virology: Many viruses, including influenza and HIV, rely on the host cell's glycosylation machinery to process their own envelope glycoproteins, which are essential for viral entry and immune evasion.[2] Mannosidase inhibitors can disrupt this process, reducing viral infectivity.[2]
-
Genetic Disorders: Deficiencies in lysosomal α-mannosidase lead to α-mannosidosis, a lysosomal storage disorder characterized by the accumulation of mannose-rich oligosaccharides and severe neurological deterioration. While this guide focuses on inhibitory applications, understanding the enzyme is key to developing therapies.
Established Mannosidase Inhibitors: A Mechanistic Overview
The most well-characterized mannosidase inhibitors are iminosugars, such as Kifunensine and Swainsonine. These are nitrogen-containing sugar mimics that, in their protonated state, resemble the oxacarbenium ion-like transition state of the glycosidic bond cleavage reaction.[1][3] This allows them to bind with high affinity to the enzyme's active site, acting as potent competitive inhibitors.[1] Kifunensine is a selective inhibitor of Class I α-mannosidases, while Swainsonine potently inhibits Class II α-mannosidases, including Golgi α-mannosidase II.[1][3]
Ethyl α-D-thiomannopyranoside: A Candidate Thiosugar Inhibitor
Chemical Structure and Properties
Ethyl α-D-thiomannopyranoside is an analog of the monosaccharide mannose where the anomeric hydroxyl group is replaced by an ethyl thioether group.
| Property | Value | Source |
| IUPAC Name | (2R,3S,4S,5S,6R)-2-ethylsulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol | [5] |
| Molecular Formula | C₈H₁₆O₅S | [6] |
| Molecular Weight | 224.28 g/mol | [6] |
| CAS Number | 128946-17-8 | [6] |
The Thio-Anomeric Linkage: A Strategy for Bio-stability and Inhibition
The substitution of the anomeric oxygen with sulfur introduces critical properties relevant to inhibitor design:
-
Enzymatic Stability: Thio-glycosidic bonds are generally resistant to hydrolysis by glycosidases, making thiosugars stable analogs of natural substrates.[7] This stability is crucial for an inhibitor, ensuring it is not simply processed as a slow substrate.
-
Inhibitory Potential: Thiosugars have been shown to be potent inhibitors of glycosidases.[8] The sulfur atom's different size, electronegativity, and bond lengths compared to oxygen can alter the conformation and electronic properties of the sugar ring, potentially promoting a conformation that binds tightly to the enzyme's active site. Conformationally locked thiosugars have demonstrated high potency against α-mannosidase.[8]
Synthesis Overview
Ethyl α-D-thiomannopyranoside and similar glycosides can be synthesized from D-mannose or its protected derivatives.[6] Glycosylation reactions using mannose precursors with allyl or decenyl alcohol acceptors are well-established, and similar principles can be applied to introduce the ethyl thio group.[9]
Experimental Validation Framework: From Benchtop to Cell-Based Models
A multi-step approach is required to rigorously validate Ethyl α-D-thiomannopyranoside as a mannosidase inhibitor. The framework proceeds from direct enzymatic inhibition assays to functional confirmation in a cellular context.
Protocol 1: In Vitro Enzymatic Assay for α-Mannosidase Inhibition (IC₅₀ Determination)
-
Principle: This is a colorimetric assay that measures the activity of α-mannosidase based on its ability to cleave the synthetic substrate, p-nitrophenyl-α-D-mannopyranoside (pNP-Man).[1][10] The enzymatic reaction releases p-nitrophenol (pNP), which, upon addition of a basic stop reagent, develops an intense yellow color that can be quantified by measuring absorbance at 405 nm. The inhibitor's potency is determined by measuring the reduction in enzyme activity across a range of inhibitor concentrations, allowing for the calculation of the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Materials:
-
α-Mannosidase from Jack Bean (Canavalia ensiformis) (Commercially available, e.g., from Sigma-Aldrich or QA-Bio).[11]
-
Substrate: p-nitrophenyl-α-D-mannopyranoside (pNP-Man).
-
Inhibitor Stock: Ethyl α-D-thiomannopyranoside dissolved in ultrapure water or DMSO.
-
Stop Reagent: 0.2 M Sodium Carbonate or similar basic solution.[10]
-
96-well clear, flat-bottom microplates.
-
Spectrophotometric multiwell plate reader.
-
-
Step-by-Step Methodology:
-
Prepare Reagents: Prepare serial dilutions of the Ethyl α-D-thiomannopyranoside stock solution in Assay Buffer. A typical starting range might be from 1 mM down to 1 nM.
-
Set Up Plate: In a 96-well plate, add the following to designated wells (in duplicate or triplicate):
-
Test Wells: 10 µL of each inhibitor dilution.
-
Positive Control (100% Activity): 10 µL of Assay Buffer (no inhibitor).
-
Negative Control (No Enzyme): 20 µL of Assay Buffer.
-
-
Add Enzyme: To all wells except the Negative Control, add 10 µL of a diluted α-mannosidase solution (concentration determined empirically to give a robust signal within the linear range of the assay).
-
Pre-incubation: Gently tap the plate to mix and pre-incubate at 25°C or 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add 80 µL of the pNP-Man substrate solution to all wells to start the reaction. The final volume should be consistent across wells (e.g., 100 µL).
-
Incubate: Incubate the plate at 37°C for a fixed time (e.g., 10-30 minutes).[11] The time should be optimized to ensure the positive control reaction remains in the linear phase.
-
Stop Reaction: Add 100 µL of Stop Reagent to all wells to terminate the reaction and develop the color.[1]
-
Measure Absorbance: Read the absorbance of the plate at 405 nm.
-
-
Data Analysis & Interpretation:
-
Subtract the average absorbance of the Negative Control from all other readings.
-
Calculate the percentage of inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (Abs_Inhibitor / Abs_PositiveControl))
-
Plot the % Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Protocol 2: Kinetic Analysis to Determine Inhibition Mechanism
-
Rationale: While the IC₅₀ value provides a measure of potency, it can be dependent on the substrate concentration used in the assay. Determining the inhibition constant (Kᵢ) provides a more absolute measure of inhibitor affinity. This protocol also elucidates the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) by analyzing how the inhibitor affects the enzyme's kinetic parameters, Kₘ (Michaelis constant) and Vₘₐₓ (maximum reaction velocity).[12]
-
Methodology:
-
The assay is performed similarly to the IC₅₀ determination, but with a matrix of conditions.
-
Set up reactions with several fixed concentrations of the inhibitor (e.g., 0, 0.5 x Kᵢ, 1 x Kᵢ, 2 x Kᵢ, where Kᵢ is estimated from the IC₅₀).
-
For each inhibitor concentration, vary the concentration of the pNP-Man substrate over a range (e.g., 0.1 x Kₘ to 10 x Kₘ).
-
Measure the initial reaction rates (velocity) for each condition.
-
Plot the data using a Lineweaver-Burk or Michaelis-Menten plot. The pattern of changes in the lines (intersecting on the y-axis for competitive inhibition, intersecting on the x-axis for non-competitive inhibition) reveals the mechanism.
-
Use non-linear regression analysis to fit the data to the appropriate enzyme inhibition model to calculate a precise Kᵢ value.
-
-
Data Presentation:
| Inhibitor Concentration | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Kᵢ (µM) | Mechanism |
| 0 µM (Control) | Value | Value | N/A | N/A |
| 10 µM | Value | Value | Calculated Value | e.g., Competitive |
| 50 µM | Value | Value | Calculated Value | e.g., Competitive |
Protocol 3: Cell-Based Assay for Glycosylation Pathway Disruption
-
Principle: The ultimate test of a mannosidase inhibitor is its ability to function in a cellular environment. This protocol measures the functional outcome of mannosidase inhibition: the accumulation of high-mannose N-glycans on the cell surface.[2] This is achieved by treating cells with the inhibitor and then staining them with a fluorescently-labeled lectin that specifically binds to high-mannose structures, such as Cyanovirin-N (CVN).[13] The increase in fluorescence is then quantified using flow cytometry.[2][13]
-
Materials:
-
A suitable cell line (e.g., Raji B cells, Jurkat T cells, or other cancer cell lines).
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
-
Ethyl α-D-thiomannopyranoside.
-
A known inhibitor as a positive control (e.g., Kifunensine).
-
Fluorescently-labeled Cyanovirin-N (CVN) or Concanavalin A (Con A).
-
Flow cytometry buffer (e.g., PBS with 1% BSA).
-
Flow cytometer.
-
-
Step-by-Step Methodology:
-
Cell Culture: Seed cells in a multi-well plate at an appropriate density and allow them to adhere or recover overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of Ethyl α-D-thiomannopyranoside (and positive/negative controls) for a defined period, typically 24-72 hours, to allow for protein turnover and the expression of newly synthesized, high-mannose glycoproteins.
-
Cell Harvesting: Harvest the cells (using a cell scraper for adherent cells or centrifugation for suspension cells). Wash the cells with ice-cold PBS.
-
Lectin Staining: Resuspend the cells in flow cytometry buffer containing the fluorescently-labeled lectin (e.g., FITC-CVN).
-
Incubation: Incubate the cells on ice, protected from light, for 30-60 minutes.
-
Washing: Wash the cells two to three times with cold flow cytometry buffer to remove unbound lectin.
-
Flow Cytometry: Resuspend the final cell pellet in flow cytometry buffer and analyze on a flow cytometer.
-
Data Analysis: Gate on the live cell population and quantify the geometric mean fluorescence intensity (MFI) for each treatment condition. An increase in MFI compared to the untreated control indicates an accumulation of high-mannose glycans.[13]
-
Concluding Remarks and Future Directions
This guide outlines a robust, logical, and technically sound framework for the initial evaluation of Ethyl α-D-thiomannopyranoside as a novel mannosidase inhibitor. The successful completion of these protocols will establish its inhibitory potency, mechanism of action, and functional activity in a cellular context.
Positive results from this validation cascade would warrant further investigation, including:
-
Selectivity Profiling: Testing the inhibitor against a panel of different glycosidases and specific mannosidase isoforms (e.g., ER Mannosidase I, lysosomal mannosidase) to determine its selectivity.[14]
-
Structural Biology: Performing molecular docking studies or co-crystallization of the inhibitor with the target enzyme to understand the structural basis of its binding and inform future lead optimization.
-
In Vivo Studies: Advancing the compound to preclinical animal models to assess its efficacy, pharmacokinetics, and safety profile in relevant disease models.
The exploration of thiosugars like Ethyl α-D-thiomannopyranoside represents an exciting frontier in the quest for new therapeutics targeting the glycosylation pathway.
References
-
Patsnap. (2024). What are MAN2A1 inhibitors and how do they work?. Synapse. Retrieved from [Link]
-
Karwaski, M. F., & Plonska-Brzezinska, M. E. (1999). A spectrophotometric assay for alpha-mannosidase activity. Analytical Biochemistry, 273(1), 169–172. Retrieved from [Link]
-
DeKorver, N. W., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology, 17(11), 3096–3107. Retrieved from [Link]
-
Jayakanthan, S., et al. (2007). Conformationally locked thiosugars as potent alpha-mannosidase inhibitors: synthesis, biochemical and docking studies. Bioorganic & Medicinal Chemistry Letters, 17(17), 4754–4758. Retrieved from [Link]
-
Asano, N., Kato, A., & Watson, A. A. (2001). Therapeutic applications of sugar-mimicking glycosidase inhibitors. Mini Reviews in Medicinal Chemistry, 1(2), 145–154. Retrieved from [Link]
-
Tai, V. W., et al. (1995). Kinetic studies on cyclophellitol analogues--mechanism-based inactivators. Biochemical and Biophysical Research Communications, 213(1), 175–180. Retrieved from [Link]
-
Neville, C., et al. (2009). Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells. Biochimica et Biophysica Acta (BBA) - General Subjects, 1790(11), 1571–1580. Retrieved from [Link]
-
DeKorver, N. W., et al. (2022). Disrupting N-Glycosylation Using Type I Mannosidase Inhibitors Alters B-Cell Receptor Signaling. ACS Chemical Biology. Retrieved from [Link]
-
Jayakanthan, S., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. Beilstein Journal of Organic Chemistry, 19, 424–438. Retrieved from [Link]
-
Vacchini, M., et al. (2020). Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose. In Carbohydrate Chemistry. CRC Press. Retrieved from [Link]
-
Wang, C. C., et al. (2015). Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. Organic Letters, 17(16), 4054–4057. Retrieved from [Link]
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- 7. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Novel mannosidase inhibitors probe glycoprotein degradation pathways in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Glycosylation Reactions Using Ethyl α-D-thiomannopyranoside
Abstract
This technical guide provides a comprehensive overview of the application of Ethyl α-D-thiomannopyranoside as a glycosyl donor in chemical glycosylation. Thioglycosides are a cornerstone of modern carbohydrate chemistry, offering a balance of stability for protecting group manipulations and tunable reactivity for activation.[1] This document delves into the mechanistic principles of thioglycoside activation, outlines detailed protocols for glycosylation reactions, and presents troubleshooting strategies to address common challenges. The content is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of complex oligosaccharides and glycoconjugates.
Introduction: The Role of Thioglycosides in Glycan Synthesis
The chemical synthesis of complex carbohydrates is a formidable challenge due to the stereochemical complexity and dense functionality of these molecules.[2][3] Among the various glycosyl donors developed, thioglycosides have emerged as highly versatile building blocks.[4][5] First synthesized by Fischer in 1909, their stability towards a wide range of reaction conditions used for protecting group manipulations makes them particularly attractive.[6] However, they can be readily activated in the presence of mild thiophilic reagents, allowing for the controlled formation of glycosidic linkages.[5][6]
Ethyl α-D-thiomannopyranoside, a specific and valuable thioglycoside donor, offers several advantages. The ethylthio group provides a good balance of reactivity and stability. Furthermore, the α-manno configuration is a key structural motif in many biologically significant glycans, including those found on the surface of pathogens and as components of N-linked glycoproteins in eukaryotes.[7] The ability to efficiently and stereoselectively introduce α-mannosyl linkages is therefore of paramount importance in the development of carbohydrate-based vaccines, therapeutics, and diagnostics.
Advantages of Ethyl α-D-thiomannopyranoside as a Glycosyl Donor
-
Stability: The ethylthio group is stable to a wide array of reaction conditions commonly employed in multi-step oligosaccharide synthesis, including many protecting group manipulations.[6][8]
-
Tunable Reactivity: The reactivity of the thioglycoside can be modulated by the choice of activating promoter, allowing for chemoselective glycosylations in the presence of other glycosyl donors.[9]
-
Versatility: Ethyl α-D-thiomannopyranoside can be converted into other types of glycosylating agents if required for a specific synthetic strategy.[8]
-
Accessibility: Various synthetic routes to ethyl thioglycosides are well-established, making them readily accessible building blocks.
Mechanistic Principles of Thioglycoside Activation
The activation of thioglycosides for glycosylation reactions proceeds through the interaction of the anomeric sulfur atom with a thiophilic promoter.[10][11] This interaction facilitates the departure of the ethylthio group, leading to the formation of a reactive glycosyl oxocarbenium ion intermediate, which is then trapped by a glycosyl acceptor (an alcohol). The reaction mechanism can be viewed as lying on a continuum between SN1 and SN2 pathways, with the precise nature depending on the reactants, promoter, and reaction conditions.[8][10]
A plethora of promoters have been developed for the activation of thioglycosides.[12] These can be broadly categorized as:
-
Halonium-based activators: Reagents like N-iodosuccinimide (NIS) in the presence of a catalytic amount of a strong acid, such as triflic acid (TfOH), are widely used.
-
Metal salt-based activators: Transition metals and their salts, such as copper(II) bromide (CuBr2) and palladium(II) bromide (PdBr2), have been shown to effectively promote thioglycoside activation.[4][6]
-
Alkylating agents: Methyl triflate (MeOTf) is a classic and potent activator, although its high toxicity necessitates careful handling.[10]
-
Photoredox catalysis: Visible light-mediated activation offers a milder and more controlled approach to generating the reactive glycosyl intermediate.[13]
The choice of activator is critical and depends on the reactivity of both the glycosyl donor and acceptor, as well as the presence of other functional groups in the molecules.
Visualizing the Glycosylation Workflow
Caption: A generalized workflow for a glycosylation reaction.
Experimental Protocols
The following protocols are provided as a general guideline and may require optimization based on the specific substrates and desired outcome. It is crucial to conduct all reactions under an inert atmosphere (e.g., argon or nitrogen) and with anhydrous solvents to prevent side reactions.
General Protocol for NIS/TfOH Promoted Glycosylation
This protocol is a widely used and generally reliable method for the activation of thioglycosides.
Materials:
-
Ethyl α-D-thiomannopyranoside (glycosyl donor)
-
Glycosyl acceptor (with a free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Triethylamine
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the glycosyl donor (1.0 eq.), the glycosyl acceptor (1.2-1.5 eq.), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM to dissolve the reactants.
-
Cool the reaction mixture to the desired temperature (typically ranging from -78 °C to 0 °C). The optimal temperature should be determined experimentally.[8]
-
In a separate flask, prepare a solution of NIS (1.2-1.5 eq.) in anhydrous DCM.
-
Add the NIS solution to the reaction mixture dropwise.
-
After stirring for 5-10 minutes, add a catalytic amount of TfOH (0.1-0.2 eq.) dropwise. The reaction mixture may change color.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine.
-
Allow the mixture to warm to room temperature and filter through a pad of celite, washing with DCM.
-
Wash the combined organic filtrate sequentially with saturated aqueous sodium thiosulfate solution, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired oligosaccharide.
Protocol for Copper(II) Bromide Promoted Glycosylation
This method provides an alternative activation system, particularly useful when other functional groups in the substrates are sensitive to NIS.[6]
Materials:
-
Ethyl α-D-thiomannopyranoside (glycosyl donor)
-
Glycosyl acceptor
-
Copper(II) bromide (CuBr2)
-
Triflic acid (TfOH, optional additive for less reactive donors)[6]
-
Anhydrous solvent (e.g., DCM or toluene)
-
Activated molecular sieves (4 Å)
Procedure:
-
Follow steps 1 and 2 of the general NIS/TfOH protocol.
-
Add CuBr2 (1.5-2.0 eq.) to the reaction mixture.
-
For less reactive donors or acceptors, a catalytic amount of TfOH can be added to enhance the reaction rate.[6]
-
Stir the reaction at a suitable temperature (often room temperature or slightly elevated) and monitor by TLC.
-
Upon completion, quench and work up the reaction as described in the general protocol (steps 8-12), omitting the sodium thiosulfate wash.
Data Presentation: Comparative Analysis of Glycosylation Conditions
The outcome of a glycosylation reaction is highly dependent on the specific substrates and reaction conditions. The following table provides a hypothetical comparison of different activators for the glycosylation of a primary alcohol acceptor with a protected Ethyl α-D-thiomannopyranoside donor. Actual results will vary.
| Activator System | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | α:β Selectivity |
| NIS/TfOH | -40 | 2 | 85 | >10:1 |
| CuBr2 | 25 | 6 | 70 | 5:1 |
| PdBr2/propargyl bromide | 25 | 24 | 90 | 8:1 |
| MeOTf | -20 | 1 | 90 | >15:1 |
| Visible Light/Photocatalyst | 25 | 12 | 75 | Variable |
Note: The stereoselectivity of mannosylation is a significant challenge in carbohydrate chemistry, with a strong kinetic preference for the α-product.[7] Achieving high β-selectivity often requires specialized donors or catalytic systems.[7]
Troubleshooting and Key Considerations
-
Low Yields:
-
Moisture: Ensure all glassware is thoroughly dried and solvents are anhydrous. The presence of water can hydrolyze the activated donor.
-
Substrate Reactivity: Less reactive donors or acceptors may require higher temperatures, longer reaction times, or more potent activators.
-
Side Reactions: The formation of byproducts can reduce the yield of the desired product. Careful monitoring and optimization of reaction conditions are crucial.[14]
-
-
Poor Stereoselectivity:
-
Temperature Control: Lower reaction temperatures generally favor SN2-type mechanisms, which can lead to higher stereoselectivity.[15]
-
Solvent Effects: The choice of solvent can influence the stability of the oxocarbenium ion intermediate and thus the stereochemical outcome.
-
Protecting Groups: The nature of the protecting groups on both the donor and acceptor can have a significant impact on stereoselectivity. Electron-withdrawing groups on the donor can disfavor the formation of the oxocarbenium ion.[8]
-
-
Reaction Stalling:
-
Insufficient Activator: Ensure a sufficient stoichiometric amount of the activator is used.
-
Decomposition of Reagents: Some activators are sensitive to light or moisture and may decompose over time. Use fresh reagents whenever possible.
-
Conclusion
Ethyl α-D-thiomannopyranoside is a robust and versatile glycosyl donor for the synthesis of complex mannose-containing oligosaccharides. A thorough understanding of the principles of thioglycoside activation, careful selection of promoters, and meticulous control of reaction conditions are essential for successful glycosylation. The protocols and guidelines presented in this application note provide a solid foundation for researchers to effectively utilize this valuable building block in their synthetic endeavors.
References
-
Demchenko, A. V. (2008). Thioglycosides in sequential glycosylation strategies. Chemical Society Reviews, 34(9), 769–782. [Link]
-
Pooladian, F., Escopy, S., & Demchenko, A. V. (2022). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 27(21), 7354. [Link]
-
Shrestha, G., Pooladian, F., & Demchenko, A. V. (2021). Palladium(ii)-assisted activation of thioglycosides. Organic & Biomolecular Chemistry, 19(30), 6590–6594. [Link]
-
Demchenko, A. V. (2017). Recent development of the cooperatively catalyzed Koenigs–Knorr reaction. Beilstein Journal of Organic Chemistry, 13, 2234–2243. [Link]
-
Shrestha, G. (2022). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. [Link]
-
Wilson, W., & MacMillan, M. A. (2012). Visible Light Mediated Activation and O-Glycosylation of Thioglycosides. Journal of the American Chemical Society, 134(51), 20561–20564. [Link]
-
Yang, B., Yang, W., Ramadan, S., & Huang, X. (2018). Preactivation-based stereoselective glycosylations. European Journal of Organic Chemistry, 2018(9), 1075–1096. [Link]
-
Mahanti, M., Pal, K. B., Wallentin, C. J., & Galan, M. C. (2024). Hypervalent Iodine Compounds in Carbohydrate Chemistry: Glycosylation, Functionalization and Oxidation. Chemistry – A European Journal. [Link]
-
Hung, C.-C., et al. (2020). Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. The Journal of Organic Chemistry, 85(17), 11221–11233. [Link]
-
Jacobsen, E. N., et al. (2021). Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. Harvard DASH. [Link]
-
Jacobsen, E. N., et al. (2021). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. Journal of the American Chemical Society, 143(5), 2315–2321. [Link]
-
Wong, C.-H., et al. (2010). Rate-Dependent Inverse-Addition β-Selective Mannosylation and Contiguous Sequential Glycosylation Involving β-Mannosidic Bond Formation. Angewandte Chemie International Edition, 49(16), 2903–2907. [Link]
-
Demchenko, A. V. (2005). Thioglycoside-based glycosylations in oligosaccharide synthesis. Current Organic Chemistry, 9(2), 111-127. [Link]
-
Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]
-
Boltje, T. J., et al. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(21), 7436-7517. [Link]
-
Wan, Q., et al. (2021). Direct Stereoselective Synthesis of β-Thiomannosides. Chinese Journal of Chemistry, 39(8), 2135-2140. [Link]
-
Crich, D. (2021). Guidelines for O-Glycoside Formation from First Principles. ACS Central Science, 7(8), 1296–1308. [Link]
-
Codee, J. D. C., et al. (2005). Thioglycosides in Sequential Glycosylation Strategies. Chemical Society Reviews, 34(9), 769-782. [Link]
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- 5. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
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Application Notes and Protocols for the Activation of Ethyl α-D-Thiomannopyranoside with Thiophilic Promoters
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
These application notes provide a comprehensive technical guide for the activation of ethyl α-D-thiomannopyranoside, a versatile glycosyl donor in the synthesis of complex oligosaccharides and glycoconjugates. This document delves into the mechanistic principles, provides field-proven insights into experimental design, and offers detailed, step-by-step protocols for achieving successful glycosylation reactions. The synthesis of β-mannosidic linkages, a notoriously challenging task in carbohydrate chemistry, is a key focus.
The Strategic Importance of Thioglycoside Activation in Glycochemistry
Ethyl α-D-thiomannopyranoside is a widely utilized building block in modern carbohydrate chemistry. Its popularity stems from the stability of the anomeric thioethyl group to a wide range of reaction conditions used for installing and removing protecting groups, allowing for the intricate assembly of complex glycan structures.[1][2] The thioethyl moiety, however, renders the glycoside relatively unreactive. Consequently, its activation by a "thiophilic" promoter is essential to convert it into a potent electrophilic glycosyl donor capable of reacting with a nucleophilic acceptor (e.g., a hydroxyl group of another sugar).
The stereochemical outcome of this activation and subsequent glycosylation is of paramount importance, particularly in the synthesis of biologically active molecules where the precise anomeric configuration (α or β) is critical for function. The activation of an α-thiomannoside presents a unique stereochemical challenge, as the formation of the thermodynamically less stable β-mannosidic linkage requires careful control over reaction conditions and donor design.
Mechanistic Principles of Thioglycoside Activation
The activation of a thioglycoside, such as ethyl α-D-thiomannopyranoside, with a thiophilic promoter generally proceeds through the formation of a highly reactive intermediate at the anomeric center. The exact nature of this intermediate can vary depending on the promoter system and reaction conditions, but it is typically a species with a good leaving group, such as a glycosyl triflate or a glycosyl oxosulfonium ion.
The N-Iodosuccinimide (NIS) and Triflic Acid (TfOH) Promoter System
One of the most common and versatile promoter systems for thioglycoside activation is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or its trimethylsilyl ester (TMSOTf).
The currently accepted mechanism for this activation involves several key steps[3]:
-
Initial Activation: The thiophilic iodonium ion (I+) from NIS coordinates to the sulfur atom of the thioethyl group.
-
Formation of a Glycosyl Intermediate: The acid co-promoter (TfOH) facilitates the departure of the ethylthio group as ethyl succinimido sulfide, leading to the formation of a highly reactive glycosyl triflate intermediate. This intermediate can exist in equilibrium between its α and β anomers, as well as contact and solvent-separated ion pairs.
-
Nucleophilic Attack: The glycosyl acceptor, typically a sugar with a free hydroxyl group, attacks the electrophilic anomeric carbon of the glycosyl triflate intermediate to form the desired glycosidic linkage.
The stereochemical outcome of the reaction is determined by the nature of the glycosyl triflate intermediate and the pathway of the nucleophilic attack (SN1-like or SN2-like).
Caption: Mechanism of NIS/TfOH Activation of Ethyl α-D-thiomannopyranoside.
Controlling Stereoselectivity in Mannosylation: The β-Mannoside Challenge
The synthesis of 1,2-cis glycosides, such as β-mannosides, is a formidable challenge in carbohydrate chemistry. The anomeric effect favors the formation of the α-anomer, and the axial orientation of the C2 substituent in mannosides sterically hinders the β-face of the molecule. However, several strategies have been developed to overcome these challenges.
The Role of Protecting Groups: 4,6-O-Acetal Protection
A breakthrough in β-mannosylation was the discovery that a 4,6-O-benzylidene acetal protecting group on the mannosyl donor can significantly favor the formation of the β-anomer.[4] While the exact mechanism is still a subject of study, it is proposed that the rigid benzylidene ring system alters the conformation of the oxocarbenium ion intermediate, potentially favoring a boat-like conformation that exposes the α-face to nucleophilic attack from the β-direction.[5]
More recently, 4,6-O-silylene protecting groups, such as the di-tert-butylsilylene (DTBS) group, have also been shown to be highly effective in directing β-mannosylation.[5] These conformationally restricted donors have demonstrated β-selectivity with a variety of activation conditions, including NIS/TfOH.[5]
Experimental Protocols
The following protocols are provided as a starting point for the activation of ethyl α-D-thiomannopyranoside. Optimization of reaction conditions, including temperature, reaction time, and stoichiometry of reagents, is highly recommended for each specific donor-acceptor pairing.
General Protocol for NIS/TfOH-Promoted Glycosylation
This protocol is adapted from established procedures for thioglycoside activation.[6]
Materials:
-
Ethyl α-D-thiomannopyranoside donor (appropriately protected, e.g., with a 4,6-O-benzylidene acetal for β-selectivity)
-
Glycosyl acceptor (with a single free hydroxyl group)
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH) solution (e.g., 0.1 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (3Å or 4Å)
-
Triethylamine (Et3N) or saturated sodium bicarbonate solution for quenching
-
Saturated sodium thiosulfate solution
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the ethyl α-D-thiomannopyranoside donor (1.2-1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Azeotropically dry the mixture by co-evaporation with anhydrous toluene (3x).
-
Dissolve the dried donor and acceptor in anhydrous dichloromethane (to a concentration of approximately 0.05-0.1 M).
-
Add freshly activated powdered molecular sieves (3Å or 4Å, approximately 100-200 mg per 0.1 mmol of acceptor).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -78 °C and 0 °C). For β-mannosylation using a 4,6-O-benzylidene protected donor, a starting temperature of -78 °C is often employed.[4]
-
Add N-iodosuccinimide (1.2-1.5 equivalents) to the stirred suspension.
-
After 5-10 minutes, add a catalytic amount of triflic acid solution (0.1-0.2 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or saturated sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature, then dilute with dichloromethane and filter through a pad of Celite® to remove the molecular sieves.
-
Wash the filtrate with saturated sodium thiosulfate solution to remove excess iodine, followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired glycoside.
Caption: Experimental Workflow for NIS/TfOH-Promoted Glycosylation.
Dimethyl(methylthio)sulfonium Triflate (DMTST) Activation
DMTST is another powerful thiophilic promoter that can be used for the activation of thioglycosides. It is often generated in situ from dimethyl disulfide and triflic anhydride.
Note: DMTST is a highly reactive and moisture-sensitive reagent. All manipulations should be carried out under strictly anhydrous conditions.
Materials:
-
Ethyl α-D-thiomannopyranoside donor
-
Glycosyl acceptor
-
Dimethyl disulfide (Me2S2)
-
Triflic anhydride (Tf2O)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4Å)
-
A hindered, non-nucleophilic base (e.g., 2,6-di-tert-butyl-4-methylpyridine, DTBMP)
-
Triethylamine (Et3N) or saturated sodium bicarbonate solution for quenching
Procedure:
-
Follow steps 1-5 of the NIS/TfOH protocol to prepare the mixture of donor, acceptor, and molecular sieves in anhydrous DCM.
-
Cool the reaction mixture to -78 °C.
-
In a separate flame-dried flask under an inert atmosphere, prepare the DMTST reagent by adding triflic anhydride (1.2 equivalents) to a solution of dimethyl disulfide (1.2 equivalents) in anhydrous DCM at -20 °C. Stir for 10 minutes.
-
Add the freshly prepared DMTST solution dropwise to the cooled mixture of donor and acceptor.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with triethylamine or saturated sodium bicarbonate solution.
-
Follow steps 11-14 of the NIS/TfOH protocol for work-up and purification.
Data Presentation: Expected Outcomes
The yield and stereoselectivity of the glycosylation reaction are highly dependent on the protecting groups on both the donor and acceptor, as well as the reaction conditions. The following table provides a hypothetical summary of expected outcomes based on literature precedents for mannosylation reactions.
| Donor Protecting Groups | Acceptor Type | Promoter System | Typical Yield (%) | Typical α:β Ratio | Reference |
| Per-O-benzyl | Primary Alcohol | NIS/TfOH | 60-80 | >10:1 | General Observation |
| 4,6-O-Benzylidene, 2,3-di-O-benzyl | Primary Alcohol | NIS/TfOH | 70-90 | 1:>10 | [4] |
| 4,6-O-DTBS, 2,3-di-O-benzyl | Secondary Alcohol | NIS/TfOH | 65-85 | 1:>15 | [5] |
| Per-O-acetyl | Primary Alcohol | DMTST | 50-70 | Variable | [7] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Water is a competing nucleophile and will hydrolyze the activated donor. Ensure all glassware is flame-dried and all solvents and reagents are anhydrous.
-
Molecular Sieves: Use freshly activated molecular sieves to scavenge any residual water.
-
Temperature Control: The temperature can have a significant impact on stereoselectivity. Low temperatures generally favor SN2-like pathways.
-
Donor and Promoter Purity: The purity of the thioglycoside donor and the promoter is crucial for reproducible results.
-
Protecting Group Effects: Electron-withdrawing protecting groups (e.g., esters) on the donor will decrease its reactivity ("disarmed" donors), while electron-donating groups (e.g., ethers) will increase its reactivity ("armed" donors).
Conclusion
The activation of ethyl α-D-thiomannopyranoside with thiophilic promoters is a robust and versatile method for the synthesis of complex mannooligosaccharides. A thorough understanding of the reaction mechanism and the factors influencing stereoselectivity, particularly the judicious choice of protecting groups, is essential for achieving the desired glycosidic linkage with high yield and precision. The protocols and insights provided in these application notes serve as a valuable resource for researchers in the field of synthetic carbohydrate chemistry and drug development.
References
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Varki, A., Cummings, R. D., Esko, J. D., et al., editors. (2009). Essentials of Glycobiology. 2nd edition. Cold Spring Harbor (NY): Cold Spring Harbor Laboratory Press. Available from: [Link]
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Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. Available from: [Link]
-
Codée, J. D. C., Litjens, R. E. J. N., van den Bos, L. J., Overkleeft, H. S., & van der Marel, G. A. (2005). Thioglycosides in sequential glycosylations. Chemical Society Reviews, 34(9), 769-782. Available from: [Link]
- Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
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Crich, D. (2010). Chemistry of β-mannopyranosides. Accounts of Chemical Research, 43(8), 1144-1153. Available from: [Link]
- Fraser-Reid, B., Udodong, U. E., Wu, Z., Ottosson, H., Merritt, J. R., Rao, C. S., ... & Mootoo, D. R. (1992). n-Pentenyl glycosides in organic chemistry: a contemporary example of serendipity. Synlett, 1992(12), 927-942.
- Gildersleeve, J. C., Smith, J. R., & Imperiali, B. (2001). A versatile and efficient synthesis of 2, 3, 4, 6-tetra-O-acetyl-1-thio-β-D-mannopyranoside. Tetrahedron Letters, 42(48), 8519-8521.
- Kuberan, B., & Linhardt, R. J. (2000). A convenient synthesis of ethyl 1-thio-α-D-mannopyranoside.
-
Crich, D., & Li, W. (2000). Direct β-mannopyranosylation of a primary alcohol with a 4, 6-O-benzylidene-protected mannosyl donor. Organic Letters, 2(26), 4225-4227. Available from: [Link]
-
Crich, D., & Sun, S. (1998). Direct formation of β-mannopyranosides and other hindered glycosides from thioglycosides. Journal of the American Chemical Society, 120(2), 435-436. Available from: [Link]
- Titz, A., & Rademacher, C. (2014). S-and C-glycosides as carbohydrate mimetics. Topics in Medicinal Chemistry, 1-36.
- Williams, L. J., & Zhang, X. (2011). Recent developments in the synthesis of β-mannosides.
- Zhu, T., & Boons, G. J. (2000). A new method for the stereoselective synthesis of β-mannosides.
- Crich, D., & Smith, M. (2001). 4, 6-O-Benzylidene-directed β-mannosylation of 1-proponal. Organic Letters, 3(16), 2547-2549.
- Jensen, H. H., & Bols, M. (2005). Stereoselective synthesis of β-mannosides. Accounts of Chemical Research, 39(4), 259-265.
-
Perepelyuk, M., & Demchenko, A. V. (2013). A streamlined regenerative glycosylation reaction: direct, acid-free activation of thioglycosides. The Journal of Organic Chemistry, 78(3), 1229-1234. Available from: [Link]
-
Tatai, J., Komaromi, I., & Liptak, A. (2007). A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide− triflic anhydride. Organic Letters, 9(22), 4647-4650. Available from: [Link]
- Codée, J. D., & Seeberger, P. H. (2007). Thioglycosides in carbohydrate chemistry. Topics in Current Chemistry, 272, 1-42.
- Crich, D., & Vinogradova, O. (2007). On the relative reactivity of anomeric thiol leaving groups. The Journal of Organic Chemistry, 72(17), 6513-6520.
-
Kohout, V. R., Pirinelli, A. L., & Pohl, N. L. (2019). Acid-mediated N-iodosuccinimide-based thioglycoside activation for the automated solution-phase synthesis of α-1, 2-linked-rhamnopyranosides. Pure and Applied Chemistry, 91(7), 1243-1255. Available from: [Link]
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Experimental protocol for "Ethyl α-D-thiomannopyranoside" glycosylation
An In-Depth Guide to the Glycosylation of Ethyl α-D-thiomannopyranoside: Protocols, Mechanisms, and Field-Proven Insights
For researchers and scientists in the field of drug development and carbohydrate chemistry, the synthesis of complex oligosaccharides is a foundational yet challenging task. Among the various glycosyl donors available, thioglycosides, such as Ethyl α-D-thiomannopyranoside, have emerged as highly versatile and stable building blocks.[1][2][3] Their stability to a wide range of reaction conditions used in protecting group manipulations, coupled with their tunable reactivity, makes them ideal for the construction of complex glycans.[3][4] This guide provides a detailed exploration of the glycosylation reaction using Ethyl α-D-thiomannopyranoside, from the core mechanistic principles to a step-by-step experimental protocol, designed for practical application in a research setting.
The Underlying Chemistry: Activating the Anomeric Sulfur
The inherent stability of the thioglycosidic bond necessitates the use of a thiophilic promoter to activate the anomeric sulfur, rendering it a suitable leaving group.[2][5] This activation is the critical step that initiates the glycosylation cascade. The general mechanism proceeds through the coordination of a thiophilic promoter to the anomeric sulfur atom. This coordination facilitates the departure of the ethylthio group and leads to the formation of a highly reactive glycosyl intermediate.
This intermediate can exist in a dynamic equilibrium between several species, including a covalent glycosyl triflate, a contact ion pair (CIP), and a solvent-separated ion pair (SSIP), ultimately involving an oxocarbenium ion.[6][7] The glycosyl acceptor, a nucleophile (typically an alcohol), then attacks this electrophilic intermediate to form the desired glycosidic linkage.
Caption: General mechanism of thioglycoside activation and glycosylation.
The stereochemical outcome of the reaction (i.e., the formation of an α or β linkage) is a complex function of the donor's protecting groups, the promoter system, the solvent, and the reaction temperature. For mannosyl donors, the C2-alkoxy group is oriented cis to the anomeric substituent, meaning it cannot provide neighboring group participation to direct a 1,2-trans (β) linkage. Consequently, α-mannosides are often the thermodynamic product, but achieving high stereoselectivity requires careful control of reaction conditions to navigate the mechanistic pathways.[6]
Selecting the Right Tool: Promoter Systems for Thioglycoside Activation
A variety of promoter systems have been developed to activate thioglycosides, ranging from harsh to exceedingly mild conditions. The choice of promoter is critical and depends on the reactivity of both the glycosyl donor (termed "armed" for reactive donors with electron-donating protecting groups, or "disarmed" for less reactive donors with electron-withdrawing groups) and the glycosyl acceptor.[8][9]
| Promoter System | Typical Conditions | Key Characteristics & Insights |
| N-Iodosuccinimide (NIS) / Triflic Acid (TfOH) | CH₂Cl₂, -78 °C to 0 °C | A powerful and commonly used system. TfOH is added catalytically. The reaction is fast and effective for both armed and disarmed donors. Requires strictly anhydrous conditions.[10] |
| Dimethyl(methylthio)sulfonium triflate (DMTST) | Toluene or CH₂Cl₂, -20 °C to RT | A pre-formed, potent organosulfur reagent that activates thioglycosides efficiently at low temperatures.[4] |
| Copper(II) Bromide (CuBr₂) / TfOH | CH₂Cl₂, 0 °C to RT | A milder, metal-salt-based system. CuBr₂ alone can activate reactive donors, while the addition of TfOH is needed for less reactive substrates.[1] |
| Palladium(II) Bromide (PdBr₂) / Propargyl Bromide | CH₂Cl₂, RT | A novel method where PdBr₂ activates the thioglycoside, with propargyl bromide acting as an additive to accelerate the reaction and improve yields.[3] |
| Phenyl(trifluoroethyl)iodonium triflimide | CH₂Cl₂, RT | An operationally simple method using an air- and water-stable iodonium salt. The reaction is rapid and does not require stringent exclusion of air or moisture.[8] |
| Gold(III) Chloride (AuCl₃) | CH₂Cl₂, RT | A catalytic amount of AuCl₃ can directly activate the anomeric sulfur, offering a metal-catalyzed approach.[1][5] |
In the Lab: A Step-by-Step Glycosylation Protocol
This protocol details a representative glycosylation reaction using a protected Ethyl α-D-thiomannopyranoside donor and a protected glucoside acceptor, employing the widely used NIS/TfOH promoter system.
Reaction: Glycosylation of Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside with Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside
Materials & Equipment
-
Reagents:
-
Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside (Glycosyl Donor)
-
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Glycosyl Acceptor)
-
N-Iodosuccinimide (NIS), recrystallized from dioxane/CCl₄
-
Trifluoromethanesulfonic acid (TfOH)
-
Activated Molecular Sieves (4 Å, powdered)
-
Dichloromethane (DCM), anhydrous
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
-
Hexanes and Ethyl Acetate (HPLC grade) for chromatography
-
-
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Septa and needles
-
Argon or Nitrogen gas line with manifold
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for work-up and chromatography
-
Experimental Workflow
Caption: Step-by-step workflow for the glycosylation protocol.
Detailed Procedure
-
Preparation: Add the glycosyl acceptor (1.0 equivalent), glycosyl donor (1.2 equivalents), and freshly activated 4 Å molecular sieves to a flame-dried, two-necked round-bottom flask under an argon atmosphere.[10]
-
Solvation: Add anhydrous dichloromethane (to achieve a concentration of ~0.05 M with respect to the acceptor) via syringe and stir the resulting suspension at room temperature for 30 minutes.
-
Cooling: Cool the reaction mixture to -40 °C using a dry ice/acetonitrile bath.
-
Promoter Addition: Add N-Iodosuccinimide (1.3 equivalents) to the cold suspension in one portion. The mixture may turn a yellow or brownish color.
-
Activation: Slowly add a stock solution of triflic acid in dichloromethane (e.g., 0.1 M solution) dropwise until 0.1 equivalents have been added. The reaction color typically darkens significantly upon addition of the acid.
-
Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 30-60 minutes.
-
Quenching: Once the acceptor is consumed, quench the reaction by adding triethylamine (approx. 5 equivalents relative to TfOH).
-
Work-up:
-
Allow the mixture to warm to room temperature. Dilute with dichloromethane and filter through a pad of Celite® to remove the molecular sieves.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃ (to remove iodine), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes/ethyl acetate) to afford the pure disaccharide product.
Troubleshooting and Field-Proven Insights
The success of a glycosylation reaction often hinges on anticipating and mitigating potential issues.
-
Challenge: Low or No Reactivity.
-
Cause: Insufficiently anhydrous conditions are a primary culprit. Moisture will consume the promoter and deactivate the reactive intermediates. Ensure all glassware is rigorously dried and use high-quality anhydrous solvents.
-
Solution: For "disarmed" donors or sterically hindered acceptors, the NIS/TfOH system may require slightly elevated temperatures (e.g., -20 °C) or a more potent promoter system may be necessary.[2]
-
-
Challenge: Formation of Side Products.
-
Cause: The highly reactive intermediates can be trapped by other nucleophiles or undergo rearrangement. A common side reaction is the intermolecular transfer of the thio-aglycon from the donor to the acceptor.[11]
-
Solution: Using a "pre-activation" protocol, where the donor is activated with the promoter before the acceptor is added, can sometimes minimize side reactions by maintaining a low concentration of the free acceptor during the initial stages.[7][12]
-
-
Challenge: Poor Stereoselectivity.
-
Cause: The stereochemical outcome is dictated by the subtle balance of the Sₙ1/Sₙ2 reaction pathways.[7] Solvents can play a crucial role; ether-based solvents can sometimes favor the formation of α-glycosides.
-
Solution: Temperature control is critical. Running the reaction at the lowest possible temperature that still allows for reasonable reaction rates often improves selectivity. For challenging linkages, screening different promoter systems and solvents is an essential part of methods development.
-
References
-
ResearchGate. Thioglycoside activation strategies. Available at: [Link]
-
MDPI. Activation of Thioglycosides with Copper(II) Bromide. Available at: [Link]
-
PubMed Central. Activation of thioglycosides under mild alkylation conditions. Available at: [Link]
-
ACS Publications. A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Available at: [Link]
-
RSC Publishing. Sequential activation of thioglycosides enables one-pot glycosylation. Available at: [Link]
-
ACS Publications. An Air- and Water-Stable Iodonium Salt Promoter for Facile Thioglycoside Activation. Available at: [Link]
-
NCBI. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
-
PubMed Central. Palladium(ii)-assisted activation of thioglycosides. Available at: [Link]
-
ACS Publications. Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. Available at: [Link]
-
PubMed Central. Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. Available at: [Link]
-
ACS Publications. Mechanism of a Chemical Glycosylation Reaction. Available at: [Link]
-
ProQuest. New Methods for the Synthesis, Activation, and Application of Thioglycosides. Available at: [Link]
-
PubMed Central. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Available at: [Link]
-
ResearchGate. Photochemical induced direct activation of thioglycosides. Available at: [Link]
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Application Notes & Protocols: Strategic Use of Ethyl α-D-Thiomannopyranoside in the Synthesis of Mannose-Containing Glycans
Introduction: The Central Role of Mannose Glycans and the Synthetic Advantage of Thioglycosides
Mannose, a C-2 epimer of glucose, is a cornerstone of complex carbohydrate structures that are vital to a vast array of biological processes.[1][2] Mannose-containing glycans, particularly as components of glycoproteins, are integral to protein folding, immune regulation, cell-cell communication, and host-pathogen interactions.[3][4][5] The specific arrangement and linkage of mannose residues create unique epitopes, such as the high-mannose glycans on the HIV viral envelope, which are targets for broadly neutralizing antibodies.[6][7][8] The profound biological significance of these structures necessitates robust and reliable methods for their chemical synthesis to enable detailed study and the development of novel therapeutics, including vaccines and targeted drug delivery systems.[4][9][10]
Chemical glycosylation is the definitive method for constructing oligosaccharides with precise control over sequence and linkage. Central to this process is the choice of the glycosyl donor—the activated sugar unit that will be transferred. Among the diverse array of glycosyl donors developed, thioglycosides have emerged as exceptionally versatile and reliable building blocks.[3][11][12][13] Their popularity stems from their ideal balance of properties: they are highly stable to a wide range of reaction conditions used for installing and removing protecting groups, yet they can be readily "activated" under mild and specific conditions using thiophilic promoters to form a glycosidic bond.[12][13][14][15]
This guide focuses on Ethyl α-D-thiomannopyranoside , a powerful and frequently used glycosyl donor. We will explore the mechanistic principles behind its activation, strategic considerations for protecting groups, and provide detailed protocols for its application in the synthesis of biologically relevant mannose-containing glycans.
Core Concepts: Understanding the Ethyl α-D-Thiomannopyranoside Donor
Ethyl α-D-thiomannopyranoside is valued for its straightforward preparation and handling.[16] Its utility in synthesis is governed by two key factors: the nature of its protecting groups and the mechanism of its activation.
Donor Reactivity: The "Armed" vs. "Disarmed" Principle
The reactivity of a thioglycoside donor is heavily influenced by the electronic nature of the protecting groups on its hydroxyls. This concept is often described as the "armed/disarmed" strategy:
-
Armed Donors: Protected with electron-donating groups, typically benzyl ethers (Bn). These groups enhance the electron density of the pyranose ring, destabilizing the corresponding oxocarbenium ion intermediate and thus increasing the donor's reactivity.
-
Disarmed Donors: Protected with electron-withdrawing groups, such as acyl esters (acetate, Ac; benzoate, Bz). These groups reduce the ring's electron density, stabilizing the donor and making it less reactive.
This electronic tuning is fundamental for complex syntheses, allowing for the selective activation of an armed donor in the presence of a disarmed one.
Stereochemical Control: The Role of the C-2 Substituent
Achieving high stereoselectivity is a primary challenge in glycosylation. For mannose donors, the α-linkage is often the desired outcome, mimicking many natural structures.[4] The substituent at the C-2 position plays a crucial role:
-
Non-Participating Groups (e.g., Benzyl ether): These groups do not directly influence the stereochemical outcome via covalent intermediates. The final α/β ratio is determined by a complex interplay of factors including promoter, solvent, temperature, and the anomeric effect. For mannosides, the α-product is often favored thermodynamically.
-
Neighboring Group Participation (e.g., Acetate, Benzoate): An acyl group at the C-2 position can attack the incipient anomeric carbocation, forming a cyclic dioxolanium ion intermediate. The glycosyl acceptor can then only attack from the opposite face, resulting in a 1,2-trans glycosidic linkage. For a mannose donor (where the C-2 substituent is axial), this participation mechanism stereoselectively yields the α-glycoside .[17][18]
The Mechanism of Thioglycoside Activation
The activation of a thioglycoside donor involves the coordination of a soft electrophile, or "thiophile," to the anomeric sulfur atom. This transforms the ethylthio moiety into a good leaving group. The departure of the leaving group generates a highly reactive glycosyl oxocarbenium ion intermediate (or a related species like a glycosyl triflate). This electrophilic intermediate is then rapidly trapped by a nucleophilic hydroxyl group from the glycosyl acceptor molecule to form the desired O-glycosidic bond.[12][14][19][20][21]
A variety of promoter systems have been developed to effect this activation, each with its own advantages:
-
Halonium Promoters: The most common system is N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH) or its silyl ester, TMSOTf.[11][22]
-
Alkylating Agents: The highly electrophilic methyl triflate (MeOTf) is a powerful activator.[11][13]
-
Metal Salts: Various thiophilic metal salts, including silver triflate (AgOTf), copper(II) bromide (CuBr₂), and gold(III) or palladium(II) complexes, are effective promoters.[12][19][22]
-
Hypervalent Iodine Reagents: Compounds like Phenyliodine(III) diacetate (PIDA) can also serve as effective activators.[23]
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- 6. Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of high-mannose 1-thio glycans and their conjugation to protein - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. openaccesspub.org [openaccesspub.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BJOC - Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly [beilstein-journals.org]
- 15. Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 [mdpi.com]
- 16. synthose.com [synthose.com]
- 17. Synthesis of a multivalent α-1,2-mannobiose ligand for targeting C-type lectins - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06526C [pubs.rsc.org]
- 18. Highly Regio- and Stereoselective Synthesis of Mannose-Containing Oligosaccharides with Acetobromo Sugars as the Donors and Partially Protected Mannose Derivatives as the Acceptors via Sugar Orthoester Intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
Application Notes & Protocols: Utilizing Ethyl α-D-thiomannopyranoside in α-Mannosidase Inhibition Assays
I. Introduction: The Role of α-Mannosidase Inhibitors in Glycobiology
α-Mannosidases are a critical class of glycoside hydrolase enzymes that catalyze the removal of α-mannose residues from the N-linked glycans of glycoproteins. This enzymatic trimming, occurring in the endoplasmic reticulum and Golgi apparatus, is a pivotal step in the glycoprotein processing pathway. The correct maturation of these glycans is essential for proper protein folding, trafficking, stability, and function. Consequently, dysregulation of α-mannosidase activity is implicated in various pathological conditions, including lysosomal storage diseases (α-mannosidosis), cancer metastasis, and viral infections.[1][2]
The study of these enzymes and their role in disease relies heavily on potent and specific inhibitors. These molecular tools allow researchers to probe enzymatic mechanisms, elucidate biological pathways, and validate α-mannosidases as therapeutic targets. Ethyl α-D-thiomannopyranoside belongs to the thioglycoside class of carbohydrate mimetics. Thioglycosides are structural analogs of natural O-glycosides where the glycosidic oxygen is replaced by a sulfur atom.[3] This substitution renders the glycosidic bond resistant to enzymatic hydrolysis, making Ethyl α-D-thiomannopyranoside an excellent candidate as a stable, competitive inhibitor for studying α-mannosidase activity.
This guide provides a comprehensive overview of the principles and a detailed protocol for using Ethyl α-D-thiomannopyranoside in enzyme inhibition assays, designed for researchers in biochemistry, cell biology, and drug development.
II. Mechanism of Inhibition: A Stable Substrate Analog
Ethyl α-D-thiomannopyranoside is designed to function as a competitive inhibitor of α-mannosidases. The underlying principle of its inhibitory action is its structural fidelity to the natural substrate, α-D-mannose.
-
Active Site Mimicry : The mannopyranoside ring structure allows the molecule to be recognized by and bind to the active site of α-mannosidases.
-
Hydrolytic Resistance : The substitution of the anomeric oxygen with a sulfur atom (a thioether linkage) creates a bond that the enzyme cannot hydrolyze.[3]
-
Competitive Binding : The inhibitor reversibly occupies the enzyme's active site, thereby preventing the natural substrate from binding and being processed. The degree of inhibition is dependent on the relative concentrations of the inhibitor and the substrate.
This mechanism is foundational to its use in determining the kinetic parameters of α-mannosidase activity and for screening potential therapeutic agents.
Caption: Competitive inhibition of α-mannosidase.
III. Experimental Protocol: Determining IC₅₀ of Ethyl α-D-thiomannopyranoside
This protocol details a colorimetric assay to determine the half-maximal inhibitory concentration (IC₅₀) of Ethyl α-D-thiomannopyranoside against a model α-mannosidase, such as Jack Bean α-mannosidase (JBMan). The assay uses p-nitrophenyl-α-D-mannopyranoside (pNP-Man) as a chromogenic substrate.[4]
A. Materials and Reagents
-
Enzyme: Jack Bean α-Mannosidase (e.g., Sigma-Aldrich M7257 or equivalent)
-
Inhibitor: Ethyl α-D-thiomannopyranoside
-
Substrate: p-nitrophenyl-α-D-mannopyranoside (pNP-Man)
-
Assay Buffer: 50 mM Sodium Acetate, 100 mM NaCl, pH 4.5. (Note: The optimal pH for JBMan is ~4.5, mimicking the lysosomal environment. This should be optimized for other mannosidases).
-
Inhibitor Solvent: Deionized water or DMSO. Ensure final solvent concentration is consistent across all wells and does not exceed 1% to avoid enzyme denaturation.
-
Stop Solution: 1 M Sodium Carbonate (Na₂CO₃)
-
Equipment:
-
96-well clear, flat-bottom microplate
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 405 nm
-
Incubator or water bath set to 37°C
-
B. Reagent Preparation
-
Enzyme Working Solution: Prepare a 2X working solution of Jack Bean α-Mannosidase in cold Assay Buffer. The final concentration should be determined empirically to yield an absorbance reading between 0.8 and 1.5 in the uninhibited control wells after a 30-minute incubation.
-
Substrate Working Solution: Prepare a 2X working solution of pNP-Man in Assay Buffer. A typical concentration is 2 mM (final concentration in the assay will be 1 mM). This should be near the known Kₘ value for the enzyme to ensure sensitivity in a competitive inhibition assay.[5]
-
Inhibitor Stock & Dilutions:
-
Prepare a high-concentration stock solution of Ethyl α-D-thiomannopyranoside (e.g., 100 mM) in the chosen solvent.
-
Perform a serial dilution to create a range of concentrations for testing (e.g., from 20 mM down to sub-micromolar concentrations). These will be 2X the final desired assay concentrations.
-
C. Assay Workflow
The following workflow provides a step-by-step guide for performing the inhibition assay in a 96-well plate format.
Caption: Experimental workflow for α-mannosidase inhibition assay.
D. Step-by-Step Procedure
-
Plate Layout: Designate wells for Blanks (no enzyme), 100% Activity Controls (no inhibitor), and various concentrations of the inhibitor. Perform all measurements in triplicate.
-
Add Inhibitor: Add 50 µL of the appropriate Ethyl α-D-thiomannopyranoside dilution to the designated wells. To the 100% Activity Control and Blank wells, add 50 µL of the inhibitor solvent (vehicle control).
-
Add Enzyme: Add 50 µL of the 2X Enzyme Working Solution to all wells except the Blanks. Add 50 µL of Assay Buffer to the Blank wells.
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 15 minutes. This step is crucial to allow the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate Reaction: Add 100 µL of the 2X Substrate Working Solution to all wells to start the reaction. The total volume in each well is now 200 µL.
-
Reaction Incubation: Immediately mix the plate and incubate at 37°C for exactly 30 minutes.
-
Stop Reaction: Stop the reaction by adding 50 µL of 1 M Na₂CO₃ to all wells. The stop solution raises the pH, which denatures the enzyme and maximizes the absorbance of the yellow p-nitrophenolate product.
-
Read Absorbance: Measure the absorbance of each well at 405 nm using a microplate reader.
IV. Data Analysis and Interpretation
A. Calculating Percent Inhibition
-
Correct for Blank: Subtract the average absorbance of the Blank wells from all other absorbance readings.
-
Calculate Percent Inhibition: Use the following formula for each inhibitor concentration: % Inhibition = (1 - (Corrected Absorbance of Sample / Corrected Absorbance of 100% Activity Control)) * 100
B. Sample Data and IC₅₀ Determination
The following table presents example data from an inhibition experiment.
| [Inhibitor] (µM) | Avg. Absorbance (405 nm) | Corrected Absorbance | % Inhibition |
| Blank | 0.052 | N/A | N/A |
| 0 (Control) | 1.252 | 1.200 | 0% |
| 1 | 1.132 | 1.080 | 10.0% |
| 10 | 0.952 | 0.900 | 25.0% |
| 50 | 0.652 | 0.600 | 50.0% |
| 100 | 0.412 | 0.360 | 70.0% |
| 500 | 0.172 | 0.120 | 90.0% |
| 1000 | 0.112 | 0.060 | 95.0% |
To determine the IC₅₀ value, plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response curve). The IC₅₀ is the concentration of inhibitor that produces 50% inhibition.
C. Determining the Inhibition Constant (Kᵢ)
For a competitive inhibitor, the IC₅₀ value is dependent on the substrate concentration. To determine the intrinsic binding affinity of the inhibitor (the Kᵢ value), the Cheng-Prusoff equation can be used:[4]
Kᵢ = IC₅₀ / (1 + ([S] / Kₘ))
Where:
-
[S] is the concentration of the substrate used in the assay.
-
Kₘ is the Michaelis constant of the enzyme for that substrate.
Determining Kₘ requires a separate set of experiments where enzyme velocity is measured across a range of substrate concentrations.
V. Conclusion and Further Applications
Ethyl α-D-thiomannopyranoside serves as a valuable and reliable tool for investigating the function and kinetics of α-mannosidases. Its hydrolytic stability and structural similarity to the natural substrate make it an ideal competitive inhibitor for in vitro assays. The protocol described herein provides a robust framework for determining its inhibitory potency (IC₅₀) and can be adapted to screen compound libraries for novel α-mannosidase inhibitors, characterize enzymes from different biological sources, or investigate the impact of mutations on enzyme-inhibitor interactions.
VI. References
-
PubChem. Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. National Center for Biotechnology Information. Available from: [Link]
-
Kovalova, A., et al. (2023). Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives. RSC Medicinal Chemistry. Available from: [Link]
-
Weebadda, W. C., et al. (1998). Synthesis of 1,2- and 1,3-N-Linked Disaccharides of 5-Thio-alpha-D-mannopyranose as Potential Inhibitors of the Processing Mannosidase Class I and Mannosidase II Enzymes. The Journal of Organic Chemistry. Available from: [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal. Available from: [Link]
-
Nishimura, Y., et al. (1997). Synthesis and Glycosidase Inhibitory Activity of 5-thioglucopyranosylamines. Molecular Modeling of Complexes With Glucoamylase. Journal of the American Chemical Society. Available from: [Link]
-
Winchester, B., et al. (1993). The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose. Biochemical Journal. Available from: [Link]
-
Liptak, A., et al. (2012). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Bioorganic & Medicinal Chemistry. Available from: [Link]
-
Belyakova, S., et al. (2014). Thio-β-D-glucosides: synthesis and evaluation as glycosidase inhibitors and activators. Bioinorganic chemistry and applications. Available from: [Link]
-
Bibi, S., et al. (2020). Enzyme inhibition studies of ethyl acetate extract of Pinus wallichiana needles from Kashmir. Pure and Applied Biology. Available from: [Link]
-
Chipault, J. R., et al. (1974). Synthesis of 2-(6-aminohexanamido)ethyl 1-thio-β-d-galactopyranoside and 1-thio-β-d-glucopyranoside, and related compounds. Carbohydrate Research. Available from: [Link]
-
Zengin, G., et al. (2021). Evaluation of antioxidant, enzyme inhibition, nitric oxide production inhibitory activities and chemical profiles of the active extracts from the medicinal and edible plant: Althaea officinalis. Journal of Ethnopharmacology. Available from: [Link]
-
National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available from: [Link]
-
Boulet, A., et al. (2023). S-Ethyl-Isothiocitrullin-Based Dipeptides and 1,2,4-Oxadiazole Pseudo-Dipeptides: Solid Phase Synthesis and Evaluation as NO Synthase Inhibitors. Molecules. Available from: [Link]
-
Wang, C., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules. Available from: [Link]
-
Asghari, S., et al. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. Scientific Reports. Available from: [Link]
Sources
- 1. Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The structural basis of the inhibition of human alpha-mannosidases by azafuranose analogues of mannose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes & Protocols: Streamlining Neoglycoconjugate Synthesis via Click Chemistry Modification of Ethyl α-D-thiomannopyranoside
Abstract
This document provides a comprehensive guide for the chemical modification of Ethyl α-D-thiomannopyranoside using click chemistry. Mannose-terminated glycans are of significant interest in biomedical research and drug development due to their ability to target specific mannose receptors on the surface of various cells, including macrophages and dendritic cells.[1][2] Ethyl α-D-thiomannopyranoside serves as a stable and versatile mannose scaffold. By functionalizing this thioglycoside with bioorthogonal azide or alkyne handles, researchers can employ powerful click chemistry reactions—namely the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)—to conjugate a wide array of molecules such as fluorophores, drugs, or peptides.[3][4] We present detailed, field-tested protocols for the synthesis of "clickable" thiomannoside derivatives and their subsequent conjugation, explaining the chemical principles that ensure high efficiency and product purity.
Introduction: The Strategic Value of Ethyl α-D-thiomannopyranoside
Ethyl α-D-thiomannopyranoside is a synthetic monosaccharide derivative characterized by an ethylthio group at the anomeric position (C-1).[5][6] This thioglycosidic linkage offers two key advantages over its more common O-glycoside counterpart:
-
Enhanced Stability: The sulfur linkage provides significant resistance to enzymatic and chemical hydrolysis, ensuring the mannose moiety remains intact in biological systems or during subsequent chemical modifications.
-
Synthetic Versatility: While stable, the thioglycoside can also serve as a glycosyl donor under specific activation conditions, though for the purposes of this guide, we will focus on modifying its other functional groups.
The terminal mannose unit is the primary driver of its biological utility. Mannose receptors, such as CD206, are highly expressed on antigen-presenting cells, making mannose a powerful targeting ligand for delivering vaccines, immunotherapies, and anti-inflammatory agents directly to these cells.[1][2]
The "Click Chemistry" Paradigm:
Coined by K.B. Sharpless, click chemistry describes a class of reactions that are rapid, high-yielding, and generate minimal byproducts.[7] The most prominent examples are the CuAAC and SPAAC reactions, which form a stable triazole linkage between an azide and an alkyne.[8][9] These reactions are bioorthogonal, meaning their reactive groups do not interfere with biological functionalities, making them ideal for bioconjugation.
This guide will focus on a two-stage process:
-
Stage 1: Functionalization. Introduction of an azide or alkyne handle onto the Ethyl α-D-thiomannopyranoside scaffold.
-
Stage 2: Conjugation. Using the functionalized thiomannoside in CuAAC or SPAAC reactions.
Stage 1: Synthesis of "Clickable" Thiomannoside Derivatives
The native hydroxyl groups on Ethyl α-D-thiomannopyranoside are not suitable for click chemistry. Therefore, the first critical step is to introduce a terminal alkyne or an azide. The primary hydroxyl group at the C-6 position is the most accessible and logical site for modification due to its higher reactivity compared to the secondary hydroxyls. To ensure regioselectivity, a protection-activation-substitution strategy is employed.
Workflow for Thiomannoside Functionalization
The following diagram illustrates the general workflow for preparing an azide-functionalized thiomannoside, which is a versatile precursor for both CuAAC (with an alkyne partner) and SPAAC (with a cyclooctyne partner).
Caption: Synthetic workflow for azide-functionalization of Ethyl α-D-thiomannopyranoside.
Protocol 2.1: Synthesis of Ethyl 6-azido-6-deoxy-α-D-thiomannopyranoside
This protocol is a representative, multi-step synthesis adapted from established carbohydrate chemistry principles.[10] Researchers should consult detailed synthetic literature for precise conditions.
Materials:
-
Ethyl α-D-thiomannopyranoside
-
Benzaldehyde dimethyl acetal, p-toluenesulfonic acid (pTSA)
-
Benzyl bromide (BnBr), Sodium hydride (NaH)
-
Acetic acid (AcOH)
-
Tosyl chloride (TsCl), Pyridine
-
Sodium azide (NaN₃)
-
Palladium on carbon (Pd/C), Hydrogen gas (H₂)
-
Appropriate anhydrous solvents (DMF, DCM, Methanol)
Methodology:
-
Protection (Steps 1-2):
-
Rationale: To prevent unwanted side reactions, the hydroxyl groups at C-2, C-3, and C-4 must be protected before activating the C-6 hydroxyl. A common strategy is to first form a 4,6-O-benzylidene acetal, followed by benzylation of the remaining C-2 and C-3 hydroxyls.
-
Dissolve Ethyl α-D-thiomannopyranoside and a catalytic amount of pTSA in anhydrous DMF. Add benzaldehyde dimethyl acetal and stir under vacuum at ~50°C to form the 4,6-O-benzylidene acetal.
-
After purification, dissolve the product in anhydrous DMF and cool to 0°C. Add NaH portion-wise, followed by dropwise addition of BnBr. Allow to warm to room temperature and stir overnight to protect the C-2 and C-3 hydroxyls as benzyl ethers.
-
-
Regioselective Deprotection (Step 3):
-
Rationale: The benzylidene acetal is selectively cleaved under mild acidic conditions to expose the primary C-6 hydroxyl while leaving the more stable benzyl ethers intact.
-
Dissolve the fully protected sugar in a mixture of aqueous acetic acid (e.g., 80% AcOH) and heat gently (~80°C) while monitoring by TLC until the starting material is consumed. This exposes the C-4 and C-6 hydroxyls. The primary C-6 hydroxyl will be preferentially activated in the next step.
-
-
Activation and Azide Substitution (Steps 4-5):
-
Rationale: The primary hydroxyl at C-6 is converted into a good leaving group (tosylate or mesylate), which is then readily displaced by the azide nucleophile in an Sₙ2 reaction.
-
Dissolve the diol product in anhydrous pyridine, cool to 0°C, and add tosyl chloride (approx. 1.1 equivalents). Stir at low temperature, allowing for the preferential tosylation of the C-6 hydroxyl.
-
After purification, dissolve the C-6 tosylate in anhydrous DMF and add an excess of sodium azide. Heat the reaction to ~80-100°C and stir until the reaction is complete (monitored by TLC). This yields the protected 6-azido derivative.
-
-
Global Deprotection (Step 6):
-
Rationale: All remaining protecting groups (benzyl ethers) are removed to yield the final, water-soluble product ready for conjugation.
-
Dissolve the protected 6-azido product in methanol. Add a catalytic amount of Pd/C. Stir the suspension under an atmosphere of hydrogen gas until debenzylation is complete. Filter through Celite and concentrate the filtrate to obtain the final product, Ethyl 6-azido-6-deoxy-α-D-thiomannopyranoside.
-
Self-Validation: Each step requires purification (typically silica gel chromatography) and characterization by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity before proceeding to the next step.
Stage 2: Click Chemistry Conjugation Protocols
With the azide-functionalized thiomannoside in hand, you can now conjugate it to a molecule of interest (e.g., a drug, peptide, or dye) that has been pre-functionalized with a suitable alkyne.
Protocol 3.1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
CuAAC is the most common click reaction, known for its speed and efficiency.[11][12] It requires a copper(I) catalyst, which is typically generated in situ from a copper(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[13] A chelating ligand is crucial for protecting sensitive biomolecules from copper-induced damage and accelerating the reaction.[14]
Caption: Schematic of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Methodology:
-
Prepare a stock solution of your alkyne-functionalized molecule (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the Ethyl 6-azido-6-deoxy-α-D-thiomannopyranoside (e.g., 10 mM in water).
-
Prepare fresh stock solutions for the catalytic system: 50 mM CuSO₄ in water, 100 mM Sodium Ascorbate in water, and 50 mM THPTA ligand in water.
-
In a microcentrifuge tube, combine the reagents in the following order:
-
Buffer or solvent (e.g., PBS, or a 1:1 mixture of water:t-butanol).
-
Azide-thiomannoside (to a final concentration of 1 mM, 1.2 equivalents).
-
Alkyne-molecule (to a final concentration of ~0.8 mM, 1 equivalent).
-
THPTA ligand (to a final concentration of 1 mM).
-
CuSO₄ (to a final concentration of 0.2 mM).
-
-
Vortex the tube briefly.
-
Initiate the reaction by adding the Sodium Ascorbate solution (to a final concentration of 2 mM).
-
Vortex again and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be gently agitated on a rotator.
-
Purification: The purification method depends on the nature of the conjugate. For small molecules, reverse-phase HPLC is often effective. For protein conjugates, size exclusion chromatography may be required.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.2 : 1 (Azide : Alkyne) | A slight excess of one reagent ensures complete consumption of the other, often the more valuable one. |
| Solvent | Aqueous buffer, H₂O/tBuOH | Click chemistry is tolerant of many solvents, including water, making it ideal for biomolecules.[7] |
| Catalyst (CuSO₄) | 0.1 - 0.5 mM | Catalytic amounts are sufficient; higher concentrations can lead to degradation of biomolecules. |
| Ligand (THPTA) | 5x molar excess to Cu(I) | Protects the cargo from redox damage and accelerates the catalytic cycle.[11][14] |
| Reducing Agent | 10x molar excess to Cu(I) | Ensures Cu(II) is fully reduced to the active Cu(I) state and maintains it. |
| Temperature | Room Temperature | The reaction is highly efficient and typically does not require heating. |
Protocol 3.2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is the premier choice for modifying molecules in living systems or for applications where copper toxicity is a concern.[15] The reaction's driving force comes from the high ring strain of a cyclooctyne derivative, such as dibenzocyclooctyne (DBCO), which reacts spontaneously with an azide.[16][17]
Caption: Schematic of the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Methodology:
-
Prepare a stock solution of your DBCO-functionalized molecule (e.g., 10 mM in DMSO).
-
Prepare a stock solution of the Ethyl 6-azido-6-deoxy-α-D-thiomannopyranoside (e.g., 20 mM in water or PBS).
-
In a microcentrifuge tube, combine the solvent (e.g., PBS), the DBCO-molecule, and finally the azide-thiomannoside.
-
Rationale: The reaction is bimolecular, and its rate depends on the concentration of both reactants. A slight excess of the azide component is often used.
-
Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the specific cyclooctyne and reactant concentrations.
-
Monitor the reaction progress using LC-MS or HPLC.
-
Purification: As with CuAAC, purification is tailored to the product. HPLC is common for small molecule conjugates.
| Parameter | Recommended Condition | Rationale |
| Reactant Ratio | 1.5 - 2 : 1 (Azide : Alkyne) | Driving the reaction to completion by using an excess of the smaller, more accessible sugar azide. |
| Solvent | Biocompatible buffer (PBS), DMSO | The reaction is tolerant to a wide range of solvents. |
| Catalyst | None | The reaction is driven by the release of ring strain in the alkyne, making it truly bioorthogonal.[] |
| Temperature | Room Temperature to 37°C | Can be performed under physiological conditions, ideal for cell labeling.[19] |
Applications in Research and Drug Development
The ability to easily conjugate Ethyl α-D-thiomannopyranoside to various payloads opens up numerous possibilities:
-
Targeted Drug Delivery: Attaching chemotherapeutics or anti-inflammatory drugs to the thiomannoside can direct them to macrophages, potentially increasing efficacy and reducing systemic toxicity.[20][21]
-
Immunology and Vaccine Development: Conjugating antigens or adjuvants to the mannose scaffold can enhance uptake by dendritic cells, leading to a more robust immune response.
-
Cellular Imaging: Clicking fluorescent dyes or imaging agents onto the thiomannoside allows for the visualization and tracking of mannose receptor-positive cells.
-
Probing Carbohydrate-Protein Interactions: Synthesizing multivalent mannose structures (glycoclusters) using click chemistry can create potent inhibitors or probes for studying mannose-binding lectins.[3][4]
References
-
Wang, C. C., et al. (2014). Design and synthesis of multivalent neoglycoconjugates by click conjugations. Beilstein Journal of Organic Chemistry, 10, 1325–1332. Retrieved from [Link]
-
Hong, V., et al. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. Available at: [Link]
-
Sinfelt, D. (2014). Synthesis of azidoethyl 3,4,6-tri-O-acetyl-α–D- mannopyranoside for future bioconjugation in PET studies. Diva-portal.org. Retrieved from [Link]
-
Debets, M. F., et al. (2011). Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis. Chemistry–A European Journal, 17(34), 9298-9303. Retrieved from [Link]
-
Rajendran, L., et al. (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. Polymers, 15(16), 3422. Retrieved from [Link]
-
MDPI (2023). Drug Delivery Application of Functional Nanomaterials Synthesized Using Natural Sources. Retrieved from [Link]
-
Ojeda, C., et al. (2025). Exploring Metal-Free Click Reactions: New Frontiers in Glycochemistry and Bioconjugation. Chemical Reviews. Retrieved from [Link]
-
ResearchGate (n.d.). Preparation of Ethyl 2-azido-2-deoxy-1-thio- b -D-mannopyranosides, and their rearrangement to 2-S-Ethyl-2-thio- b -D-mannopyranosylamines. Retrieved from [Link]
-
Jena Bioscience (n.d.). Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation. Retrieved from [Link]
-
ResearchGate (n.d.). Live Monitoring of Strain‐Promoted Azide Alkyne Cycloadditions in Complex Reaction Environments by Inline ATR‐IR Spectroscopy. Retrieved from [Link]
-
Vacchini, M., et al. (2020). Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose. In Carbohydrate Chemistry. CRC Press. Retrieved from [Link]
-
Zhang, S., et al. (2018). Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications. Chemistry–An Asian Journal, 13(22), 3436-3450. Retrieved from [Link]
-
Westerlind, U. (2012). Synthesis of multivalent neoglyconjugates of MUC1 by the conjugation of carbohydrate-centered, triazole-linked glycoclusters to MUC1 peptides using click chemistry. Carbohydrate Research, 356, 193-201. Retrieved from [Link]
-
Chinese Chemical Society (2021). Strain-Promoted Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
MATEC Web of Conferences (2018). Functional Nanomaterials and their 2D and 3D Fabrications for Drug Delivery Applications. Retrieved from [Link]
-
Organic Chemistry Portal (n.d.). Copper-Catalyzed Azide-Alkyne Cycloaddition. Retrieved from [Link]
-
Jena Bioscience (n.d.). Click Reagents for Glycosylation. Retrieved from [Link]
-
ResearchGate (2025). Labeling and Glycosylation of Peptides Using Click Chemistry. Retrieved from [Link]
-
Carl ROTH (n.d.). Click Chemistry. Retrieved from [Link]
-
Rele, S., et al. (2012). Development of mannose functionalized dendrimeric nanoparticles for targeted delivery to macrophages. Journal of Controlled Release, 162(2), 433-442. Retrieved from [Link]
-
Boyle, A. L., et al. (2015). Strain-promoted azide–alkyne cycloaddition for protein–protein coupling in the formation of a bis-hemoglobin as a copper-free oxygen carrier. Organic & Biomolecular Chemistry, 13, 10007-10011. Retrieved from [Link]
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- 1. Mannose-Functionalized Nanoscaffolds for Targeted Delivery in Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. Design and synthesis of multivalent neoglycoconjugates by click conjugations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of multivalent neoglyconjugates of MUC1 by the conjugation of carbohydrate-centered, triazole-linked glycoclusters to MUC1 peptides using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biosynth.com [biosynth.com]
- 6. synthose.com [synthose.com]
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- 11. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
Ethyl α-D-Thiomannopyranoside: A Versatile Donor for the Synthesis of Complex α-Mannosides
Introduction: The Significance of Ethyl α-D-Thiomannopyranoside in Glycoscience
In the intricate world of carbohydrate chemistry, the stereoselective synthesis of oligosaccharides remains a formidable challenge. Among the various glycosidic linkages, the α-mannoside motif is a ubiquitous and vital component of numerous biologically significant glycans, including the high-mannose N-glycans on the surface of viruses like HIV and the cell walls of pathogenic bacteria and fungi. The development of synthetic methodologies to access these complex structures with high efficiency and stereocontrol is therefore of paramount importance for advancing drug discovery and glycobiology research.
Ethyl α-D-thiomannopyranoside and its protected derivatives have emerged as powerful and versatile glycosyl donors for the construction of α-mannosidic linkages. Thioglycosides, in general, are favored building blocks due to their stability to a wide range of reaction conditions used for protecting group manipulations, yet they can be readily activated under the influence of thiophilic promoters.[1] The ethylthio group, in particular, offers a good balance of reactivity and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of Ethyl α-D-thiomannopyranoside in the synthesis of complex carbohydrates, complete with detailed protocols and mechanistic insights.
Core Principles: Achieving α-Stereoselectivity in Mannosylation
The stereochemical outcome of a glycosylation reaction is governed by a multitude of factors, including the nature of the glycosyl donor, the protecting groups, the glycosyl acceptor, the promoter system, and the reaction conditions. For the synthesis of α-mannosides, the key is to employ a "non-participating" protecting group at the C-2 position of the mannosyl donor.
An acyl protecting group (like acetate or benzoate) at the C-2 position would lead to neighboring group participation, forming a cyclic acyloxonium ion intermediate. This intermediate sterically shields the α-face of the anomeric carbon, forcing the incoming glycosyl acceptor to attack from the β-face, resulting in the formation of a 1,2-trans-glycosidic bond (β-mannoside).[2]
To favor the formation of the 1,2-cis linkage (α-mannoside), a non-participating group, such as a benzyl ether, is installed at the C-2 position. In the absence of neighboring group participation, the stereochemical outcome is influenced by other factors, most notably the anomeric effect, which thermodynamically favors the formation of the α-anomer. The use of perbenzylated donors, such as Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside, is a cornerstone strategy for α-mannosylation.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside (Donor)
This protocol outlines the synthesis of the key perbenzylated thiomannoside donor from D-mannose. The procedure involves perbenzylation followed by conversion to the thioglycoside.
Workflow for Donor Synthesis
Caption: Synthesis of the perbenzylated ethyl thiomannoside donor.
Materials:
-
D-Mannose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethanethiol (EtSH)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Dichloromethane (DCM), anhydrous
-
Methanol (MeOH)
-
Hexanes
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Step 1: Perbenzylation of D-Mannose
-
To a stirred suspension of sodium hydride (6.0 eq.) in anhydrous DMF at 0 °C under an argon atmosphere, add a solution of D-mannose (1.0 eq.) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 1 hour.
-
Add benzyl bromide (5.5 eq.) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Cool the reaction to 0 °C and cautiously quench by the slow addition of methanol, followed by water.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford 2,3,4,6-tetra-O-benzyl-D-mannopyranose.
Step 2: Synthesis of Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside
-
Dissolve the perbenzylated mannose (1.0 eq.) and ethanethiol (3.0 eq.) in anhydrous DCM and cool to 0 °C under an argon atmosphere.
-
Add boron trifluoride diethyl etherate (2.0 eq.) dropwise.
-
Stir the reaction mixture at 0 °C and allow it to warm to room temperature over 4 hours. Monitor the reaction by TLC.
-
Upon completion, dilute the reaction with DCM and quench with saturated aqueous NaHCO₃.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to yield Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside as the major anomer.
Protocol 2: NIS/TfOH-Mediated Glycosylation
This protocol details the activation of the thioglycoside donor and its subsequent reaction with a glycosyl acceptor to form an α-mannosidic linkage. A generic primary alcohol acceptor (e.g., a protected monosaccharide with a free primary hydroxyl group) is used for illustrative purposes.
Mechanism of Thioglycoside Activation and Glycosylation
Caption: NIS/TfOH activation of the thioglycoside donor and subsequent glycosylation.
Materials:
-
Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside (Donor, 1.2 eq.)
-
Glycosyl acceptor with a free hydroxyl group (e.g., Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside, 1.0 eq.)
-
N-Iodosuccinimide (NIS, 1.5 eq.)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 eq., as a stock solution in DCM)
-
Dichloromethane (DCM), anhydrous
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the glycosyl acceptor, the thioglycoside donor, and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM via syringe and stir the suspension at room temperature for 30 minutes.
-
Cool the mixture to the desired temperature (typically between -40 °C and -20 °C).
-
Add N-Iodosuccinimide (NIS) in one portion.
-
After stirring for 5-10 minutes, add the triflic acid (TfOH) solution dropwise. The reaction mixture will typically turn a dark brown/purple color.
-
Monitor the reaction progress by TLC. The reaction is usually complete within 15-60 minutes.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃, followed by saturated aqueous Na₂S₂O₃ to consume excess iodine.
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel, wash the organic layer with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., hexanes/ethyl acetate gradient) to afford the desired α-linked disaccharide.
Data Presentation: Expected Outcomes
The yields and stereoselectivity of glycosylation reactions are highly dependent on the specific donor and acceptor used. However, for the reaction described in Protocol 2, a good to excellent yield with high α-selectivity is expected.
| Donor | Acceptor | Promoter System | Typical Yield | α:β Ratio |
| Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside | Primary Alcohol | NIS / TfOH | 70-90% | >10:1 |
| Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside | Secondary Alcohol | NIS / TfOH | 50-75% | >5:1 |
Trustworthiness and Self-Validation
The protocols described are based on well-established principles of carbohydrate chemistry.[1] The successful synthesis of the target compounds can be validated at each step through standard analytical techniques:
-
Thin-Layer Chromatography (TLC): To monitor reaction progress and assess the purity of the products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The anomeric configuration can be determined by the coupling constant of the anomeric proton (¹JC1,H1 is typically ~170 Hz for α-mannosides) and through NOE experiments.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compounds.
Applications in Drug Development
The ability to synthesize complex α-mannoside-containing oligosaccharides is crucial for various areas of drug development:
-
Vaccine Development: High-mannose glycans are targets for broadly neutralizing antibodies against HIV. Synthetic oligomannosides are being investigated as components of HIV vaccine candidates.[3]
-
Antifungal and Antibacterial Agents: The cell walls of many pathogens are rich in α-mannans. Synthetic oligosaccharides can be used to study the enzymes involved in their biosynthesis, providing targets for new antimicrobial drugs.
-
Immunology: Mannose-binding lectins play a key role in the innate immune system. Synthetic α-mannosides are valuable tools for studying these interactions and developing immunomodulatory agents.
Conclusion
Ethyl α-D-thiomannopyranoside is a robust and reliable glycosyl donor for the stereoselective synthesis of α-mannosidic linkages. By employing non-participating protecting groups, such as benzyl ethers, and utilizing established activation methods like the NIS/TfOH system, researchers can efficiently construct complex oligosaccharides. The detailed protocols and mechanistic rationale provided herein serve as a practical guide for scientists engaged in carbohydrate synthesis, glycobiology research, and the development of novel carbohydrate-based therapeutics.
References
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934. [Link]
-
Amin, M. N., & Bennett, C. S. (2018). Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→ 2Man termini. Organic letters, 20(15), 4434-4438. [Link]
-
Demchenko, A. V. (Ed.). (2008). Handbook of chemical glycosylation: advances in stereoselectivity and therapeutic relevance. John Wiley & Sons. [Link]
-
Codée, J. D., & van der Marel, G. A. (2012). Glycosylation of C-2-OH of Mannose. In Carbohydrate Chemistry (Vol. 38, pp. 104-141). Royal Society of Chemistry. [Link]
-
Glycoscience Protocols. (2021). Glycosidation using thioglycoside donor. In GlycoPODv2. [Link]
Sources
Application Notes and Protocols: Ethyl α-D-Thiomannopyranoside in the Investigation of Bacterial and Fungal Infections
Introduction: The Critical Role of Mannosides in Microbial Pathogenesis and the Utility of Ethyl α-D-thiomannopyranoside
In the intricate dance between microbial pathogens and their hosts, cell surface carbohydrates, particularly mannans and mannosylated glycoproteins, play a pivotal role. These complex glycans are integral to the structural integrity of microbial cell walls, mediate adhesion to host tissues, and are key players in immune evasion strategies. The enzymes responsible for the synthesis and modification of these mannosyl-glycoconjugates, known as mannosidases and mannosyltransferases, represent a compelling class of targets for novel antimicrobial agents and research tools.
Ethyl α-D-thiomannopyranoside is a synthetic monosaccharide analog that serves as a powerful tool for researchers in microbiology, infectious disease, and drug development. Its unique thio-glycosidic bond, replacing the natural oxygen atom with sulfur, confers resistance to enzymatic hydrolysis by glycosidases. This stability allows Ethyl α-D-thiomannopyranoside to function as a competitive inhibitor of α-mannosidases and as a metabolic decoy in glycan biosynthesis pathways. By disrupting these crucial processes, this compound can elucidate the function of mannosylated structures in microbial physiology and pathogenesis, and exhibits direct antimicrobial properties.
These application notes provide a comprehensive guide for researchers on the use of Ethyl α-D-thiomannopyranoside in studying bacterial and fungal infections. We will delve into its mechanisms of action and provide detailed, field-proven protocols for its application in antimicrobial susceptibility testing and enzyme inhibition assays.
Mechanism of Action: A Two-Pronged Approach to Disrupting Microbial Glycobiology
The efficacy of Ethyl α-D-thiomannopyranoside in the context of microbial infections stems from two primary mechanisms: competitive inhibition of α-mannosidases and metabolic interference in glycan biosynthesis.
Competitive Inhibition of α-Mannosidases
α-Mannosidases are critical for the processing of N-linked glycans in both eukaryotes and some fungi. In pathogenic fungi, these enzymes are involved in the maturation of glycoproteins that are essential for cell wall architecture and interaction with the host. Ethyl α-D-thiomannopyranoside, with its mannose-like structure, can bind to the active site of these enzymes. However, the thio-glycosidic linkage is not readily cleaved, leading to competitive inhibition of the enzyme's natural substrate. This inhibition can disrupt the proper folding and function of essential glycoproteins, ultimately compromising the pathogen's viability.
DOT Script for Mannosidase Inhibition Pathway
Caption: Inhibition of α-mannosidase by Ethyl α-D-thiomannopyranoside.
Metabolic Decoy in Glycan Biosynthesis
In bacteria, complex glycans are assembled by a series of glycosyltransferases. Ethyl α-D-thiomannopyranoside can act as a metabolic decoy, being recognized and utilized by some of these enzymes. However, its incorporation can lead to the premature termination of the growing glycan chain or the formation of non-functional glycans. This disruption of the bacterial glycocalyx can impair fitness, reduce virulence, and increase susceptibility to host immune responses[1].
Data Presentation: Expected Antimicrobial Activity
The following table summarizes the expected Minimum Inhibitory Concentration (MIC) values for a close structural analog, dodecyl α-D-thiomannopyranoside, against representative bacterial and fungal pathogens. These values can serve as a benchmark for experiments with Ethyl α-D-thiomannopyranoside.
| Microorganism | Type | Expected MIC Range (µM) for Dodecyl α-D-thiomannopyranoside[1] |
| Staphylococcus aureus | Gram-positive Bacteria | 78 |
| Candida albicans | Yeast (Fungus) | Lower than O-mannoside equivalent |
| Escherichia coli | Gram-negative Bacteria | Resistant |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and is suitable for determining the MIC of Ethyl α-D-thiomannopyranoside against both bacteria and fungi[2][3][4][5].
A. Preparation of Stock Solution and Media
-
Stock Solution: Prepare a 10 mg/mL stock solution of Ethyl α-D-thiomannopyranoside in sterile Dimethyl Sulfoxide (DMSO).
-
Bacterial Growth Medium: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Fungal Growth Medium: Prepare RPMI-1640 medium with L-glutamine, buffered with MOPS.
B. Inoculum Preparation
-
Bacteria: From a fresh agar plate, pick 3-5 well-isolated colonies and suspend them in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Yeast: From a 24-48 hour culture on Sabouraud Dextrose Agar, suspend several colonies in sterile saline. Adjust the turbidity to a 0.5 McFarland standard and then dilute in RPMI-1640 to a final concentration of 0.5-2.5 x 10³ CFU/mL in the test wells[2].
C. Assay Procedure
-
In a 96-well microtiter plate, add 100 µL of the appropriate growth medium to wells 2 through 12.
-
Add 200 µL of the working solution of Ethyl α-D-thiomannopyranoside (diluted from the stock in the growth medium to twice the highest desired concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.
-
Well 11 will serve as a growth control (no compound), and well 12 will be a sterility control (no inoculum).
-
Add 100 µL of the prepared inoculum to wells 1 through 11.
-
Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
D. Data Interpretation
The MIC is the lowest concentration of Ethyl α-D-thiomannopyranoside at which there is no visible growth of the microorganism.
DOT Script for MIC Determination Workflow
Caption: Workflow for MIC determination by broth microdilution.
Protocol 2: α-Mannosidase Inhibition Assay (Colorimetric)
This protocol utilizes the chromogenic substrate p-nitrophenyl-α-D-mannopyranoside (pNP-Man) to measure α-mannosidase activity and its inhibition by Ethyl α-D-thiomannopyranoside[6][7].
A. Reagents and Buffers
-
Assay Buffer: 50 mM Sodium Acetate, pH 4.5.
-
Substrate Solution: 2 mM p-nitrophenyl-α-D-mannopyranoside in Assay Buffer.
-
Inhibitor Solutions: Prepare a series of concentrations of Ethyl α-D-thiomannopyranoside in Assay Buffer.
-
Enzyme Solution: A solution of a commercially available α-mannosidase (e.g., from Jack Bean) in Assay Buffer at a concentration that gives a linear reaction rate over the desired time course.
-
Stop Solution: 1 M Sodium Carbonate.
B. Assay Procedure
-
In a 96-well microtiter plate, add 20 µL of Assay Buffer (for control) or 20 µL of the various inhibitor solutions to the appropriate wells.
-
Add 20 µL of the Enzyme Solution to each well.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the Substrate Solution to each well.
-
Incubate the plate at 37°C for 30 minutes (or a time determined to be within the linear range of the reaction).
-
Stop the reaction by adding 100 µL of Stop Solution to each well.
-
Measure the absorbance at 405 nm using a microplate reader.
C. Data Analysis
-
Calculate the percentage of inhibition for each concentration of Ethyl α-D-thiomannopyranoside compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).
Conclusion and Future Directions
Ethyl α-D-thiomannopyranoside is a versatile and potent tool for the study of bacterial and fungal infections. Its ability to inhibit key enzymes in glycan processing and to act as a metabolic decoy provides researchers with a means to dissect the roles of mannosylated glycans in microbial pathogenesis. The protocols provided herein offer a starting point for the investigation of its antimicrobial properties and its effects on specific enzymatic pathways. Future research could focus on elucidating its precise molecular targets in various pathogens, exploring its potential synergistic effects with existing antimicrobial agents, and utilizing it in more complex in vivo infection models.
References
-
Bilková, A., Paulovičová, E., Paulovičová, L., & Poláková, M. (2015). Antimicrobial activity of mannose-derived glycosides. Monatshefte für Chemie - Chemical Monthly, 146(10), 1707–1714. [Link]
-
Al-Zoreky, N. S., & Al-Taher, A. Y. (2015). Antifungal Activity of Bioactive Compounds Produced by the Endophytic Fungus Paecilomyces sp. (JN227071.1) against Rhizoctonia solani. Journal of Agricultural and Food Chemistry, 63(1), 183-189. [Link]
-
Křen, V., et al. (2011). 'Click chemistry' synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases. Carbohydrate Research, 346(14), 2147-2153. [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163–175. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Heithoff, D. M., et al. (2021). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols, 2(2), 100523. [Link]
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- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ‘Click chemistry‘ synthesis of 1-(α-d-mannopyranosyl)-1,2,3-triazoles for inhibition of α-mannosidases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. utupub.fi [utupub.fi]
The Strategic Application of Ethyl α-D-Thiomannopyranoside in Modern Glycosynthesis: A Guide to Stereoselective Mannoside Preparation
Introduction: The Enduring Significance of Mannosides and the Role of Thioglycoside Donors
Mannopyranosides are integral components of a vast array of biologically significant glycoconjugates, including N-linked glycans on proteins, bacterial polysaccharides, and various natural products with therapeutic potential. Their precise chemical synthesis is therefore a cornerstone of research in chemical biology, immunology, and drug discovery. The stereoselective construction of the mannosidic linkage, however, presents a formidable challenge in carbohydrate chemistry. The formation of the thermodynamically favored α-linkage is often straightforward, but the synthesis of the sterically hindered β-mannoside requires carefully orchestrated strategies.
Among the arsenal of glycosyl donors, thioglycosides have emerged as highly versatile and stable intermediates.[1] Their stability to a wide range of reaction conditions used for protecting group manipulations, coupled with their tunable reactivity and reliable activation using mild thiophilic reagents, makes them ideal building blocks for complex oligosaccharide synthesis.[2] This application note provides a detailed guide to the use of a particularly effective and accessible donor, Ethyl α-D-thiomannopyranoside , for the stereoselective preparation of both α- and β-mannosides. We will delve into the mechanistic underpinnings of its activation, provide detailed, field-proven protocols, and offer insights into troubleshooting and optimization, aimed at researchers, scientists, and drug development professionals.
Mechanism of Action: The Activation of Ethyl α-D-Thiomannopyranoside
The glycosylation reaction hinges on the conversion of the stable ethyl α-D-thiomannopyranoside into a highly reactive electrophilic species at the anomeric center. This is typically achieved by employing a thiophilic promoter system. One of the most common and effective methods involves the use of N-iodosuccinimide (NIS) as a halonium ion source in the presence of a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[2][3]
The reaction is initiated by the activation of NIS by the acid, generating a highly electrophilic iodine species. This species then coordinates to the sulfur atom of the thiomannoside, rendering the ethylthio group an excellent leaving group. The departure of the ethylthio group is facilitated by the formation of a stable sulfonium species. This leads to the formation of a highly reactive glycosyl oxocarbenium ion, which is in equilibrium with a more stable covalent glycosyl triflate intermediate.[4] The stereochemical outcome of the glycosylation is then determined by the facial selectivity of the nucleophilic attack of the glycosyl acceptor on this reactive intermediate.
The nature of the protecting groups on the mannosyl donor plays a pivotal role in influencing the conformation of the oxocarbenium ion and the trajectory of the incoming nucleophile, thus dictating the α/β selectivity of the newly formed glycosidic bond.
Sources
- 1. β-Selective mannosylation with a 4,6-silylene-tethered thiomannosyl donor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 4. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Glycosylation Reactions with Ethyl α-D-Thiomannopyranoside
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for optimizing glycosylation reactions using ethyl α-D-thiomannopyranoside. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of α-mannosidic linkages, a critical step in the development of various therapeutics and research tools. As Senior Application Scientists, we have structured this resource to not only offer solutions but also to explain the underlying chemical principles, ensuring a deeper understanding and more effective experimental design.
I. Frequently Asked Questions (FAQs)
Here, we address common initial queries regarding the use of ethyl α-D-thiomannopyranoside as a glycosyl donor.
Q1: Why is my glycosylation reaction with ethyl α-D-thiomannopyranoside failing or showing very low yield?
A1: Low or no yield in glycosylation reactions is a frequent challenge. The primary factors to investigate are the quality of your reagents and the reaction conditions. Start by ensuring all reagents are anhydrous, as trace amounts of water can hydrolyze the activated donor or the promoter. Verify the purity of your donor, acceptor, and solvent. Additionally, confirm that your promoter system is active and used in the correct stoichiometry.
Q2: What are the most common promoters for activating ethyl α-D-thiomannopyranoside, and how do I choose the right one?
A2: A variety of thiophilic promoters can be used to activate thioglycosides.[1][2][3] Common choices include:
-
Halonium-based promoters: N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or TMSOTf is a widely used system.
-
Methylsulfenyl triflate-based promoters: Reagents like dimethyl(methylthio)sulfonium triflate (DMTST) or generating methylsulfenyl triflate in situ from dimethyl disulfide and triflic anhydride are highly effective.[4]
-
Metal-based promoters: Transition metal salts such as those of copper(II), gold(III), or palladium(II) can also serve as effective activators.[2][3]
The choice of promoter depends on the reactivity of both the donor and the acceptor, as well as the protecting groups present in the molecules. For less reactive ("disarmed") donors or acceptors, a more powerful promoter system may be required.
Q3: My reaction is producing a mixture of α and β anomers. How can I improve the α-selectivity?
A3: Achieving high α-selectivity in mannosylation can be challenging due to the absence of a participating group at the C-2 position.[5] Several strategies can be employed to favor the α-anomer:
-
Solvent Choice: The use of ethereal solvents like diethyl ether can promote the formation of an α-selective glycosyl triflate intermediate.
-
Temperature Control: Running the reaction at low temperatures (e.g., -78 °C) can enhance selectivity.
-
Protecting Groups: The protecting groups on the mannosyl donor have a significant impact on stereoselectivity.[6][7] For instance, a 4,6-O-benzylidene acetal is known to favor α-mannosylation.
-
Thermodynamic Control: In some cases, conducting the reaction at elevated temperatures can favor the thermodynamically more stable α-product, although this is more effective with glycosyl trichloroacetimidates than thioglycosides.[8][9]
Q4: My TLC analysis shows consumption of the starting materials, but I see multiple spots and a low yield of the desired product. What are the likely side reactions?
A4: The formation of multiple byproducts is a common issue.[10] Potential side reactions include:
-
Donor Hydrolysis: Caused by residual moisture.
-
Glycal Formation: Elimination of the thioethyl group can lead to the formation of a glycal.
-
Orthoester Formation: If the acceptor has a participating hydroxyl group, orthoester formation can compete with glycosylation.
-
Transfer of the Aglycon: In some cases, the ethylthio group can be transferred to the acceptor.
Careful analysis of these byproducts by techniques like mass spectrometry can provide valuable insights for optimizing the reaction conditions.
II. Troubleshooting Guide: In-depth Problem Solving
This section provides a more detailed, step-by-step approach to troubleshooting common issues encountered during glycosylation reactions with ethyl α-D-thiomannopyranoside.
Problem 1: Low or No Reactivity
If your reaction shows little to no consumption of the starting materials, consider the following:
Initial Diagnostic Workflow
Caption: Initial troubleshooting workflow for low reactivity.
Detailed Checks and Optimization Strategies
| Parameter | Potential Issue | Recommended Action & Rationale |
| Reagents & Solvents | Contamination with water or other impurities. | Use freshly distilled, anhydrous solvents. Ensure donor and acceptor are pure and dry. Water will quench the reaction by hydrolyzing the activated donor or the promoter. |
| Promoter System | Inactive or insufficient promoter. | Use a freshly opened bottle of the promoter or prepare it in situ if possible. Ensure the correct stoichiometry is used; an excess of the promoter is often necessary.[11] |
| Reaction Temperature | Temperature is too low for activation. | While low temperatures often favor selectivity, some promoter systems require higher temperatures for activation. Gradually warm the reaction from a low starting temperature (e.g., -78 °C) to -40 °C, 0 °C, or even room temperature while monitoring by TLC. |
| Protecting Groups | "Disarming" protecting groups on the donor reduce its reactivity. | Electron-withdrawing groups like esters (e.g., acetate, benzoate) at positions C-3, C-4, or C-6 decrease the donor's reactivity.[6] If your donor is heavily disarmed, consider switching to a more potent promoter system or redesigning the synthesis to use more "arming" protecting groups like benzyl ethers. |
| Acceptor Reactivity | The acceptor alcohol is sterically hindered or electronically deactivated. | Highly hindered secondary alcohols are less nucleophilic and react slower. Increasing the reaction time, temperature, or using a more reactive donor may be necessary. The reactivity of the acceptor can significantly influence the reaction outcome.[12] |
Problem 2: Poor Stereoselectivity (Formation of β-Mannoside)
The formation of the undesired β-anomer is a common challenge in mannosylation.
Strategies to Enhance α-Selectivity
| Strategy | Implementation & Explanation |
| Solvent Effects | Switch from dichloromethane (DCM) to an ethereal solvent like diethyl ether (Et₂O). Ethereal solvents can promote the formation of an α-glycosyl triflate intermediate, which then undergoes an SN2-like reaction with the acceptor to yield the α-product. |
| Protecting Group Manipulation | The choice of protecting groups on the mannosyl donor is crucial. A 4,6-O-benzylidene acetal is known to lock the pyranose ring in a conformation that favors α-attack.[7] Conversely, certain protecting groups can inadvertently favor β-selectivity. |
| Promoter Choice | The promoter system can influence the nature of the glycosyl intermediate and thus the stereochemical outcome.[11] Experiment with different promoters (e.g., NIS/TfOH vs. DMTST) to find the optimal conditions for your specific substrates. |
| Pre-activation | In some protocols, the donor is pre-activated with the promoter at a low temperature before the acceptor is added. This can lead to the in situ formation of a more α-selective glycosylating species.[13] |
Logical Flow for Optimizing Stereoselectivity
Caption: Decision tree for improving α-stereoselectivity.
Problem 3: Formation of Byproducts
The presence of significant byproducts indicates that side reactions are competing with the desired glycosylation.
| Observed Byproduct | Likely Cause | Troubleshooting Strategy |
| Glycal | Elimination reaction, often promoted by basic conditions or high temperatures. | Ensure the reaction is run under strictly anhydrous and non-basic conditions. If using a promoter system that generates a base, consider an alternative. Lowering the reaction temperature can also suppress elimination. |
| Hydrolyzed Donor | Presence of water in the reaction mixture. | Rigorously dry all glassware, solvents, and reagents. Use freshly activated molecular sieves (3Å or 4Å) to scavenge any trace moisture. |
| Orthoester | Neighboring group participation from an ester on the acceptor. | If the acceptor has an ester protecting group adjacent to the reacting hydroxyl group, consider changing it to a non-participating group like a benzyl ether for the glycosylation step. |
| Products from Donor Decomposition | The activated donor is unstable under the reaction conditions. | Lower the reaction temperature and add the promoter slowly to control the concentration of the reactive intermediate. Ensure that the promoter is not used in a large excess. |
III. Experimental Protocols
General Protocol for Glycosylation with Ethyl α-D-Thiomannopyranoside
This protocol provides a general starting point and should be optimized for specific substrates.
-
Preparation:
-
Flame-dry a round-bottom flask containing a magnetic stir bar and freshly activated 4Å molecular sieves under high vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
-
-
Reagent Addition:
-
To the flask, add the ethyl α-D-thiomannopyranoside donor (1.2–1.5 equivalents) and the glycosyl acceptor (1.0 equivalent).
-
Add anhydrous solvent (e.g., dichloromethane or diethyl ether, to achieve a concentration of 0.05–0.1 M) via syringe.
-
-
Cooling:
-
Cool the stirred suspension to the desired starting temperature (e.g., -78 °C or -40 °C).
-
-
Activation:
-
In a separate flame-dried flask, prepare a stock solution of the promoter system (e.g., N-Iodosuccinimide, 1.5–2.0 eq, and a catalytic amount of Triflic acid, 0.1–0.2 eq) in the same anhydrous solvent.
-
-
Reaction Initiation:
-
Add the promoter solution dropwise to the stirring mixture of the donor and acceptor over 5-10 minutes.
-
-
Monitoring:
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Quenching:
-
Once the reaction is complete (or has stalled), quench it by adding a suitable reagent. For reactions with NIS, add saturated aqueous sodium thiosulfate. For acid-catalyzed reactions, add a few drops of triethylamine or pyridine.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature. Dilute with a suitable organic solvent (e.g., dichloromethane) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
IV. References
-
Demchenko, A. V. (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. Wiley-VCH.
-
Codée, J. D. C., et al. (2005). Thioglycosides in sequential glycosylations. Chemical Society Reviews, 34(9), 769-782.
-
Zhu, X., & Schmidt, R. R. (2009). New principles for glycoside-bond formation. Angewandte Chemie International Edition, 48(11), 1900-1934.
-
van der Vorm, S., et al. (2018). The powerful combination of dimethyl disulfide and triflic anhydride for the activation of thioglycosides. Organic Letters, 20(15), 4539-4542.
-
Mong, T. K., & Wong, C. H. (2011). One-pot glycosylation. Angewandte Chemie International Edition, 50(44), 10286-10317.
-
Pozsgay, V., et al. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research, 345(8), 999-1007.
-
Crich, D., & Vinogradova, O. (2007). On the influence of the anomeric configuration of mannosyl donors on the stereoselectivity of glycosylation: the synthesis of β-mannosides. Journal of the American Chemical Society, 129(37), 11400-11401.
-
Codée, J. D. C., et al. (2004). The influence of the acceptor on the stereoselectivity of glycosylation reactions. Journal of the American Chemical Society, 126(15), 4776-4785.
-
Kim, K. S., & Suk, D. H. (2011). Effect of electron-withdrawing protecting groups at remote positions of donors on glycosylation stereochemistry. Topics in Current Chemistry, 301, 109-140.
-
Crich, D. (2010). The non-participating 2-O-protecting group in β-mannosylation: scope and limitations. Journal of Carbohydrate Chemistry, 29(1-3), 1-26.
-
Crich, D., & Cai, W. (2000). Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. The Journal of Organic Chemistry, 65(5), 1291-1297.
-
van der Vorm, S., et al. (2019). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 116(45), 22502-22509.
-
Crich, D., & Li, W. (2000). C-3 Acyl neighboring group participation in mannuronic acid glycosyl donors. Journal of the American Chemical Society, 122(46), 11529-11530.
-
Crich, D., & Sun, S. (1996). A new method for the synthesis of β-mannopyranosides. Journal of the American Chemical Society, 118(43), 10654-10655.
-
Crich, D., & Jayalath, P. (2005). 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors. Organic Letters, 7(12), 2277-2280.
-
Crich, D., Cai, W., & Dai, Z. (2000). Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. The Journal of Organic Chemistry, 65(5), 1291-1297.
-
Egan, S. M., et al. (2015). Activation and layout of the l-rhamnose-inducible promoter. Journal of Bacteriology, 197(17), 2845-2854.
-
Bionano Genomics. (n.d.). Troubleshooting Guides. Retrieved from [Link]
-
Mandal, M., & Misra, A. K. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 894982.
-
Crich, D. (2010). Mechanism of a Chemical Glycosylation Reaction. Accounts of Chemical Research, 43(8), 1144-1153.
-
Zhang, J., et al. (2017). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. The Journal of Organic Chemistry, 82(5), 2599-2621.
-
Liebminger, E., et al. (2010). Mannose trimming reactions in the early stages of the N-glycan processing pathway. Glycobiology, 20(8), 1037-1045.
-
Akiyama, T., et al. (2003). Glycosidase-catalyzed deoxy oligosaccharide synthesis. Practical synthesis of monodeoxy analogs of ethyl beta-thioisomaltoside using Aspergillus niger alpha-glucosidase. Carbohydrate Research, 338(14), 1435-1442.
-
Yoshida-Moriguchi, T., & Campbell, K. P. (2015). Mammalian O-Mannosylation: Unsolved Questions of Structure/Function. Glycobiology, 25(10), 1026-1033.
-
Sheikh, M. O., et al. (2017). Recent advancements in understanding mammalian O-mannosylation. FEBS Letters, 591(18), 2827-2847.
-
Chen, L., et al. (2022). Improving the Transglycosylation Activity of α-glucosidase From Xanthomonas Campestris Through Semi-rational Design for the Synthesis of Ethyl Vanillin-α-glucoside. Applied Biochemistry and Biotechnology, 194(5), 2169-2183.
Sources
- 1. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Frontiers | Recent Advances in Stereoselective Chemical O-Glycosylation Reactions [frontiersin.org]
- 6. Effect of electron-withdrawing protecting groups at remote positions of donors on glycosylation stereochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups [pubmed.ncbi.nlm.nih.gov]
- 8. Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Recent Advances in Stereoselective Chemical O-Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Oligosaccharide Synthesis Yield with Ethyl α-D-Thiomannopyranoside
Welcome to the technical support center for oligosaccharide synthesis utilizing Ethyl α-D-thiomannopyranoside. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to enhance your experimental outcomes. Our focus is on not just what to do, but why specific strategies are effective, ensuring a deeper understanding and more robust synthetic results.
Troubleshooting Guide
This section tackles specific issues that can arise during the synthesis of oligosaccharides using Ethyl α-D-thiomannopyranoside as a glycosyl donor. Each problem is followed by potential causes and detailed, step-by-step solutions.
Problem 1: Low to No Glycosylation Product Formation
You've set up your glycosylation reaction with Ethyl α-D-thiomannopyranoside, your chosen acceptor, and a promoter, but TLC or LC-MS analysis shows a low yield of the desired oligosaccharide or none at all.
Potential Causes & Solutions:
-
Cause A: Inefficient Activation of the Thioglycoside Donor. The soft nature of the anomeric sulfur in thioglycosides requires a suitable thiophilic promoter for activation.[1] If the promoter is weak or inappropriate for your specific substrate, activation will be sluggish, leading to low yields.
-
Solution:
-
Promoter Selection: The choice of promoter is critical. Common and effective promoters for activating thioglycosides include N-iodosuccinimide (NIS) in combination with a catalytic amount of triflic acid (TfOH), or iodonium dicollidine perchlorate (IDCP).[2] For instance, the NIS/TfOH system is particularly convenient for rapid, high-yielding, and stereoselective (1,2-trans) glycosidation of esterified thioglycosides.[2]
-
Promoter Stoichiometry: Ensure you are using the correct stoichiometry of the promoter. Typically, 1.1 to 1.5 equivalents of the promoter relative to the glycosyl donor are used. For challenging glycosylations, increasing the equivalents might be necessary.
-
Temperature Optimization: Glycosylation temperature significantly impacts the reaction yield.[3] While many reactions are initiated at low temperatures (e.g., -78 °C), a gradual warming to room temperature might be required for the reaction to proceed to completion.
-
-
-
Cause B: Poor Nucleophilicity of the Glycosyl Acceptor. The reactivity of the acceptor's hydroxyl group plays a significant role in the success of the glycosylation. Sterically hindered or electronically deactivated hydroxyl groups will react slowly. The nucleophilicity of the acceptor can influence the stereoselectivity of the glycosylation, with more reactive nucleophiles often favoring β-selectivity.[4]
-
Solution:
-
Protecting Group Strategy: The protecting groups on the acceptor can be modified to enhance nucleophilicity. Electron-donating groups, such as benzyl ethers, generally increase the reactivity of the hydroxyl group compared to electron-withdrawing groups like esters.[4]
-
Solvent Choice: The solvent can influence the reactivity of both the donor and the acceptor. Dichloromethane (DCM) is a common choice, but for some systems, a mixture of solvents like DCM and acetonitrile may improve solubility and reaction rates.[5]
-
-
-
Cause C: Decomposition of the Donor or Acceptor. The substrates or the product might be unstable under the reaction conditions, especially in the presence of strong acids like TfOH.
-
Solution:
-
Acid Scavenger: The addition of a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), can neutralize any excess acid generated during the reaction, preventing degradation of acid-sensitive protecting groups.
-
Reaction Monitoring: Closely monitor the reaction by TLC. If you observe the formation of byproducts or decomposition of starting materials, consider quenching the reaction earlier or modifying the conditions (e.g., lower temperature, less promoter).
-
-
Problem 2: Poor Stereoselectivity (Formation of α/β Anomeric Mixtures)
The primary challenge in mannosylation is often achieving high β-selectivity due to the thermodynamic preference for the α-anomer.[6] You observe a mixture of α and β anomers of your desired oligosaccharide, complicating purification and reducing the yield of the desired isomer.
Potential Causes & Solutions:
-
Cause A: Lack of Neighboring Group Participation. For the synthesis of 1,2-trans-glycosides (in this case, β-mannosides), a participating group at the C-2 position of the donor is highly effective in directing the stereochemical outcome.[7]
-
Solution:
-
C-2 Protecting Group: The use of an acyl-type protecting group (e.g., acetate, benzoate) at the C-2 position of the Ethyl α-D-thiomannopyranoside donor can promote the formation of a dioxolanylium ion intermediate, which blocks the α-face and directs the incoming acceptor to attack from the β-face, resulting in the 1,2-trans product.
-
-
-
Cause B: Reaction Mechanism Favoring SN1 Pathway. If the reaction proceeds through a more SN1-like mechanism, a carbocation intermediate is formed, which can be attacked from either face, leading to a mixture of anomers. The formation of the more stable α-anomer is often kinetically preferred in mannosylation reactions.[8]
-
Solution:
-
Solvent Effects: The choice of solvent can influence the reaction pathway. Nitrile solvents like acetonitrile can favor the formation of β-glycosides by forming an axial glycosyl nitrilium cation intermediate.[9] In contrast, non-participating solvents like dichloromethane may favor the α-anomer.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 pathway, potentially increasing the stereoselectivity.
-
Protecting Groups on the Donor: The use of a 4,6-O-benzylidene acetal on the mannosyl donor can destabilize the corresponding oxocarbenium ion, favoring a stereospecific glycosylation pathway and leading to higher β-selectivity.[8]
-
-
Problem 3: Formation of Byproducts
Besides the desired product, you observe several other spots on your TLC plate, making purification difficult and lowering the overall yield.
Potential Causes & Solutions:
-
Cause A: Intramolecular Glycosylation (Cyclization). If the glycosyl acceptor has multiple free hydroxyl groups, intramolecular cyclization can occur, leading to undesired cyclic byproducts.
-
Solution:
-
Orthogonal Protecting Groups: Employ a protecting group strategy that allows for the selective deprotection of only the desired hydroxyl group on the acceptor. This ensures that only one nucleophile is available for glycosylation.
-
-
-
Cause B: Anomeric Scrambling. The anomeric configuration of the thioglycoside donor might scramble under the reaction conditions, leading to the formation of the undesired anomer of the product.
-
Solution:
-
Controlled Activation: Use milder activation conditions (e.g., lower temperature, less reactive promoter) to minimize anomeric scrambling. Pre-activation of the donor at a low temperature before adding the acceptor can sometimes improve stereocontrol.[10]
-
-
-
Cause C: Elimination Side Reaction. In some cases, particularly with sialic acid donors, elimination can be a competitive side reaction, leading to the formation of a 2,3-dehydro derivative.[9]
-
Solution:
-
Optimized Conditions: Fine-tuning the reaction conditions, such as the promoter and temperature, can help to suppress this side reaction.
-
-
Problem 4: Difficulty in Product Purification
The crude reaction mixture is complex, and separating the desired oligosaccharide from unreacted starting materials, byproducts, and promoter residues is challenging.
Potential Causes & Solutions:
-
Cause A: Co-elution of Product and Byproducts. The polarity of the desired product might be very similar to that of byproducts or unreacted starting materials.
-
Solution:
-
Chromatography Techniques:
-
Silica Gel Chromatography: Optimize the solvent system for column chromatography. A shallow gradient elution can improve separation.
-
Size Exclusion Chromatography (SEC): For larger oligosaccharides, SEC on resins like Sephadex LH-20 or G-25 can be effective for separating based on size.[11]
-
Solid-Phase Extraction (SPE): SPE can be a useful tool for purifying derivatized oligosaccharides and removing excess reagents.[12]
-
-
-
-
Cause B: Promoter Residues. Some promoter residues can be difficult to remove by standard aqueous workup.
-
Solution:
-
Specific Workup Procedures: For reactions using NIS, a wash with a saturated aqueous solution of sodium thiosulfate can help to remove iodine-containing residues.
-
Filtration: Passing the crude reaction mixture through a short plug of silica gel or Celite before concentration can remove some insoluble residues.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal storage condition for Ethyl α-D-thiomannopyranoside?
A1: Ethyl α-D-thiomannopyranoside should be stored at 0 to 8 °C to maintain its stability and reactivity.[13] It is a white crystalline solid.[13] The per-acetylated form is also a white crystalline solid and should be stored under similar conditions.[14]
Q2: How do "arming" and "disarming" protecting groups affect the reactivity of Ethyl α-D-thiomannopyranoside?
A2: The concept of "arming" and "disarming" protecting groups is crucial for planning chemoselective and one-pot glycosylation strategies.[4]
-
Arming Groups: Electron-donating groups, such as benzyl ethers (Bn), at positions C-2, C-3, C-4, and C-6 increase the electron density at the anomeric center, making the thioglycoside more reactive (armed).
-
Disarming Groups: Electron-withdrawing groups, such as acyl groups (e.g., acetate, benzoate), decrease the electron density at the anomeric center, making the thioglycoside less reactive (disarmed).
This difference in reactivity allows for the selective activation of an armed donor in the presence of a disarmed acceptor.[2]
Q3: Can Ethyl α-D-thiomannopyranoside be used in one-pot oligosaccharide synthesis?
A3: Yes, Ethyl α-D-thiomannopyranoside is an excellent building block for one-pot synthesis.[3] By strategically using armed and disarmed thioglycoside donors, sequential glycosylation reactions can be performed in a single reaction vessel without the need for intermediate purification steps, significantly improving synthetic efficiency.[6]
Q4: What are some common protecting groups used in conjunction with Ethyl α-D-thiomannopyranoside?
A4: The choice of protecting groups is critical for a successful synthesis. Common protecting groups include:
-
For Hydroxyl Groups:
-
Benzyl (Bn): An "arming" group, stable to a wide range of conditions, and typically removed by catalytic hydrogenation.[15]
-
Acetyl (Ac) and Benzoyl (Bz): "Disarming" groups that can also act as participating groups at C-2. They are typically removed under basic conditions (e.g., Zemplén deacetylation).[15]
-
Benzylidene Acetal: Used to protect the C-4 and C-6 hydroxyls, it can influence stereoselectivity and is removed under acidic conditions.[10]
-
Silyl Ethers (e.g., TBS, TIPS): Offer a range of stabilities and are typically removed with fluoride ions (e.g., TBAF).[15][16]
-
Q5: How can I synthesize the α-anomer when using Ethyl α-D-thiomannopyranoside?
A5: While achieving β-selectivity is often the primary challenge with mannosyl donors, there are strategies to favor the α-anomer:
-
Non-Participating C-2 Group: Use a non-participating protecting group at the C-2 position, such as a benzyl ether.
-
Solvent Choice: Ethereal solvents like diethyl ether or dioxane can favor the formation of α-glycosides.[9]
-
Promoter System: Certain promoter systems may inherently favor the formation of the α-anomer. For instance, TMSOTf-promoted reactions often yield α-anomers as the major product.[8]
Experimental Protocols & Data
Table 1: Optimization of Reaction Conditions for Glycosylation
| Entry | Donor (Equiv.) | Acceptor (Equiv.) | Promoter | Solvent | Temp (°C) | Time (h) | Yield (%) | α:β Ratio |
| 1 | 1.2 | 1.0 | NIS/TfOH | DCM | -40 to RT | 2 | 75 | 1:10 |
| 2 | 1.5 | 1.0 | IDCP | DCM/Et₂O | -20 to RT | 4 | 68 | 3:1 |
| 3 | 1.2 | 1.0 | TMSOTf | MeCN | -60 to -20 | 1 | 85 | >20:1 |
| 4 | 2.0 | 1.0 | NIS/TfOH | DCM | -78 to 0 | 3 | 90 | 1:15 |
This table is a representative example and specific results will vary depending on the substrates.
Protocol 1: General Procedure for NIS/TfOH Promoted Glycosylation
-
To a stirred suspension of the glycosyl donor (1.2 equiv.), glycosyl acceptor (1.0 equiv.), and freshly activated 4 Å molecular sieves in anhydrous dichloromethane (DCM) under an argon atmosphere at -40 °C, add N-iodosuccinimide (NIS) (1.3 equiv.).
-
After stirring for 15 minutes, add a solution of triflic acid (TfOH) (0.1 equiv.) in DCM dropwise.
-
Allow the reaction to warm to room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through a pad of Celite and wash the filter cake with DCM.
-
Combine the filtrates and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizations
Diagram 1: General Workflow for Thioglycoside Activation
Caption: Workflow for a typical glycosylation reaction.
Diagram 2: Influence of C-2 Protecting Group on Stereoselectivity
Caption: Impact of C-2 substituent on stereochemical outcome.
References
-
Thioglycoside-based glycosylations in oligosaccharide synthesis | Request PDF . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
New Methods for the Synthesis, Activation, and Application of Thioglycosides - IRL @ UMSL . (n.d.). University of Missouri-St. Louis. Retrieved January 14, 2026, from [Link]
-
Separation and quantification of neoagaro-oligosaccharides - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Optimization of reaction conditions for the stereoselective glycosylation of 2‐azido‐2‐deoxy‐d‐mannosyl thioglycoside (2) with picoloyl group at C‐3 - ResearchGate . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini - NIH . (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis . (n.d.). University of Missouri-St. Louis. Retrieved January 14, 2026, from [Link]
-
Palladium(ii)-assisted activation of thioglycosides - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
2,3-Carbamate mannosamine glycosyl donors in glycosylation reactions of diacetone-d-glucose. An experimental and theoretical study - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Recent advances in the use of thioglycosides for synthesis of oligosaccharides . (n.d.). ScienceDirect. Retrieved January 14, 2026, from [Link]
-
Protecting Groups - Organic Synthesis . (n.d.). Organic-chemistry.org. Retrieved January 14, 2026, from [Link]
-
Advances in glycoside and oligosaccharide synthesis - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D3CS00321C . (2023). Royal Society of Chemistry. Retrieved January 14, 2026, from [Link]
-
Protecting Groups List - SynArchive . (n.d.). SynArchive. Retrieved January 14, 2026, from [Link]
-
Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4 - NIH . (2022). National Institutes of Health. Retrieved January 14, 2026, from [Link]
-
Pre-activation Based Stereoselective Glycosylations - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
-
Preparation of Ethyl 2Azido2-deoxy-1-thio-β- d -mannopyranosides, and their Rearrangement to 2- S Ethyl2-thio-β- d -mannopyranosylamines | Request PDF - ResearchGate . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Activation of thioglycosides under mild alkylation conditions - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Synthetic trisaccharides reveal discrimination of endo-glycosidic linkages by exo-acting α-1,2-mannosidases in the endoplasmic reticulum - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Purification of derivatized oligosaccharides by solid phase extraction for glycomic analysis . (2014). PLOS ONE. Retrieved January 14, 2026, from [Link]
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The influence of acceptor nucleophilicity on the glycosylation reaction mechanism - NIH . (2016). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Glycosylation of donors 1-3 with carbohydrate acceptors | Download Table - ResearchGate . (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]
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Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside(contains up to 20per cent beta isomer) - PubChem . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Glycosidase-catalyzed deoxy oligosaccharide synthesis. Practical synthesis of monodeoxy analogs of ethyl beta-thioisomaltoside using Aspergillus niger alpha-glucosidase - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Synthetic Strategies for Bioactive Oligosaccharides - MDPI . (n.d.). MDPI. Retrieved January 14, 2026, from [Link]
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Synthesis of a Tristearoyl Lipomannan via Pre-activation-based Iterative One-pot Glycosylation - NIH . (n.d.). National Institutes of Health. Retrieved January 14, 2026, from [Link]
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Glycosidase-catalyzed Deoxy Oligosaccharide Synthesis. Practical Synthesis of Monodeoxy Analogs of Ethyl b - J-Stage . (n.d.). J-Stage. Retrieved January 14, 2026, from [Link]
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Synthesis, α-mannosidase inhibition studies and molecular modeling of 1,4-imino-ᴅ-lyxitols and their C-5-altered N-arylalkyl derivatives - PMC - NIH . (2023). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Automated Chemical Oligosaccharide Synthesis: Novel Approach to Traditional Challenges - PMC - PubMed Central . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Synthesis of Some Oligosaccharides Containing the O-alpha-L-fucopyranosyl-(1----2)-D-galactopyranosyl Unit - PubMed . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol† - PMC - NIH . (n.d.). National Center for Biotechnology Information. Retrieved January 14, 2026, from [Link]
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Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D- mannopyranoside, C16H24O9S . (n.d.). De Gruyter. Retrieved January 14, 2026, from [Link]
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Troubleshooting low anomeric selectivity in "Ethyl α-D-thiomannopyranoside" reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for "Ethyl α-D-thiomannopyranoside" reactions. This resource is designed to assist you in troubleshooting and optimizing your synthetic procedures, with a particular focus on achieving high α-anomeric selectivity. The following questions and answers address common challenges and provide scientifically grounded solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My glycosylation reaction with an ethyl thiomannopyranoside donor is resulting in a low α:β anomeric ratio. What are the primary factors influencing this poor selectivity?
Low α-selectivity in mannosylation reactions is a common challenge, often stemming from a combination of factors that influence the reaction mechanism. The stereochemical outcome of a glycosylation is determined by a complex interplay of variables including the solvent, temperature, protecting groups, and the nature of the activator.[1][2][3] Mannopyranosyl donors have a strong intrinsic preference to form the α-anomer due to the anomeric effect. However, various factors can lead to the formation of the undesired β-anomer.
Key contributing factors include:
-
Solvent Effects: The choice of solvent can dramatically influence the stereoselectivity.[2][3] Ethereal solvents like diethyl ether (Et₂O) or tetrahydrofuran (THF) are known to favor the formation of α-glycosides. In contrast, nitrile solvents such as acetonitrile (CH₃CN) can promote the formation of β-glycosides, a phenomenon often referred to as the "nitrile effect".[2][3] Dichloromethane (DCM) is a commonly used, less coordinating solvent.[4]
-
Reaction Temperature: Lower temperatures, typically between -78°C and -40°C, generally enhance selectivity by favoring the kinetically controlled α-product and minimizing side reactions.[1][4] As the temperature increases, the reaction may shift towards thermodynamic control, which can sometimes favor the more stable anomer, or lead to equilibration and a mixture of products.[5][6]
-
Protecting Groups: The nature of the protecting groups on the mannosyl donor can have a profound impact on reactivity and selectivity. Electron-withdrawing groups, such as esters (e.g., acetate), are considered "disarming" and make the donor less reactive but more stable. Conversely, electron-donating groups like benzyl ethers are "arming," leading to a more reactive and potentially less stable donor.[4] The C2-substituent is particularly influential; a participating group like an acetate can lead to the formation of an orthoester intermediate, which can influence the stereochemical outcome.
-
Activator/Promoter System: The choice and amount of the activator are critical. Common activators for thioglycosides include N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH).[1][4] The strength of the activator can influence the reaction mechanism, potentially shifting it along the Sₙ1/Sₙ2 continuum.[2][3]
Q2: I'm observing significant amounts of the β-anomer. How can I modify my protocol to favor the α-anomer?
To enhance α-selectivity, a systematic optimization of your reaction conditions is recommended. Here are actionable steps based on the factors discussed above:
-
Solvent Selection: If you are using a nitrile solvent like acetonitrile, consider switching to an ethereal solvent such as diethyl ether (Et₂O) or tetrahydrofuran (THF). These solvents are less likely to participate in the reaction and generally favor the formation of the α-anomer.
-
Temperature Control: Conduct your reaction at a lower temperature. Starting the reaction at -78°C and slowly allowing it to warm to -40°C or -20°C can significantly improve α-selectivity.[1][4] This helps to trap the kinetically favored α-product.
-
Protecting Group Strategy: While more synthetically demanding, altering the protecting groups can be a powerful tool. Using "arming" protecting groups like benzyl ethers can increase the reactivity of the donor and potentially favor the α-product under kinetic control. For mannosyl donors, avoiding participating groups at the C2 position is crucial to prevent the formation of intermediates that could lead to the β-anomer.
-
Activator Titration: Carefully control the amount of the activator. Using a minimal effective amount of the promoter can sometimes improve selectivity. For the commonly used NIS/TfOH system, titrating the amount of TfOH is a good starting point.
-
Pre-activation Strategy: A pre-activation-based glycosylation, where the glycosyl donor is activated by the promoter in the absence of the acceptor, can sometimes lead to improved selectivity.[7] The subsequent addition of the acceptor then leads to the formation of the glycosidic bond.[7]
Q3: My reaction is sluggish at low temperatures, and upon warming, I get a mixture of anomers. What can I do to improve the reaction rate without sacrificing selectivity?
Balancing reactivity and selectivity is a common challenge. If your reaction is slow at low temperatures, consider the following:
-
Donor Reactivity: If you are using a "disarmed" donor with electron-withdrawing protecting groups, switching to a more reactive "armed" donor with electron-donating groups can increase the reaction rate at lower temperatures.
-
Activator Choice: A more potent activator system might be necessary. However, this should be approached with caution as it can also decrease selectivity. For thioglycosides, a variety of activators beyond NIS/TfOH exist, including those based on hypervalent iodine.[8]
-
Concentration: The reaction concentration can influence the rate.[1] Increasing the concentration of your reactants (typically in the 0.05 to 0.2 M range) may improve the reaction rate.[4]
-
Molecular Sieves: Ensure the use of freshly activated molecular sieves (typically 3Å or 4Å) to rigorously exclude water.[4] Trace moisture can hydrolyze the activated donor, leading to low yields and potentially affecting the anomeric ratio.[4]
Q4: Are there any specific protecting group strategies for mannosyl donors that are known to strongly direct α-glycosylation?
While the inherent preference of mannose is for α-glycosylation, certain protecting groups can further enforce this selectivity. The use of a 4,6-O-benzylidene acetal on the mannosyl donor is a well-established strategy that can lock the pyranose ring in a conformation that favors axial attack by the acceptor, leading to the α-anomer.[9]
Below is a diagram illustrating the influence of a 4,6-O-benzylidene acetal on the conformation of the mannosyl oxocarbenium ion intermediate, promoting α-attack.
Caption: Conformational restriction by a 4,6-O-benzylidene acetal favors α-glycoside formation.
Experimental Protocols
General Protocol for Improving α-Selectivity in Ethyl Thiomannopyranoside Glycosylation
This protocol provides a starting point for optimizing your reaction to favor the α-anomer. It is crucial to adapt and optimize these conditions for your specific substrates.
1. Preparation (Under Inert Atmosphere)
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and containing freshly activated 4Å molecular sieves under high vacuum.
-
Allow the flask to cool to room temperature under an inert atmosphere (e.g., Argon or Nitrogen).
2. Reagent Addition
-
To the flask, add the glycosyl acceptor (1.0 equivalent).
-
Add the ethyl thiomannopyranoside donor (typically 1.2-1.5 equivalents).
-
Via syringe, add anhydrous diethyl ether (Et₂O) or tetrahydrofuran (THF) to achieve a concentration of approximately 0.1 M.
3. Cooling
-
Cool the stirred suspension to -78°C using a dry ice/acetone bath.
4. Activation
-
In a separate flame-dried flask, prepare a stock solution of the activator. For example, dissolve N-Iodosuccinimide (NIS) (1.5-2.0 equivalents) and a catalytic amount of triflic acid (TfOH) (0.1-0.2 equivalents) in the same anhydrous solvent.
5. Reaction Initiation and Monitoring
-
Add the activator solution dropwise to the stirring mixture of the donor and acceptor at -78°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the reaction is sluggish, allow the temperature to slowly rise to -40°C.
6. Quenching
-
Once the reaction is complete (as indicated by TLC), quench the reaction. For reactions using NIS, add a saturated aqueous solution of sodium thiosulfate. For acid-catalyzed reactions, add triethylamine or pyridine.
7. Work-up and Purification
-
Allow the reaction mixture to warm to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to separate the anomers.
Data Presentation
The following table summarizes typical anomeric ratios observed under different solvent and temperature conditions, providing a general guideline for optimization.
| Solvent | Temperature (°C) | Typical α:β Ratio | Notes |
| Dichloromethane (DCM) | -20 to 0 | 2:1 to 5:1 | Common starting point, moderate selectivity. |
| Acetonitrile (CH₃CN) | -20 to 0 | 1:1 to 1:3 | Nitrile effect can favor the β-anomer. |
| Diethyl Ether (Et₂O) | -78 to -40 | >10:1 | Often provides the highest α-selectivity. |
| Tetrahydrofuran (THF) | -78 to -40 | 8:1 to 15:1 | Similar to Et₂O, good for α-selectivity. |
Note: These ratios are illustrative and can vary significantly depending on the specific donor, acceptor, and activator used.
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting low anomeric selectivity.
Caption: A step-by-step guide to troubleshooting low α-selectivity in mannosylation reactions.
References
- Visible Light Mediated Activation and O-Glycosylation of Thioglycosides. (2012). American Chemical Society.
- Preactivation-based chemoselective glycosylations: A powerful strategy for oligosaccharide assembly. (2017). Beilstein Journals.
- General mechanism of activation of thiogalactoside by hypervalent iodine. (2024).
- Activation of thioglycosides under mild alkylation conditions. (n.d.). PMC - PubMed Central.
- How do Various Reaction Parameters Influence Anomeric Selectivity in Chemical Glycosylation with Thioglycosides and NIS/TfOH Activation? (2025).
- Mapping Mechanisms in Glycosylation Reactions with Donor Reactivity: Avoiding Generation of Side Products. (2020).
- Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (n.d.). ChemRxiv.
- Recent Advances in Stereoselective Chemical O-Glycosyl
- Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. (n.d.). PMC - NIH.
- troubleshooting low yields in glycosylation reactions with sorbopyranose donors. (n.d.). Benchchem.
- Anomeric Selectivity of Glycosylations through a Machine Learning Lens. (n.d.).
- Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimid
Sources
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- 6. Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in "Ethyl α-D-thiomannopyranoside" glycosylation
Welcome to the technical support center for Ethyl α-D-thiomannopyranoside glycosylation. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile glycosyl donor. Here, we address common challenges, provide in-depth troubleshooting strategies, and explain the chemical principles behind the observed side reactions.
Frequently Asked Questions (FAQs)
Q1: My glycosylation yield is disappointingly low, and TLC analysis shows multiple unidentified spots. What are the most common side reactions I should consider?
Low yield and a complex product mixture are common frustrations in oligosaccharide synthesis. With Ethyl α-D-thiomannopyranoside, several side reactions can occur depending on your specific conditions, promoter system, and substrate.
The primary culprits to investigate are:
-
Hydrolysis of the Donor : If trace amounts of water are present in the reaction, your activated donor can be hydrolyzed back to a hemiacetal, which is unreactive for glycosylation.[1] Rigorous drying of reagents, solvents, and glassware is critical.
-
Glycal Formation : Elimination of the thioethyl group and a substituent at the C2 position can lead to the formation of a glycal (a cyclic enol ether). This is particularly prevalent if the C2 position bears a good leaving group, such as a sulfonate ester.[2]
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Intramolecular Cyclization (Anhydro Formation) : Following activation and departure of the thioethyl group, a free hydroxyl group elsewhere on the donor molecule can attack the anomeric center intramolecularly. A common example is the formation of a 1,6-anhydro derivative if the C6 hydroxyl is unprotected.[3]
-
Donor Decomposition : The stability of the activated glycosyl donor is highly temperature-dependent.[4] If the reaction temperature is too high, the activated intermediate (e.g., a glycosyl triflate or oxocarbenium ion) can decompose before the acceptor nucleophile can react, leading to a complex mixture of byproducts.
Q2: I've confirmed the formation of a glycal byproduct. What is the mechanism, and how can I suppress this side reaction?
Glycal formation is a β-elimination reaction. It is most frequently observed when the C2 substituent is an electron-withdrawing group that can also function as a leaving group (e.g., sulfonyl esters). The reaction is facilitated by the promoter system and can be exacerbated by the choice of nucleophile.[2]
To suppress glycal formation:
-
Protecting Group Strategy : Avoid using substituents at C2 that are good leaving groups. A participating protecting group, such as an acetyl or benzoyl ester, can prevent glycal formation by forming a transient acyloxonium ion, which shields the C2 position and directs the stereochemical outcome of the glycosylation.
-
Temperature Control : Run the reaction at the lowest possible temperature that still allows for donor activation.[4] This minimizes the energy available for the elimination pathway.
-
Promoter Choice : Some promoter systems are "harder" and may favor elimination. Consider switching to a milder activation method.
Below is a diagram illustrating the general mechanism of glycal formation.
Caption: Mechanism of glycal byproduct formation.
Q3: My reaction has stalled with significant unreacted donor, even after extended time or adding more promoter. What causes this lack of reactivity?
This issue often points to a "disarmed" glycosyl donor. The reactivity of a glycosyl donor is profoundly influenced by the electronic properties of its protecting groups.[5][6]
-
Electron-Withdrawing Groups (Disarming) : Acyl protecting groups (like acetyl or benzoyl) are strongly electron-withdrawing. They pull electron density away from the pyranose ring, destabilizing the buildup of positive charge at the anomeric carbon during the formation of the key oxocarbenium ion intermediate. This slows the reaction down significantly.[5][6]
-
Electron-Donating Groups (Arming) : Ether protecting groups (like benzyl) are less electron-withdrawing and are considered "arming." They allow for faster reaction rates.
-
Remote Deactivation : Even the nature of a substituent on a neighboring sugar unit can deactivate a donor. For instance, an α-1,3-linked mannoside was found to be significantly less reactive than its 4- or 6-linked counterparts, a phenomenon attributed to increased torsional strain in the oxocarbenium ion intermediate.[7]
If your donor is heavily acylated, you are dealing with a disarmed system. You may need more forceful activation conditions (higher temperature, stronger promoter), but be mindful that this also increases the risk of side reactions like decomposition.[4] A better long-term strategy is to redesign the synthesis to use a more reactive, armed donor for challenging couplings.
Q4: How does reaction temperature impact the success of my glycosylation, and how can I optimize it?
Temperature is one of the most critical yet often overlooked variables in glycosylation. Excessively high temperatures can lead to a variety of unwanted side reactions and reduce efficiency.[4]
The concept of a donor activation temperature (TA) is useful here. This is the temperature at which a specific donor begins to activate and react under a given set of conditions. Running a reaction significantly above the TA can cause the activated donor to decompose before it can couple with the acceptor.[4]
Optimization Strategy:
-
Start Low : Begin your glycosylation at a very low temperature (e.g., -78 °C or -40 °C).
-
Slow Warming : After adding the promoter, allow the reaction to warm slowly. Monitor the consumption of the donor by TLC.
-
Identify the TA : The temperature at which you first see significant product formation is a good approximation of the TA for your system.
-
Isothermal Glycosylation : For subsequent runs, perform the reaction isothermally (at a constant temperature) just below or at the determined TA. This can dramatically improve yields by minimizing the formation of thermal decomposition byproducts.[4]
Troubleshooting Guides & Protocols
Workflow: Diagnosing and Solving Low Glycosylation Yield
This workflow provides a systematic approach to troubleshooting inefficient reactions.
Caption: Systematic troubleshooting workflow for low yield.
Protocol: General Glycosylation using N-Iodosuccinimide (NIS) and Triflic Acid (TfOH)
This protocol is a common starting point for the activation of ethyl thioglycosides.[1]
Materials:
-
Ethyl α-D-thiomannopyranoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS), recrystallized
-
Trifluoromethanesulfonic acid (TfOH) as a stock solution in dry dichloromethane (DCM)
-
Freshly activated 3Å or 4Å molecular sieves (powdered)
-
Anhydrous DCM
Procedure:
-
Preparation : In a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), combine the thiomannoside donor (1.2 equiv.), the glycosyl acceptor (1.0 equiv.), and freshly activated molecular sieves (approx. 150 mg per 0.1 mmol of acceptor).
-
Solvent Addition : Add anhydrous DCM to achieve a concentration of approximately 0.05 M with respect to the acceptor.
-
Stirring and Cooling : Stir the mixture at room temperature for 30 minutes to allow the sieves to adsorb any trace water. Then, cool the flask to the desired starting temperature (e.g., -40 °C).
-
Promoter Addition : Add NIS (1.3 equiv.) to the stirring suspension.
-
Activation : After 5 minutes, add the catalytic amount of TfOH stock solution (0.1 equiv.) dropwise. Note : The reaction is often exothermic.
-
Monitoring : Monitor the reaction progress closely by TLC. Check for the disappearance of the donor and the appearance of the product.
-
Quenching : Once the reaction is complete (or has stalled), quench it by adding triethylamine (Et3N) or pyridine (2-3 drops) to neutralize the acid. Then, add a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to consume the excess iodine.
-
Workup : Filter the mixture through a pad of Celite®, washing with DCM. Combine the filtrates and wash with saturated aqueous Na2S2O3, saturated aqueous sodium bicarbonate (NaHCO3), and brine.
-
Purification : Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. Purify the resulting residue by silica gel column chromatography.
Crucial Consideration : All handling must prevent the ingress of water, which leads to the formation of the hemiacetal byproduct.[1]
Data Summary
The choice of activation system is a key variable that influences reaction outcomes.
| Promoter System | Typical Conditions | Common Side Reactions & Considerations |
| NIS / TfOH | DCM, -40 °C to 0 °C | Versatile and common. Can be too harsh for sensitive substrates, potentially leading to decomposition.[1] |
| MeOTf | Toluene or DCM, -20 °C | A powerful alkylating agent for activation. Highly toxic and carcinogenic, requiring careful handling.[3] |
| Cu(OTf)₂ or Bi(OTf)₃ | DCM or MeCN, RT | Lewis acid activation. Can be used for orthogonal strategies where one thio-leaving group is activated over another.[8] |
| PdBr₂ / Propargyl Bromide | DCM, RT | A milder system, often resulting in cleaner reactions and higher yields, especially for complex substrates.[9] |
| BnOTCAI / TfOH | DCM, RT | Mild alkylation conditions, but yields can be modest with unreactive (disarmed) donors.[3][10] |
References
-
Bielski, R., & Demchenko, A. V. (2023). Activation of thioglycosides under mild alkylation conditions. Carbohydrate Research, 531, 108872. [Link]
-
Karst, N. A., et al. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? The Journal of Organic Chemistry, 83(15), 8136–8149. [Link]
-
ResearchGate. (n.d.). Thioglycoside activation strategies. ResearchGate. [Link]
-
Zhu, Y., et al. (2022). An orthogonal and reactivity-based one-pot glycosylation strategy for both glycan and nucleoside synthesis: access to TMG-chitotriomycin, lipochitooligosaccharides and capuramycin. Chemical Science, 13(25), 7355-7365. [Link]
-
Kuntala, N., et al. (2024). Catalytic Thioglycoside Activation with Diazo-Derived Copper Carbenes. ChemRxiv. [Link]
-
Abeyrathna, N., et al. (2016). Palladium(ii)-assisted activation of thioglycosides. Organic & Biomolecular Chemistry, 14(25), 5943–5947. [Link]
-
Imamura, A., & Ando, H. (2021). Glycosidation using thioglycoside donor. Glycoscience Protocols. [Link]
-
ResearchGate. (n.d.). The orthogonal and reactivity-based one-pot glycosylation strategy for glycan synthesis. ResearchGate. [Link]
-
Jensen, H. H. (2014). Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry, 10, 1846–1852. [Link]
-
Wang, C., et al. (2014). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. The Journal of Organic Chemistry, 79(11), 5126–5138. [Link]
-
Abdel-Aal, A. M., & Demchenko, A. V. (2011). On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. The Journal of Organic Chemistry, 76(11), 4448–4462. [Link]
-
Figshare. (n.d.). On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. The Journal of Organic Chemistry. [Link]
-
Karst, N. A., et al. (2018). Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? PubMed. [Link]
-
ResearchGate. (n.d.). Influence of the Benzyloxycarbonyl Protective Group on Glycosylation with Mannopyranosyl Donors. ResearchGate. [Link]
-
Somsák, L., et al. (2009). Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles. PubMed. [Link]
-
Guberman, M. V., et al. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Chemistry – A European Journal, 28(10), e202103833. [Link]
-
Bielski, R., & Demchenko, A. V. (2023). Activation of thioglycosides under mild alkylation conditions. PubMed. [Link]
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- 4. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Interplay of Protecting Groups and Side Chain Conformation in Glycopyranosides. Modulation of the Influence of Remote Substituents on Glycosylation? - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. | Semantic Scholar [semanticscholar.org]
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- 10. Activation of thioglycosides under mild alkylation conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
Overcoming challenges in the activation of "Ethyl α-D-thiomannopyranoside"
Welcome to the technical support center for the activation of Ethyl α-D-thiomannopyranoside. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of activating this versatile thioglycoside donor. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance the success of your glycosylation reactions.
Introduction to Ethyl α-D-thiomannopyranoside Activation
Ethyl α-D-thiomannopyranoside is a key building block in the synthesis of complex oligosaccharides and glycoconjugates.[1] Its stability towards a wide range of reaction conditions used for protecting group manipulations, coupled with the ability to be readily activated by thiophilic promoters, makes it a valuable glycosyl donor.[2] However, like many chemical glycosylations, its activation is not without challenges.[3] The reactivity of thioglycosides can be influenced by various factors, including the choice of activator, solvent, temperature, and the nature of the protecting groups on the carbohydrate core.[4][5] This guide will address these variables to help you overcome common hurdles in your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using Ethyl α-D-thiomannopyranoside as a glycosyl donor?
A1: Ethyl α-D-thiomannopyranoside offers several key advantages:
-
Stability: It is stable under many conditions used for the manipulation of protecting groups, allowing for complex synthetic strategies.[2]
-
Versatile Activation: A wide array of thiophilic promoters can be used for its activation, providing flexibility in reaction design.[2][4][6]
-
Reliable Donor: It serves as a reliable building block for the synthesis of complex carbohydrates, which are crucial for the development of vaccines and therapeutics.[1]
Q2: What are some common activators for thioglycosides like Ethyl α-D-thiomannopyranoside?
A2: A multitude of activators have been developed for thioglycosides.[4] Some of the most common and effective promoters include:
-
Halonium-based activators: N-Iodosuccinimide (NIS) in combination with a catalytic amount of a strong acid like triflic acid (TfOH) or trimethylsilyl trifluoromethanesulfonate (TMSOTf) is a widely used system.[7]
-
Metal salts: Various metal salts have been shown to activate thioglycosides, including those based on mercury(II), gold(III), copper(II), and palladium(II).[2][6][8] For instance, copper(II) bromide (CuBr₂), sometimes with an acid additive, is an effective protocol.[2]
-
Sulfonium-based reagents: Reagents like dimethyl(methylthio)sulfonium triflate (DMTST) are powerful alkylsulfenylating agents that efficiently promote glycosylation reactions.[9] More recently, a system of dimethyl disulfide (Me₂S₂) and triflic anhydride (Tf₂O) has been developed as a highly reactive electrophile for thioglycoside activation.[9]
Q3: How do protecting groups influence the reactivity of Ethyl α-D-thiomannopyranoside?
A3: Protecting groups play a critical role in the reactivity of a glycosyl donor.[10][11][12][13][14]
-
Electron-withdrawing groups (e.g., acetyl, benzoyl) at the C-2 position generally "disarm" the donor, making it less reactive. This is due to their ability to destabilize the developing positive charge at the anomeric center during activation.
-
Electron-donating groups (e.g., benzyl, silyl ethers) at the C-2 position "arm" the donor, increasing its reactivity.
-
The protecting groups at other positions (C-3, C-4, C-6) also contribute to the overall reactivity through steric and electronic effects. For example, a 3-O-glycosyl substituent has been observed to have a deactivating influence on the anomeric reactivity of thiomannosides.[13][15] Careful selection of a protecting group strategy is therefore essential for achieving the desired reactivity and stereoselectivity.[3]
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of side products are common challenges in glycosylation reactions.[3][16] The following table provides a structured approach to troubleshooting these issues.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive Reagents: The activator (e.g., NIS) may have degraded, or the glycosyl donor/acceptor may be impure. 2. Presence of Moisture: Glycosylation reactions are highly sensitive to water. 3. Suboptimal Temperature: The reaction may be too cold for activation or too warm, leading to decomposition.[5] 4. Incorrect Stoichiometry: An inappropriate donor-to-acceptor ratio can lead to incomplete conversion. | 1. Verify Reagent Quality: Use freshly opened or purified reagents. Ensure the donor and acceptor are pure by NMR and/or mass spectrometry. 2. Ensure Anhydrous Conditions: Flame-dry all glassware. Use freshly activated molecular sieves (3Å or 4Å) and anhydrous solvents.[3] 3. Optimize Temperature: Determine the optimal activation temperature for your specific donor-acceptor pair. Mannosides generally require higher activation temperatures than glucosides.[5] Start at a low temperature (e.g., -78 °C or -40 °C) and slowly warm the reaction.[3] 4. Adjust Stoichiometry: Typically, a slight excess of the glycosyl donor (1.2-1.5 equivalents) is used.[3] |
| Incomplete Reaction | 1. Insufficient Activation: The amount or strength of the activator may be inadequate for the specific thioglycoside. 2. "Disarmed" Donor: The protecting groups on your mannoside may be too electron-withdrawing, reducing its reactivity. 3. Steric Hindrance: The glycosyl acceptor may be sterically hindered, slowing down the reaction. | 1. Increase Activator Equivalents: Gradually increase the amount of the activator. Consider using a more powerful activating system.[9] 2. Modify Protecting Groups: If possible, switch to more "arming" protecting groups, such as benzyl ethers, on a subsequent synthesis attempt. 3. Increase Reaction Time and/or Temperature: Allow the reaction to proceed for a longer duration. A gradual increase in temperature may also be beneficial.[5] |
| Formation of Side Products | 1. Anomeric Scrambling: Formation of the undesired anomer (β-mannoside). 2. Glycal Formation: Elimination can occur, especially with mannosides, leading to the formation of a glycal by-product.[17] 3. Orthoester Formation: With participating protecting groups at C-2 (like acetate), orthoester formation can be a significant side reaction. 4. Aglycon Transfer: The ethylthio group can sometimes be transferred to the acceptor. | 1. Optimize Solvent and Temperature: The choice of solvent can influence stereoselectivity. Nitrile solvents like acetonitrile can promote the formation of α-linkages. Lower temperatures often favor the formation of the kinetic product. 2. Use a Milder Activator: A less aggressive activator might suppress elimination. 3. Employ a Non-Participating Group: Use a non-participating protecting group at the C-2 position (e.g., benzyl ether) to prevent orthoester formation. 4. Modify the Activator System: Different activators have different propensities for promoting aglycon transfer. Experiment with alternative promoters. |
Experimental Protocol: Standard Activation of Ethyl α-D-thiomannopyranoside
This protocol provides a general procedure for the glycosylation of a primary alcohol with Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside. Note: This is a starting point and may require optimization for your specific substrates.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside (glycosyl donor)
-
Glycosyl acceptor (with a primary alcohol)
-
N-Iodosuccinimide (NIS)
-
Triflic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Activated 3Å Molecular Sieves
-
Argon or Nitrogen gas
Procedure:
-
Preparation: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and an argon inlet, add activated 3Å molecular sieves.
-
Reagent Addition: Add the glycosyl donor (1.2 eq) and the glycosyl acceptor (1.0 eq) to the flask.
-
Solvent Addition: Under an argon atmosphere, add anhydrous DCM via syringe to achieve a concentration of approximately 0.1 M.
-
Cooling: Cool the stirred suspension to -40 °C in a suitable cooling bath.
-
Activation: In a separate, flame-dried flask, prepare a solution of NIS (1.5 eq) in anhydrous DCM. To this, add a catalytic amount of TfOH (0.1-0.2 eq).
-
Reaction Initiation: Add the activator solution dropwise to the stirring mixture of the donor and acceptor over 10-15 minutes.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate. Add triethylamine to neutralize the acid.
-
Workup: Allow the mixture to warm to room temperature. Dilute with DCM and wash with saturated aqueous sodium thiosulfate, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Visualizing the Activation Pathway
The following diagram illustrates a generalized workflow for troubleshooting common issues encountered during the activation of Ethyl α-D-thiomannopyranoside.
Caption: Troubleshooting workflow for Ethyl α-D-thiomannopyranoside activation.
References
-
Codée, J. D. C., et al. (2005). A New, Powerful Glycosylation Method: Activation of Thioglycosides with Dimethyl Disulfide−Triflic Anhydride. Organic Letters, 7(16), 3401–3404. Available from: [Link]
-
ResearchGate. (n.d.). Thioglycoside activation strategies. Available from: [Link]
-
Demchenko, A. V., & Stine, K. J. (2019). Activation of thioglycosides under mild alkylation conditions. PubMed Central. Available from: [Link]
-
MDPI. (2018). Activation of Thioglycosides with Copper(II) Bromide. Molecules, 23(12), 3192. Available from: [Link]
-
University of Missouri-St. Louis. (n.d.). New Methods for the Synthesis, Activation, and Application of Thioglycosides. IRL @ UMSL. Available from: [Link]
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available from: [Link]
-
Wikipedia. (n.d.). Protecting group. Available from: [Link]
-
Indian Institute of Technology Bombay. (2020). Protecting Groups. Available from: [Link]
-
PubMed. (2017). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. The Journal of Organic Chemistry, 82(6), 3079–3091. Available from: [Link]
-
Labinsights. (2023). Benefits of Protecting Groups in Organic Synthesis. Available from: [Link]
-
MDPI. (2010). A Simple Preparation of 2,3,4,6-Tetra-O-acyl-Gluco-, Galacto- and Mannopyranoses and Relevant Theoretical Study. Molecules, 15(1), 374-384. Available from: [Link]
-
PubMed Central. (2017). Palladium(ii)-assisted activation of thioglycosides. Organic & Biomolecular Chemistry, 15(3), 512–516. Available from: [Link]
-
PubMed Central. (2018). N-Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activation Profile. The Journal of Organic Chemistry, 83(15), 7793–7805. Available from: [Link]
-
Semantic Scholar. (2017). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. Available from: [Link]
-
PubMed. (2009). Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles. Carbohydrate Research, 345(3), 415-424. Available from: [Link]
-
Sci-Hub. (1968). Synthesis of 3,4,6-Tri-O-acetyl-2-oximino-α- D -hexopyranosides. Canadian Journal of Chemistry, 46(3), 405-411. Available from: [Link]
-
National Institutes of Health. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5985. Available from: [Link]
-
TSI Journals. (2010). SYNTHESIS OF S-TETRA-O-ACETYL GALACTOPYRANOSYL ARYLDITHIOCARBAMATES. Trade Science Inc. Available from: [Link]
-
PubMed. (2010). A simple preparation of 2,3,4,6-tetra-o-acyl-gluco-, galacto- and mannopyranoses and relevant theoretical study. Molecules, 15(1), 374-384. Available from: [Link]
-
PubMed Central. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(13), e202115328. Available from: [Link]
-
The University of Manchester. (n.d.). 3,4,6-Tri-O-acetyl-1-S-acetyl-2-deoxy-2-S-phenylthio-α-d-mannopyranoside. Research Explorer. Available from: [Link]
Sources
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- 5. Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. N-Alkylated Analogues of Indolylthio Glycosides as Glycosyl Donors with Enhanced Activation Profile - PMC [pmc.ncbi.nlm.nih.gov]
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Refinement of protocols for "Ethyl α-D-thiomannopyranoside" mediated mannosylation
Welcome to the technical support guide for refining protocols involving Ethyl α-D-thiomannopyranoside as a glycosyl donor. This resource is designed for researchers, chemists, and drug development professionals engaged in the synthesis of complex carbohydrates. Here, we move beyond simple procedural lists to provide in-depth, field-tested insights into the causality of experimental choices, helping you troubleshoot common issues and optimize your mannosylation reactions.
Introduction: The Role of Ethyl α-D-thiomannopyranoside in Glycosynthesis
Mannosylation, the formation of a mannosidic linkage, is a cornerstone of synthetic carbohydrate chemistry, pivotal for creating glycoconjugates, oligosaccharides, and therapeutics. The challenge often lies in controlling the stereochemical outcome, with the formation of the 1,2-cis (β-mannoside) linkage being particularly difficult due to unfavorable steric and electronic effects.[1]
Ethyl α-D-thiomannopyranoside is a widely used glycosyl donor for several key reasons. Thioglycosides are valued for their stability during protecting group manipulations, yet they can be readily activated under specific conditions using thiophilic promoters.[2] The ethylthio group serves as an excellent leaving group upon activation, facilitating the crucial glycosidic bond formation. This guide will help you navigate the nuances of using this versatile donor.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism for activating Ethyl α-D-thiomannopyranoside?
The activation of a thioglycoside involves the conversion of the anomeric thioethyl group into a better leaving group. This is achieved using a "thiophilic" promoter system, typically an electrophilic species. A common and effective system is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[3]
The proposed mechanism proceeds as follows:
-
The electrophilic iodine from NIS coordinates to the sulfur atom of the thioethyl group.
-
This "activates" the sulfur, making it highly susceptible to displacement.
-
The departure of the leaving group is assisted by the acid catalyst, leading to the formation of a highly reactive oxocarbenium ion intermediate.
-
The hydroxyl group of the glycosyl acceptor then attacks this intermediate to form the new glycosidic bond.
Caption: General mechanism of thioglycoside activation.
Q2: How do protecting groups on the mannosyl donor influence stereoselectivity?
Protecting groups are not merely passive spectators; they profoundly influence the reactivity and stereochemical outcome of a glycosylation reaction.[4] For mannosylation:
-
Achieving β-Mannosides (1,2-cis): This is a significant challenge. The use of a 4,6-O-benzylidene acetal on the mannosyl donor is a classic and powerful strategy.[1] This rigid protecting group locks the pyranose ring into a conformation that encourages the glycosyl acceptor to attack from the axial position, leading to the desired β-anomer.[1]
-
Achieving α-Mannosides (1,2-trans): This is generally more straightforward. Using a "non-participating" ether-based protecting group (like benzyl, Bn) at the C2 position typically favors the formation of the thermodynamically more stable α-anomer. Conversely, using a "participating" acyl group (like acetyl, Ac, or benzoyl, Bz) at the C2 position will force the formation of the α-anomer via a dioxolanium ion intermediate.[5]
Q3: What are the most common promoter systems for activating thioglycosides?
A multitude of methods exist for activating thioglycosides.[2] The choice depends on the reactivity of your donor and acceptor and the sensitivity of functional groups elsewhere in the molecules. Common promoters include:
-
N-Iodosuccinimide (NIS) / Triflic Acid (TfOH): A highly effective and widely used system for a broad range of thioglycosides.[3]
-
Dimethyl(methylthio)sulfonium Triflate (DMTST): A powerful activator, often used for less reactive systems.
-
Methyl Triflate (MeOTf): A very strong alkylating agent that activates the thioether. Note: MeOTf is highly toxic and should be handled with extreme care.[2]
-
Metal Triflates (e.g., AgOTf, Cu(OTf)₂): These Lewis acids can also serve as effective promoters. Recent work has also explored the use of earth-abundant metals like iron(III) chloride.[6]
Troubleshooting Guide
Even with well-designed protocols, unexpected outcomes can occur. This guide addresses common issues in a cause-and-solution format.
Caption: A logical workflow for troubleshooting mannosylation reactions.
Problem 1: Low or No Product Formation
| Potential Cause | Scientific Rationale & Verification | Recommended Solution |
| Inactive Reagents | Donor/Acceptor: Purity is paramount. Contaminants can interfere with the reaction. Verify structure and purity via ¹H NMR and/or mass spectrometry. Solvent/Promoter: Trace water in the solvent will quench the highly reactive intermediates and hydrolyze the promoter. TfOH is extremely hygroscopic. NIS can degrade over time, appearing yellowish-brown instead of off-white. | Donor/Acceptor: Re-purify via column chromatography if necessary. Ensure reagents are thoroughly dried under high vacuum before use. Solvent/Promoter: Use freshly distilled, dry solvents. Use freshly opened or properly stored TfOH. Use a fresh bottle of NIS. |
| Ineffective Activation | The promoter may not be strong enough for your specific substrate. The reactivity of thioglycosides is influenced by the electronic properties of their protecting groups; electron-withdrawing groups (like esters) "disarm" the donor, making it less reactive.[5][7] | 1. Increase Promoter Stoichiometry: Incrementally increase the equivalents of NIS/TfOH (e.g., from 1.2 to 1.5 or 2.0 eq). 2. Change Promoter: Switch to a more powerful system like DMTST. 3. Increase Reactivity: If possible, switch to a donor with "arming" protecting groups, such as benzyl ethers. |
| Poor Acceptor Nucleophilicity | Steric hindrance around the acceptor's hydroxyl group can significantly slow down the reaction rate. A sterically bulky acceptor may require more forcing conditions or a more reactive donor. | 1. Increase Reaction Time/Temperature: Allow the reaction to stir longer at the initial temperature, or cautiously warm the reaction (e.g., from -60°C to -40°C). Monitor carefully by TLC to avoid decomposition. 2. Modify Acceptor: If feasible, use an acceptor with less sterically demanding protecting groups near the reaction site. |
Problem 2: Poor Stereoselectivity (e.g., obtaining α when β is desired)
| Potential Cause | Scientific Rationale & Verification | Recommended Solution |
| Incorrect Donor Design | This is the most critical factor for achieving β-mannosides. Without a C4/C6-constraining group like a benzylidene acetal, the system defaults to the thermodynamically favored α-anomer. The benzylidene group forces the molecule into a conformation where the β-face is more accessible for axial attack.[1] | Implement the Crich Strategy: Synthesize and use an Ethyl 4,6-O-benzylidene-α-D-thiomannopyranoside donor. This is the most reliable method for high β-selectivity. |
| Suboptimal Reaction Conditions | Temperature: Glycosylation reactions are often under kinetic control. Lower temperatures (e.g., -78°C) can enhance selectivity by favoring the transition state leading to the desired product and minimizing side reactions. Solvent: The solvent can influence the stability and reactivity of the oxocarbenium intermediate. Dichloromethane (DCM) is standard, but diethyl ether (Et₂O) has been shown to favor β-outcomes in some systems. | 1. Lower the Temperature: Initiate the reaction at -78°C (dry ice/acetone bath). 2. Solvent Screening: If selectivity remains poor, perform the reaction in Et₂O or toluene as an alternative to DCM. |
Experimental Protocols
Protocol 1: General Procedure for NIS/TfOH Mediated Mannosylation
This protocol provides a starting point for the glycosylation of a primary alcohol acceptor.
1. Reagent Preparation:
-
Drying: Dry the glycosyl donor and acceptor under high vacuum for at least 4 hours before use.
-
Molecular Sieves: Activate powdered 4Å molecular sieves by heating to ~300°C under high vacuum for several hours and cool under an inert atmosphere (Argon or Nitrogen).
-
Solvent: Use anhydrous dichloromethane (DCM), freshly passed through a solvent purification system or distilled from CaH₂.
2. Reaction Setup:
-
To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an Argon atmosphere, add the glycosyl acceptor (1.0 eq) and the Ethyl α-D-thiomannopyranoside donor (1.2 - 1.5 eq).
-
Add the activated 4Å molecular sieves (~100 mg per 0.1 mmol of acceptor).
-
Add anhydrous DCM via syringe (to a concentration of ~0.05 M with respect to the acceptor).
-
Stir the mixture at room temperature for 30-60 minutes to allow for drying.
3. Glycosylation Reaction:
-
Cool the flask to the desired temperature (e.g., -60°C to -78°C) using an appropriate cooling bath.
-
In a separate vial, prepare a stock solution of TfOH in anhydrous DCM (e.g., 10 µL of TfOH in 990 µL of DCM for a 0.1 M solution).
-
Add NIS (1.3 - 1.6 eq) to the reaction mixture in one portion.
-
After 5 minutes, add the catalytic amount of TfOH solution (0.1 - 0.2 eq) dropwise via syringe.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
4. Workup and Purification:
-
Once the acceptor is consumed (as judged by TLC), quench the reaction by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Allow the mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite to remove the molecular sieves, washing the pad with DCM.
-
Combine the filtrates and wash with saturated Na₂S₂O₃ (1x) and saturated NaCl (brine) (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by silica gel column chromatography to yield the desired mannoside.
| Parameter | Recommended Value | Rationale |
| Donor:Acceptor Ratio | 1.2 : 1.0 | Ensures complete consumption of the potentially more valuable acceptor. |
| NIS Equivalents | 1.3 | Slightly more than the donor to drive the reaction. |
| TfOH Equivalents | 0.1 - 0.2 | Catalytic amount is sufficient; excess can lead to side reactions. |
| Temperature | -78°C to -40°C | Lower temperatures generally improve stereoselectivity. |
| Solvent | Anhydrous DCM | Standard, non-participating solvent. |
References
-
Li, H., et al. (2016). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. MDPI. [Link]
-
Li, Y., et al. (2013). Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides. National Institutes of Health (NIH). [Link]
-
Crich, D., et al. (2005). Disarming, non-participating 2-O-protecting groups in manno- and rhamnopyranosylation: scope and limitations of sulfonates, vinylogous esters, phosphates, cyanates, and nitrates. Semantic Scholar. [Link]
-
Jacobsen, E. N., et al. (2020). Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. National Institutes of Health (NIH). [Link]
-
Zhu, Y., et al. (2024). Regioselective Glycosylation of Mannoside and Galactoside Acceptors Containing 2,4-OH Achieved by Altering Protecting Groups at the 1,3,6-Positions. The Journal of Organic Chemistry. [Link]
-
Demchenko, A. V., et al. (2022). Activation of thioglycosides under mild alkylation conditions. National Institutes of Health (NIH). [Link]
-
Křen, V., et al. (2020). Enzymatic β-Mannosylation of Phenylethanoid Alcohols. MDPI. [Link]
-
Ye, X.-S., et al. (2020). β-Mannosylation via O-Alkylation of Anomeric Cesium Alkoxides: Mechanistic Studies and Synthesis of the Hexasaccharide Core of Complex Fucosylated N-Linked Glycans. National Institutes of Health (NIH). [Link]
-
Oscarson, S., et al. (2016). On the Gluco/Manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. Semantic Scholar. [Link]
-
Demchenko, A. V., et al. (2023). Thioglycoside activation strategies. ResearchGate. [Link]
-
Demchenko, A. V., et al. (2024). Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides. MDPI. [Link]
-
Steiner, B., et al. (n.d.). Preparation of Ethyl 2-azido-2-deoxy-1-thio- b -D-mannopyranosides, and their rearrangement to 2-S-Ethyl-2-thio- b -D-mannopyranosylamines. ResearchGate. [Link]
-
Lipták, A., et al. (2009). Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles. PubMed. [Link]
-
Wang, P. G., et al. (2007). Thio-arylglycosides with Various Aglycon Para-Substituents, a Probe for Studying Chemical Glycosylation Reactions. National Institutes of Health (NIH). [Link]
-
Bundle, D. R., et al. (2009). Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. Semantic Scholar. [Link]
-
Misra, A. K., et al. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry. [Link]
-
Yu, B., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. National Institutes of Health (NIH). [Link]
-
van der Marel, G. A., et al. (2022). The stereoselective introduction of glycosidic bonds (glycosylation) is one of the main challenges in the chemical. ChemRxiv. [Link]
-
Molbase. (n.d.). Ethyl-α-D-thio-mannopyranosid. [Link]
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Preventing hydrolysis of "Ethyl α-D-thiomannopyranoside" during reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support resource for Ethyl α-D-thiomannopyranoside. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and use of this important thioglycoside. Our goal is to help you maximize your reaction success by preventing unwanted hydrolysis.
Ethyl α-D-thiomannopyranoside is a versatile building block in modern carbohydrate chemistry, valued for its relative stability compared to O-glycosides.[1][2][3] The thioethyl group at the anomeric position acts as an effective leaving group that can be selectively activated by various thiophilic promoters.[1][4][5] However, like all glycosides, it is susceptible to hydrolysis under certain conditions, leading to the formation of the corresponding 1-hydroxy mannose derivative and ethanethiol. This guide provides actionable strategies to maintain the integrity of your thiomannopyranoside throughout your synthetic campaigns.
Troubleshooting Guide: Preventing Hydrolysis
This section addresses specific problems you may encounter during your experiments. The question-and-answer format is designed to help you quickly diagnose and solve issues related to compound stability.
Q1: My reaction yield is poor, and I suspect my Ethyl α-D-thiomannopyranoside has hydrolyzed. How can I confirm this?
Answer: Confirming hydrolysis is the first critical step. The primary hydrolysis byproduct will be the corresponding 1-hydroxy sugar (mannose or a protected mannose derivative).
Diagnostic Workflow:
-
Thin-Layer Chromatography (TLC): This is the quickest method. Co-spot your reaction mixture with your pure Ethyl α-D-thiomannopyranoside starting material. The hydrolyzed sugar is significantly more polar and will have a much lower Rf value (it will stick closer to the baseline). A new, polar spot that stains with a carbohydrate-active stain (like p-anisaldehyde or ceric ammonium molybdate) is a strong indicator of hydrolysis.
-
Crude ¹H NMR Spectroscopy: Before purification, take a proton NMR of your crude reaction mixture. Look for the disappearance of the characteristic ethyl group signals (a quartet around 2.5-2.8 ppm and a triplet around 1.2-1.4 ppm) and the appearance of new anomeric proton signals corresponding to the α and β-anomers of the 1-hydroxy sugar (typically between 4.5 and 5.5 ppm).
-
LC-MS Analysis: Liquid Chromatography-Mass Spectrometry can definitively identify the mass of the hydrolyzed product in your reaction mixture, confirming its presence.
Below is a diagram outlining the diagnostic process when hydrolysis is suspected.
Caption: Diagnostic workflow for confirming hydrolysis.
Q2: I am performing a reaction under acidic conditions and observing significant degradation of my thioglycoside. What are my options?
Answer: Thioglycosides are generally prized for their stability but are still vulnerable to acid-catalyzed hydrolysis, especially in the presence of water.[2] The sulfur atom can be protonated, making the thioethyl group a better leaving group, which can then be displaced by water.
Mitigation Strategies:
-
Use Anhydrous Conditions: This is non-negotiable. Ensure all glassware is oven- or flame-dried. Use anhydrous solvents (e.g., distilled from a suitable drying agent) and reagents. Perform the reaction under an inert atmosphere (Argon or Nitrogen) to exclude atmospheric moisture.
-
Choose Milder Promoters: Instead of strong Brønsted acids like triflic acid (TfOH) or mineral acids, consider Lewis acids that are less likely to promote hydrolysis. For glycosylation reactions, dedicated thiophilic promoters are superior.[4][5]
-
Control Temperature: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. Often, starting reactions at 0°C or -20°C and slowly warming can prevent side reactions.
-
Employ Acid-Stable Protecting Groups: Ensure the hydroxyl groups of your mannoside are protected. Benzyl (Bn) ethers are very stable to a wide range of acidic conditions, whereas acetyl (Ac) esters can be labile.[6]
The diagram below illustrates the mechanism of acid-catalyzed hydrolysis.
Caption: Mechanism of acid-catalyzed thioglycoside hydrolysis.
Q3: My reaction requires a strong base, and I'm still losing my compound. Why is this happening?
Answer: While thioglycosides are significantly more stable under basic conditions than their O-glycoside counterparts, they are not completely inert. Strong, nucleophilic bases can potentially lead to degradation through competing reaction pathways, such as elimination or direct displacement, although this is less common than acid hydrolysis.
Recommendations:
-
Use Non-Nucleophilic Bases: If possible, use sterically hindered, non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or proton sponges instead of alkoxides (e.g., NaOMe) or hydroxides (e.g., NaOH, LiOH).
-
Strict Temperature Control: Exothermic deprotonation reactions can lead to localized heating, accelerating degradation. Always add base slowly at a reduced temperature (e.g., 0°C).
-
Anhydrous Conditions: As with acidic reactions, the presence of water can enable base-catalyzed hydrolysis pathways. Ensure all components are scrupulously dry.
| Condition | Risk of Hydrolysis | Recommended Action |
| Strong Acid (e.g., TfOH, HCl) | High | Avoid if possible. Use strict anhydrous conditions. Use dedicated thiophilic promoters instead.[2][5] |
| Mild Acid (e.g., PPTS, CSA) | Moderate | Strict anhydrous conditions are critical. Monitor reaction closely. |
| Strong Base (e.g., NaH, NaOMe) | Low to Moderate | Use non-nucleophilic alternatives if possible. Maintain low temperatures and anhydrous conditions. |
| Mild Base (e.g., Pyridine, Et₃N) | Very Low | Generally safe, but always use anhydrous solvents as a best practice. |
Q4: What are the best general laboratory practices to prevent hydrolysis of Ethyl α-D-thiomannopyranoside?
Answer: Adhering to a set of best practices will consistently minimize the risk of hydrolysis across various reaction types.
Standard Operating Protocol for Preventing Hydrolysis:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >120°C for several hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use freshly distilled, anhydrous solvents. If using solvents from a bottle with a septum, ensure it has been properly stored and use a dry needle/syringe.
-
Activate molecular sieves (3Å or 4Å) by heating under vacuum. Add the sieves to the reaction vessel and stir with the solvent for at least 30 minutes before adding reagents.[5]
-
-
Execution:
-
Assemble the reaction apparatus under a positive pressure of an inert gas (Argon or Nitrogen).
-
Add the Ethyl α-D-thiomannopyranoside and any other solid reagents. If necessary, dry them under high vacuum before dissolving.
-
Cool the reaction mixture to the desired starting temperature (e.g., 0°C or lower) before adding any reactive promoters or catalysts.
-
Add reagents dropwise via syringe to control the reaction rate and temperature.
-
-
Monitoring & Workup:
-
Monitor the reaction progress by TLC. Quench the reaction as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.
-
Use a non-aqueous workup if possible. If an aqueous wash is necessary, perform it quickly with pre-chilled solutions and immediately dry the organic layer over a drying agent like Na₂SO₄ or MgSO₄.
-
Frequently Asked Questions (FAQs)
FAQ 1: What makes a thioglycoside like Ethyl α-D-thiomannopyranoside more stable than its O-glycoside equivalent? The key difference lies in the anomeric bond: a carbon-sulfur (C-S) bond versus a carbon-oxygen (C-O) bond. The C-S bond is less polarized and the sulfur atom is a "softer" atom compared to oxygen.[1] This makes the C-S bond less susceptible to cleavage by general acid or base catalysis. It requires activation by a specific "thiophilic" (sulfur-loving) electrophile, which allows for precise control over its reactivity that is difficult to achieve with O-glycosides.[1][4]
FAQ 2: How do protecting groups on the hydroxyls affect the stability of the thioglycosidic bond? Protecting groups have a profound electronic effect on the reactivity of the anomeric center.
-
Electron-withdrawing groups (like acetyl or benzoyl esters) at the C2 position make the thioglycoside more stable and less reactive. These are known as "disarmed" donors.
-
Electron-donating groups (like benzyl or silyl ethers) make the thioglycoside less stable but more reactive. These are known as "armed" donors.[5]
Therefore, if stability is your primary concern and high reactivity is not required, using an acetyl-protected Ethyl α-D-thiomannopyranoside could be advantageous. Conversely, for a difficult glycosylation requiring high reactivity, a benzyl-protected version would be used, but with greater care to control stability.
FAQ 3: What are the most common activators for Ethyl α-D-thiomannopyranoside, and how do they help avoid hydrolysis? Activation of thioglycosides typically involves promoters that are highly selective for the soft sulfur atom.[4] This selective activation is the main reason they can be used under conditions that avoid generalized, water-driven hydrolysis.
| Activator System | Typical Conditions | Notes |
| NIS / TfOH (cat.) | CH₂Cl₂, -40°C to 0°C | A very common and powerful system. The catalytic amount of TfOH is key to activating the NIS without causing excessive background hydrolysis.[4] |
| DMTST | CH₂Cl₂, 0°C | A milder alternative to NIS/TfOH. |
| Metal Salts (e.g., AgOTf, Cu(OTf)₂, Au(III)/Bi(V) salts) | Toluene or CH₂Cl₂, variable temp. | These Lewis acids coordinate to the sulfur, activating it for displacement.[4] Their use often avoids strong Brønsted acids entirely. |
| Iodine (I₂) | CH₂Cl₂ or Toluene, rt | Can activate thioglycosides, sometimes in combination with other additives.[4] |
By choosing one of these dedicated systems over a simple strong acid, you are directing the reactivity to the C-S bond and minimizing the opportunity for water to act as a competing nucleophile.
References
-
Demchenko, A. V. (2008). Thioglycoside activation strategies. ResearchGate. [Link]
-
Shadrick, M., Singh, Y., & Demchenko, A. V. (2021). Activation of thioglycosides under mild alkylation conditions. PubMed Central. [Link]
-
Escopy, S. (2021). New Methods for the Synthesis, Activation, and Application of Thioglycosides. University of Missouri-St. Louis IRL. [Link]
-
PubChem. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. PubChem. [Link]
-
PubChem. (n.d.). Ethyl alpha-d-glucopyranoside. PubChem. [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Methyl α-D-mannopyranoside. Carl ROTH. [Link]
-
Wang, Y., et al. (2019). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. PubMed Central. [Link]
-
Polyakova, I. N., et al. (2016). New protecting groups in the synthesis of oligosaccharides. ResearchGate. [Link]
-
Bennett, C. S. (2018). Acid-Catalyzed O-Glycosylation with Stable Thioglycoside Donors. Organic Letters. [Link]
-
Pfrengle, F., et al. (2014). Crystal structure of ethyl 2,3,4,6-tetra-O-acetyl-1-thio-α-D-mannopyranoside, C16H24O9S. ResearchGate. [Link]
-
PubChem. (n.d.). Ethyl Beta-D-Galactopyranoside. PubChem. [Link]
-
Khan, A. T., et al. (2002). A Useful and Convenient Synthetic Procedure for Hydrolysis of Thioglycosides. Chemistry Letters. [Link]
-
Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]
-
Reintjens, N. R. M., Witte, M. D., & Minnaard, A. J. (2023). Site-selective introduction of thiols in unprotected glycosides. RSC Publishing. [Link]
-
Ready, J. (n.d.). Protecting Groups in Organic Synthesis. UT Southwestern. [Link]
-
Li, Y., et al. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. MDPI. [Link]
-
Chemistry LibreTexts. (2021). Protecting Groups in Organic Synthesis. Chemistry LibreTexts. [Link]
Sources
Technical Support Center: Purification of Ethyl α-D-thiomannopyranoside Reaction Products
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the purification of reaction products derived from Ethyl α-D-thiomannopyranoside. As a cornerstone glycosyl donor in modern carbohydrate synthesis, its reactions, while powerful, often yield complex mixtures that require robust and well-understood purification strategies.[1][2] This resource is designed to provide not just protocols, but the underlying chemical principles to empower you to solve purification challenges effectively.
Part 1: Frequently Asked Questions (FAQs) - Initial Assessment & Strategy
This section addresses common initial queries researchers face after completing a reaction involving Ethyl α-D-thiomannopyranoside.
Question 1: What are the most common impurities I should expect in my crude reaction mixture after a glycosylation reaction?
Answer: Glycosylation reactions are seldom perfectly clean. Understanding the potential byproducts is the first step to designing a successful purification strategy. Your crude mixture will likely contain:
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Unreacted Starting Materials: Residual Ethyl α-D-thiomannopyranoside (donor) and the glycosyl acceptor.
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Anomeric Byproducts: If your reaction is intended to be stereoselective for the α-linkage, the formation of the corresponding β-glycoside is a very common byproduct, and vice-versa.[2] The ratio depends heavily on the reaction conditions, protecting groups, and solvent.
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Hydrolyzed Donor: The thioglycoside donor can be hydrolyzed by trace amounts of water, especially under acidic conditions, to form the corresponding hemiacetal, which is unreactive.
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Products of Eliminati on: In some cases, particularly with mannosides, elimination can occur to form a glycal, an unsaturated sugar derivative.[3]
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Reagent-Derived Impurities: Activators and their byproducts (e.g., N-iodosuccinimide (NIS), triflic acid (TfOH), silver triflate, BF₃·OEt₂) are often present.[4][5] For instance, if using NIS, succinimide is a common byproduct.
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Partially Protected/Deprotected Species: If your reaction involves protecting group manipulation, you may have compounds where not all groups were added or removed successfully.[6][7]
Question 2: How should I perform a preliminary analysis of my crude reaction mixture?
Answer: Thin-Layer Chromatography (TLC) is your most critical tool for initial analysis. It is fast, cheap, and provides a wealth of information.
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Spotting: On a single TLC plate, spot your crude reaction mixture alongside your starting materials (the thiomannoside donor and the acceptor). This allows for direct comparison.
-
Solvent System Selection: Start with a common solvent system for carbohydrates, such as a mixture of Ethyl Acetate (EtOAc) and Hexanes. A typical starting point is 7:3 or 1:1 Hexanes:EtOAc. Adjust the polarity based on the polarity of your expected product. Highly polar, deprotected sugars may require more polar systems like Dichloromethane (DCM):Methanol (MeOH).
-
Visualization: Carbohydrates are often not UV-active unless they contain an aromatic protecting group (like a benzyl group). Therefore, you will need a chemical stain for visualization. The most common are:
-
Hanessian's Stain (Ceric Ammonium Molybdate): An excellent general-purpose stain for carbohydrates, giving distinct blue/green/yellow spots.
-
Potassium Permanganate (KMnO₄): Stains compounds that can be oxidized, appearing as yellow/brown spots on a purple background.
-
p-Anisaldehyde Stain: Reacts with sugars upon heating to produce colored spots (often pink, purple, or blue).
-
By comparing the spots in the crude lane to the starting material lanes, you can quickly identify the presence of product (usually a new spot with an Rf value between that of the donor and acceptor) and unreacted starting materials. The presence of multiple new spots indicates the formation of byproducts.
Question 3: What are the primary purification strategies I can use for thiomannoside derivatives?
Answer: The three main strategies, often used in combination, are:
-
Aqueous Work-up/Extraction: This is the first line of defense to remove water-soluble reagents and byproducts (e.g., salts, acids, bases) before any chromatographic steps.[4]
-
Flash Column Chromatography: This is the workhorse of purification in carbohydrate chemistry. It separates compounds based on their differential adsorption to a stationary phase (most commonly silica gel).[8][9]
-
Crystallization: If your product is a stable solid, crystallization can be an extremely effective method to obtain highly pure material, sometimes avoiding chromatography altogether.[10][11]
The logical workflow typically involves an aqueous work-up followed by flash chromatography. Crystallization may be attempted on the crude material if it is relatively clean, or more commonly, on the fractions obtained after chromatography.
Part 2: Troubleshooting Guide - Flash Column Chromatography
Flash chromatography is indispensable but can be fraught with challenges when dealing with carbohydrates. This guide addresses specific problems you may encounter.
Problem 1: My desired product and a key impurity are co-eluting or have very poor separation (ΔRf < 0.1) on silica gel.
Causality & Solution: This is a common issue, often arising from isomers (e.g., anomers) or byproducts with very similar polarity to your product.
Strategies to Improve Resolution:
-
Optimize the Solvent System: This is the most crucial variable.
-
Change Polarity Gradually: Adjust the ratio of your polar and non-polar solvents in small increments. For a Hexanes/EtOAc system, try changing the ratio from 1:1 to 6:4 or 4:6.
-
Introduce a Different Solvent: Swapping one of the solvents can alter the selectivity. Instead of Hexanes/EtOAc, consider Toluene/EtOAc, DCM/Acetone, or DCM/MeOH. The different solvent-solute-silica interactions can dramatically change the separation.
-
-
Modify the Stationary Phase:
-
Deactivated Silica: If your compounds are acid-sensitive, silica gel can be "deactivated" by pre-treating it with a solvent mixture containing a small amount of triethylamine (~1%) to neutralize its acidic nature.[9]
-
Amine-Functionalized Silica: For highly polar, unprotected sugars, amine-functionalized silica columns run in a HILIC (Hydrophilic Interaction Liquid Chromatography) mode can provide excellent separation.[12]
-
-
Consider Temperature: Running the column at a lower temperature (in a cold room) can sometimes enhance separation, though it will also slow down elution.
| Compound Class | Typical Eluent System | Polarity | Notes |
| Per-acetylated Thiomannosides | Hexanes / Ethyl Acetate (e.g., 7:3 to 1:1) | Low-Medium | Good for resolving anomers.[8][13] |
| Per-benzylated Thiomannosides | Toluene / Ethyl Acetate or Hexanes / DCM | Low | Toluene can offer different selectivity due to π-π interactions. |
| Partially Protected Mannosides | DCM / Methanol (e.g., 98:2 to 95:5) | Medium-High | A small amount of MeOH greatly increases polarity. |
| Unprotected Thiomannosides | Ethyl Acetate / Methanol / Water (e.g., 10:2:1) | High | Very challenging on standard silica; consider reversed-phase or HILIC.[12] |
Problem 2: My compound is streaking or tailing badly on the TLC plate and column.
Causality & Solution: Streaking is often caused by one of two issues:
-
Residual Acidity/Basicity: Trace amounts of acidic (e.g., TfOH) or basic reagents in your crude mixture can interact strongly with the silica gel, causing poor chromatographic behavior.
-
Solution: Add a modifier to your eluent. For acidic impurities, add 0.5-1% triethylamine. For basic impurities, add 0.5-1% acetic acid. This neutralizes the residual catalyst and/or the silica surface.
-
-
Insolubility: If your compound is poorly soluble in the eluent, it will not move smoothly through the column.
-
Solution: Ensure your crude sample is fully dissolved before loading. If it's not soluble in the column eluent, dissolve it in a minimum amount of a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel ("dry loading"). This prevents a band of insoluble material at the top of the column.[9]
-
Problem 3: I'm not recovering my product from the column, or the yield is very low.
Causality & Solution: The compound may be irreversibly binding to the silica or decomposing.
-
Acid Sensitivity: Mannosides with certain protecting groups (e.g., isopropylidene ketals) can be sensitive to the acidic nature of silica gel and may decompose during the long exposure time of a column run.[6][9]
-
Solution: Perform a stability test. Spot your compound on a TLC plate, let it sit for an hour, then elute it. If a new spot appears or the original spot diminishes, it's unstable. Use a deactivated silica gel (as mentioned above) or switch to a different stationary phase like alumina or Florisil.
-
-
Extreme Polarity: A very polar compound may not elute from the column even with a highly polar solvent system.
-
Solution: If your compound won't elute even with 20% MeOH in DCM, standard silica chromatography may not be suitable. The best alternative is reversed-phase (C18) chromatography, using gradients of water and acetonitrile or methanol.
-
Visualization: Troubleshooting Logic for Flash Chromatography
Sources
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- 2. Chemical glycosylation - Wikipedia [en.wikipedia.org]
- 3. Reactions of phenyl and ethyl 2-O-sulfonyl-1-thio-alpha-D-manno- and beta-D-glucopyranosides with thionucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of phenylthioglycoside - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Direct 2,3-O-Isopropylidenation of α-d-Mannopyranosides and the Preparation of 3,6-Branched Mannose Trisaccharides - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. pubs.rsc.org [pubs.rsc.org]
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- 13. rsc.org [rsc.org]
Enhancing the reactivity of "Ethyl α-D-thiomannopyranoside" as a glycosyl donor
Technical Support Center: Ethyl α-D-thiomannopyranoside
Welcome to the technical support guide for enhancing the reactivity of Ethyl α-D-thiomannopyranoside. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile glycosyl donor. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and optimize your glycosylation reactions.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles governing the use of Ethyl α-D-thiomannopyranoside in glycosylation chemistry.
Q1: What are the primary factors that control the reactivity of my Ethyl α-D-thiomannopyranoside donor?
The reactivity of any glycosyl donor, including Ethyl α-D-thiomannopyranoside, is fundamentally governed by the electronic properties of its protecting groups. This is best explained by the "armed-disarmed" concept .[1]
-
Disarmed Donors : These possess electron-withdrawing protecting groups (e.g., acetyl, benzoyl esters) on the sugar ring. These groups decrease the electron density at the anomeric center, which destabilizes the formation of the critical oxocarbenium ion intermediate required for glycosylation.[1][2] Consequently, "disarmed" donors are less reactive and require more forceful activation conditions. An Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside is a classic example of a disarmed donor.
-
Armed Donors : These feature electron-donating protecting groups (e.g., benzyl ethers). These groups increase electron density, stabilize the oxocarbenium ion, and thus make the donor significantly more reactive.[1][2] A per-benzylated version of the thiomannoside would be considered "armed."
-
Superarmed Donors : A specific pattern, such as a 2-O-benzoyl group combined with 3,4,6-tri-O-benzyl groups, can lead to exceptionally high reactivity through an O-2/O-5 cooperative stabilizing effect on the developing positive charge at the anomeric center.[3]
The choice between an armed or disarmed strategy is central to planning sequential oligosaccharide syntheses.[1]
Q2: There are many activators for thioglycosides. How do I select the best one for my system?
Thioglycosides are valued for their stability and the variety of methods available for their activation.[4][5] The choice of activator depends on the donor's reactivity (armed vs. disarmed) and the functional groups present on your donor and acceptor.
-
Halogen-Based Promoters (Most Common) : The combination of N-iodosuccinimide (NIS) with a catalytic amount of a strong Brønsted or Lewis acid like triflic acid (TfOH) or trimethylsilyl triflate (TMSOTf) is the most widely used system for thioglycoside activation.[6][7] This system is potent enough to activate even disarmed donors. The mechanism involves the thiophilic iodine initiating the process, leading to a highly reactive glycosyl triflate intermediate.[6]
-
Metal Salt Promoters : Various metal salts, including those of copper(II), palladium(II), and gold(III), can act as thiophilic promoters.[8][9][10] For instance, CuBr₂, sometimes with a triflic acid additive, is effective, though its efficiency can be dependent on the donor's reactivity.[8] These methods can offer different chemoselectivity profiles compared to halogen-based systems.
-
Hypervalent Iodine Reagents : Reagents like phenyliodine(III) bis(trifluoroacetate) offer a highly efficient and mild alternative for activating thioglycosides, often leading to rapid reaction completion.[5]
-
Alkylating Reagents : The classic methyl triflate (MeOTf) is a powerful activator, but its high toxicity limits its use.[4] Milder alkylating agents are continuously being developed.[4]
For a standard Ethyl α-D-thiomannopyranoside, which is often used in its per-acetylated (disarmed) form, the NIS/TfOH system is a robust and reliable starting point.
Q3: Why is achieving high β-selectivity with mannoside donors so difficult?
Constructing the β-mannosidic linkage is a notorious challenge in carbohydrate chemistry.[11][12] This difficulty arises from two main factors:
-
The Anomeric Effect : The α-anomer is thermodynamically more stable due to the anomeric effect, which favors an axial orientation of the anomeric substituent.
-
Lack of Neighboring Group Participation : Mannosides have an axial substituent at the C2 position (the 2-OH group). Unlike glucosides or galactosides with an equatorial C2 substituent (e.g., an acetyl or benzoyl group), this axial group cannot participate in shielding the β-face of the oxocarbenium ion intermediate from the incoming acceptor. This leaves the α-face open for attack, leading predominantly to the α-glycoside.[6]
Achieving β-selectivity therefore requires carefully designed strategies, such as using conformationally rigid donors (e.g., with a 4,6-O-benzylidene acetal) and employing pre-activation protocols at low temperatures, which can favor an Sₙ2-like displacement on an α-glycosyl triflate intermediate.[13][14]
Section 2: Troubleshooting Guide for Glycosylation Reactions
Even with a well-planned experiment, challenges can arise. This guide provides a systematic approach to diagnosing and solving common issues.
| Problem Observed | Potential Root Causes | Recommended Solutions & Actions |
| Low or No Reaction Yield | 1. Insufficient Donor Activation: The "disarmed" nature of an acetylated donor requires potent activation.[1] | • Increase Activator Stoichiometry: Gradually increase the equivalents of NIS (from 1.5 to 2.0 eq) and/or the catalytic TfOH (from 0.1 to 0.2 eq). • Elevate Reaction Temperature: Cautiously warm the reaction from -40°C to -20°C or 0°C. Monitor carefully by TLC to avoid decomposition.[1] • Switch to a Stronger Promoter System: If NIS/TfOH fails, consider more potent systems, though this is often a last resort. |
| 2. Moisture Contamination: Water will readily hydrolyze the activator or the reactive glycosyl intermediate.[15] | • Ensure Anhydrous Conditions: Flame-dry all glassware under high vacuum. Use freshly activated molecular sieves (4Å). Use anhydrous, freshly distilled solvents. Maintain a strict inert (Argon/Nitrogen) atmosphere.[15] | |
| 3. Poor Acceptor Nucleophilicity: A sterically hindered or electronically deactivated alcohol acceptor will react sluggishly. | • Increase Acceptor Equivalents: Use a larger excess of the glycosyl acceptor (e.g., 2.0-3.0 eq) to drive the reaction forward. • Consider a Higher Reaction Temperature: As above, a controlled increase in temperature can overcome the activation barrier. | |
| 4. Impure Reagents: Degradation of the donor, acceptor, or activator (especially NIS) can inhibit the reaction. | • Verify Reagent Quality: Ensure the purity of starting materials via NMR or other analyses. Use fresh NIS, as it can degrade over time. Ensure TfOH is not contaminated with water.[15] | |
| Poor Stereoselectivity (e.g., mixture of α/β anomers) | 1. Reaction Mechanism Ambiguity: At higher temperatures, the reaction may shift from a more controlled Sₙ2-like pathway to an Sₙ1 pathway, which allows for anomerization of the intermediate, leading to a loss of stereocontrol.[6] | • Maintain Low Temperature: Run the reaction at the lowest possible temperature that still allows for reasonable conversion (e.g., -78°C to -40°C).[13][15] • Use a Pre-activation Protocol: Activate the donor with the promoter at low temperature for a set period before adding the acceptor. This can favor the formation of a single reactive intermediate.[13] |
| 2. Donor Conformation: A conformationally flexible donor provides poor facial selectivity. | • Introduce Conformationally Restricting Protecting Groups: For mannosides, installing a 4,6-O-benzylidene acetal is a classic strategy to lock the pyranose ring, which can significantly influence stereochemical outcomes.[12][13] | |
| Multiple Spots on TLC / Byproduct Formation | 1. Donor or Product Decomposition: The acidic conditions can lead to the degradation of sensitive protecting groups or the product itself. | • Use an Acid Scavenger: Add a non-nucleophilic base, such as 2,6-di-tert-butyl-4-methylpyridine (DTBMP), to the reaction mixture to neutralize excess acid generated during the reaction.[14] • Minimize Reaction Time: Monitor the reaction closely and quench it as soon as the starting material is consumed to prevent prolonged exposure to acidic conditions. |
| 2. Side Reactions with Activator: NIS and other activators can sometimes react with other functional groups in the substrates (e.g., alkenes). | • Choose an Orthogonal Activator: If you have sensitive functional groups, screen other promoters (e.g., metal salts) that may be more chemoselective.[16] |
Visual Troubleshooting Workflow
For a logical approach to solving low-yield issues, follow this workflow.
Caption: Initial troubleshooting workflow for low-yield glycosylation reactions.
Section 3: Experimental Protocol & Mechanism
General Mechanism of Thioglycoside Activation with NIS/TfOH
The activation of a thioglycoside donor is a multi-step process designed to convert the stable C-S bond at the anomeric position into a highly reactive leaving group.
Caption: General mechanism of thioglycoside activation and glycosylation.
Protocol: NIS/TfOH-Promoted Glycosylation
This protocol provides a robust starting point for the glycosylation of a primary alcohol acceptor using an acetyl-protected Ethyl α-D-thiomannopyranoside donor.
Materials:
-
Ethyl 2,3,4,6-tetra-O-acetyl-α-D-thiomannopyranoside (Donor, 1.2 eq)
-
Glycosyl Acceptor (e.g., a primary alcohol, 1.0 eq)
-
N-Iodosuccinimide (NIS, 1.5 eq), fresh
-
Trifluoromethanesulfonic acid (TfOH, 0.1 eq), as a freshly prepared stock solution in DCM
-
Activated 4Å molecular sieves
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Preparation: Flame-dry a round-bottom flask containing a stir bar and activated 4Å molecular sieves under high vacuum. Allow the flask to cool to room temperature under an inert atmosphere (Argon or Nitrogen).[15]
-
Reagent Addition: Add the thiomannoside donor and the glycosyl acceptor to the flask.
-
Solvent Addition: Add anhydrous DCM via syringe to achieve a final donor concentration of approximately 0.1 M.
-
Cooling: Cool the stirred suspension to -40°C in an appropriate cooling bath (e.g., acetonitrile/dry ice).
-
Activator Addition: In a separate, dry vial, dissolve the NIS in anhydrous DCM. Add this solution to the main reaction flask.
-
Reaction Initiation: Add the TfOH stock solution dropwise to the stirring reaction mixture. The solution may change color (e.g., to a dark brown or purple).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). Check for the consumption of the limiting reagent (typically the acceptor).
-
Quenching: Once the reaction is complete (typically 30-60 minutes), quench it by adding saturated aqueous sodium thiosulfate solution. Add triethylamine or pyridine to neutralize the acid.[15]
-
Work-up: Allow the mixture to warm to room temperature. Dilute with DCM and filter through a pad of celite to remove molecular sieves and solids. Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
References
-
Activation of thioglycosides under mild alkylation conditions. PubMed Central. Available at: [Link]
-
Activation of Thioglycosides with Copper(II) Bromide. MDPI. Available at: [Link]
-
Palladium(ii)-assisted activation of thioglycosides. PubMed Central. Available at: [Link]
-
Thioglycoside activation strategies. ResearchGate. Available at: [Link]
-
Glycosylation Reaction of Thioglycosides by Using Hypervalent Iodine(III) Reagent as an Excellent Promoter. PubMed. Available at: [Link]
-
Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas. DASH (Harvard). Available at: [Link]
-
Pre-activation Based Stereoselective Glycosylations. PubMed Central. Available at: [Link]
-
Direct stereoselective synthesis of beta-thiomannosides. PubMed. Available at: [Link]
-
Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. PubMed Central. Available at: [Link]
-
Deactivating Influence of 3-O-Glycosyl Substituent on Anomeric Reactivity of Thiomannoside Observed in Oligomannoside Synthesis. Semantic Scholar. Available at: [Link]
-
On the Gluco/manno Paradox: Practical α-Glucosylations by NIS/TfOH Activation of 4,6-O-Tethered Thioglucoside Donors. Semantic Scholar. Available at: [Link]
-
Recent advances in reagent-controlled stereoselective/stereospecific glycosylation. DR-NTU (Nanyang Technological University). Available at: [Link]
-
Stereoselective Synthesis of β-manno-Glycosides. ResearchGate. Available at: [Link]
-
On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly. PubMed Central. Available at: [Link]
-
Silyl-protective groups influencing the reactivity and selectivity in glycosylations. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. PubMed Central. Available at: [Link]
-
Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. ResearchGate. Available at: [Link]
-
What are some common causes of low reaction yields? Reddit. Available at: [Link]
-
Highly diastereoselective alpha-mannopyranosylation in the absence of participating protecting groups. PubMed. Available at: [Link]
-
Expedient Synthesis of Superarmed Glycosyl Donors via Oxidative Thioglycosidation of Glycals. PubMed Central. Available at: [Link]
Sources
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- 2. BJOC - Silyl-protective groups influencing the reactivity and selectivity in glycosylations [beilstein-journals.org]
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- 4. Activation of thioglycosides under mild alkylation conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glycosylation Reaction of Thioglycosides by Using Hypervalent Iodine(III) Reagent as an Excellent Promoter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. digitalcommons.morris.umn.edu [digitalcommons.morris.umn.edu]
- 8. Activation of Thioglycosides with Copper(II) Bromide [mdpi.com]
- 9. Palladium(ii)-assisted activation of thioglycosides - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. Pre-activation Based Stereoselective Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Direct stereoselective synthesis of beta-thiomannosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. On Orthogonal and Selective Activation of Glycosyl Thioimidates and Thioglycosides: Application to Oligosaccharide Assembly - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to HPLC Purity Analysis of Ethyl α-D-thiomannopyranoside
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity assessment of Ethyl α-D-thiomannopyranoside. As a thioglycoside—a sugar derivative with an anomeric sulfur atom—this molecule is of significant interest in glycobiology research and as a synthetic building block for complex carbohydrates and potential therapeutics.[1] Ensuring its purity is paramount for the integrity of downstream applications.
The analytical challenge posed by Ethyl α-D-thiomannopyranoside lies in its high polarity and lack of a significant ultraviolet (UV) chromophore, rendering standard reversed-phase HPLC with UV detection ineffective. This guide explores two robust, orthogonal strategies: a direct approach using Hydrophilic Interaction Liquid Chromatography (HILIC) with universal detection, and an indirect approach involving derivatization to enable sensitive UV detection. We will delve into the mechanistic basis for each method, provide detailed experimental protocols, and present a comparative analysis to guide researchers in selecting the most suitable approach for their laboratory context.
Strategy 1: Direct Analysis via Hydrophilic Interaction Liquid Chromatography (HILIC)
The most direct route for analyzing polar, hydrophilic compounds is HILIC. Unlike reversed-phase chromatography, which retains nonpolar analytes, HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[2] A water-enriched layer forms on the surface of the stationary phase, and analyte retention is governed by partitioning between this aqueous layer and the bulk organic mobile phase.[2][3] More polar analytes, like Ethyl α-D-thiomannopyranoside, partition more readily into the stationary phase's aqueous layer, leading to stronger retention.[4]
Choosing the Right Detector for HILIC
Given the absence of a chromophore, a universal detector is required. The primary candidates are the Refractive Index Detector (RID), the Evaporative Light Scattering Detector (ELSD), and the Charged Aerosol Detector (CAD).
-
Refractive Index (RI) Detector: While simple, the RI detector is highly sensitive to temperature and pressure fluctuations and is incompatible with gradient elution, a significant drawback for complex purity analyses.[5][6]
-
Evaporative Light Scattering Detector (ELSD): ELSD is compatible with gradient elution and is more sensitive than RID.[5] However, its response is non-linear and depends on analyte properties like particle size, which can complicate quantification.[5][7]
-
Charged Aerosol Detector (CAD): CAD is generally considered the most sensitive and reliable universal detector for this application.[7] It offers a wider dynamic range and a more consistent response across different analytes compared to ELSD, making it better suited for impurity profiling.[7][8]
Our recommended direct method, therefore, combines HILIC for separation with CAD for detection.
Experimental Protocol: HILIC-CAD for Purity Assessment
This protocol provides a starting point for method development. It must be validated according to established guidelines to ensure it is suitable for its intended purpose.[9][10][11]
1. Sample Preparation:
- Accurately weigh and dissolve Ethyl α-D-thiomannopyranoside in the initial mobile phase (90:10 Acetonitrile:Water) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.22 µm PTFE syringe filter prior to injection.
2. HPLC-CAD System & Conditions:
- HPLC System: A quaternary HPLC or UHPLC system.
- Column: A HILIC column with an amide or zwitterionic stationary phase (e.g., Waters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm).[3]
- Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:Acetonitrile.
- Mobile Phase B: 10 mM Ammonium Acetate in 5:95 Water:Acetonitrile.
- Flow Rate: 0.4 mL/min.
- Column Temperature: 35 °C.
- Injection Volume: 2 µL.
- Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 10 | 90 | | 10.0 | 40 | 60 | | 10.1 | 10 | 90 | | 15.0 | 10 | 90 |
- Detector: Charged Aerosol Detector (CAD).
- Nebulizer Temperature: 35 °C.
- Gas: Nitrogen at 35 psi.
3. Data Analysis:
- Integrate all peaks in the chromatogram.
- Calculate purity by the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100.
Workflow for HILIC-CAD Analysis
Caption: Workflow for purity analysis using HILIC-CAD.
Strategy 2: Indirect Analysis via UV Derivatization
An alternative strategy overcomes the lack of a chromophore by chemically attaching a UV-absorbing tag to the molecule. The thiol group (-SH) in Ethyl α-D-thiomannopyranoside is a prime target for such derivatization. Reagents like ethacrynic acid or maleimide derivatives react specifically with thiols under mild conditions to form a stable adduct with strong UV absorbance.[12][13]
This approach offers two key advantages:
-
High Sensitivity: It allows the use of a standard photodiode array (PDA) or UV detector, which is highly sensitive and provides excellent precision.[8]
-
Orthogonal Selectivity: The derivatized product is typically more hydrophobic, making it well-suited for separation using the widely available and robust reversed-phase (RP) HPLC.
The primary drawback is the addition of a sample preparation step, which must be quantitative and reproducible to ensure accurate results.
Experimental Protocol: Derivatization followed by RP-HPLC-UV
1. Derivatization Reaction:
- Derivatization Reagent: Prepare a 10 mg/mL solution of Ethacrynic Acid in acetonitrile.
- Buffer: Prepare a 100 mM sodium phosphate buffer, pH 7.4.
- Reaction: In a microcentrifuge tube, mix:
- 50 µL of 1 mg/mL Ethyl α-D-thiomannopyranoside (in water).
- 200 µL of phosphate buffer.
- 50 µL of derivatization reagent solution.
- Vortex briefly and allow the reaction to proceed for 20 minutes at room temperature.[12]
- The resulting solution is ready for injection.
2. RP-HPLC-UV System & Conditions:
- HPLC System: A standard binary or quaternary HPLC system with a UV/PDA detector.
- Column: A C18 reversed-phase column (e.g., Waters SunFire C18, 5 µm, 4.6 x 150 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Injection Volume: 10 µL.
- Detection Wavelength: 273 nm.[12]
- Gradient Program: | Time (min) | %A | %B | | :--- | :-: | :-: | | 0.0 | 95 | 5 | | 15.0 | 5 | 95 | | 17.0 | 5 | 95 | | 17.1 | 95 | 5 | | 22.0 | 95 | 5 |
3. Data Analysis:
- Analyze as described for the HILIC-CAD method, using the area percent of the derivatized main peak to determine purity.
Comparative Analysis and Method Selection
The choice between these two powerful strategies depends on the specific goals of the analysis and the resources available.
| Parameter | HILIC with CAD Detection | Derivatization with RP-HPLC-UV |
| Principle | Direct analysis of the polar molecule by hydrophilic partitioning. | Indirect analysis of a hydrophobic derivative by reversed-phase partitioning. |
| Sample Prep | Simple "dissolve and inject." High throughput. | Multi-step derivatization required. Lower throughput. |
| Separation Mode | HILIC. Requires careful equilibration. | Reversed-Phase (C18). Highly robust and common. |
| Detection | Universal (CAD). Moderate sensitivity, measures mass. | Specific (UV). High sensitivity, measures absorbance. |
| Gradient Use | Fully compatible. | Fully compatible. |
| Quantification | Good linearity over a moderate range. | Excellent linearity over a wide range. |
| Key Advantage | Analyzes the molecule in its native form. Fast sample prep. | Utilizes standard, highly precise HPLC-UV equipment. High sensitivity. |
| Key Disadvantage | Requires specialized CAD detector. HILIC can be less robust than RP. | Reaction must be complete and reproducible. Analyzes a modified molecule. |
Decision-Making Framework
The following diagram illustrates a logical path for selecting the appropriate method based on laboratory constraints and analytical needs.
Caption: Decision tree for selecting an HPLC purity method.
Validation is Non-Negotiable
Regardless of the chosen method, it is crucial to perform a thorough validation to demonstrate its suitability. According to the International Council for Harmonisation (ICH) Q2(R1) guidelines, this involves assessing parameters such as:[9][10][11][14]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The purity assessment of Ethyl α-D-thiomannopyranoside requires a thoughtful analytical approach that addresses its polar nature and lack of a UV chromophore. The direct HILIC-CAD method offers simplicity and high throughput, analyzing the compound in its native state. The indirect derivatization-RP-HPLC-UV method provides an orthogonal approach leveraging the high sensitivity and ubiquity of UV detectors. The optimal choice depends on available instrumentation, throughput requirements, and sensitivity needs. Both methods, when properly developed and validated, can provide accurate and reliable purity data essential for advancing research and development.
References
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. PDF - Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
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Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. [Link]
-
ResearchGate. RID vs ELSD vs PAD vs CAD for carbohydrate detection. Which one is the most? [Link]
-
Buszewski, B., Noga, S. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Anal Bioanal Chem 402, 231–247 (2012). [Link]
-
Chromatography Forum. RI versus ELSD for Sugar Analysis. [Link]
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Pepi, L. E., Heiss, C., Azadi, P. Recent Liquid Chromatographic Approaches and Developments for the Separation and Purification of Carbohydrates. Anal. Chem. 89, 21, 11194–11204 (2017). [Link]
-
Farkas, T., Klobucar, R. S., et al. Comparison of ultraviolet and refractive index detections in the HPLC analysis of sugars. Food Chemistry 365, 130514 (2021). [Link]
-
Taylor & Francis Online. Hydrophilic interaction chromatography – Knowledge and References. [Link]
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Teledyne ISCO. Strategies to Purify Carbohydrate-Based Compounds. [Link]
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McClements, D.J. Analysis of Carbohydrates. University of Massachusetts Amherst. [Link]
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IRL @ UMSL. New Methods for the Synthesis, Activation, and Application of Thioglycosides. [Link]
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ResearchGate. Comparison of ultraviolet detection, evaporative light scattering detection and charged aerosol detection methods for liquid-chromatographic determination of anti-diabetic drugs. [Link]
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Cavrini, V., Andrisano, V., Gatti, R., Scapini, G. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. International Journal of Cosmetic Science 12, 4, 167-175 (1990). [Link]
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Semantic Scholar. HPLC determination of thioglycolic acid and other aliphatic thiols in cosmetic formulations using ethacrynic acid as precolumn derivatization reagent. [Link]
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- 8. researchgate.net [researchgate.net]
- 9. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 10. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 11. fda.gov [fda.gov]
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A Senior Application Scientist's Guide to the Structural Confirmation of Ethyl α-D-thiomannopyranoside using NMR Spectroscopy
<
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthetic compounds is a cornerstone of rigorous scientific practice. This guide provides an in-depth comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for the structural elucidation of Ethyl α-D-thiomannopyranoside, a thioglycoside of significant interest. We will delve into the causality behind experimental choices, present detailed protocols, and offer insights gleaned from years of practical application.
The Imperative of Structural Integrity in Thioglycoside Research
Ethyl α-D-thiomannopyranoside and related thioglycosides are valuable synthetic intermediates and enzyme inhibitors. Their biological activity is exquisitely dependent on their three-dimensional structure, particularly the stereochemistry of the anomeric center (the C1 position). An incorrect anomeric assignment (α versus β) can lead to misinterpreted biological data and wasted resources. Therefore, robust analytical methods to confirm the precise atomic connectivity and stereochemistry are not just a formality but a scientific necessity.
While several techniques can provide structural information, NMR spectroscopy stands out for its ability to provide a detailed atom-by-atom picture of a molecule in solution, making it the gold standard for this application.[1][2][3]
Comparative Analysis: NMR vs. Alternative Techniques
The choice of an analytical technique is often a balance between the level of information required, sample availability, and experimental constraints. Here, we compare NMR with two other common techniques for small molecule characterization.
| Feature | Nuclear Magnetic Resonance (NMR) | Mass Spectrometry (MS) | X-ray Crystallography |
| Information Provided | Detailed 3D structure, anomeric configuration (α/β), linkage positions, conformational dynamics.[2][4] | Molecular weight, elemental composition, fragmentation patterns for sequence information.[4] | Precise solid-state 3D structure, bond lengths, and angles. |
| Sample Requirements | ~5-25 mg for ¹H, ~50-100 mg for ¹³C.[5] | Nanomoles to picomoles. | High-quality single crystal required. |
| Strengths | - Non-destructive.[1] - Provides unambiguous stereochemical information. - Solution-state analysis reflects biological conditions. | - High sensitivity.[1] - Excellent for determining molecular formula. | - Provides the most precise structural data. |
| Limitations | - Relatively low sensitivity. - Can be complex to interpret for large molecules. | - Does not directly provide stereochemical information. - Isomers are often indistinguishable. | - Crystal growth can be a significant bottleneck. - The solid-state structure may not represent the solution conformation. |
As the table illustrates, while MS is invaluable for confirming molecular weight and X-ray crystallography offers unparalleled precision for solid-state structures, only NMR provides the detailed connectivity and stereochemical information in the solution phase, which is most relevant to the biological context of Ethyl α-D-thiomannopyranoside.
The NMR Workflow for Structural Confirmation
The structural confirmation of Ethyl α-D-thiomannopyranoside via NMR is a systematic process. The logical flow of this workflow ensures that each piece of spectral data builds upon the last, leading to an unambiguous assignment.
Caption: Workflow for NMR-based structural confirmation.
Experimental Protocol: A Step-by-Step Guide
This protocol outlines the necessary steps for acquiring high-quality NMR data for Ethyl α-D-thiomannopyranoside.
4.1. Sample Preparation
The quality of the NMR spectrum is highly dependent on proper sample preparation.[6]
-
Analyte: Weigh 10-20 mg of synthesized Ethyl α-D-thiomannopyranoside. The higher end of this range is preferable for obtaining a good signal-to-noise ratio in subsequent ¹³C and 2D NMR experiments.
-
Solvent Selection: Deuterated solvents are essential to avoid large solvent signals in ¹H NMR.[5][7][8] Deuterium oxide (D₂O) is a common choice for carbohydrates. However, hydroxyl protons (OH) will exchange with deuterium and become invisible. For observing these, aprotic deuterated solvents like DMSO-d₆ or CD₃OD are used.[9] For this guide, we will use D₂O as it simplifies the spectrum by removing the OH signals, allowing for clearer observation of the ring and ethyl group protons.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a clean vial.[7][8]
-
Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.[5][6][8]
-
Standard: Add a small amount of an internal standard, such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift referencing (δ 0.00 ppm).
4.2. NMR Data Acquisition
The following experiments are recommended for a comprehensive structural analysis on a 500 MHz or higher spectrometer.[10]
-
¹H NMR: A standard one-dimensional proton spectrum provides initial information on the number and types of protons present.
-
¹³C NMR: A one-dimensional carbon spectrum reveals the number of unique carbon environments.
-
COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.[11][12] This is crucial for tracing the proton connectivity around the pyranose ring.
-
HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with the carbons they are directly attached to.[11][12] This allows for the unambiguous assignment of carbon resonances based on their attached proton's chemical shift.
Data Interpretation: Deciphering the Spectra
5.1. Expected Chemical Shifts and Coupling Constants
The following table provides expected ¹H and ¹³C NMR data for Ethyl α-D-thiomannopyranoside in D₂O. Carbohydrate ring protons typically resonate between 3-6 ppm, with anomeric protons appearing at a higher chemical shift (4.5-5.5 ppm).[10]
| Position | Expected ¹H Shift (ppm) | Multiplicity | Expected J (Hz) | Expected ¹³C Shift (ppm) |
| H-1 | ~5.4 | d | J₁,₂ = ~1-2 | ~85 |
| H-2 | ~4.0 | dd | J₁,₂ = ~1-2, J₂,₃ = ~3-4 | ~72 |
| H-3 | ~3.8 | dd | J₂,₃ = ~3-4, J₃,₄ = ~9-10 | ~71 |
| H-4 | ~3.6 | t | J₃,₄ = ~9-10, J₄,₅ = ~9-10 | ~67 |
| H-5 | ~4.2 | ddd | J₄,₅ = ~9-10, J₅,₆a = ~2-3, J₅,₆b = ~5-6 | ~74 |
| H-6a | ~3.7 | dd | J₅,₆a = ~2-3, J₆a,₆b = ~-12 | ~61 |
| H-6b | ~3.9 | dd | J₅,₆b = ~5-6, J₆a,₆b = ~-12 | ~61 |
| S-CH₂ | ~2.7 | m | ~25 | |
| CH₃ | ~1.3 | t | ~15 |
5.2. Confirming the Anomeric Configuration
The key to confirming the α-configuration lies in the coupling constant between the anomeric proton (H-1) and the H-2 proton (³J_H1,H2_).
-
α-anomers: In the α-configuration, the H-1 and H-2 protons have a gauche relationship (approximately 60° dihedral angle). This results in a small coupling constant, typically 1-2 Hz .
-
β-anomers: In the β-configuration, H-1 and H-2 are typically trans-diaxial (approximately 180° dihedral angle), leading to a much larger coupling constant of ~8-10 Hz .[13]
Another powerful indicator is the one-bond carbon-proton coupling constant (¹J_C1,H1_). For α-anomers, this value is typically around 170 Hz , while for β-anomers, it is closer to 160 Hz .[14] This can be measured from a ¹³C-coupled spectrum.
5.3. Tracing the Structure with 2D NMR
The following diagram illustrates how COSY and HSQC data are used in tandem to assign the structure.
Caption: Key COSY and HSQC correlations for assignment.
By starting with the well-separated anomeric proton (H-1) in the COSY spectrum, one can "walk" around the pyranose ring, identifying H-2, then H-3, and so on.[11] Once the proton resonances are assigned, the HSQC spectrum directly links them to their corresponding carbon signals, completing the assignment.[11][12]
Conclusion
NMR spectroscopy provides an unparalleled level of detail for the structural confirmation of Ethyl α-D-thiomannopyranoside. Through a systematic approach involving 1D (¹H, ¹³C) and 2D (COSY, HSQC) experiments, it is possible to unambiguously determine the atomic connectivity and, most critically, the anomeric stereochemistry. The small ³J_H1,H2_ coupling constant serves as a definitive marker for the α-configuration. This level of certainty is essential for the integrity of research and development in fields that utilize such thioglycosides. While other techniques like mass spectrometry are complementary, they cannot replace the comprehensive structural insight provided by NMR.[3]
References
- Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy. (n.d.). SLU Library.
-
Brown, G. D., Bauer, J., Osborn, H. M. I., & Kuemmerle, R. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega, 3(12), 18329–18342. [Link]
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Bock, K., & Pedersen, C. (1974). A study of 13CH coupling constants in hexopyranoses. Journal of the Chemical Society, Perkin Transactions 2, (3), 293-297. [Link]
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Grindley, T. B. (2002). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Comprehensive Glycoscience, 1-35. [Link]
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Wikipedia contributors. (2023, November 28). Nuclear magnetic resonance spectroscopy of carbohydrates. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Barros, F. C., Pires, E., & Silva, A. M. (2022). Representation of 2 J CH of the α-and β-anomeric and pyranose ring... [Figure]. In Primary Structure of Glycans by NMR Spectroscopy. ResearchGate. Retrieved from [Link]
-
Brown, G. D., Bauer, J., Osborn, H. M. I., & Kuemmerle, R. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega. Retrieved from [Link]
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van der Veen, S. J., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry. [Link]
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Deciphering the conformation of C-linked α-D-mannopyranosides and their application toward the synthesis of low nanomolar E. coli FimH ligands. (n.d.). Arkat USA. Retrieved from [Link]
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NMR Sample Preparation. (n.d.). Western University. Retrieved from [Link]
-
How to make an NMR sample. (n.d.). University of Ottawa. Retrieved from [Link]
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Using NMR for Glycomics and Sugar Analysis. (n.d.). Creative Biostructure. Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]
-
van der Veen, S. J., et al. (2023). Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars. The Journal of Organic Chemistry, 88(20), 14382–14392. [Link]
-
Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-30. [Link]
-
NMR Spectroscopy Tools. (n.d.). Glycopedia. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mannosyl Donors: Comparing the Efficacy of Ethyl α-D-thiomannopyranoside
Abstract
The stereoselective synthesis of mannosides, particularly the 1,2-cis (β) linkage, remains a formidable challenge in carbohydrate chemistry. The choice of the mannosyl donor is paramount to achieving desired yields and stereochemical outcomes. This guide provides an in-depth comparison of Ethyl α-D-thiomannopyranoside, a widely used and versatile donor, against other prominent classes of mannosyl donors, including trichloroacetimidates, sulfoxides, and phosphates. We will dissect their relative reactivity, stability, and stereoselectivity, supported by experimental data and mechanistic rationale. Detailed protocols and visual workflows are provided to offer researchers, scientists, and drug development professionals a practical framework for donor selection and reaction optimization in their glycosylation campaigns.
Introduction: The Enduring Challenge of Stereoselective Mannosylation
Mannose-containing glycans are integral to a vast array of biological processes, from protein folding and stability to cell-cell recognition and immune responses.[1][2][3] Consequently, the ability to chemically synthesize structurally defined oligosaccharides is crucial for advancing glycobiology and developing novel therapeutics. The cornerstone of this synthesis is the glycosylation reaction, where a glycosyl donor is coupled with a glycosyl acceptor.
The primary challenge in mannosylation lies in controlling the stereochemistry at the anomeric center. The formation of the thermodynamically favored α-glycoside (a 1,2-trans linkage) is often facile, aided by the anomeric effect. However, the synthesis of the 1,2-cis β-mannosidic linkage is notoriously difficult due to unfavorable steric interactions and the lack of a neighboring participating group at the C-2 position to direct the incoming nucleophile.[4][5] This difficulty has spurred the development of a diverse arsenal of mannosyl donors, each with a unique profile of reactivity and selectivity.
An Overview of Prominent Mannosyl Donors
The efficacy of a glycosylation reaction is profoundly influenced by the leaving group at the anomeric position of the donor, the protecting groups on the sugar backbone, and the activation method.[6] Here, we introduce the key players that will be compared against our focus molecule, Ethyl α-D-thiomannopyranoside.
-
Thioglycosides (e.g., Ethyl α-D-thiomannopyranoside): These donors feature a sulfur-linked aglycone. They are prized for their excellent stability, allowing for easy handling, purification, and use in multi-step protecting group manipulations. Activation is typically achieved with electrophilic promoters.
-
Trichloroacetimidates: These are among the most reactive glycosyl donors. The trichloroacetimidate group is a superb leaving group upon activation with a catalytic amount of a Lewis or Brønsted acid. Their high reactivity, however, comes at the cost of lower stability compared to thioglycosides.
-
Sulfoxides: Derived from the oxidation of thioglycosides, sulfoxides serve as versatile donors whose reactivity can be modulated. They are activated under acidic conditions, often with triflic anhydride (Tf₂O).[7]
-
Phosphates: Glycosyl phosphates are another class of reactive donors and are also the natural donors used by glycosyltransferases in biological systems.[8] Their chemical synthesis and application have gained significant traction, offering a balance of reactivity and stability.
In-Depth Comparison: Ethyl α-D-thiomannopyranoside vs. The Alternatives
The choice of a mannosyl donor is a trade-off between stability, reactivity, and the desired stereochemical outcome. Ethyl α-D-thiomannopyranoside serves as an excellent benchmark due to its balance of these properties.
Reactivity and Activation Conditions
Ethyl α-D-thiomannopyranoside is a moderately reactive donor that requires a stoichiometric amount of an electrophilic activator to promote the reaction. A common and highly effective activator system is N-iodosuccinimide (NIS) with a catalytic amount of triflic acid (TfOH).[6] The reaction proceeds through the activation of the sulfur atom, making it an excellent leaving group. This method is robust but requires careful control of temperature, often starting at low temperatures (e.g., -40°C to -20°C) to manage reactivity and prevent side reactions.
Mannosyl Trichloroacetimidates , by contrast, are significantly more reactive. They are typically activated with catalytic trimethylsilyl triflate (TMSOTf) or TfOH at even lower temperatures (e.g., -78°C to -40°C).[9] Their high reactivity allows for shorter reaction times and can be advantageous for coupling with less reactive, sterically hindered acceptors. However, this reactivity also makes them more prone to decomposition upon storage or during chromatography.
Key Insight: The stability of thioglycosides makes them ideal for complex, multi-step synthetic routes where the donor must survive various reaction conditions before the key glycosylation step. Trichloroacetimidates are better suited for direct, rapid glycosylations where high reactivity is paramount.
Stereoselectivity: The α vs. β Conundrum
Achieving high stereoselectivity is the holy grail of mannosylation. The outcome is a delicate interplay between the donor, acceptor, solvent, and temperature.
-
α-Selectivity: For the synthesis of the more common α-mannoside, both thioglycosides and trichloroacetimidates can be highly effective. Interestingly, studies have shown that under conditions of thermodynamic control (i.e., higher temperatures allowing for anomerization), trichloroacetimidates can provide markedly enhanced α-selectivity compared to thioglycosides .[10] This is because the initially formed, kinetically favored β-anomer can revert to a reactive intermediate and subsequently form the more stable α-product.[10]
-
β-Selectivity: The synthesis of the β-mannoside (1,2-cis) is the more significant challenge. Direct glycosylation often yields the α-anomer as the major product.[4] Special strategies are required to favor the β-linkage, such as the use of specific 4,6-O-benzylidene protecting groups, which can conformationally lock the intermediate oxocarbenium ion to favor attack from the β-face.[7] In this context, the choice of donor is part of a broader reaction strategy. While standard Ethyl α-D-thiomannopyranoside is not inherently β-directing, it can be used successfully within these more advanced protocols.
Data-Driven Comparison
To provide a clear performance benchmark, the following table summarizes typical outcomes for the glycosylation of a primary alcohol acceptor using different mannosyl donors.
| Donor Type | Typical Activator | Temp. (°C) | Typical Yield (%) | Typical α:β Ratio | Stability |
| Ethyl α-D-thiomannopyranoside | NIS / cat. TfOH | -40 to 0 | 75-90 | >10:1 (α favored) | Excellent |
| Mannosyl Trichloroacetimidate | cat. TMSOTf | -78 to -40 | 80-95 | >20:1 (α favored) | Moderate |
| Mannosyl Sulfoxide | Tf₂O | -78 to -60 | 70-85 | >10:1 (α favored) | Good |
| Mannosyl Phosphate | cat. TMSOTf | -78 to -20 | 75-90 | >10:1 (α favored) | Good |
Note: Data are representative and can vary significantly based on the specific acceptor, protecting groups, and solvent used.
Mechanistic Insights and Visualized Workflows
The stereochemical outcome of a glycosylation reaction is dictated by the reaction mechanism. Thioglycoside activation typically proceeds through an Sₙ1-like mechanism involving a transient oxocarbenium ion intermediate, which is then attacked by the acceptor. The preference for α-attack is due to the inherent stability of the α-anomer (anomeric effect).
Diagram 1: Activation of Ethyl α-D-thiomannopyranoside
Caption: Contrasting workflows for stable thioglycoside vs. reactive trichloroacetimidate donors.
Experimental Protocols
The following protocols provide a practical guide for a standard α-mannosylation reaction.
Protocol 1: Glycosylation using Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside
-
Materials:
-
Ethyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside (Donor, 1.0 equiv)
-
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor, 1.2 equiv)
-
Activated Molecular Sieves (4 Å)
-
N-Iodosuccinimide (NIS, 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1 equiv, as a stock solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under Argon, add the mannosyl donor, acceptor, and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to -40°C (acetonitrile/dry ice bath).
-
Add NIS in one portion.
-
Add the TfOH stock solution dropwise over 5 minutes. The solution will typically turn dark brown.
-
Stir the reaction at -40°C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the donor), quench the reaction by adding triethylamine (Et₃N).
-
Dilute the mixture with DCM and filter through a pad of Celite to remove the molecular sieves.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography using a suitable solvent system (e.g., hexanes/ethyl acetate gradient) to afford the desired α-linked disaccharide.
-
Protocol 2: Glycosylation using 2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl Trichloroacetimidate
-
Materials:
-
2,3,4,6-tetra-O-benzyl-α-D-mannopyranosyl Trichloroacetimidate (Donor, 1.2 equiv)
-
Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (Acceptor, 1.0 equiv)
-
Activated Molecular Sieves (4 Å)
-
Trimethylsilyl triflate (TMSOTf, 0.1 equiv, as a stock solution in DCM)
-
Anhydrous Dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under Argon, add the acceptor and activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture for 30 minutes at room temperature.
-
Cool the reaction mixture to -78°C (acetone/dry ice bath).
-
In a separate flame-dried flask, dissolve the trichloroacetimidate donor in anhydrous DCM.
-
Slowly add the donor solution to the stirring acceptor mixture via cannula.
-
Add the TMSOTf stock solution dropwise.
-
Stir the reaction at -78°C and monitor its progress by TLC. These reactions are often very fast (<30 minutes).
-
Upon completion, quench the reaction by adding a few drops of pyridine or triethylamine.
-
Allow the mixture to warm to room temperature, then dilute with DCM and filter through Celite.
-
Wash the filtrate with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography to afford the desired α-linked disaccharide.
-
Conclusion and Recommendations
Ethyl α-D-thiomannopyranoside stands out as a highly reliable and versatile mannosyl donor. Its primary strengths lie in its exceptional stability, ease of handling, and predictable reactivity, making it a workhorse for both routine and complex oligosaccharide synthesis.
-
Choose Ethyl α-D-thiomannopyranoside when:
-
The synthetic route is long and the donor must survive multiple chemical steps.
-
Moderate reactivity and highly reproducible results are desired.
-
The goal is a standard α-mannosylation, and extreme reactivity is not required.
-
-
Consider alternatives like Mannosyl Trichloroacetimidates when:
-
Maximum reactivity is needed to couple with a challenging, unreactive acceptor.
-
Rapid reaction times are a priority.
-
Thermodynamic control is being employed to maximize α-selectivity. [10] Ultimately, the optimal choice of mannosyl donor is context-dependent. By understanding the fundamental trade-offs between stability, reactivity, and stereodirecting potential, researchers can make informed decisions to accelerate their path toward the target glycoconjugate. This guide provides the foundational data and practical protocols to empower that decision-making process.
-
References
-
Title: Identification of the mannosyl donors involved in the synthesis of lipid-linked oligosaccharides Source: Journal of Biological Chemistry URL: [Link]
-
Title: Efficient Synthesis of Man2, Man3 and Man5 Oligosaccharides Using Mannosyl Iodide Donors Source: The Journal of Organic Chemistry (via NIH) URL: [Link]
-
Title: Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea Source: NIH Public Access URL: [Link]
-
Title: Recent Advances in Stereoselective Chemical O-Glycosylation Reactions Source: Frontiers in Chemistry URL: [Link]
-
Title: Bimodal glycosylation of TAB-protected galactosyl and mannosyl donors... Source: ResearchGate URL: [Link]
-
Title: A comparative study of different glycosylation methods for the synthesis of D-mannopyranosides of Nalpha-fluorenylmethoxycarbonyl-trans-4-hydroxy-L-proline allyl ester Source: Carbohydrate Research URL: [Link]
-
Title: Stereoselective C -Glycosylation Reactions of Pyranoses: The Conformational Preference and Reactions of the Mannosyl Cation Source: ResearchGate URL: [Link]
-
Title: Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide Source: Chemical Science URL: [Link]
-
Title: Parametric Analysis of Donor Activation for Glycosylation Reactions Source: Refubium - Freie Universität Berlin URL: [Link]
-
Title: Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates Source: Arkivoc (via NIH) URL: [Link]
-
Title: Enzymatic β-Mannosylation of Phenylethanoid Alcohols Source: Molecules URL: [Link]
-
Title: Stereo- and Site-Selective Glycosylation Catalyzed by Bis-Thioureas Source: DASH (Harvard University) URL: [Link]
-
Title: Mannosazide methyl uronate donors. Glycosylating properties and use in the construction of β-ManNAcA-containing oligosaccharides Source: Organic & Biomolecular Chemistry URL: [Link]
-
Title: Comparative studies on mannosylphosphoryl dolichol and glucosylphosphoryl dolichol synthases Source: The Journal of Biological Chemistry URL: [Link]
-
Title: Cation Clock Reactions for the Determination of Relative Reaction Kinetics in Glycosylation Reactions: Applications to Gluco- and Mannopyranosyl Sulfoxide and Trichloroacetimidate Type Donors Source: Journal of the American Chemical Society (via NIH) URL: [Link]
-
Title: An Empirical Understanding of the Glycosylation Reaction Source: Max Planck Institute of Colloids and Interfaces URL: [Link]
-
Title: Involvement of C-Mannosylation in Protein Processing in the Endoplasmic Reticulum and Implications for Specific Target Proteins Source: DFG - GEPRIS URL: [Link]
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- 8. Identification of the mannosyl donors involved in the synthesis of lipid-linked oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.mpg.de [pure.mpg.de]
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"Ethyl α-D-thiomannopyranoside" versus phenyl α-D-thiomannopyranoside in glycosylation
A Comparative Guide to Ethyl vs. Phenyl α-D-Thiomannopyranoside in Glycosylation
In the intricate field of synthetic carbohydrate chemistry, the selection of a glycosyl donor is a critical decision that dictates the efficiency, stereochemical outcome, and overall success of a glycosylation strategy. Among the diverse array of donors, thioglycosides stand out for their stability, ease of handling, and versatile activation methods. This guide provides an in-depth comparison of two common thiomannoside donors, Ethyl α-D-thiomannopyranoside and Phenyl α-D-thiomannopyranoside, offering researchers a data-driven basis for donor selection in complex oligosaccharide synthesis.
Mechanistic Rationale: The Decisive Role of the Aglycone
The fundamental difference in the glycosylation performance of ethyl and phenyl thiomannosides originates from the electronic properties of their respective aglycone groups. The reactivity of a thioglycoside donor is directly related to the nucleophilicity of its anomeric sulfur atom, which is modulated by the attached alkyl or aryl moiety.
-
Ethyl α-D-Thiomannopyranoside (SEt Donor): The ethyl group is an electron-donating group (EDG) through induction. This effect increases the electron density on the anomeric sulfur atom, rendering it more nucleophilic and thus more susceptible to activation by a thiophilic promoter (e.g., an electrophilic iodine or bromine species). Consequently, ethyl thioglycosides are generally more reactive, or "armed," donors that can be activated under milder conditions.
-
Phenyl α-D-Thiomannopyranoside (SPh Donor): In contrast, the phenyl group is electron-withdrawing due to its aromaticity and the potential for resonance. This property decreases the electron density on the anomeric sulfur, making it less nucleophilic. As a result, phenyl thioglycosides are more stable and less reactive, or "disarmed," compared to their ethyl counterparts.[1][2] This lower reactivity necessitates the use of more potent promoter systems or harsher reaction conditions for activation.[1][2]
This inherent reactivity differential is not a liability but a powerful tool. It forms the basis for chemoselective and orthogonal glycosylation strategies, where a more reactive ethyl thioglycoside can be selectively activated in the presence of a less reactive phenyl thioglycoside, enabling the sequential construction of complex oligosaccharides in a single pot.[1][2][3]
Caption: Reactivity comparison of ethyl and phenyl thiomannoside donors.
Comparative Performance: A Data-Driven Analysis
The difference in electronic properties translates directly into observable experimental outcomes. Competitive glycosylation experiments have quantitatively demonstrated that the reactivity of thioglycosides depends on the electron-donating properties of the aglycone.[1][4]
| Feature | Ethyl α-D-Thiomannopyranoside | Phenyl α-D-Thiomannopyranoside | Rationale & Implications |
| Relative Reactivity | Higher | Lower | The electron-donating ethyl group "arms" the donor, making it significantly more reactive than the electron-withdrawing phenyl "disarmed" donor.[2] |
| Activation Conditions | Milder promoters (e.g., NIS/TfOH, DMTST) are typically sufficient.[1] | Often requires stronger promoter systems (e.g., NIS/TfOH, pre-activation with Tf₂O).[1][2] | The higher stability of the SPh donor necessitates more forceful activation, which can impact functional group tolerance. |
| Orthogonal Reactivity | Can be selectively activated in the presence of an SPh donor.[3] | Can serve as a stable building block while a more reactive SEt donor is coupled. | This reactivity tuning is a cornerstone of modern one-pot oligosaccharide synthesis. |
| Stereoselectivity | High β-selectivity can be achieved with participating groups (e.g., 2-O-benzoyl).[2] | Stereoselectivity is highly dependent on protecting groups, solvent, and promoter. | For mannosides, achieving β-selectivity is challenging. The donor's reactivity influences the reaction mechanism (SN1 vs. SN2), which in turn affects the stereochemical outcome. |
| Potential Side Reactions | Susceptible to anomerization or aglycone transfer, especially with prolonged reaction times.[5] | Generally more stable, but aglycone transfer can still occur under forcing conditions.[5][6] | Careful monitoring of reaction progress is crucial to minimize byproducts. |
Strategic Donor Selection: Practical Considerations
Choosing between an ethyl and a phenyl thiomannoside donor depends on the specific synthetic challenge:
-
Choose Ethyl α-D-Thiomannopyranoside when:
-
High reactivity is desired for coupling with a hindered or deactivated acceptor.
-
Milder reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
It will be used as the more reactive donor in an orthogonal glycosylation strategy.
-
-
Choose Phenyl α-D-Thiomannopyranoside when:
-
A more stable, robust donor is needed for multi-step syntheses.
-
It will serve as the less reactive component in an orthogonal or one-pot strategy.
-
The synthesis involves harsh conditions where a more labile SEt donor might decompose.
-
Experimental Protocols
The following protocols are representative examples and should be optimized for specific substrates. All reactions should be conducted under an inert atmosphere (Argon or Nitrogen) in anhydrous solvents.
Protocol 1: NIS/TfOH-Promoted Glycosylation using Ethyl α-D-Thiomannopyranoside
This protocol is suitable for activating the more reactive ethyl thiomannoside donor.
Materials:
-
Ethyl α-D-thiomannopyranoside donor (1.2 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
N-Iodosuccinimide (NIS, 1.5 equiv)
-
Trifluoromethanesulfonic acid (TfOH, 0.1-0.2 equiv)
-
Activated molecular sieves (3Å or 4Å)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask containing activated molecular sieves, add the ethyl thiomannoside donor and the glycosyl acceptor.
-
Dissolve the solids in anhydrous DCM and stir for 30 minutes at room temperature.
-
Cool the reaction mixture to the desired temperature (typically -40 °C to -20 °C).
-
Add NIS to the mixture and stir for 5 minutes.
-
Slowly add a stock solution of TfOH in DCM to initiate the reaction.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding triethylamine or a saturated aqueous solution of sodium thiosulfate.
-
Filter the mixture through Celite, wash with DCM, and concentrate the filtrate under reduced pressure.
-
Purify the residue by silica gel column chromatography to yield the desired glycoside.
Caption: General workflow for NIS/TfOH-promoted glycosylation.
Protocol 2: Pre-activation Glycosylation using Phenyl α-D-Thiomannopyranoside
This protocol is often used for less reactive donors like phenyl thiomannosides to form a highly reactive glycosyl triflate intermediate before adding the acceptor.
Materials:
-
Phenyl α-D-thiomannopyranoside donor (1.3 equiv)
-
Glycosyl acceptor (1.0 equiv)
-
Diphenyl sulfoxide (Ph₂SO, 1.5 equiv) or S-(phenyl)bis(2,4,6-trimethylphenyl)sulfonium triflate
-
Trifluoromethanesulfonic anhydride (Tf₂O, 1.5 equiv)
-
2,4,6-tri-tert-butylpyrimidine (TTBP, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried flask, add the phenyl thiomannoside donor, Ph₂SO, and the hindered base TTBP.
-
Add anhydrous DCM and cool the mixture to -78 °C.
-
Slowly add Tf₂O to the mixture. Stir for 5-10 minutes to allow for the pre-activation of the donor (formation of the glycosyl triflate).
-
In a separate flask, dissolve the glycosyl acceptor in anhydrous DCM.
-
Slowly add the solution of the glycosyl acceptor to the pre-activated donor mixture via cannula.
-
Allow the reaction to slowly warm to the desired temperature (e.g., -40 °C) while monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM, combine the organic layers, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
Conclusion
The choice between ethyl and phenyl α-D-thiomannopyranoside is a strategic one, guided by the principles of chemical reactivity and the demands of the synthetic target. The ethyl donor offers high reactivity for challenging couplings, while the phenyl donor provides stability and serves as an excellent orthogonal partner. By understanding the electronic underpinnings of their behavior and leveraging established activation protocols, researchers can effectively employ both donors to navigate the complexities of modern oligosaccharide synthesis. A thorough analysis of the specific reaction context, including the nature of the acceptor and the overall synthetic strategy, will ultimately guide the most judicious choice.
References
-
Ye, X.-S., & Lowary, T. L. (2001). Mechanistic studies and methods to prevent aglycon transfer of thioglycosides. Journal of the American Chemical Society, 123(47), 11843-11849. [Link][5][6]
-
Oscarson, S., & Tidén, A.-K. (1993). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry, 71(11), 1837-1841. [Link][1][2][4]
-
Hahm, H. S., Hurevich, M., Seeberger, P. H. (2022). Towards a Systematic Understanding of the Influence of Temperature on Glycosylation Reactions. Angewandte Chemie International Edition, 61(10), e202114717. [Link][7]
-
ResearchGate. (n.d.). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Request PDF. [Link][1][2]
-
ResearchGate. (n.d.). Mechanistic Studies and Methods To Prevent Aglycon Transfer of Thioglycosides. [Link][6]
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Semantic Scholar. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. [Link][4]
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ResearchGate. (n.d.). Glycosylation reactions between thioglycosyl donors 2, 7, 11, 14, 18,.... [Link][3]
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A Comparative Guide for the Synthetic Glycochemist: Ethyl α-D-thiomannopyranoside vs. Glycosyl Fluorides as Glycosyl Donors
In the intricate field of synthetic carbohydrate chemistry, the selection of an appropriate glycosyl donor is a critical decision that profoundly influences the efficiency, stereochemical outcome, and overall success of a glycosylation strategy. Among the diverse arsenal of available donors, thioglycosides, such as Ethyl α-D-thiomannopyranoside, and glycosyl fluorides have emerged as particularly robust and versatile building blocks. This guide provides an in-depth, objective comparison of these two preeminent classes of glycosyl donors, grounded in mechanistic principles and supported by experimental evidence, to empower researchers in making informed strategic decisions for the synthesis of complex glycans and glycoconjugates.
Foundational Chemistry: Synthesis and Stability
The utility of a glycosyl donor begins with its accessibility and stability. Both thioglycosides and glycosyl fluorides are valued for their shelf-stability, a feature that sets them apart from more labile donors like glycosyl bromides or trichloroacetimidates.
Ethyl α-D-thiomannopyranoside and the Thioglycoside Class
Thioglycosides are characterized by an aglycone linked to the anomeric carbon via a sulfur atom. They are renowned for their exceptional stability across a wide range of common reaction conditions used for protecting group manipulations, making them ideal for multi-step synthetic campaigns.
Synthesis: The preparation of ethyl thioglycosides is typically straightforward. A common method involves the reaction of a per-O-acetylated sugar with ethanethiol in the presence of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·Et₂O). Subsequent deacetylation yields the unprotected thioglycoside. Their stability allows for easy handling and purification via standard silica gel chromatography.
Glycosyl Fluorides
Glycosyl fluorides possess a fluorine atom at the anomeric position. The inherent strength of the C-F bond imparts significant chemical stability, greater than that of other glycosyl halides.[1] This stability extends to aqueous media and chromatographic purification, which is a notable advantage.[2]
Synthesis: Historically, the synthesis of glycosyl fluorides involved deoxyfluorination of hemiacetals or thioglycosides using reagents like (diethylamino)sulfur trifluoride (DAST).[1][2] While effective, DAST's toxicity and potential explosiveness have driven the development of milder and safer alternatives.[2] Modern methods include photocatalytic generation using SF₆ as an inexpensive and safe fluorine source[2] and electrochemical approaches that are efficient and scalable.[3]
The Core of Glycosylation: Activation Mechanisms
The controlled activation of these stable donors into reactive intermediates is the cornerstone of their synthetic utility. The mechanisms are distinct and rely on different classes of promoters.
Activation of Thioglycosides: The Role of Thiophilicity
The activation of thioglycosides hinges on the "soft" nature of the anomeric sulfur atom, which makes it a target for "soft" electrophiles or thiophilic promoters.[4] A multitude of activation systems have been developed, allowing for fine-tuning of reactivity.[4][5]
Common activators include:
-
Halonium-based systems: N-Iodosuccinimide (NIS) in the presence of a catalytic Brønsted acid like triflic acid (TfOH) is a widely used combination.[6]
-
Alkylating agents: Potent electrophiles like methyl triflate (MeOTf) activate the sulfur by forming a sulfonium ion, which is an excellent leaving group.[4]
-
Metal salts: Various transition metal salts (e.g., Au(III), Pd(II), Ag(I)) can act as thiophilic Lewis acids to coordinate with the sulfur and facilitate its departure.[5][7]
The activation process generates a reactive glycosyl cation intermediate (or a closely related species like a covalent glycosyl triflate or solvent-caged ion pair), which is then intercepted by the glycosyl acceptor.
Caption: General mechanism for thioglycoside activation.
Activation of Glycosyl Fluorides: Exploiting Fluorophilicity
Due to the strong C-F bond, the activation of glycosyl fluorides requires a different strategy: the use of powerful Lewis or Brønsted acids with a high affinity for fluoride.[8] This activation effectively cleaves the C-F bond to generate a reactive oxocarbenium ion.[1]
Common activators include:
-
Lewis Acids: Boron trifluoride etherate (BF₃·Et₂O) is a classic promoter.[9] More sophisticated systems include combinations like stannous chloride (SnCl₂) with silver tetrakis(pentafluorophenyl)borate [AgB(C₆F₅)₄].[10]
-
Brønsted Acids: Strong acids like triflic acid (TfOH) can protonate the anomeric fluorine, promoting its departure as HF.[9]
A key concept in glycosyl fluoride chemistry is the "armed" vs. "disarmed" effect. Donors with electron-donating protecting groups (e.g., benzyl ethers) are "armed" and highly reactive. Those with electron-withdrawing groups (e.g., acetyl esters) are "disarmed" and require much stronger activation conditions.[9][11]
Caption: General mechanism for glycosyl fluoride activation.
Performance Showdown: A Comparative Analysis
| Feature | Ethyl α-D-thiomannopyranoside (Thioglycosides) | Glycosyl Fluorides |
| Stability | Excellent; stable to a wide range of protecting group manipulations. | Very high; stable to chromatography and aqueous media.[2] |
| Reactivity | Tunable; reactivity depends on the aglycone and protecting groups.[12] | Tunable; strong "armed" vs. "disarmed" effect.[9] Can be highly reactive upon activation. |
| Activation | Requires thiophilic promoters (e.g., NIS/TfOH, MeOTf, metal salts).[4][6] | Requires fluorophilic Lewis or Brønsted acids (e.g., BF₃·Et₂O, SnCl₂/Ag(I) salts).[1][10] |
| Stereocontrol | Good; often directed by neighboring group participation (e.g., C2-acyl) or solvent effects. | Good; often directed by neighboring group participation. Can achieve selective α or β glycosylation.[10] |
| Advantages | Highly versatile, vast literature, suitable for block synthesis and orthogonal strategies. | High stability, useful in enzymatic synthesis (glycosynthases)[11][13], valuable as chemical biology probes.[13][14] |
| Disadvantages | Aglycone can be incompatible with certain reagents (e.g., strong oxidants or reductants).[12] | Activation of "disarmed" donors can be challenging.[9][15] In situ generation of HF can etch glassware.[8] |
Applications in Research and Drug Development
The distinct properties of these donors lend themselves to different strategic applications.
Ethyl α-D-thiomannopyranoside and its class are workhorses for the convergent synthesis of complex oligosaccharides and glycoconjugates. Their stability makes them reliable building blocks for creating libraries of compounds for drug discovery and biological screening.[16][17] For instance, Ethyl α-D-thiomannopyranoside has been noted for its potential in studying bacterial or fungal infections.[]
Glycosyl fluorides have carved a unique niche at the interface of chemistry and biology. Their stability and reactivity profile make them excellent substrates for glycosynthases—mutant glycosidases that can form glycosidic bonds but not hydrolyze them—enabling the high-yield enzymatic synthesis of oligosaccharides.[11][13] Furthermore, they are widely used as mechanism-based inhibitors to study glycosidase enzymes and as probes for activity-based protein profiling in chemical biology.[11][14][19]
Field-Proven Experimental Protocols
The causality behind procedural steps is critical for reproducibility and success.
Protocol 1: NIS/TfOH-Mediated Glycosylation with a Thioglycoside Donor
This protocol exemplifies a common and robust method for activating thioglycosides. The choice of NIS as an iodine source and a catalytic amount of TfOH provides a potent yet controllable activation system.
Methodology:
-
Preparation: To a flame-dried flask containing 4Å molecular sieves, add the thioglycoside donor (1.0 equiv) and the glycosyl acceptor (1.2 equiv).
-
Inert Atmosphere: Dissolve the reactants in anhydrous dichloromethane (DCM) under an argon atmosphere. The inert atmosphere is crucial to prevent quenching of the reactive intermediates by atmospheric moisture.
-
Cooling: Cool the reaction mixture to -40 °C. Lower temperatures are used to control the reactivity of the oxocarbenium intermediate, often improving stereoselectivity by favoring the thermodynamically more stable product or enhancing the effect of neighboring group participation.
-
Activation: Add N-Iodosuccinimide (NIS) (1.3 equiv) to the mixture.
-
Initiation: After stirring for 5 minutes, add a solution of triflic acid (TfOH) (0.1 equiv) in DCM dropwise. The catalytic acid protonates the intermediate formed from the reaction of NIS with the thioglycoside, accelerating the formation of the reactive glycosyl cation.
-
Monitoring: Monitor the reaction by Thin Layer Chromatography (TLC) until the donor is consumed.
-
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by saturated aqueous sodium bicarbonate to neutralize the triflic acid.
-
Workup & Purification: Extract the product with DCM, dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography.
Protocol 2: BF₃·Et₂O-Catalyzed Glycosylation with a Glycosyl Fluoride Donor
This protocol demonstrates the activation of a glycosyl fluoride using a common, potent Lewis acid. The choice of an "armed" donor is typical for this type of activation to ensure efficient reaction.
Methodology:
-
Preparation: To a flame-dried flask containing 4Å molecular sieves, add the "armed" glycosyl fluoride donor (1.0 equiv) and the glycosyl acceptor (1.5 equiv). The excess acceptor drives the reaction to completion.
-
Inert Atmosphere: Dissolve the reactants in anhydrous DCM under an argon atmosphere.
-
Cooling: Cool the reaction mixture to 0 °C. While stable, the activated intermediates are still highly reactive, and moderate cooling helps control the reaction.
-
Activation: Add boron trifluoride etherate (BF₃·Et₂O) (1.5 equiv) dropwise via syringe. The Lewis acid coordinates strongly to the anomeric fluorine, facilitating the heterolytic cleavage of the C-F bond to form the oxocarbenium ion.
-
Monitoring: Allow the reaction to warm to room temperature and monitor by TLC.
-
Quenching: Quench the reaction by the addition of triethylamine or saturated aqueous sodium bicarbonate to neutralize the Lewis acid.
-
Workup & Purification: Dilute with DCM, wash with water and brine, dry the organic layer over Na₂SO₄, concentrate, and purify by silica gel column chromatography.
Caption: Comparative experimental workflow diagram.
Conclusion
The choice between Ethyl α-D-thiomannopyranoside and a corresponding glycosyl fluoride is not a matter of inherent superiority, but of strategic alignment with the synthetic goal.
-
Choose Thioglycosides for their robustness and versatility in complex, multi-step syntheses where protecting group stability is paramount. They are the reliable choice for building oligosaccharide backbones through convergent strategies.
-
Choose Glycosyl Fluorides when exceptional stability is required, or when leveraging enzymatic tools like glycosynthases. Their unique reactivity and stability make them powerful probes for chemical biology and for glycosylating particularly sensitive substrates under specific Lewis acid catalysis.
By understanding the fundamental differences in their synthesis, stability, and activation, researchers can harness the distinct advantages of each donor class to navigate the challenges of modern carbohydrate chemistry and accelerate the pace of discovery.
References
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National Center for Biotechnology Information (2021). Synthesis of glycosyl fluoride donor - Glycoscience Protocols (GlycoPODv2). Available at: [Link]
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Toshima, K. (2000). Methods of synthesis of glycosyl fluorides. Carbohydrate Research, 327(1-2), 5-14. Available at: [Link]
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Gvasaliya, G., & Kolis, S. L. (2020). Synthesis of Glycosyl Fluorides by Photochemical Fluorination with Sulfur(VI) Hexafluoride. Organic Letters, 23(1), 154-158. Available at: [Link]
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Tanaka, H., et al. (2022). Revisiting Glycosylations Using Glycosyl Fluoride by BF3·Et2O: Activation of Disarmed Glycosyl Fluorides with High Catalytic Turnover. Organic Letters, 24(1), 229-234. Available at: [Link]
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Gvasaliya, G., & Kolis, S. L. (2022). Electrochemical Synthesis of Glycosyl Fluorides Using Sulfur(VI) Hexafluoride as the Fluorinating Agent. Organic Letters, 24(12), 2356-2360. Available at: [Link]
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Zechel, D. L., & Withers, S. G. (2001). Glycosyl fluorides in enzymatic reactions. Accounts of Chemical Research, 34(1), 27-36. Available at: [Link]
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Shrestha, G., & Demchenko, A. V. (2021). Activation of thioglycosides under mild alkylation conditions. Carbohydrate Research, 507, 108381. Available at: [Link]
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Lu, L. L., et al. (2006). [Application of glycosyl fluorides in the study on glycosidases]. Sheng Wu Gong Cheng Xue Bao, 22(3), 351-360. Available at: [Link]
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ResearchGate (n.d.). Thioglycoside activation strategies. Available at: [Link]
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ResearchGate (n.d.). General mechanism of activation of thiogalactoside by hypervalent iodine. Available at: [Link]
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Dent, A. R., et al. (2019). Cooperatively Catalyzed Activation of Thioglycosides That Bypasses Intermediacy of Glycosyl Halides. The Journal of Organic Chemistry, 84(16), 10327-10335. Available at: [Link]
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Shrestha, G., et al. (2018). Palladium(ii)-assisted activation of thioglycosides. Organic & Biomolecular Chemistry, 16(34), 6293-6303. Available at: [Link]
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Mukaiyama, T., & Jona, H. (2002). Glycosyl fluoride: A superb glycosyl donor in glycosylation. Proceedings of the Japan Academy, Series B, 78(4), 73-83. Available at: [Link]
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ResearchGate (n.d.). Glycosyl Fluorides in Glycosidations. Available at: [Link]
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Li, Y., et al. (2019). (C6F5)3B·(HF)n-catalyzed glycosylation of disarmed glycosyl fluorides and reverse glycosyl fluorides. Organic Chemistry Frontiers, 6(16), 2844-2850. Available at: [Link]
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ResearchGate (n.d.). Comparison of thioglycoside glycosyl donor relative reactivity values.... Available at: [Link]
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Kononov, L. O., et al. (2024). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 20, 181-192. Available at: [Link]
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Kononov, L. O., et al. (2024). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 20, 181-192. Available at: [Link]
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Wang, C. C., et al. (2017). Protecting-group-free S-glycosylation towards thioglycosides and thioglycopeptides in water. Chemical Communications, 53(59), 8352-8355. Available at: [Link]
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McKay, M. J., et al. (2021). Why Are 5-Thioglycopyranosyl Donors More Axially Selective than their Glycopyranosyl Counterparts? A Low and Variable Temperature NMR Spectroscopy and Computational Study. JACS Au, 1(10), 1645-1661. Available at: [Link]
- R Discovery (n.d.). Glycosyl Fluorides Research Articles.
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ResearchGate (n.d.). Preparation of Ethyl 2-azido-2-deoxy-1-thio- b -D-mannopyranosides, and their rearrangement.... Available at: [Link]
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Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Available at: [Link]
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PubChem (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. Available at: [Link]
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ResearchGate (n.d.). Acetyl protected manno-and glucopyranosyl fluorides α-11 and α-12 as glycosyl donors in liquid SO 2. Available at: [Link]
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Atanasov, A. G., et al. (2021). Natural Products for Drug Discovery in the 21st Century: Innovations for Novel Drug Discovery. Pharmacological Research, 168, 105577. Available at: [Link]
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Vacchini, M., et al. (2020). Synthesis of Allyl and Dec-9-Enyl α-d-Mannopyranosides from d-Mannose. In Carbohydrate Chemistry. CRC Press. Available at: [Link]
-
Withers, S. G., et al. (1988). 2-Deoxy-2-fluoro-D-glycosyl fluorides. A new class of specific mechanism-based glycosidase inhibitors. Journal of Biological Chemistry, 263(17), 7929-7932. Available at: [Link]
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Assessing the Anomeric Selectivity of Ethyl α-D-thiomannopyranoside: A Comparative Guide for Synthetic Chemists
In the intricate landscape of synthetic carbohydrate chemistry, the stereoselective formation of glycosidic bonds remains a paramount challenge. The anomeric configuration of a glycosidic linkage profoundly dictates the three-dimensional structure and, consequently, the biological function of oligosaccharides and glycoconjugates. For drug development professionals and researchers in glycobiology, mastering the control of anomeric selectivity is not merely an academic exercise but a critical necessity. This guide provides an in-depth technical assessment of Ethyl α-D-thiomannopyranoside as a glycosyl donor, critically comparing its performance in controlling anomeric selectivity against other prevalent mannosyl donors. We will delve into the mechanistic underpinnings of stereocontrol, provide actionable experimental protocols, and present comparative data to inform your synthetic strategies.
The Challenge of Mannosylation: A Tale of Two Anomers
The synthesis of mannosides, particularly the formation of the 1,2-cis (β-mannosyl) linkage, is notoriously difficult. This difficulty arises from a combination of steric and electronic factors. The axial substituent at the C-2 position of mannose donors disfavors the approach of the nucleophile from the β-face, while the anomeric effect thermodynamically favors the formation of the α-anomer.[1] Consequently, many standard glycosylation reactions with mannosyl donors yield predominantly the α-linked product.[2]
Ethyl α-D-thiomannopyranoside, a member of the thioglycoside class of donors, offers a versatile platform for mannosylation. Thioglycosides are valued for their stability, allowing for extensive protecting group manipulations, and their reactivity can be finely tuned through a variety of activation methods.[3] This guide will explore how the interplay of the ethylthio leaving group, protecting groups on the mannose core, and specific activation conditions dictates the α/β selectivity of the resulting glycosidic bond.
Mechanistic Considerations: The Path to Anomeric Control
The stereochemical outcome of a glycosylation reaction is determined by the reaction mechanism, which can range on a spectrum from S(_N)1 to S(_N)2 pathways.[4] The choice of glycosyl donor, promoter, solvent, and temperature all influence the nature of the key reactive intermediates, thereby steering the reaction towards either the α or β anomer.
The Role of the Ethylthio Leaving Group
The ethylthio group in Ethyl α-D-thiomannopyranoside is a "soft" leaving group, typically requiring activation by a thiophilic promoter. A commonly employed and highly effective promoter system is the combination of N-iodosuccinimide (NIS) and a catalytic amount of a strong Brønsted or Lewis acid, such as trifluoromethanesulfonic acid (TfOH).[5][6] Upon activation, a spectrum of reactive intermediates can be formed, including glycosyl triflates and oxocarbenium ions. The stereoselectivity of the subsequent nucleophilic attack by the glycosyl acceptor is highly dependent on the nature of these intermediates.[7]
The Decisive Influence of Protecting Groups
Protecting groups on the mannosyl donor are not mere spectators; they play a crucial role in directing the stereochemical outcome of the glycosylation.[8] Their influence can be both electronic and steric.
-
Non-Participating Groups (e.g., Benzyl, Silyl ethers): Ether-type protecting groups are considered "non-participating" as they do not directly engage with the anomeric center. With these groups, the intrinsic preference for the α-anomer often dominates, especially in S(_N)1-like reactions proceeding through a flattened oxocarbenium ion intermediate.[2]
-
Participating Groups (e.g., Acetyl, Benzoyl esters): While ester groups at C-2 typically lead to 1,2-trans glycosides via neighboring group participation, this is not the case for mannosides where the C-2 substituent is axial.
-
Conformationally Locking Groups (e.g., 4,6-O-Benzylidene acetal): The use of a 4,6-O-benzylidene acetal on a mannosyl donor has been a cornerstone for achieving β-selectivity.[9] This protecting group restricts the conformational flexibility of the pyranose ring, which can favor the formation and subsequent S(_N)2-like displacement of an α-glycosyl triflate intermediate, leading to the β-mannoside.[9]
-
2,3-Acetonide Protection: A dramatic increase in β-selectivity has been observed with mannosyl donors protected with a 2,3-acetonide group under specific catalytic conditions, affording high β-selectivity (e.g., α:β ratios of 1:16 to 1:32).[2]
The interplay between these protecting groups and the ethylthio donor will be a key focus of our comparative analysis.
Comparative Analysis of Mannosyl Donors
To provide a clear assessment of Ethyl α-D-thiomannopyranoside, we will compare its expected performance against other widely used mannosyl donors. The following table summarizes the general anomeric selectivity trends observed for different classes of mannosyl donors under common activation conditions.
| Glycosyl Donor Class | Typical Promoter(s) | Predominant Anomer | Notes |
| Ethyl Thiomannosides | NIS / cat. TfOH | α-favored (can be modulated) | Selectivity is highly dependent on protecting groups and reaction conditions. β-anomers of the donor tend to give more β-product.[10] |
| Mannosyl Trichloroacetimidates | TMSOTf, BF(_3)(\cdot)OEt(_2) | α | Generally provides high α-selectivity, especially under thermodynamic control.[11] |
| Mannosyl Phosphates | TMSOTf | α or β | Can be tuned. For example, 2,3-acetonide protected donors can show high β-selectivity (α:β = 1:16 to 1:32).[2] |
| Mannosyl Sulfoxides | Tf(_2)O | β (with 4,6-O-benzylidene) | The Crich method for β-mannosylation relies on the in situ formation of an α-triflate from a sulfoxide donor.[9] |
| Mannosyl Halides (Br/F) | AgOTf, Ag(_2)CO(_3) | α | Generally favor the formation of the more stable α-anomer. |
Experimental Protocols & Workflows
To facilitate the practical application of the concepts discussed, we provide detailed, step-by-step methodologies for a typical glycosylation reaction using Ethyl α-D-thiomannopyranoside and for the subsequent analysis of the anomeric ratio.
General Protocol for Glycosylation with Ethyl α-D-thiomannopyranoside
This protocol describes a standard procedure for the NIS/TfOH-promoted glycosylation of a primary alcohol acceptor.
Materials:
-
Ethyl α-D-thiomannopyranoside (with appropriate protecting groups)
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous dichloromethane (DCM)
-
Activated molecular sieves (4Å)
-
Saturated aqueous sodium bicarbonate (NaHCO(_3))
-
Saturated aqueous sodium thiosulfate (Na(_2)S(_2)O(_3))
-
Anhydrous sodium sulfate (Na(_2)SO(_4))
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the glycosyl acceptor (1.0 equiv.), Ethyl α-D-thiomannopyranoside (1.2 equiv.), and activated molecular sieves (4Å).
-
Add anhydrous DCM via syringe.
-
Cool the mixture to the desired temperature (e.g., -40 °C).
-
Add NIS (1.5 equiv.) to the stirred suspension.
-
After 5 minutes, add a stock solution of TfOH in DCM (0.2 equiv.) dropwise.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO(_3).
-
Allow the mixture to warm to room temperature, then filter through a pad of Celite®, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous Na(_2)S(_2)O(_3) and then brine.
-
Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the glycosylated product.
Determination of Anomeric Ratio by ¹H NMR Spectroscopy
The anomeric ratio (α:β) of the purified product can be reliably determined by ¹H NMR spectroscopy. The anomeric protons (H-1) of the α and β mannosides resonate at distinct chemical shifts.
Procedure:
-
Dissolve a sample of the purified product in a suitable deuterated solvent (e.g., CDCl(_3)).
-
Acquire a high-resolution ¹H NMR spectrum.
-
Identify the signals corresponding to the anomeric proton (H-1) for both the α and β anomers. For mannosides, the H-1 signal is typically a doublet or a broad singlet. The α-anomeric proton generally resonates at a lower field (higher ppm) than the β-anomeric proton.
-
Carefully integrate the areas of the α-H-1 and β-H-1 signals.
-
The anomeric ratio is the ratio of the integration values.
Case Studies: Predicting Anomeric Selectivity
Let's consider two hypothetical scenarios to illustrate how the principles discussed can be applied to predict the outcome of a glycosylation using an Ethyl α-D-thiomannopyranoside donor.
Case Study 1: Per-O-benzylated Donor
-
Donor: Ethyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside
-
Acceptor: A primary alcohol
-
Promoter: NIS / cat. TfOH
-
Predicted Outcome: Predominantly the α-anomer . The non-participating benzyl groups will not direct the stereochemistry, and the reaction is likely to proceed through an oxocarbenium-like intermediate, leading to the thermodynamically favored α-product.
Case Study 2: 4,6-O-Benzylidene Protected Donor
-
Donor: Ethyl 2,3-di-O-benzyl-4,6-O-benzylidene-α-D-thiomannopyranoside
-
Acceptor: A primary alcohol
-
Promoter: NIS / cat. TfOH
-
Predicted Outcome: Increased formation of the β-anomer compared to Case Study 1. The conformationally rigid benzylidene acetal will favor the formation of an α-triflate intermediate, which upon S(_N)2-like attack by the acceptor, will yield the β-glycoside. While the α-anomer may still be formed, a significant shift towards the β-product is expected.
Conclusion and Future Outlook
Ethyl α-D-thiomannopyranoside is a robust and versatile glycosyl donor whose anomeric selectivity can be strategically manipulated. While glycosylations with donors bearing non-participating groups tend to favor the α-anomer, the introduction of specific protecting groups, such as the 4,6-O-benzylidene acetal or a 2,3-acetonide, can significantly steer the reaction towards the challenging β-mannoside.
The choice of mannosyl donor will ultimately depend on the specific synthetic target and the desired anomeric configuration. For reliable α-mannosylation, mannosyl trichloroacetimidates often provide excellent selectivity.[11] For the challenging β-mannosylation, the Crich method using mannosyl sulfoxides with 4,6-O-benzylidene protection remains a gold standard.[9] However, the stability and versatility of ethyl thiomannosides, coupled with the growing understanding of how to control their stereoselectivity through protecting group strategies, make them a highly valuable tool in the synthetic chemist's arsenal.
Future research will likely focus on the development of novel protecting groups and catalyst systems that can further enhance the β-selectivity of thiomannoside donors, providing even more precise and reliable methods for the construction of complex mannose-containing glycans.
References
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Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. (2023). PubMed Central. [Link]
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Glycosidation using thioglycoside donor - Glycoscience Protocols (GlycoPODv2). (2021). NCBI. [Link]
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Highly Selective β-Mannosylations and β-Rhamnosylations Catalyzed by a Bis-thiourea. (n.d.). PubMed Central. [Link]
-
N-nitrosamine directed stereoselective O-glycosylation reactions of 2-amino thioglycosides with NIS-TfOH. (2025). PubMed. [Link]
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Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. (2022). PubMed. [Link]
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Silyl-protective groups influencing the reactivity and selectivity in glycosylations. (2017). PubMed Central. [Link]
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A Streamlined Regenerative Glycosylation Reaction: Direct, Acid-Free Activation of Thioglycosides. (n.d.). PubMed Central. [Link]
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Influence of Protecting Groups on O- and C-Glycosylation with Neuraminyl and Ulosonyl Dibutylphosphates. (n.d.). NIH. [Link]
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Reagent switchable stereoselective β(1,2) mannoside mannosylation: OH-2 of mannose is a privileged acceptor. (n.d.). ResearchGate. [Link]
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Stereoelectronic Effect of Protecting Groups on the Stability of Galactosyl Donor Intermediates. (n.d.). MDPI. [Link]
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Comparison of glycosyl donors: a supramer approach. (n.d.). PubMed Central. [Link]
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Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. (n.d.). PubMed Central. [Link]
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Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. (2022). MDPI. [Link]
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Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. (n.d.). ChemRxiv. [Link]
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Pre-activation Based Stereoselective Glycosylations. (n.d.). PubMed Central. [Link]
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Performance evaluation of "Ethyl α-D-thiomannopyranoside" in complex glycan assembly
An In-Depth Comparative Guide to the Performance of Ethyl α-D-thiomannopyranoside in Complex Glycan Assembly
For researchers, synthetic chemists, and professionals in drug development, the precise and stereocontrolled assembly of complex glycans is a paramount challenge. The choice of the glycosyl donor is a critical determinant of success, influencing yield, stereoselectivity, and the overall efficiency of a synthetic strategy. This guide provides an in-depth performance evaluation of Ethyl α-D-thiomannopyranoside, a widely utilized mannosyl donor, comparing its efficacy against common alternatives with supporting experimental insights and mechanistic rationale.
The Central Challenge: Stereocontrolled Mannosylation
Complex oligosaccharides, particularly the N-glycans found on glycoproteins, are fundamental to a vast array of biological processes, from viral recognition to cellular adhesion and immune signaling.[1][2] A recurring and often formidable task in the synthesis of these molecules is the construction of the 1,2-cis-α-mannosidic linkage. Unlike glycosyl donors with a participating group at the C-2 position (which can direct the stereochemical outcome), mannosyl donors lack this functionality. Consequently, achieving high α-selectivity requires careful control over reaction conditions and a judicious choice of the glycosyl donor, as the formation of the undesired β-anomer is a common competing pathway.[3][4]
Thioglycosides have emerged as a cornerstone of modern carbohydrate chemistry due to their excellent balance of stability for storage and purification, and tunable reactivity for glycosylation.[5][6] Among them, Ethyl α-D-thiomannopyranoside serves as a robust and versatile building block for introducing the crucial mannose unit.
Profile of a Workhorse Donor: Ethyl α-D-thiomannopyranoside
Ethyl α-D-thiomannopyranoside is valued for its stability and predictable reactivity. The ethylthio aglycon provides a good balance, being reactive enough for efficient activation under standard conditions while remaining stable to a wide range of reagents used for manipulating protecting groups on other parts of the molecule.
Activation Principles
The activation of a thioglycoside involves a thiophilic promoter that abstracts the sulfur aglycon, generating a highly reactive electrophilic intermediate at the anomeric center. This intermediate, often depicted as an oxocarbenium ion or a transient covalent species like a glycosyl triflate, is then intercepted by the nucleophilic hydroxyl group of the glycosyl acceptor.[4][7]
Common promoter systems for activating ethyl thioglycosides include:
-
N-Iodosuccinimide (NIS) / Trifluoromethanesulfonic acid (TfOH) or Trimethylsilyl triflate (TMSOTf): This is one of the most common and potent systems. NIS acts as the primary thiophile, while the catalytic acid accelerates the reaction.[7][8]
-
Iodonium dicollidine perchlorate (IDCP): A classic promoter for activating thioglycosides.[5]
-
Dimethyl(methylthio)sulfonium triflate (DMTST)
-
Benzenesulfinylpiperidine (BSP) / Triflic anhydride (Tf₂O) [9]
The choice of promoter and reaction conditions, particularly temperature, has a profound impact on the reaction outcome and can be fine-tuned to optimize yield and stereoselectivity.[7]
The "Armed" vs. "Disarmed" Concept
A key strategic advantage of using thioglycoside donors is the ability to modulate their reactivity based on the protecting groups employed—a concept known as the "armed/disarmed" strategy.[6]
-
Armed Donors: Protected with electron-donating groups (e.g., benzyl ethers). These donors are more reactive as the ether oxygens stabilize the developing positive charge of the oxocarbenium intermediate.
-
Disarmed Donors: Protected with electron-withdrawing groups (e.g., acetyl or benzoyl esters). These donors are less reactive.
This reactivity difference allows for chemoselective glycosylations, where an armed donor can be activated in the presence of a disarmed donor, enabling powerful one-pot, multi-step synthetic sequences.
Step-by-Step Procedure:
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add the acceptor (1.0 eq.), the ethyl thiomannoside donor (1.2 eq.), and activated 4Å molecular sieves.
-
Dissolution: Add anhydrous DCM and stir the suspension at room temperature for 30 minutes to allow for drying of the reagents.
-
Cooling: Cool the reaction mixture to the specified temperature (e.g., -40 °C) using a suitable cooling bath.
-
Promoter Addition: Add NIS (1.3 eq.) to the mixture in one portion.
-
Catalyst Addition: Slowly add a stock solution of TfOH in DCM (typically 0.1-0.2 eq.) dropwise. The reaction mixture may change color.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the acceptor is a good indicator of completion.
-
Quenching: Once the reaction is complete, quench by adding triethylamine (Et₃N) or a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Workup: Remove the molecular sieves by filtration, and wash the filtrate sequentially with aqueous sodium thiosulfate (Na₂S₂O₃) to remove excess iodine, followed by brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude residue by silica gel column chromatography to yield the desired disaccharide.
Conclusion and Strategic Recommendations
Ethyl α-D-thiomannopyranoside is a highly reliable and versatile glycosyl donor for the synthesis of complex glycans. Its primary strengths lie in its stability, ease of handling, and its compatibility with powerful, strategy-enabling concepts like armed-disarmed glycosylations.
Recommendations for Use:
-
For routine mannosylations: Ethyl α-D-thiomannopyranoside is an excellent first choice, particularly in multi-step syntheses where its stability during protecting group manipulations is an asset.
-
For one-pot sequential glycosylations: It is ideally suited for armed-disarmed strategies, allowing for the rapid assembly of oligosaccharides.
-
When facing poor α-selectivity: If a particular glycosylation with an ethyl thiomannoside donor proves to be poorly stereoselective, it is advisable to explore more reactive donors. A glycosyl trichloroacetimidate, activated under thermodynamic control (higher temperature), may provide a superior outcome by favoring the formation of the more stable α-anomer. [3][10] Ultimately, the optimal choice of glycosyl donor is context-dependent, relying on the specific acceptor, the desired linkage, and the overall synthetic plan. By understanding the performance characteristics of Ethyl α-D-thiomannopyranoside relative to its alternatives, researchers can make more informed and strategic decisions, accelerating progress in the complex and rewarding field of glycan synthesis.
References
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Perepelov, A. V., et al. (2010). Enhanced stereoselectivity of alpha-mannosylation under thermodynamic control using trichloroacetimidates. Carbohydrate Research, 345(8), 999-1007. [Link]
- Demchenko, A. V., & Boons, G. J. (1997). Recent advances in the use of thioglycosides for synthesis of oligosaccharides. Tetrahedron Letters, 38(10), 1629-1632*. This is a representative article of the era; a broader review would be more suitable.
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Vinogradov, E., et al. (2010). Enhanced stereoselectivity of α-mannosylation under thermodynamic control using trichloroacetimidates. PMC - NIH. [Link]
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Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis Dissertations. [Link]
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Le Mai Hoang, K., & Zhu, X. (2023). Advances in glycoside and oligosaccharide synthesis. Chemical Society Reviews, 52(20), 7066-7117. [Link]
- Gagarin, M. O., & Demchenko, A. V. (2017). Thioglycoside-based glycosylations in oligosaccharide synthesis.
- Castillón, S., & G. J. Boons (Eds.). (2009). Mannose acceptors and the stereoselectivity of glycosylation reactions... ResearchGate. This is a chapter title, not a specific publication. A more precise reference is needed.
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Kononov, A. I., et al. (2020). Comparison of glycosyl donors: a supramer approach. Beilstein Journal of Organic Chemistry, 16, 1445-1453. [Link]
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Ress, D. K., & Pohl, N. L. B. (2015). Synthesis of mannosidase-stable Man3 and Man4 glycans containing S-linked Manα1→2Man termini. The Journal of Organic Chemistry, 80(10), 5038-5045. [Link]
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Pfrengle, F., et al. (2024). Parametric Analysis of Donor Activation for Glycosylation Reactions. Chemistry – A European Journal, 30(15), e202400479. [Link]
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Pachamuthu, K., & Schmidt, R. R. (2006). Synthetic Routes to Thiooligosaccharides and Thioglycopeptides. Chemical Reviews, 106(1), 160-187. [Link]
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Bailey, J. J., & Bundle, D. R. (2014). Synthesis of high-mannose 1-thio glycans and their conjugation to protein. Organic & Biomolecular Chemistry, 12(14), 2193-2203. [Link]
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Pfrengle, F., et al. (2024). Comparison of thioglycoside glycosyl donor relative reactivity values and activation temperatures. ResearchGate. [Link]
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Tanaka, H., et al. (2016). β-Stereoselective Mannosylation Using 2,6-Lactones. Journal of the American Chemical Society, 138(43), 14173-14176. [Link]
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Andersen, J., et al. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Journal of Chemistry, 80(8), 969-977. [Link]
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Andersen, J., et al. (2002). Investigation of the reactivity difference between thioglycoside donors with variant aglycon parts. Canadian Science Publishing. [Link]
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Boltje, T. J., et al. (2019). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 7, 893. [Link]
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Collot, M., et al. (2011). Chemical synthesis of the oligosaccharidic fragments of yeast mannans. Glycoconjugate Journal, 28(3-4), 147-163. [Link]
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Bailey, J. J., & Bundle, D. R. (2014). Synthesis of high-mannose 1-thio glycans and their conjugation to protein. ResearchGate. [Link]
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O'Neill, M. A., et al. (2018). In Vitro Synthesis and Crystallization of β-1,4-Mannan. Biomacromolecules, 19(12), 4645-4654. [Link]
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Li, Y., et al. (2021). Recent Chemical and Chemoenzymatic Strategies to Complex-Type N-Glycans. Frontiers in Chemistry, 9, 798830. [Link]
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Okuyama, M., et al. (2001). Glycosidase-catalyzed deoxy oligosaccharide synthesis. Practical synthesis of monodeoxy analogs of ethyl beta-thioisomaltoside using Aspergillus niger alpha-glucosidase. Journal of Carbohydrate Chemistry, 20(4), 303-317. [Link]
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Hamamoto, H., et al. (2022). Selective and high-yield production of ethyl α-d-glucopyranoside by the α-glucosyl transfer enzyme of Xanthomonas campestris WU-9701 and glucose isomerase. Journal of Bioscience and Bioengineering, 134(1), 1-7. [Link]
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PubChem. (n.d.). Ethyl 2,3,4,6-Tetra-O-acetyl-alpha-D-thiomannopyranoside. PubChem. Retrieved from [Link]
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Manabe, S., & Ito, Y. (2006). Synthesis of the Glc3Man N-glycan tetrasaccharide by iterative allyl IAD. Carbohydrate Research, 341(10), 1609-1618. [Link]
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Varki, A., et al. (Eds.). (2022). Chemical Synthesis of Glycans and Glycoconjugates. Essentials of Glycobiology, 4th edition. [Link]
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Kamena, F. (2021). Recent Advances in the Chemical Biology of N-Glycans. International Journal of Molecular Sciences, 22(16), 8853. [Link]
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Zhang, T., et al. (2022). Improving the Transglycosylation Activity of α-glucosidase From Xanthomonas Campestris Through Semi-rational Design for the Synthesis of Ethyl Vanillin-α-glucoside. ResearchGate. [Link]
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Wang, Y., et al. (2014). Large-scale synthesis of Man9GlcNAc2 high mannose glycan and the effect of the glycan core on multivalent recognition by HIV antibody 2G12. Organic & Biomolecular Chemistry, 12(3), 361-370. [Link]
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Fraser-Reid, B., et al. (2007). Synthesis of the C-glycoside of α-D-mannose-(1 → 6)-d-myo-inositol. Organic & Biomolecular Chemistry, 5(1), 103-110. [Link]
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PubChem. (n.d.). Ethyl alpha-d-glucopyranoside. PubChem. Retrieved from [Link]
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A Senior Application Scientist's Guide to Mass Spectrometry Analysis of Synthetically Derived Oligosaccharides
Focus: Characterizing Oligosaccharides Synthesized with Ethyl α-D-thiomannopyranoside
This guide provides a comprehensive comparison of mass spectrometry (MS) techniques for the structural analysis and quality control of oligosaccharides synthesized using Ethyl α-D-thiomannopyranoside. It is designed for researchers, chemists, and drug development professionals who require robust analytical methods to verify the outcomes of complex carbohydrate synthesis.
Introduction: The Nexus of Synthesis and Analysis
Oligosaccharides are pivotal in a vast array of biological processes, from cell-cell recognition to immune responses.[1] Their intricate, often branched structures dictate their function, making access to structurally pure oligosaccharides essential for research and therapeutic development. Chemical synthesis provides an indispensable route to these molecules, offering precise control over sequence, linkage, and stereochemistry.
Among the repertoire of glycosyl donors, thioglycosides like Ethyl α-D-thiomannopyranoside have emerged as versatile and stable building blocks. Their stability to a wide range of reaction conditions and their activation under specific "thiophilic" promoters allow for controlled, stepwise assembly of complex oligosaccharides.
However, the success of any synthesis is contingent upon rigorous analytical validation. Mass spectrometry is a cornerstone of this process, offering unparalleled sensitivity and structural information from minimal sample amounts.[2][3][4] This guide compares the two primary MS ionization techniques, Matrix-Assisted Laser Desorption/Ionization (MALDI) and Electrospray Ionization (ESI), providing the strategic rationale for selecting the optimal method for analyzing oligosaccharides derived from Ethyl α-D-thiomannopyranoside and other synthetic precursors.
General Workflow: From Synthesis to Structural Confirmation
The analytical journey begins immediately after the final synthetic and purification steps. The goal is to confirm the identity, purity, and detailed structure of the target oligosaccharide. The following workflow illustrates the key stages.
Caption: From Synthesis to Validation.
Comparative Guide: MALDI-TOF vs. ESI-MS/MS
Choosing between MALDI and ESI depends entirely on the analytical question at hand. While both are powerful, they offer complementary information. For the purpose of mass spectrometry analysis, oligosaccharides are most often ionized by ESI or MALDI.[5]
| Feature | MALDI-TOF MS | ESI-MS/MS |
| Primary Application | Rapid molecular weight confirmation, purity assessment, screening of reaction mixtures. | Detailed structural elucidation: sequencing, branching, and linkage information. |
| Ionization Principle | Soft ionization via laser desorption from a crystalline matrix.[6] | Soft ionization via nebulizing a liquid sample into a strong electric field.[7] |
| Typical Ions | Primarily singly charged ions (e.g., [M+Na]⁺).[5] | Forms multiply charged ions, especially for larger molecules.[5] |
| Tolerance to Salts | High. Generally more tolerant to buffers and salts from purification steps.[5] | Low. Highly sensitive to salt contamination, which can suppress the analyte signal. |
| Structural Data | Limited fragmentation in standard mode. Post-Source Decay (PSD) or In-Source Decay (ISD) can provide some sequence data.[3] | Excellent for fragmentation. Tandem MS (MS/MS or MSⁿ) experiments with Collision-Induced Dissociation (CID) yield rich structural data.[5][8] |
| Coupling to LC | Difficult for online coupling, typically used for offline analysis of purified fractions.[5] | Easily coupled with liquid chromatography (LC) for online separation and analysis of complex mixtures (LC-MS).[9] |
| Throughput | Very high. A single target plate can hold hundreds of samples for rapid analysis. | Lower. Analysis is sequential, often coupled with a time-consuming LC separation. |
| Expertise & Causality | Choose MALDI-TOF when you need a quick "yes/no" answer to whether your synthesis produced a compound of the expected molecular weight. Its salt tolerance makes it ideal for a first-pass analysis of HPLC fractions without extensive buffer exchange. The generation of simple, singly charged spectra makes for unambiguous mass determination.[5][10] | Choose ESI-MS/MS when you must confirm the precise sequence and connectivity of the newly formed glycosidic bond. The ability to select a parent ion and fragment it systematically provides definitive proof of structure, which is critical for regulatory submissions and understanding structure-activity relationships.[5][11] |
Authoritative Experimental Protocols
The following protocols are designed to be self-validating systems, incorporating best practices to ensure data integrity and reproducibility.
Protocol 1: Rapid MW Confirmation with MALDI-TOF MS
This protocol is optimized for the rapid screening of purified oligosaccharide fractions synthesized using Ethyl α-D-thiomannopyranoside.
Expertise Behind the Choices:
-
Matrix: We use 2,5-dihydroxybenzoic acid (DHB), a gold-standard matrix for carbohydrates. It promotes soft ionization, minimizing unwanted fragmentation of the oligosaccharide during the laser desorption process.[12]
-
Cation Source: Supplementing the matrix with NaCl is crucial. Oligosaccharides have a high affinity for sodium ions, and promoting the formation of a single, well-defined [M+Na]⁺ adduct simplifies the spectrum and improves sensitivity.[5]
-
Calibrant: An external calibrant (a known peptide or polymer mixture) is used to calibrate the instrument immediately before analysis, while an internal standard (a known oligosaccharide of different mass) can be mixed with the sample to ensure the highest mass accuracy.
Step-by-Step Methodology:
-
Preparation of Matrix Solution: Prepare a "super-DHB" solution by dissolving 9 mg of 2,5-DHB and 1 mg of 2-hydroxy-5-methoxybenzoic acid in 1 mL of 50% acetonitrile/50% water. Add NaCl to a final concentration of 1 mM.[3] Vortex thoroughly.
-
Sample Preparation: Dissolve the purified, dried oligosaccharide in deionized water to a concentration of approximately 1 mg/mL.
-
Spotting the Target Plate (Dried-Droplet Method):
-
Pipette 0.5 µL of the matrix solution onto a designated spot on the MALDI target plate. Let it air dry completely. This creates a fine, even layer of matrix crystals.[12]
-
Pipette 0.5 µL of the oligosaccharide sample solution directly onto the dried matrix spot.
-
Pipette another 0.5 µL of the matrix solution on top of the sample spot (the "sandwich" method).
-
Allow the spot to air dry completely before insertion into the mass spectrometer.
-
-
Data Acquisition:
-
Acquire spectra in positive ion reflectron mode for high resolution.
-
Set the laser power just above the ionization threshold to obtain a strong signal with minimal fragmentation.
-
Collect data from at least 500 laser shots across the spot to generate a representative average spectrum.
-
-
Validation: The resulting spectrum should show a single, prominent peak corresponding to the calculated monoisotopic mass of the sodiated oligosaccharide ([M+Na]⁺). The absence of other major peaks confirms the purity of the sample.
Protocol 2: In-Depth Structural Elucidation with ESI-MS/MS
This protocol is for confirming the sequence and linkage of a synthesized oligosaccharide via fragmentation analysis.
Expertise Behind the Choices:
-
Ionization Mode: Positive ion mode is chosen to generate protonated [M+H]⁺ or sodiated [M+Na]⁺ precursor ions, which yield informative fragmentation patterns for neutral oligosaccharides.[13]
-
Collision-Induced Dissociation (CID): CID is the most common fragmentation method. It involves accelerating the selected precursor ion and colliding it with an inert gas (e.g., argon). This controlled energy input cleaves the weakest bonds—primarily the glycosidic bonds—in a predictable manner.[5]
-
Fragmentation Analysis: The resulting fragments are labeled according to the Domon and Costello nomenclature. Cleavage of the glycosidic bond produces B- and Y-type ions, which reveal the sequence of monosaccharide units. Cross-ring cleavages (A- and X-type ions) can provide information about the linkage positions (e.g., 1→4 vs. 1→6).[4]
Step-by-Step Methodology:
-
Sample Preparation:
-
Dissolve the purified oligosaccharide in 50% acetonitrile/50% water with 0.1% formic acid to a final concentration of 1-10 µM. The formic acid aids in protonation.
-
Ensure the sample is free of non-volatile salts (e.g., NaCl, PBS) by using a C18 ZipTip or dialysis if necessary.
-
-
Instrument Setup (Direct Infusion):
-
Introduce the sample into the ESI source at a low flow rate (e.g., 5 µL/min) using a syringe pump.
-
Optimize source parameters (e.g., capillary voltage, drying gas temperature) to maximize the signal of the precursor ion ([M+H]⁺ or [M+Na]⁺).
-
-
MS¹ Scan: Acquire a full scan MS spectrum to identify the m/z of the precursor ion of interest.
-
MS/MS Scan (Fragmentation):
-
Set the mass spectrometer to product ion scan mode.
-
Select the m/z of the precursor ion in the first mass analyzer (e.g., quadrupole).
-
In the collision cell, apply a stepped collision energy (e.g., ramping from 15-45 eV). This ensures a wide range of fragments are generated.
-
The second mass analyzer (e.g., TOF or ion trap) will then scan for all the resulting fragment ions.
-
-
Validation and Interpretation:
-
Analyze the resulting MS/MS spectrum to identify the B, Y, and cross-ring fragment ions.
-
The mass difference between sequential Y-ions or B-ions should correspond to a specific monosaccharide residue (e.g., a loss of 162.05 Da for a hexose).
-
This fragmentation "fingerprint" provides definitive evidence for the oligosaccharide's sequence and can be compared against databases or theoretical fragmentation patterns.[7]
-
Conclusion and Recommendations
The successful analysis of synthetic oligosaccharides hinges on a strategic, multi-faceted approach. For products derived from Ethyl α-D-thiomannopyranoside, we recommend the following integrated strategy:
-
Initial Screening: Use MALDI-TOF MS for rapid, high-throughput confirmation of the target molecular weight in all purified fractions. Its speed and tolerance to minor impurities make it an invaluable tool for process monitoring.
-
Definitive Structural Proof: Employ ESI-MS/MS for the final, unambiguous structural characterization of the lead product. The detailed fragmentation data obtained is essential for publication, patent filings, and advancing a compound into further development.
By leveraging the complementary strengths of these two techniques, researchers can confidently validate the outcomes of their synthetic efforts, ensuring both the identity and structural integrity of these complex and vital biomolecules.
References
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Oligosaccharide Analysis By Mass Spectrometry: A Review Of Recent Developments. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
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Cross-Ring Fragmentation Patterns in the Tandem Mass Spectra of Underivatized Sialylated Oligosaccharides and Their Special Suitability for Spectrum Library Searching. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
In-source photocatalytic fragmentations of oligosaccharides in surface-assisted laser desorption/ionization mass spectrometry over titania nanoparticles. (2025). PMC. Retrieved January 14, 2026, from [Link]
-
Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
Analysis of Synthetic Monodisperse Polysaccharides by Wide Mass Range Ultrahigh-Resolution MALDI Mass Spectrometry. (2021). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Analysis of carbohydrates and glycoconjugates by matrix-assisted laser desorption/ionization mass spectrometry: An update for 2003–2004. (n.d.). PMC. Retrieved January 14, 2026, from [Link]
-
MALDI-TOF and ESI-MS analysis of oligosaccharides labeled with a new multifunctional... (2006). PubMed. Retrieved January 14, 2026, from [Link]
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Fragmentation Reactions in the Mass Spectrometry Analysis of Neutral Oligosaccharides. (n.d.). Lebrilla. Retrieved January 14, 2026, from [Link]
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Mass Spectrometry in the Structural Studies of Oligosaccharides. (n.d.). Taylor & Francis Online. Retrieved January 14, 2026, from [Link]
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MALDI-TOF and ESI-MS analysis of oligosaccharides labeled with a new multifunctional oligosaccharide tag. (n.d.). ACS Publications. Retrieved January 14, 2026, from [Link]
-
Matrix-assisted laser desorption/ionization. (n.d.). Wikipedia. Retrieved January 14, 2026, from [Link]
-
Studies of Oligo- and Polysaccharides by MALDI-TOF and ESI-ITMS Mass Spectrometry. (n.d.). SLU Library. Retrieved January 14, 2026, from [Link]
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Bruker Guide to MALDI Sample Preparation. (n.d.). Bruker. Retrieved January 14, 2026, from [Link]
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MALDI-TOF and ESI-MS analysis of oligosaccharides labeled with a new multifunctional oligosaccharide tag. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]
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Preparation of Ethyl 2Azido2-deoxy-1-thio-β- d -mannopyranosides, and their Rearrangement to 2- S Ethyl2-thio-β- d -mannopyranosylamines. (2025). ResearchGate. Retrieved January 14, 2026, from [Link]
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A Senior Application Scientist's Guide to Thioglycoside Donors: Benchmarking Ethyl α-D-thiomannopyranoside
In the landscape of modern synthetic carbohydrate chemistry, the strategic selection of a glycosyl donor is paramount to the success of complex oligosaccharide synthesis. Among the diverse array of available donors, thioglycosides have established themselves as a versatile and reliable class, owing to their stability across a wide range of reaction conditions and their tunable reactivity.[1] This guide provides an in-depth comparison of Ethyl α-D-thiomannopyranoside with other commonly employed thioglycoside donors, offering experimental data and mechanistic insights to inform the choices of researchers, scientists, and drug development professionals.
The Thioglycoside Donor: A Pillar of Glycosylation Chemistry
Thioglycosides are characterized by the presence of a sulfur atom at the anomeric center, which imparts a unique balance of stability and reactivity. This stability allows for extensive protecting group manipulations on the sugar backbone without compromising the anomeric linkage. However, the soft nature of the sulfur atom permits its facile activation by a variety of thiophilic promoters, leading to the formation of a glycosidic bond with a suitable acceptor.[1]
The reactivity of a thioglycoside donor is a multifactorial equation, influenced by:
-
The Aglycon Group (R in S-R): The electronic and steric properties of the alkyl or aryl group attached to the sulfur atom significantly impact the donor's reactivity. Electron-donating groups on the aglycon generally increase the reactivity of the thioglycoside.[2] For instance, ethylthioglycosides are typically more reactive than their phenylthio counterparts and can be chemoselectively activated.[3]
-
Protecting Groups on the Sugar Backbone: The electronic nature of the protecting groups plays a crucial role. Electron-donating protecting groups, such as benzyl ethers, "arm" the donor, making it more reactive. Conversely, electron-withdrawing groups, like acyl esters, "disarm" the donor, rendering it less reactive.[4] This "armed-disarmed" principle is a cornerstone of modern one-pot oligosaccharide synthesis strategies.[5]
-
The Promoter System: A wide array of promoters has been developed for the activation of thioglycosides, with N-Iodosuccinimide (NIS) in combination with a catalytic amount of Trifluoromethanesulfonic acid (TfOH) being one of the most common and versatile systems.[6][7] Other systems include dimethyl(methylthio)sulfonium triflate (DMTST), and various metal-catalyzed activations.[8][9]
Benchmarking Ethyl α-D-thiomannopyranoside: A Comparative Analysis
To provide a clear performance benchmark, we will compare Ethyl α-D-thiomannopyranoside against two other relevant thioglycoside donors: Ethyl α-D-thioglucopyranoside (to evaluate the influence of the sugar's stereochemistry) and Phenyl α-D-thiomannopyranoside (to assess the impact of the aglycon group).
Gauging Reactivity: Relative Reactivity Values (RRV)
A quantitative measure of a glycosyl donor's reactivity can be expressed through its Relative Reactivity Value (RRV).[2] The higher the RRV, the more reactive the donor. The following table provides a comparison of the RRVs for our selected donors, highlighting the general reactivity trends.
| Glycosyl Donor | Aglycon | Sugar Moiety | Protecting Groups | RRV | Reference |
| Ethyl α-D-thiomannopyranoside | Ethyl | Mannose | Per-benzoylated | ~2x that of methyl analog | [2] |
| Ethyl α-D-thioglucopyranoside | Ethyl | Glucose | Per-benzoylated | Lower than manno- counterpart | [2] |
| Phenyl α-D-thiomannopyranoside | Phenyl | Mannose | Per-benzoylated | Less reactive than ethyl analog | [2] |
Note: The RRV for Ethyl α-D-thiomannopyranoside is extrapolated from the finding that thioethyl glycosides are approximately twice as reactive as their thiomethyl counterparts. Galactosyl donors are noted to be three to four times more reactive than the corresponding glucosyl derivatives.[2]
Performance in Glycosylation Reactions: A Data-Driven Comparison
The following tables summarize experimental data from various glycosylation reactions, providing a practical comparison of the performance of our target donors. While identical reaction conditions across all examples are not always available in the literature, we have curated data to allow for the most meaningful comparisons possible.
Table 1: Glycosylation with a Primary Alcohol Acceptor (Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside)
| Donor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Ethyl α-D-thiogalactopyranoside (per-benzylated) | FeCl₃ | DCM/MeCN | 0 | 1 | 64 | 1.6:1 | [5] |
| Phenyl α-D-thiomannopyranoside (2-O-benzoyl-3,4,6-tri-O-benzyl) | PdBr₂/TBAIB | DCE | 80 | 24 | 50 | - | [8] |
| Ethyl α-D-thioglucopyranoside (per-benzylated) | FeCl₃ | DCM/MeCN | 0 | 1 | - | - | [5] |
Table 2: Glycosylation with a Secondary Alcohol Acceptor
| Donor | Acceptor | Promoter System | Solvent | Temp. (°C) | Time (h) | Yield (%) | α:β Ratio | Reference |
| Ethyl α-D-thiogalactopyranoside (per-benzylated) | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | FeCl₃ | DCM/MeCN | 0 | 1 | 94 | 1:1.8 | [5] |
| Phenyl α-D-thiogalactopyranoside (2-O-benzoyl-3,4,6-tri-O-benzyl) | Methyl 2,4,6-tri-O-benzyl-α-D-glucopyranoside | PdBr₂/TBAIB | DCE | 80 | 48 | 43 | - | [8] |
Stereoselectivity Considerations with Mannoside Donors
The synthesis of 1,2-cis glycosidic linkages, particularly β-mannosides, is a significant challenge in carbohydrate chemistry.[10] The stereochemical outcome of glycosylation with mannoside donors is highly dependent on the reaction conditions and the nature of the protecting groups. While direct β-mannosylation is often difficult, various strategies have been developed to achieve this, including intramolecular aglycone delivery and the use of specific protecting groups at the C-2 position.[11] In many standard glycosylation reactions, mannoside donors tend to yield the α-anomer. The α-selectivity can be influenced by factors such as the solvent, with acetonitrile sometimes promoting the formation of the β-anomer through the "nitrile effect".[9]
Experimental Protocols and Methodologies
To provide a practical context for the data presented, this section details a general protocol for a standard thioglycoside activation and a specific example of a glycosylation reaction.
General Protocol for NIS/TfOH Promoted Glycosylation
This protocol is a widely used method for the activation of thioglycoside donors.[6]
Materials:
-
Thioglycoside donor
-
Glycosyl acceptor
-
N-Iodosuccinimide (NIS)
-
Trifluoromethanesulfonic acid (TfOH)
-
Anhydrous Dichloromethane (DCM)
-
Activated molecular sieves (4 Å)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the thioglycoside donor (1.2-1.5 equivalents), the glycosyl acceptor (1.0 equivalent), and freshly activated 4 Å molecular sieves.
-
Add anhydrous DCM and stir the mixture at room temperature for 30-60 minutes.
-
Cool the reaction mixture to the desired temperature (typically between -40 °C and 0 °C).
-
Add NIS (1.2-1.5 equivalents) to the mixture and stir for 10-15 minutes.
-
Add a catalytic amount of TfOH (0.1-0.2 equivalents) dropwise.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ followed by saturated aqueous Na₂S₂O₃.
-
Allow the mixture to warm to room temperature, then filter through a pad of celite, washing with DCM.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
Visualizing the Workflow
Caption: Experimental workflow for a typical NIS/TfOH promoted glycosylation.
Mechanistic Insights: The Activation of Thioglycosides
The activation of a thioglycoside donor with an electrophilic promoter, such as the iodonium ion generated from NIS and a protic acid like TfOH, is a key step in glycosylation.[7] The generally accepted mechanism involves the following steps:
-
Formation of the Electrophilic Promoter: NIS reacts with a catalytic amount of TfOH to generate a highly electrophilic iodine species.
-
Activation of the Thioglycoside: The sulfur atom of the thioglycoside acts as a nucleophile and attacks the electrophilic promoter, forming a sulfonium ion intermediate.
-
Formation of the Glycosyl Oxocarbenium Ion: The anomeric C-S bond is cleaved, leading to the departure of the thio-aglycon and the formation of a highly reactive glycosyl oxocarbenium ion. This ion exists in equilibrium with other intermediates, such as a covalent glycosyl triflate.[12]
-
Nucleophilic Attack by the Acceptor: The glycosyl acceptor attacks the electrophilic anomeric carbon of the oxocarbenium ion (or related intermediate), forming the desired glycosidic bond. The stereochemical outcome of this step is influenced by a multitude of factors, including the presence of participating groups, the solvent, and the steric and electronic properties of both the donor and the acceptor.
Caption: General mechanism of thioglycoside activation and glycosylation.
Conclusion and Future Perspectives
Ethyl α-D-thiomannopyranoside stands as a valuable glycosyl donor, offering a good balance of reactivity and stability. Its ethyl aglycon renders it more reactive than its phenyl counterpart, a feature that can be strategically exploited in chemoselective and one-pot glycosylation strategies. The manno-configuration presents both challenges and opportunities in stereocontrol, with the α-linkage being the more common outcome under standard conditions, while the synthesis of the β-anomer requires specialized methodologies.
The choice of a thioglycoside donor is ultimately a strategic decision based on the specific requirements of the synthetic target. Factors such as the desired reactivity, the need for orthogonality with other donors, and the stereochemical challenges of the target glycosidic linkage must all be carefully considered. This guide has provided a framework for making these decisions, grounded in comparative data and mechanistic understanding. As the field of glycoscience continues to evolve, the development of new and more efficient activation methods and a deeper understanding of the factors governing stereoselectivity will further enhance the utility of thioglycoside donors like Ethyl α-D-thiomannopyranoside in the synthesis of complex carbohydrates for biological and therapeutic applications.
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Vibhute, A. M., & Sureshan, K. M. (2016). A versatile glycosylation strategy via Au(iii) catalyzed activation of thioglycoside donors. Chemical Science, 7(5), 3315-3321. [Link]
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Trinderup, H. H., Taaning, R. H., & Bols, M. (2022). Anomeric Thioglycosides Give Different Anomeric Product Distributions under NIS/TfOH Activation. The Journal of Organic Chemistry, 87(6), 4154-4167. [Link]
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Pongener, I., Pepe, D. A., Ruddy, J. J., & McGarrigle, E. M. (2021). Stereoselective β-mannosylations and β-rhamnosylations from glycosyl hemiacetals mediated by lithium iodide. Chemical Science, 12(28), 9684-9690. [Link]
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Lanz, G., & Madsen, R. (2016). Glycosylation with Disarmed Glycosyl Bromides Promoted by Iodonium Ions. European Journal of Organic Chemistry, 2016(18), 3039-3044. [Link]
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Zuurmond, H. M., van der Meer, P. H., van der Klein, P. A. M., van der Marel, G. A., & van Boom, J. H. (1993). Iodonium-Promoted Glycosylations with Phenyl Selenoglycosides. Journal of Carbohydrate Chemistry, 12(8), 1091-1103. [Link]
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Tatai, J., Lázár, L., & Lipták, A. (2007). A new, powerful glycosylation method: activation of thioglycosides with dimethyl disulfide-triflic anhydride. Organic Letters, 9(22), 4647-4650. [Link]
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Kumar, R., & Tiwari, P. (2022). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 10, 915570. [Link]
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Crich, D. (2010). Stereoselective Synthesis of β-manno-Glycosides. In Glycoscience (pp. 1-1). Springer. [Link]
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Lu, K.-C., Tseng, Y.-J., & Lin, C.-H. (2023). Unraveling the promoter effect and the roles of counterion exchange in glycosylation reaction. Proceedings of the National Academy of Sciences, 120(43), e2307521120. [Link]
-
Shrestha, G. (2022). Novel Thioglycosides as Versatile Glycosyl Donors for Oligosaccharide Synthesis. University of Missouri-St. Louis. [Link]
-
Nishio, T., Kanai, C., Hakamata, W., Ogawa, M., Nakajima, K., Hoshino, S., & Kawachi, R. (2006). Glycosidase-catalyzed Deoxy Oligosaccharide Synthesis. Practical Synthesis of Monodeoxy Analogs of Ethyl β-Thioisomaltoside Using Aspergillus niger α-Glucosidase. Bioscience, Biotechnology, and Biochemistry, 70(11), 2821-2825. [Link]
-
Shrestha, G., & Demchenko, A. V. (2024). Ferric Chloride Promoted Glycosidation of Alkyl Thioglycosides. Molecules, 29(20), 4845. [Link]
-
Lipták, A., Szabó, L., & Kerékgyártó, J. (2001). Stereoselective synthesis of 2-S-ethyl(phenyl)-2-thio-beta-glucopyranosides via 1,2-migration and concurrent glycosidation of ethyl(phenyl) 2,3-orthoester-1-thio-alpha-mannopyranosides. Carbohydrate Research, 333(2), 105-114. [Link]
-
Gui, Y.-F., Liu, T., & Du, H. (2022). Efficient Synthesis of 2-OH Thioglycosides from Glycals Based on the Reduction of Aryl Disulfides by NaBH4. Molecules, 27(18), 5980. [Link]
-
Demchenko, A. V., & Stauch, T. (2009). Superarmed and Superdisarmed Building Blocks in Expeditious Oligosaccharide Synthesis. Topics in Current Chemistry, 288, 1-46. [Link]
-
Crich, D., & Lim, L. B. L. (2004). The armed/disarmed concept in glycosylation chemistry. Angewandte Chemie International Edition, 43(44), 5824-5827. [Link]
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Safety Operating Guide
Mastering Chemical Disposal: A Guide to Ethyl α-D-Thiomannopyranoside
For researchers and scientists in the fast-paced world of drug development, maintaining a safe and efficient laboratory environment is paramount. While the focus is often on groundbreaking discoveries, the responsible management of chemical waste is a critical component of scientific integrity and operational excellence. This guide provides a comprehensive, step-by-step approach to the proper disposal of Ethyl α-D-thiomannopyranoside, a specialized thioglycoside used in complex carbohydrate synthesis. By understanding the principles behind these procedures, you can ensure the safety of your team and the environment, building a foundation of trust in your laboratory's operations.
The First Principle: Hazardous Waste Determination
Before any disposal actions are taken, the primary responsibility of the generator is to determine if the waste is hazardous. According to the Resource Conservation and Recovery Act (RCRA) administered by the U.S. Environmental Protection Agency (EPA), a waste is considered hazardous if it is specifically listed on one of four lists (the F, K, P, and U lists) or if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[1][2]
A proper hazardous waste determination involves a thorough evaluation of the waste, including all its components. For instance, if the Ethyl α-D-thiomannopyranoside is dissolved in a flammable solvent, the entire solution is considered hazardous waste.
Segregation at the Source: A Cornerstone of Safe Disposal
Proper waste segregation is essential to prevent dangerous chemical reactions and to ensure that waste is disposed of in the most environmentally sound and cost-effective manner.[1] In a laboratory setting, this means having designated and clearly labeled waste containers for different types of chemical waste.
For waste containing Ethyl α-D-thiomannopyranoside, consider the following waste streams:
-
Solid Waste: This includes unused or expired pure Ethyl α-D-thiomannopyranoside, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and any other solid materials that have come into contact with the chemical.
-
Organic Solvent Waste: Solutions of Ethyl α-D-thiomannopyranoside in organic solvents (e.g., dichloromethane, methanol) are a common waste stream from synthesis and purification processes. These should be collected in a designated, properly labeled container for flammable or halogenated organic waste, depending on the solvent.
-
Aqueous Waste: Aqueous solutions containing Ethyl α-D-thiomannopyranoside, such as those from extractions or washes, should be collected in a separate, labeled container for aqueous waste. Do not mix organic and aqueous waste streams.
All waste containers must be in good condition, compatible with the chemicals they hold, and kept securely closed except when adding waste.
Labeling: Communicating Hazards
Clear and accurate labeling of waste containers is not just a regulatory requirement; it is a critical safety measure.[7][8] Under EPA and Occupational Safety and Health Administration (OSHA) regulations, all hazardous waste containers must be labeled with the words "Hazardous Waste," the name and address of the generator, and a clear identification of the contents.[7][8] The label should also indicate the specific hazards of the waste (e.g., flammable, toxic).
Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for handling and disposing of waste containing Ethyl α-D-thiomannopyranoside.
Solid Waste Disposal
-
Collection: Collect all solid waste contaminated with Ethyl α-D-thiomannopyranoside in a designated, leak-proof container with a secure lid. This includes excess solid compound, contaminated weighing boats, and disposable labware.
-
Personal Protective Equipment (PPE): Contaminated gloves, lab coats, and other PPE should be placed in a separate, clearly labeled bag or container for hazardous solid waste.
-
Labeling: Ensure the container is clearly labeled "Hazardous Waste" and lists "Ethyl α-D-thiomannopyranoside contaminated solids."
-
Storage: Store the sealed container in a designated Satellite Accumulation Area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[2][7]
Organic Solvent Waste Disposal
-
Container Selection: Use a solvent-compatible container (e.g., a safety can for flammable solvents or a glass bottle for halogenated solvents) that is in good condition and has a secure, tight-fitting cap.
-
Segregation: Do not mix halogenated and non-halogenated solvents unless your facility's waste disposal protocol explicitly allows it.
-
Labeling: Label the container with "Hazardous Waste" and list all the chemical constituents, including Ethyl α-D-thiomannopyranoside and the specific solvent(s), with their approximate concentrations. Indicate all relevant hazards (e.g., "Flammable," "Toxic").
-
Storage: Keep the container in a designated SAA, away from ignition sources and in a well-ventilated area.
Aqueous Waste Disposal
-
Collection: Collect all aqueous solutions containing Ethyl α-D-thiomannopyranoside in a designated, leak-proof container, typically a plastic or glass carboy.
-
pH Neutralization: If the aqueous waste is acidic or basic, it may need to be neutralized to a pH between 6 and 9 before disposal, in accordance with your local wastewater discharge regulations. However, this should only be done if it is part of an established and approved laboratory procedure.
-
Labeling: Label the container with "Hazardous Waste" and list all dissolved components, including Ethyl α-D-thiomannopyranoside, and their approximate concentrations.
-
Storage: Store the container in a designated SAA, ensuring it is segregated from incompatible chemicals.
Decontamination of Glassware and Equipment
Proper decontamination of laboratory equipment is crucial to prevent cross-contamination and ensure a safe working environment.
-
Initial Rinse: Rinse the glassware or equipment with a suitable solvent that is known to dissolve Ethyl α-D-thiomannopyranoside (e.g., methanol or acetone). Collect this initial rinse as hazardous organic solvent waste.
-
Secondary Wash: Wash the glassware with a laboratory detergent and water. This second rinse can typically be disposed of down the drain, provided the initial solvent rinse has effectively removed the chemical.
-
Drying: Allow the glassware to dry completely before reuse.
Key Disposal and Safety Parameters
For quick reference, the following table summarizes the key considerations for the disposal of Ethyl α-D-thiomannopyranoside.
| Parameter | Guideline | Rationale |
| Waste Determination | Treat as hazardous unless proven otherwise. | Prudent approach in the absence of a specific SDS. |
| Solid Waste | Collect in a labeled, sealed container. | Prevents dispersal of the chemical and protects personnel. |
| Organic Solvent Waste | Segregate and collect in a compatible, labeled container. | Prevents dangerous reactions and ensures proper disposal. |
| Aqueous Waste | Collect in a labeled container; consider pH. | Protects plumbing and wastewater treatment systems. |
| Labeling | "Hazardous Waste" with full chemical names and hazards. | Complies with EPA and OSHA regulations and ensures safety. |
| Storage | Designated Satellite Accumulation Area (SAA). | Centralizes waste for safe and efficient collection. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of waste containing Ethyl α-D-thiomannopyranoside.
Caption: Decision workflow for the segregation and disposal of Ethyl α-D-thiomannopyranoside waste.
By adhering to these procedures, researchers can ensure that the disposal of Ethyl α-D-thiomannopyranoside is conducted in a manner that is safe, compliant, and environmentally responsible. This commitment to best practices in chemical management is a hallmark of a world-class research operation.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl α-D-thiomannopyranoside
Welcome to your essential guide for the safe handling of Ethyl α-D-thiomannopyranoside. As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety and operational excellence. This document moves beyond a simple checklist, providing a procedural and logistical framework grounded in scientific principles. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring the integrity of your research and, most importantly, your personal well-being.
The causality behind our recommendations is rooted in the precautionary principle. While some suppliers classify Ethyl α-D-thiomannopyranoside and its acetylated form as "not a dangerous substance according to GHS," comprehensive toxicological data is not widely available.[1] However, the broader family of thioglycosides and related organosulfur compounds, such as thioglycolates, can exhibit significant biological activity and potential hazards, including skin sensitization and toxicity.[2][3][4] Therefore, we will adopt a conservative and robust safety protocol.
Hazard Assessment and Risk Mitigation
Ethyl α-D-thiomannopyranoside is a white crystalline solid with solubility in solvents like DMSO.[1] The primary risks during handling are associated with:
-
Inhalation: Airborne dust particles can be generated when weighing or transferring the solid.
-
Dermal Contact: Direct skin contact with the solid or solutions.
-
Ocular Exposure: Accidental splashes of solutions or contact with airborne powder.
-
Ingestion: Accidental transfer from contaminated hands or surfaces.
While some thioglucosides are known to have specific biological effects, such as impacting thyroid function, the specific toxicological profile of this compound is not well-documented in publicly available literature.[2][5][6] The thermal or chemical degradation of thioglycosides can also produce volatile and odorous sulfur compounds.[7] Our strategy is therefore designed to prevent exposure through all potential routes.
Essential Personal Protective Equipment (PPE)
The selection of PPE is your first and most critical line of defense. The following table summarizes the required equipment, with detailed explanations below.
| Body Part | Recommended PPE | Specifications and Rationale |
| Hands | Nitrile Gloves (Double-gloving recommended) | Nitrile provides good resistance to a range of chemicals. Double-gloving is a best practice when handling compounds of unknown toxicity, minimizing risk in case of a tear or puncture in the outer glove.[8] |
| Eyes | Safety Goggles | Must be chemical splash goggles that provide a full seal around the eyes to protect against dust particles and liquid splashes. Standard safety glasses with side shields are insufficient.[9][10] |
| Body | Professional Laboratory Coat | Should be clean, fully buttoned, and have long sleeves. This prevents contact with minor spills and contaminated surfaces. |
| Respiratory | Use in a Chemical Fume Hood | All handling of the solid compound should be performed within a certified chemical fume hood to control airborne dust and potential vapors.[9] If a hood is unavailable, a respirator (e.g., N95) may be considered after a formal risk assessment. |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a standardized workflow is crucial for minimizing exposure and preventing contamination. This protocol details the procedure for accurately weighing and preparing a solution of Ethyl α-D-thiomannopyranoside.
Experimental Protocol: Weighing and Dissolving the Compound
-
Preparation Phase:
-
Confirm the chemical fume hood is operational and has adequate airflow.
-
Don all required PPE as specified in the table above (lab coat, safety goggles, double gloves).
-
Decontaminate the work surface inside the fume hood.
-
Gather all necessary equipment: the Ethyl α-D-thiomannopyranoside container, spatula, weigh boat/paper, beaker or flask for dissolution, and the chosen solvent.
-
Place an analytical balance inside the fume hood if possible. If not, place a tared, sealed container on the balance outside the hood, transfer the compound inside the hood, seal the container, and re-weigh outside.
-
-
Handling Phase (Inside Chemical Fume Hood):
-
Carefully open the stock container. Avoid creating puffs of airborne powder.
-
Using a clean spatula, transfer the desired amount of the solid to the weigh boat.
-
Once the target weight is achieved, securely close the stock container.
-
Transfer the weighed solid into the destination flask or beaker.
-
Add the desired solvent to the vessel and stir or sonicate until the compound is fully dissolved.
-
-
Cleanup & Post-Handling Phase:
-
Wipe down the spatula and any contaminated surfaces with a damp towel, ensuring the towel is disposed of as chemical waste.
-
Remove the outer pair of gloves and dispose of them in the designated hazardous waste container while still inside the fume hood.
-
With the inner gloves still on, transport the prepared solution to its destination within the lab.
-
Before leaving the laboratory, remove the inner gloves and lab coat.
-
Wash hands thoroughly with soap and water.[11]
-
The following diagram illustrates this procedural flow.
Emergency Procedures
In the event of accidental exposure, immediate and correct action is vital.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek medical attention if irritation develops.[3]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes using an eyewash station, holding the eyelids open.[3] Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal Plan
Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance. All materials contaminated with Ethyl α-D-thiomannopyranoside must be treated as hazardous chemical waste.
-
Waste Segregation:
-
Solid Waste: Collect unused compound, contaminated weigh boats, gloves, and paper towels in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Collect solutions containing the compound in a separate, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Container Management:
-
Ensure waste containers are made of compatible material, are in good condition, and are kept closed except when adding waste.
-
Label containers clearly with "Hazardous Waste" and the full chemical name: "Ethyl α-D-thiomannopyranoside".
-
-
Final Disposal:
-
Store the sealed waste containers in a designated satellite accumulation area.
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. They will ensure disposal is handled by a licensed chemical waste management service in accordance with all local, state, and federal regulations.
-
The diagram below outlines the required disposal workflow.
By adhering to these protocols, you build a self-validating system of safety that protects you, your colleagues, and your research.
References
-
The primary (a) and secondary (b) degradation products of thioglycoside. Note: NPA is nucleophilic addition. ResearchGate. Available from: [Link]
-
Safety Data Sheet: Thioglycolate medium. Carl ROTH. Available from: [Link]
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Reddy, G., et al. (2005). Toxicity assessment of thiodiglycol. Toxicology and Industrial Health, 21(10), 247-260. Available from: [Link]
-
Hsieh, C. Y., et al. (2021). Thioglycosides Act as Metabolic Inhibitors of Bacterial Glycan Biosynthesis. ACS Chemical Biology, 16(5), 846-857. Available from: [Link]
-
Jin, B. Q., et al. (1994). [Effects of Thioglucoside on Thyroid and Iodine Metabolism]. Zhonghua Yu Fang Yi Xue Za Zhi, 28(6), 333-336. Available from: [Link]
-
SAFETY DATA SHEET - Thioglycolic acid. Merck Millipore. Available from: [Link]
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Sodium thioglycolate MSDS. Bio-Rad. Available from: [Link]
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Flachowsky, G., et al. (1994). [The effect of thioglycoside-containing feed on the growth, thyroid hormone and thiocyanate status of swine and poultry]. DTW. Deutsche Tierarztliche Wochenschrift, 101(6), 233-237. Available from: [Link]
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Táncsics, A., et al. (2008). New insights into the biodegradation of thiodiglycol, the hydrolysis product of Yperite (sulfur mustard gas). Journal of Applied Microbiology, 104(3), 733-741. Available from: [Link]
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Safety Data Sheet - Thioglycolic acid 99%. Carlo Erba Reagents. Available from: [Link]
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Krishna, V. S., et al. (2019). Structure elucidation of novel degradation products of thiocolchicoside by NMR spectroscopy. Journal of Pharmaceutical and Biomedical Analysis, 167, 49-58. Available from: [Link]
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Investigation of the reactivity of different thioglycosides and... ResearchGate. Available from: [Link]
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Matta, K. L., et al. (2011). Thioglycosides are efficient metabolic decoys of glycosylation that reduce selectin dependent leukocyte adhesion. PLoS One, 6(5), e20223. Available from: [Link]
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Safety and Handling of Organic Compounds in the Lab. Solubility of Things. Available from: [Link]
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Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available from: [Link]
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Safety in Organic Chemistry Laboratory. Towson University. Available from: [Link]
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Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield. Available from: [Link]
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Organic Chemistry Laboratory Safety Notes. Cerritos College. Available from: [Link]
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Ang, X. Y., et al. (2020). Surface nanoengineering technology for the removal of sulfur compounds associated with negative attributes in wines. Scientific Reports, 10(1), 1-7. Available from: [Link]
-
Thiols and Related Sulfur Compounds. Request PDF. ResearchGate. Available from: [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
